3-Aminoazepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883255 | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-42-1, 17929-90-7 | |
| Record name | 3-Aminoazepan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17929-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminohexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S)-3-aminoazepan-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of (3S)-3-aminoazepan-2-one
Introduction
(3S)-3-aminoazepan-2-one, also known as L-lysine lactam or (S)-α-amino-ε-caprolactam, is a chiral cyclic amide of significant interest to the pharmaceutical and synthetic chemistry communities. Derived from the essential amino acid L-lysine, this seven-membered lactam serves as a versatile and stereochemically defined building block for complex molecular architectures. Its inherent chirality, coupled with the presence of both a nucleophilic primary amine and a reactive lactam ring, makes it a valuable synthon in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers in drug development.
Chemical Identity and Physicochemical Properties
The fundamental properties of (3S)-3-aminoazepan-2-one are summarized below. These data are critical for its handling, reaction design, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-aminoazepan-2-one | [1] |
| Synonyms | L-Lysine lactam, (S)-α-Amino-ε-caprolactam, (S)-3-Amino-2-azepanone | [1] |
| CAS Number | 21568-87-6 | [1] |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 97-101 °C | [1] |
| Boiling Point | 315.1 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. The racemate is soluble in water. | [1] |
| pKa (Predicted) | 16.06 ± 0.40 (Amide N-H) | [1] |
| Hydrogen Bond Donors | 2 (Amine and Amide) | [1] |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen and Amine Nitrogen) | [1] |
Synthesis and Stereochemical Integrity
The synthesis of (3S)-3-aminoazepan-2-one is most logically approached via the intramolecular cyclization (lactamization) of its parent amino acid, L-lysine. The primary challenge in this transformation is the preservation of the stereocenter at the α-carbon (C3 in the lactam). Aggressive thermal conditions can lead to racemization, diminishing the compound's value as a chiral building block.
Causality in Method Selection
Direct heating of L-lysine in a solvent like toluene with azeotropic removal of water can produce the lactam, but often results in significant racemization (up to 41%).[1] This is due to the enolizable nature of the α-proton under thermal, protic conditions. To mitigate this, a milder, non-protic method is preferred. The use of Hexamethyldisilazane (HMDS) as a condensing agent with L-lysine hydrochloride offers a superior alternative. HMDS transiently silylates the amine and carboxylic acid groups, facilitating a high-yielding intramolecular condensation under reflux in a non-polar solvent like xylene, with minimal racemization.[1] This self-validating system ensures the final product retains the desired (S)-stereochemistry of the starting material.
Synthetic Workflow Diagram
Caption: Synthetic workflow for stereoretentive lactamization of L-lysine.
Experimental Protocol: Synthesis from L-Lysine Hydrochloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-lysine hydrochloride (1.0 eq).
-
Reagents: Add dry xylene as the solvent, followed by Hexamethyldisilazane (HMDS) (2.0-2.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. The product hydrochloride may precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane).
-
Neutralization: To obtain the free base, dissolve the hydrochloride salt in water and neutralize carefully with a mild base such as sodium bicarbonate solution until pH ~8-9.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure (3S)-3-aminoazepan-2-one.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The following sections describe the expected spectral features based on its structure and established principles.
Chemical Structure for NMR Assignment
Caption: Structure of (3S)-3-aminoazepan-2-one with atom numbering.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the connectivity and stereochemical environment of the hydrogen atoms.
-
H3 (α-proton): Expected as a multiplet around δ 3.5-3.8 ppm . This proton is deshielded by the adjacent amine and the lactam carbonyl. Its multiplicity will be complex due to coupling with the diastereotopic H4 protons.
-
H7 (Methylene adjacent to amide N): Expected as a multiplet around δ 3.2-3.4 ppm . These protons are deshielded by the amide nitrogen.
-
H4, H5, H6 (Ring Methylenes): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between δ 1.4-2.2 ppm .[2] The protons on each methylene group (e.g., H4a and H4b) are diastereotopic due to the adjacent C3 stereocenter, and will thus have different chemical shifts and couple with each other (geminal coupling).
-
NH (Amide): A broad singlet is expected around δ 7.5-8.5 ppm .
-
NH₂ (Amine): A broad singlet is expected around δ 1.5-2.5 ppm . The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon skeleton.
-
C2 (Carbonyl): The lactam carbonyl carbon is expected to resonate significantly downfield, around δ 175-178 ppm .[2]
-
C3 (Chiral Center): The α-carbon bearing the amino group is expected around δ 55-60 ppm .
-
C7 (Carbon adjacent to amide N): This carbon is expected around δ 40-45 ppm .
-
C4, C5, C6 (Ring Carbons): These aliphatic carbons will appear in the upfield region, typically between δ 25-35 ppm .[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
-
N-H Stretching (Amine): Two distinct, sharp-to-medium bands are expected for the primary amine (NH₂) symmetric and asymmetric stretches, typically in the 3300-3400 cm⁻¹ region.[4]
-
N-H Stretching (Amide): A single, broader band for the secondary amide N-H stretch is expected around 3170-3300 cm⁻¹ .[4]
-
C=O Stretching (Lactam): A strong, sharp absorption band characteristic of the seven-membered lactam carbonyl group is expected in the range of 1650-1670 cm⁻¹ .[5] The frequency is lower than that of acyclic amides or smaller lactam rings due to reduced ring strain and resonance effects.
-
N-H Bending (Amine): A scissoring vibration for the primary amine is expected around 1620-1650 cm⁻¹ , which may overlap with the C=O stretch region.[4]
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 128 . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Fragmentation: Key fragmentation pathways would include α-cleavage adjacent to the primary amine, leading to the loss of CH(NH₂), or cleavage adjacent to the carbonyl group. A common fragmentation for lactams involves the loss of CO (m/z = 28) and subsequent ring fragmentation.[6]
Application in the Total Synthesis of Bengamides
(3S)-3-aminoazepan-2-one is not merely a chemical curiosity; it is a critical component in the total synthesis of several biologically active natural products. The bengamides, a family of marine-derived compounds, exhibit potent antitumor and antibiotic properties, making them attractive targets for medicinal chemistry.[7]
Bengamide E, for instance, features the intact (3S)-3-aminoazepan-2-one core, where its primary amine is acylated by a complex polyketide side chain. Synthetic strategies leverage the lactam as a pre-formed, stereochemically defined unit that is coupled late-stage with the elaborated side chain, streamlining the overall synthesis.[8]
Illustrative Coupling Scheme
Caption: Coupling of the lactam core with the side chain to form Bengamide E.
This modular approach allows chemists to synthesize various bengamide analogues by modifying the polyketide chain and coupling them to the readily available chiral lactam, facilitating structure-activity relationship (SAR) studies.[9]
Safety, Handling, and Storage
As a laboratory chemical, (3S)-3-aminoazepan-2-one requires careful handling.
-
Hazard Identification: The racemic mixture is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A storage temperature of -20°C is recommended for long-term stability to prevent degradation.[1]
References
- LookChem. (s)-3-Aminoazepan-2-one.
- Lancashire, R. (2012). Introduction to IR Spectroscopy - Amides. YouTube.
- Contreras, R., et al. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry.
- Fukumoto, T., et al. (1976). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains.
- Gil, M., et al. (2001). FTIR study of five complex β-lactam molecules. Biopolymers.
- Bose, A. K., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences.
- Jie, L., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry.
- Palafox, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed.
- Bioaustralis Fine Chemicals. Lysine lactam, L-.
- The Organic Chemistry Tutor. (2023). FTIR spectra of amides. YouTube.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society.
- Canesi, A., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
- ResearchGate. (2018). ¹H- and ¹³C-NMR chemical shifts for compound 7.
- Porras-Alcalá, C., et al. (2022). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. Molecules.
- Martín-Gálvez, D., et al. (2013).
- Khan, S., et al. (2019). Production and Escalation of L-Lysine via Bacterial Fermentation Utilizing Streptococcus sp.
- de la Cruz, M., et al. (2014).
- Barnett, J. E. G., et al. (1981). Preparation of amino-protected lysine derivatives.
- University of Glasgow. (1995). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. Theses.
- Reich, H. J. NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data.
- Shaposhnik, V. A., et al. (2004). Method for preparing l-lysine.
- ResearchGate. (2019). Fragmentation of protonated peptides containing glutamine or glutamic acid.
- Nakagawa, T., et al. (2024). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules.
- ResearchGate. (2023). Mode of the interaction of the bengamides at the active site of the methionine aminopeptidases.
- Lee, S., et al. (2019).
- Schwarzinger, S., et al. (2000). ¹H, ¹³C and ¹⁵N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR.
Sources
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Biology of Bengamides and Bengazoles, Bioactive Natural Products from Jaspis Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epi-, epoxy-, and C2-modified bengamides: synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Aminoazepan-2-one (CAS Number: 671-42-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
3-Aminoazepan-2-one, a cyclic β-amino acid analog, represents a pivotal building block in modern medicinal chemistry and drug discovery. Its constrained seven-membered lactam ring structure offers a unique conformational rigidity that is highly sought after in the design of peptidomimetics and other bioactive molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as an authoritative resource for harnessing the full potential of this versatile scaffold.
Physicochemical and Structural Characteristics
This compound, also known as α-amino-ε-caprolactam, is the lactam of the amino acid lysine. It exists as a racemic mixture of (R) and (S) enantiomers. The core of its structure is the azepan-2-one ring, a seven-membered lactam that imparts significant conformational constraint.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 671-42-1 | [1] |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Whitish to pale yellow crystalline powder or long white needles | [1] |
| Melting Point | 77 °C | [1] |
| Boiling Point | 172 °C at 1.7 kPa | [1] |
| Solubility | Soluble in water, sparingly soluble in ethanol, and insoluble in most organic solvents. | [1] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several routes. Here, we detail a robust and cost-effective method starting from the readily available amino acid, L-lysine hydrochloride. This method yields the racemic DL-α-amino-ε-caprolactam hydrochloride.
Synthesis from L-Lysine Hydrochloride
This procedure involves the intramolecular cyclization of lysine in the presence of a base in a high-boiling solvent. The choice of a high-boiling alcohol facilitates the removal of water, driving the reaction towards the formation of the lactam.
2.1.1. Detailed Experimental Protocol
-
Materials:
-
L-Lysine hydrochloride
-
Sodium hydroxide
-
1-Hexanol or 1,2-Propanediol
-
Hydrochloric acid (concentrated)
-
Apparatus for reflux with water separation (e.g., Dean-Stark trap)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a water separator, add equimolar amounts of L-lysine hydrochloride and sodium hydroxide.
-
Add a suitable high-boiling alcohol, such as 1-hexanol or 1,2-propanediol, to the flask.
-
Heat the mixture to reflux for approximately 8 hours, continuously removing the water formed during the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to the cooled reaction mixture.
-
The product, DL-α-amino-ε-caprolactam hydrochloride, will crystallize out of the solution.
-
Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final compound.
-
2.1.2. Rationale Behind Experimental Choices
The use of a high-boiling solvent is critical for achieving a good yield. The intramolecular cyclization is a condensation reaction that produces water. By removing water from the reaction mixture using a Dean-Stark trap, the equilibrium is shifted towards the product side, maximizing the formation of the lactam. The final addition of hydrochloric acid serves two purposes: it protonates the amino group, forming the hydrochloride salt which is often more crystalline and easier to handle, and it helps to precipitate the product from the reaction mixture.
Alternative Synthetic Route: From ε-Caprolactam
An alternative synthesis starts with ε-caprolactam, the monomer for Nylon 6. This route involves nitration followed by reduction.
2.2.1. Workflow for Synthesis from ε-Caprolactam
Caption: Synthesis of DL-3-Amino-ε-caprolactam from ε-Caprolactam.
Purification and Characterization
Purification of this compound is crucial to ensure its suitability for downstream applications, particularly in drug development where purity is paramount.
Purification by Recrystallization
Recrystallization is an effective method for purifying the synthesized this compound hydrochloride.
3.1.1. Step-by-Step Recrystallization Protocol
-
Dissolve the crude DL-α-amino-ε-caprolactam hydrochloride in a minimum amount of hot water.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
3.2.1. Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the azepane ring and the amino group. The chemical shifts and coupling patterns will be indicative of their positions and neighboring protons. |
| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including the carbonyl carbon of the lactam and the carbon bearing the amino group. |
| FTIR | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the lactam, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
3.2.2. Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. For the separation of its enantiomers, chiral HPLC is required.
3.2.2.1. Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
The key to a successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating amino acid derivatives. The mobile phase composition is then optimized to achieve the best resolution between the enantiomeric peaks.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the design of novel therapeutics.
As a Constrained Dipeptide Mimetic
In peptide-based drug discovery, maintaining a specific bioactive conformation is often crucial for efficacy. The rigid seven-membered ring of this compound can be incorporated into peptide sequences to act as a conformational lock, mimicking β-turns or other secondary structures. This can lead to enhanced receptor binding affinity and selectivity.
As a Scaffold in Medicinal Chemistry
Beyond peptidomimetics, the this compound scaffold can be derivatized at the amino group and the lactam nitrogen to generate libraries of small molecules for screening against various therapeutic targets. The inherent chirality of the molecule allows for the exploration of stereospecific interactions with biological macromolecules. The azepane motif is present in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic potential.
4.2.1. Logical Relationship in Scaffold-Based Drug Discovery
Caption: Scaffold-based drug discovery workflow using this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its synthesis from readily available starting materials, coupled with its unique structural and conformational properties, makes it an attractive building block for the creation of novel therapeutic agents. This guide has provided a comprehensive technical overview, from synthesis and purification to analytical characterization and potential applications. It is our hope that this document will serve as a valuable resource, empowering researchers to fully leverage the potential of this versatile chemical entity.
References
- 3-Amino-2-azepanon - Wikipedia. [Link]
- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed. [Link]
- How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]
- Table 1 . 1 H-NMR chemical shifts, assignment and multiplicity in 400...
- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews. [Link]
- Assignment of 1 H-NMR spectra. [Link]
- 13 C NMR assignment for compounds 2, 3 and 4, and 1 H assignment for...
- Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core - PubMed. [Link]
- (s)-3-Aminoazepan-2-one - LookChem. [Link]
- FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calcul
- 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]
Sources
3-aminoazepan-2-one molecular weight and formula
An In-Depth Technical Guide to 3-Aminoazepan-2-one: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal chiral building block in contemporary drug development. We will move beyond simple data recitation to explore the underlying principles governing its synthesis, analytical characterization, and safe handling. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Molecular Identity
This compound, also known as α-amino-ε-caprolactam, is a cyclic amino acid derivative. It is structurally derived from lysine through the intramolecular condensation of its terminal amino group and carboxyl group.[1][2] Its significance in medicinal chemistry stems from the stereocenter at the C3 position, making its enantiomerically pure forms—(S)-3-aminoazepan-2-one and (R)-3-aminoazepan-2-one—valuable precursors for complex chiral molecules.[3][4]
Physicochemical and Structural Data
A compound's fundamental properties dictate its behavior in both synthetic and analytical contexts. The data below has been consolidated from various chemical and supplier databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [5][6][7][8] |
| Molecular Weight | 128.17 g/mol | [5][6][8] |
| CAS Number | 671-42-1 (Racemic) | [6][7] |
| 21568-87-6 ((S)-enantiomer) | [5] | |
| 28957-33-7 ((R)-enantiomer) | ||
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 77-101 °C (Varies by form) | [5][7] |
| Boiling Point | ~170 °C at 13 mmHg | [1][7] |
| Solubility | Soluble in water; Slightly soluble in Methanol, DMSO | [5][7] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Synthesis Strategies: From Classic Chemistry to Biocatalysis
The efficient and stereoselective synthesis of this compound is critical for its application. Both traditional and modern enzymatic methods are employed, each with distinct advantages.
Traditional Chemical Synthesis
Classic routes to cyclic amines and amides often involve multi-step processes such as Hofmann or Curtius rearrangements and the cyclization of α-amino acids.[3] While well-established, these methods can suffer from drawbacks, including the use of hazardous reagents, moderate yields, and challenges in achieving high enantiomeric purity, often necessitating chiral resolution steps that reduce overall process efficiency.
Biocatalytic Cascade Synthesis (Recommended)
A more advanced and sustainable approach utilizes a one-pot, multi-enzyme cascade. This strategy offers high stereoselectivity, milder reaction conditions, and a greener footprint. A notable example involves the conversion of L-lysinol, derived from the bio-renewable amino acid L-lysine.[3]
The causality of this workflow is as follows:
-
Oxidation: A galactose oxidase (GOase) variant selectively oxidizes the primary alcohol of the N-protected L-lysinol to an aldehyde. This enzyme is chosen for its specificity, preventing over-oxidation to a carboxylic acid.
-
Cyclization & Dehydration: The aldehyde intermediate spontaneously cyclizes with the secondary amine, followed by dehydration to form a cyclic imine. This intramolecular reaction is thermodynamically favored.
-
Stereoselective Reduction: An imine reductase (IRED) reduces the cyclic imine to the final L-3-N-protected-aminoazepane. The choice of IRED is critical as its stereopreference dictates the final enantiopurity of the product.[3]
This one-pot approach is inherently self-validating; by streamlining the reactions, the formation and potential racemization of labile intermediates are minimized, ensuring a product with high enantiopurity.[3]
Caption: Enzymatic cascade for chiral aminoazepane synthesis.
Analytical Characterization: A Validated HPLC Protocol
Accurate determination of purity and enantiomeric excess is non-negotiable in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its high resolution and sensitivity.[9]
Recommended HPLC Method for Purity and Chiral Analysis
This protocol is designed to provide robust separation of this compound from potential impurities and to resolve its enantiomers. The choice of a chiral stationary phase is paramount for enantioseparation.
Instrumentation and Conditions:
-
System: UHPLC/HPLC system with a Quaternary Pump and UV or PDA Detector.
-
Column: Chiral Stationary Phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H or similar.
-
Rationale: These columns are highly effective for separating a wide range of chiral compounds, including those with amine functionalities, through hydrogen bonding and dipole-dipole interactions.[10]
-
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).
-
Rationale: The non-polar/polar solvent system provides the necessary selectivity on the chiral column. The addition of a small amount of a basic modifier like DEA is crucial. It acts as a competing base to mask residual acidic silanols on the column packing, preventing peak tailing of the basic analyte and ensuring sharp, symmetrical peaks.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Rationale: Maintaining a constant, controlled temperature ensures reproducible retention times.
-
-
Detector Wavelength: 210 nm.
-
Rationale: The amide chromophore within the lactam ring exhibits absorbance in the low UV range.
-
-
Injection Volume: 5 µL.
Step-by-Step Protocol:
-
System Preparation: Purge all solvent lines to remove air bubbles and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound (racemic mixture for method development, or the specific enantiomer for purity testing) in the mobile phase to a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the mobile phase as the diluent. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[11]
-
Analysis Sequence: a. Inject a blank (mobile phase) to ensure no system contamination. b. Inject the racemic standard to determine the retention times and resolution of the (R) and (S) enantiomers. c. Inject the sample for analysis.
-
Data Processing: Identify and integrate the peaks. Calculate chemical purity by the area percent method. For chiral analysis, calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Caption: Workflow for HPLC-based analytical characterization.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interaction between the basic amine and acidic silanols on the column. | Increase the concentration of the basic modifier (e.g., DEA to 0.2%) in the mobile phase.[9] |
| Poor Resolution | Inappropriate mobile phase composition or flow rate. | Optimize the ratio of hexane to isopropanol. A lower percentage of the polar alcohol component typically increases retention and may improve resolution. Reduce the flow rate (e.g., to 0.8 mL/min). |
| Ghost Peaks | Contamination in the system or carryover from a previous injection. | Run a needle wash program. Inject several blanks to clean the injection path. Ensure high-purity solvents are used. |
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound and its hydrochloride salt are classified as hazardous.
-
Hazard Identification: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13] The GHS pictograms typically include an exclamation mark (GHS07).[6][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the solid powder, use a well-ventilated area or a fume hood to avoid inhaling dust.[13][14]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) for long-term stability.[6][7]
Applications in Drug Development
This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of high-value pharmaceutical agents. Its rigid, chiral scaffold is incorporated to control the three-dimensional orientation of functional groups, which is critical for specific binding to biological targets.
-
Antibacterial Agents: It serves as an intermediate in the synthesis of capuramycin analogs, which are investigated for their antibacterial properties.[5]
-
Anticancer Compounds: It is used in the preparation of bengamide E analogs, a class of natural products with potential anticancer activity.[5]
-
Aryl Hydrocarbon Receptor (AHR) Inhibitors: The molecule is a building block for Triazolgoquinazolinamino Azepanones, which are being explored as AHR inhibitors for applications in immunology and oncology.[1]
-
Modern Pharmaceuticals: The related 3-aminopiperidine and 3-aminoazepane cores are found in numerous drugs, highlighting the pharmaceutical industry's demand for these structural motifs.[3][16]
Conclusion
This compound is a quintessential example of a modern chiral building block where precision in synthesis and analysis directly impacts its utility in drug discovery and development. The strategic application of biocatalytic cascades represents a significant advancement over traditional synthetic methods, offering superior stereocontrol and sustainability. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and purity of this critical intermediate, thereby upholding the rigorous standards of pharmaceutical research.
References
- (s)-3-Aminoazepan-2-one - LookChem. [Link]
- This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]
- This compound - ChemBK. [Link]
- 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]
- Ford, G.J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem. [Link]
- Mykhailiuk, P.K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]
- Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chrom
- CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google P
- Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review.
Sources
- 1. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]
- 2. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. cphi-online.com [cphi-online.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-Amino-2-azepanone | 671-42-1 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. (R)-3-amino-azepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Aminoazepan-2-one: Synthesis, Properties, and Pharmaceutical Applications
Abstract
3-Aminoazepan-2-one, the ε-lactam of the amino acid lysine, is a pivotal chiral building block in modern medicinal chemistry. Possessing both a nucleophilic primary amine and a reactive cyclic amide within a semi-rigid seven-membered ring, this molecule offers a unique stereochemical and functional scaffold for drug design. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, stereoisomeric forms, and detailed synthetic methodologies. We delve into its critical role as a key intermediate in the synthesis of advanced pharmaceuticals, most notably the fluoroquinolone antibiotic besifloxacin, and explore the broader significance of the azepane motif in drug discovery. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile intermediate.
Core Molecular Profile and Physicochemical Properties
This compound (IUPAC name: this compound) is fundamentally the intramolecularly cyclized amide of lysine.[1] It exists as a racemic mixture and as two distinct enantiomers, (S)- and (R)-3-aminoazepan-2-one, the latter of which is a crucial precursor for specific stereoselective syntheses in the pharmaceutical industry.
The molecule's structure, featuring an α-amino group adjacent to the lactam carbonyl, imparts a unique reactivity profile. The azepane ring is non-planar, adopting various chair and boat conformations, which provides a three-dimensional architecture that is highly desirable in modern drug design for optimizing target binding.[2][3]
Identifiers and Key Properties
A summary of the key identifiers and physicochemical properties for the racemic compound and its common salt form is presented below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value (Racemic Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | This compound | This compound;hydrochloride | [1][4] |
| Synonyms | DL-α-Amino-ε-caprolactam, DL-Lysine lactam | DL-α-Amino-ε-caprolactam HCl | [1] |
| CAS Number | 671-42-1 | 29426-64-0 | [1] |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 128.17 g/mol | 164.63 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | Crystalline solid | [5] |
| Melting Point | 77 °C | Not specified | [5] |
| Boiling Point | 172 °C @ 13 mmHg (1.7 kPa) | Not specified | [5] |
| Solubility | Soluble in water, slightly soluble in ethanol | Readily soluble in water, methanol, ethanol | [5] |
Enantiomer-Specific Identifiers:
-
(S)-3-Aminoazepan-2-one: CAS No. 21568-87-6[6]
-
(R)-3-Aminoazepan-2-one: CAS No. 28957-33-7
Strategic Synthesis Methodologies
The synthesis of this compound can be approached from several strategic starting points. The choice of method is often dictated by the desired stereochemistry, scale, and economic viability. We will explore two primary pathways: a bio-renewable route starting from lysine and a classical chemical synthesis from ε-caprolactam.
Chiral Pool Synthesis from L-Lysine
Leveraging the natural chirality of L-lysine is an elegant and efficient method to produce enantiomerically pure (S)-3-aminoazepan-2-one. This "chiral pool" approach avoids costly resolution steps. The core of this synthesis is the intramolecular cyclization of a lysine derivative.
Figure 1: Chiral pool synthesis pathway from L-Lysine.
Experimental Protocol: Cyclization of L-Lysine Hydrochloride
This protocol is adapted from methodologies described in patent literature for the synthesis of α-amino-ε-caprolactam.[7][8][9]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-lysine hydrochloride (1.0 eq).
-
Solvent Addition: Add a suitable alcohol solvent, such as n-butanol or sec-butanol (approx. 5-10 mL per gram of lysine). The choice of a higher-boiling alcohol facilitates the reaction, which requires elevated temperatures.
-
Reaction: Heat the suspension to reflux (approx. 118 °C for n-butanol). The reaction progress can be monitored by TLC or LC-MS. The cyclization typically requires several hours to reach completion.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. The solvent can be removed under reduced pressure.
-
Purification: The crude product is often a salt. It can be neutralized with a suitable base and extracted into an organic solvent. Further purification can be achieved by recrystallization or silica gel chromatography to yield the pure lactam.
Causality Note: Heating a lysine salt in an alcohol solvent serves a dual purpose. First, it provides the thermal energy required to overcome the activation barrier for the intramolecular aminolysis of the ester. Second, the alcohol acts as a solvent for the reactants. The process effectively forms the seven-membered lactam ring.
Classical Synthesis from ε-Caprolactam
For producing the racemic mixture, a common industrial approach begins with the readily available and inexpensive ε-caprolactam. This method involves the introduction of a nitrogen-containing functional group at the α-position, which is then reduced to the primary amine.
Figure 2: Classical synthesis pathway from ε-Caprolactam.
Experimental Protocol: Nitration and Reduction of ε-Caprolactam
This protocol is based on established chemical transformations for α-functionalization of lactams.[5]
-
Nitration:
-
Caution: This step involves strong acids and nitrating agents and must be performed with extreme care in a well-ventilated fume hood.
-
Cool a solution of ε-caprolactam (1.0 eq) in a suitable solvent (e.g., sulfuric acid) in an ice-salt bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, stir the reaction at low temperature for a specified time before carefully quenching the reaction by pouring it onto ice.
-
The precipitated 3-nitro-ε-caprolactam can be collected by filtration, washed with cold water, and dried.
-
-
Hydrogenation:
-
Charge a hydrogenation vessel with 3-nitro-ε-caprolactam (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to a pressure of approximately 50-150 psi.
-
Heat the mixture to around 80-100 °C and agitate vigorously.[10] The reaction is typically complete within a few hours.
-
After cooling and venting the hydrogen, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield crude racemic this compound, which can be purified by recrystallization.
-
Self-Validation Note: The success of the hydrogenation step is easily validated. The disappearance of the nitro group and the appearance of the primary amine can be confirmed by IR spectroscopy (loss of NO₂ stretches, appearance of N-H stretches) and by a significant change in the product's polarity on TLC.
Applications in Drug Development & Medicinal Chemistry
The this compound scaffold is a validated pharmacophore, primarily due to its role in providing a constrained, yet flexible, three-dimensional presentation of a key amine functional group.
Keystone Intermediate for Besifloxacin
The most prominent application of (R)-3-aminoazepan-2-one is as a critical precursor to the side chain of besifloxacin , a fourth-generation fluoroquinolone antibiotic used for treating bacterial conjunctivitis.
The synthesis involves a two-step transformation:
-
Lactam Reduction: The amide carbonyl of (R)-3-aminoazepan-2-one is reduced to a methylene group to form (R)-azepan-3-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride system (e.g., NaBH₄/AlCl₃).[4]
-
Nucleophilic Aromatic Substitution: The resulting (R)-azepan-3-amine is then coupled to the fluoroquinolone core via a nucleophilic aromatic substitution reaction.
Figure 3: Synthetic pathway from the lactam to Besifloxacin.
The azepane ring in besifloxacin is crucial for its antibacterial activity and pharmacokinetic profile. Structure-activity relationship (SAR) studies on fluoroquinolones have shown that the nature of the substituent at the C-7 position significantly influences potency and spectrum of activity. The seven-membered azepane ring provides an optimal conformation for binding to bacterial DNA gyrase and topoisomerase IV, the targets of this antibiotic class.
Structural Analogue in DPP-4 Inhibitors
While not a direct intermediate, the 3-aminoazepane scaffold is structurally related to the 3-aminopiperidine ring found in alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[7][11] The success of alogliptin underscores the pharmaceutical industry's interest in small, chiral, cyclic diamine structures as pharmacophores. These scaffolds serve as rigid linkers that correctly orient other functional groups for optimal interaction with enzyme active sites.
Chemical Reactivity Profile
The reactivity of this compound is dominated by its two key functional groups: the primary amine and the lactam.
-
Primary Amine (at C3): This group is a potent nucleophile and a base. It readily undergoes standard amine reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. This functionality is often protected (e.g., as a Boc-carbamate) to allow for selective reaction at the lactam nitrogen.
-
-
Lactam (Cyclic Amide): The lactam is susceptible to nucleophilic attack at the carbonyl carbon.
-
Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and form a lysine derivative.[5]
-
Reduction: As discussed, strong reducing agents like LiAlH₄ will reduce the amide carbonyl to a methylene group, converting the lactam to a cyclic diamine.[4] This is a key transformation for its use in drug synthesis. The ring strain in lactams makes the carbonyl carbon more electrophilic compared to an acyclic amide, enhancing its reactivity.[12]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Analysis
While publicly available, fully assigned experimental spectra are scarce, the expected spectroscopic features can be predicted based on the molecular structure.
| Technique | Expected Key Features |
| ¹H NMR | - N-H Protons: Broad signals for the lactam NH and the primary amine NH₂. - α-Proton (H3): A multiplet around 3.0-3.5 ppm, adjacent to the amine. - Methylene Protons: A series of complex multiplets between ~1.2-3.2 ppm corresponding to the CH₂ groups of the azepane ring. |
| ¹³C NMR | - Carbonyl Carbon (C2): A characteristic signal in the downfield region, typically ~170-180 ppm. - α-Carbon (C3): A signal around 45-55 ppm, attached to the amine. - Methylene Carbons: Signals in the aliphatic region, ~20-45 ppm. |
| FTIR | - N-H Stretch: A medium to strong, broad absorption between 3200-3400 cm⁻¹ (primary amine shows two bands, lactam shows one). - C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch (Amide I): A very strong, sharp absorption around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A medium absorption around 1550-1640 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 128 (for EI). - Key Fragments: Expect fragmentation via alpha-cleavage adjacent to the amine or carbonyl group, and loss of small neutral molecules. GC-MS data is available in the NIST library.[1] |
Safety, Handling, and Storage
Hazard Profile: this compound is classified as a hazardous substance.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The compound is hygroscopic and should be protected from moisture.
Conclusion
This compound represents a confluence of structural simplicity and synthetic utility. Its origins from both classical chemical pathways and renewable chiral pool sources make it an accessible and valuable building block. The demonstrated success of its derivatives, particularly in the field of antibacterials, validates the azepane scaffold as a privileged structure in medicinal chemistry. For drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is not merely academic but a practical necessity for leveraging its full potential in the creation of next-generation therapeutics. The detailed protocols and integrated data presented in this guide serve as a foundational resource for any researcher looking to incorporate this potent intermediate into their synthetic programs.
References
A comprehensive list of all sources cited within this document.
- Anil Kumar et al. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 7(9), 297-300. (No direct URL available in search results)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102463, 2H-Azepin-2-one, 3-aminohexahydro-.
- Blaser, A., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228562, this compound hydrochloride.
- Google Patents. (2013). CN103044397A - New method for synthesizing besifloxacin.
- Wikipedia. 3-Amino-2-azepanon.
- Schober, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, ACS Publications.
- Google Patents. (1995). EP0635487B1 - Hydrogenation process for use purification of a water caprolactam mixture.
- Google Patents. (2008). US7399855B2 - Synthesis of caprolactam from lysine.
- Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate.
- Google Patents. (2011). EP2301919A1 - Synthesis of caprolactam from lysine.
- LookChem. (s)-3-Aminoazepan-2-one.
- ResearchGate. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 61067984, 3-[(6-Methyl-2-pyridinyl)methylamino]azepan-2-one.
- Banik, B. K. (2009). Advances in the chemistry of β-lactam and its medicinal applications. PMC - NIH.
- Google Patents. (1997). US5700934A - Process for the preparation of epsilon-caprolactam and epsilon-caprolactam precursors.
- ResearchGate. (2022). FTIR spectra of compound 3.
- Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, PubMed.
- Grether, U., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, NIH.
- Stefov, V., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, MDPI.
- Goud, B. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, PubMed.
- Arote, R. B., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, PubMed Central.
- ResearchGate. Structure-Activity Relationships of Azepine-Based Drug Candidates.
- InstaNANO. FTIR Functional Group Database Table with Search.
- Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, PubMed.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- NIST. Mass spectrum (electron ionization) of 3-Penten-2-one, 4-amino-. NIST Chemistry WebBook.
- Sorbera, L. A., et al. (2010). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Synthetic Communications.
- ResearchGate. (2018). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- ResearchGate. (2014). FTIR spectrum of 2 (a) and 3 (b).
- Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.
Sources
- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Lactams [blueline.ucdavis.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 8. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 9. EP2301919A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 10. EP0635487B1 - Hydrogenation process for use purification of a water caprolactam mixture - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
Foreword: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to the Physical Properties of 3-Aminoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, a thorough understanding of the physical properties of a molecule is the bedrock upon which all subsequent research is built. For a compound like this compound, the cyclic lactam of the essential amino acid lysine, these properties are not mere data points; they are the guiding principles that inform decisions in synthesis, purification, formulation, and ultimately, biological application. This guide is structured not as a rigid data sheet, but as a narrative that explores the causality behind the numbers and methods. We will delve into why this molecule behaves as it does, how we can reliably measure its characteristics, and what these characteristics imply for its practical use in a research and development setting. Our approach is grounded in the principle of self-validating systems—every protocol is designed for accuracy and reproducibility, ensuring the trustworthiness of the data generated.
Introduction to this compound
This compound (also known as α-amino-ε-caprolactam or lysine lactam) is a seven-membered heterocyclic compound. It is structurally derived from the intramolecular condensation of lysine.[1] This molecule is a valuable chiral building block and intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[2] It exists as a racemate (a 1:1 mixture of its (R) and (S) enantiomers) or in its enantiomerically pure forms. For practical handling and to improve solubility in polar solvents, it is often prepared and used as its hydrochloride salt.[3][4] Understanding the distinct physical properties of these different forms is critical for their effective application.
Caption: Chemical structure of this compound highlighting key functional groups.
Core Physical Properties: A Comparative Overview
The physical properties of this compound can vary significantly depending on whether it is in its racemic form, as a pure enantiomer, or as a salt. The following table summarizes these key characteristics based on available data.
| Property | Racemic (DL) Form | (S)-Enantiomer | (R)-Enantiomer | Hydrochloride Salt |
| CAS Number | 671-42-1 / 17929-90-7 | 21568-87-6 | 28957-33-7 | 29426-64-0 |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₃ClN₂O |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 128.17 g/mol | 164.63 g/mol [4] |
| Appearance | White to green solid/powder | Yellow thick oil to semi-solid[5] | White solid | Crystalline solid |
| Melting Point | 68-77 °C[1][6][7] | 97-101 °C[5][8] | 97-101 °C[2] | Not specified |
| Boiling Point | 165-172 °C (at reduced pressure)[1][6][7] | 315.1 °C (at 760 mmHg, predicted)[5][8] | 315.1 °C (at 760 mmHg, predicted)[2] | Not specified |
| Solubility | Soluble in water | Slightly soluble in aqueous acid, DMSO, Methanol[5][8] | Not specified | Readily soluble in water, methanol, ethanol[3] |
| pKa (Predicted) | 16.06 ± 0.40 | 16.06 ± 0.40[5][8] | Not specified | Not applicable |
| Storage | 2-8°C, under inert gas[1] | -20°C[5][8] | Not specified | 2-8°C[9] |
In-Depth Analysis of Physicochemical Characteristics
Appearance, State, and Hygroscopicity
The racemic mixture of this compound is typically a white to off-white or yellowish crystalline solid.[3] The color variation can be indicative of minor impurities. It is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property necessitates storage in a desiccator or under an inert atmosphere to maintain sample integrity. The pure (S)-enantiomer has been described as a yellow thick oil or semi-solid, suggesting that its crystalline form may be less stable at room temperature compared to the racemate.[5]
Melting and Boiling Points
The melting point is a crucial indicator of purity. For the racemic compound, a melting range of 76-77 °C is commonly reported.[1][6] A broader melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Notably, the pure enantiomers exhibit a significantly higher melting point of 97-101 °C.[2][8] This is a classic example of a racemic compound forming a eutectic mixture that has a lower melting point than the pure enantiomers.
The boiling point is typically reported at reduced pressure (e.g., 168-172 °C at ~13 mmHg) to prevent thermal decomposition at atmospheric pressure.[1][6] The predicted atmospheric boiling point is substantially higher, around 315 °C, reflecting the strong intermolecular hydrogen bonding afforded by the amine and lactam functional groups.[8]
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar functional groups (the primary amine and the amide/lactam) and its nonpolar hydrocarbon backbone. The racemic form is soluble in water. The presence of both a hydrogen bond donor (-NH₂) and two acceptors (C=O and the amide N-H) facilitates interaction with polar protic solvents like water.
The conversion of the basic amino group to its hydrochloride salt drastically increases aqueous solubility.[3] This is a common strategy in drug development to improve the dissolution of amine-containing compounds. The salt form readily dissociates in water, yielding charged species that are highly solvated by water molecules. The pure (S)-enantiomer is described as only slightly soluble in methanol, DMSO, and aqueous acid, which contrasts with reports for the racemate.[8] This difference may be due to variations in crystal lattice energy or experimental conditions.
Spectroscopic Characterization: An Interpretive Guide
While publicly accessible, peer-reviewed spectra for this compound are limited, we can reliably predict the key features based on its molecular structure. This predictive analysis is fundamental for researchers to confirm the identity and purity of their synthesized material.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
-
N-H Stretching: The primary amine (-NH₂) will exhibit two characteristic medium-intensity bands in the region of 3500-3300 cm⁻¹. The secondary amine within the lactam ring will show a single, broader absorption in the same region.[10]
-
C-H Stretching: Aliphatic C-H stretching from the methylene groups in the ring will appear as strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[10]
-
C=O Stretching: A very strong, sharp absorption corresponding to the carbonyl (amide I band) of the seven-membered lactam ring is expected around 1650-1680 cm⁻¹. Ring strain in lactams can influence this frequency.
-
N-H Bending: The primary amine will show a medium-intensity scissoring vibration around 1650-1580 cm⁻¹. The amide N-H bend (amide II band) will appear around 1550 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectrum:
-
N-H Protons: The protons of the primary amine (-NH₂) and the lactam N-H will appear as broad signals, typically between 1.0-5.0 ppm for the amine and 5.0-8.0 ppm for the lactam amide. Their chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause these signals to disappear due to proton-deuterium exchange.
-
Alpha-Proton (C3-H): The single proton on the chiral carbon (C3), adjacent to both the carbonyl and the amino group, would likely appear as a multiplet around 3.0-3.5 ppm.
-
Ring Protons (-CH₂-): The five methylene groups (10 protons) in the azepane ring will produce complex, overlapping multiplets in the aliphatic region, approximately 1.2-2.5 ppm. The protons on C6, adjacent to the lactam nitrogen, may be shifted further downfield (~3.2 ppm).
-
-
¹³C NMR Spectrum:
-
The molecule has six distinct carbon atoms, so six signals are expected in the ¹³C NMR spectrum.
-
Carbonyl Carbon (C2): The lactam carbonyl carbon will be the most downfield signal, expected in the 170-180 ppm range.[11]
-
Alpha-Carbon (C3): The carbon bearing the amino group is expected around 50-60 ppm.
-
Ring Carbons: The remaining four methylene carbons of the ring will appear in the aliphatic region, typically between 20-45 ppm.[12] The carbon adjacent to the lactam nitrogen (C7) would be the most downfield of these, likely around 40-45 ppm.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 128.
-
Nitrogen Rule: Since the molecule contains an even number of nitrogen atoms (two), its molecular ion peak will have an even m/z value, consistent with the molecular weight of 128.17.
-
Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage. For this compound, cleavage of the bond between C3 and C4 could lead to a resonance-stabilized fragment. Another likely fragmentation is the loss of the amino group (-NH₂) resulting in a peak at m/z 112, or loss of the entire side chain at C3.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of physical property data hinges on meticulous experimental technique. The following protocols are designed to be robust and reproducible.
Protocol for Melting Point Determination
The rationale here is to achieve a slow, controlled heating rate as the sample approaches its melting point, allowing for precise observation of the phase transition. A sharp melting range (≤ 1°C) is a strong indicator of high purity.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely crush a small amount of the solid sample on a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small amount.[13]
-
Packing: Invert the capillary and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[14]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.
-
Initial Heating: If the approximate melting point is known, heat the block rapidly to about 15-20°C below this temperature.
-
Fine Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the block, and the thermometer.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂).
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.
Protocol for Qualitative Solubility Assessment
This protocol establishes a compound's solubility profile, which is critical for selecting appropriate solvents for reactions, purification, and formulation. The choice of test solvents should span a range of polarities.
Step-by-Step Methodology:
-
Preparation: Place approximately 10-20 mg of the test compound into a series of clean, labeled test tubes.
-
Solvent Addition: To the first tube, add the chosen solvent (e.g., water, methanol, dichloromethane, hexanes) dropwise, starting with 0.1 mL.
-
Mixing: After each addition, agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds.[15]
-
Observation: Visually inspect the sample for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.[16]
-
Incremental Addition: If the sample has not dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 1.0 mL.
-
Classification:
-
Soluble: Dissolves completely.
-
Slightly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No visible dissolution occurs.
-
-
Repeat: Repeat the process for each test solvent.
Protocol for Spectroscopic Sample Preparation
Proper sample preparation is paramount for acquiring high-quality, interpretable spectra. The key is to create a homogeneous, particle-free sample at an appropriate concentration.[17]
-
For NMR Spectroscopy:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for the hydrochloride salt, or DMSO-d₆ for the free base).[3]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[18]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
-
For IR Spectroscopy (KBr Pellet Method):
-
Place 1-2 mg of the solid sample and approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.[8]
-
Gently grind the two components together with a pestle until a fine, homogeneous powder is formed.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet. Cloudiness indicates insufficient grinding or moisture.[7]
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
-
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure: a chiral, seven-membered lactam ring bearing a primary amino group. Its characteristics—moderate melting point, high predicted boiling point, and solubility in polar solvents—are dominated by its capacity for hydrogen bonding. The significant differences in melting point between the racemate and the pure enantiomers, along with the enhanced aqueous solubility of its hydrochloride salt, are critical considerations for any researcher working with this compound. The predictive spectroscopic data and detailed experimental protocols provided in this guide serve as a robust framework for the identification, purification, and effective utilization of this important synthetic intermediate.
References
- (s)-3-Aminoazepan-2-one - LookChem. [Link]
- This compound - ChemBK. [Link]
- (S)-3-Amino-2-azepanone - ChemBK. [Link]
- Sample Preparation for FTIR Analysis - Drawell. [Link]
- Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]
- Melting point determin
- Video: Melting Point Determination of Solid Organic Compounds - JoVE. [Link]
- 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]
- Sample Preparation | Faculty of Mathem
- NMR Sample Preparation: The Complete Guide - Organom
- 3-Amino-2-azepanon - Wikipedia. [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
- IR Spectroscopy of Solids - Organic Chemistry
- experiment (1)
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
- This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]
- This compound, (3S)- - precisionFDA. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
- 13CNMR. [Link]
- 3-Penten-2-one, 4-amino- - the NIST WebBook. [Link]
- 3-[(6-Methyl-2-pyridinyl)methylamino]azepan-2-one - PubChem. [Link]
- 13C NMR Chemical Shifts - Organic Chemistry D
- 3-Penten-2-one, 4-amino- - the NIST WebBook. [Link]
- Solved The mass spectra of 3-methyl-2-pentanone is shown. | Chegg.com. [Link]
- IR Absorption Table. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. scribd.com [scribd.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. treenablythe.weebly.com [treenablythe.weebly.com]
- 12. mdpi.com [mdpi.com]
- 13. byjus.com [byjus.com]
- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-depth Technical Guide to the Solubility of 3-aminoazepan-2-one for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminoazepan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. While extensive quantitative solubility data is not widely available in public literature, this guide synthesizes the known qualitative information, discusses the key physicochemical properties influencing its solubility, and presents detailed, field-proven experimental protocols for researchers to determine precise solubility in various solvent systems. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring the reliability and reproducibility of their experimental outcomes.
Introduction to this compound and its Significance
This compound, a cyclic amino acid amide, serves as a versatile building block in medicinal chemistry. It is structurally related to ε-caprolactam and can be considered a derivative of lysine[1]. Its importance lies in its role as a precursor for the synthesis of a range of biologically active molecules, including inhibitors of the aryl hydrocarbon receptor (AHR)[2]. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its behavior in different solvents is paramount for optimizing synthetic routes and developing viable drug delivery systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Melting Point | 77 °C | [2] |
| Boiling Point | 172 °C / 13mmHg | [2] |
| Predicted pKa (Lactam N-H) | 16.06 ± 0.40 | [3] |
| Predicted XLogP3 | -0.5 | [3] |
Understanding the Solubility Profile of this compound
The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The presence of a primary amino group (-NH₂) and a lactam (cyclic amide) moiety allows for hydrogen bonding with protic solvents. Conversely, the hydrocarbon backbone contributes to its solubility in less polar environments.
Qualitative Solubility Overview
Published data and chemical supplier information provide a general qualitative assessment of this compound's solubility:
| Solvent | Qualitative Solubility | Reference |
| Water | Soluble | [4] |
| Aqueous Acid | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
The term "soluble" is general, and "slightly soluble" can encompass a wide range of concentrations. Therefore, for any serious research or development application, experimental determination of quantitative solubility is essential.
Factors Influencing Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Due to its polar functional groups, this compound is expected to have a higher affinity for polar solvents. The lactam and amino groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols. In aprotic polar solvents such as DMSO and DMF, dipole-dipole interactions will play a significant role.
The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, should be experimentally verified for each solvent system, as exceptions can occur. For thermodynamic solubility determination, it is crucial to control the temperature precisely.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method is based on achieving a saturated solution in equilibrium with the solid drug substance[8]. The following protocol is a robust, self-validating system for accurately determining the solubility of this compound.
Principle
An excess amount of solid this compound is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the thermodynamic solubility.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Refractive Index (RI) Detector, or UV detector with derivatization)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation:
-
Add an excess of solid this compound to a series of vials (in triplicate for each solvent). The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is typically sufficient.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. For thermodynamic solubility, 24 to 72 hours is a common timeframe to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility values.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Visualization of the Experimental Workflow
Analytical Method for Quantification
Since this compound lacks a strong UV chromophore, standard HPLC-UV detection at wavelengths like 254 nm or 280 nm will likely have poor sensitivity. The amide bond provides some UV absorbance at lower wavelengths (around 200-220 nm), but this region is prone to interference from many solvents and additives. Therefore, alternative detection methods are recommended for accurate quantification.
Recommended Method: HPLC with Universal Detection
A robust and reliable approach is to use High-Performance Liquid Chromatography (HPLC) coupled with a universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) Detector .
-
HPLC-CAD: This technique is highly sensitive for non-volatile analytes and provides a response that is largely independent of the chemical structure of the analyte, making it ideal for quantifying compounds with poor or no UV absorbance[2][4].
-
HPLC-RI: This detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is generally less sensitive than CAD and is sensitive to temperature and mobile phase composition changes, requiring isocratic elution[9][10][11].
Proposed HPLC Conditions (for CAD or RI):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar compound. Alternatively, a reversed-phase C18 column with an ion-pairing agent can be used[2][12].
-
Mobile Phase (HILIC): A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is a good starting point.
-
Mobile Phase (Reversed-Phase with Ion-Pairing): An isocratic or gradient mixture of methanol or acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA)[2].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducibility.
-
Injection Volume: 5-20 µL.
Alternative Method: HPLC-UV with Pre-Column Derivatization
If a universal detector is not available, pre-column derivatization can be employed to attach a UV-active moiety to the primary amino group of this compound. This allows for sensitive detection using a standard UV detector.
-
Derivatizing Agent: Common agents include o-phthalaldehyde (OPA) or dansyl chloride.
-
Detection Wavelength: The detection wavelength will depend on the chosen derivatizing agent.
-
Causality: The derivatization reaction introduces a chromophore, enabling detection. However, this adds complexity to the sample preparation and requires careful control of the reaction conditions to ensure complete and reproducible derivatization.
Factors Influencing Solubility: A Deeper Dive
The following diagram illustrates the key relationships between the properties of this compound and its solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. While quantitative data in the literature is scarce, the provided protocols and theoretical discussions offer a solid foundation for researchers to generate reliable and accurate solubility data. The shake-flask method, coupled with a suitable analytical technique such as HPLC with universal detection, represents a robust approach for this purpose. A thorough understanding and experimental characterization of solubility are indispensable for the successful application of this compound in pharmaceutical research and development.
References
- ChemBK. (2024, April 9). This compound.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids.
- ACS Publications. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- SCION Instruments. (n.d.). RI Detector HPLC.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-.
- Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- Chemistry LibreTexts. (2021, April 28). 7.12: Relationship between Ka, Kb, pKa, and pKb.
- National Center for Biotechnology Information. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.
- PubMed. (2021, December 15). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars.
- N.A. (n.d.). Approximate pKa chart of the functional groups: values to know.
- Chromatography Today. (n.d.). Refractive index detector for sensitive HPLC analysis.
- OSTI.GOV. (2021, September 23). Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lysate-based Cell-.
- PubMed Central (PMC). (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.
- PubMed. (2020, October 26). Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical Formulations and Rat Plasma.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- National Center for Biotechnology Information. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- National Center for Biotechnology Information. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- PubChem. (n.d.). Ethanolamine.
- ResearchGate. (n.d.). The assignment of pKa values to functional groups in amino acids.
- ResearchGate. (n.d.). Predicting the amino group pKa of amino acids using machine learning-QSPR methods.
- Rowan Scientific. (2025, October 16). How to Predict pKa.
- National Center for Biotechnology Information. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- MSU chemistry. (n.d.). UV-Visible Spectroscopy.
- Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids.
- Baqai Journal of Health Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography.
- ResearchGate. (n.d.). pKa Values determined for the amino acids 1-4 and their N-acetyl derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lookchem.com [lookchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 10. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical Formulations and Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
A Technical Guide to the Enantioselective Synthesis of (3R)-3-Aminoazepan-2-one
Introduction: The Significance of (3R)-3-Aminoazepan-2-one in Modern Drug Discovery
(3R)-3-aminoazepan-2-one, a chiral cyclic β-amino acid derivative, represents a privileged scaffold in medicinal chemistry. Its constrained seven-membered ring system, coupled with the stereochemically defined amino group, provides a unique three-dimensional architecture that is increasingly sought after for the design of novel therapeutics. The rigid framework of the azepane ring allows for precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a variety of biological targets. This guide provides an in-depth exploration of the key synthetic strategies for accessing the enantiomerically pure (3R)-enantiomer, with a focus on practical, scalable, and stereocontrolled methodologies. We will delve into the rationale behind different synthetic approaches, offering field-proven insights for researchers and professionals in drug development.
Part 1: Chiral Pool Synthesis - A Direct and Efficient Route from D-Lysine
The most direct and atom-economical approach to enantiopure (3R)-3-aminoazepan-2-one is through a chiral pool synthesis starting from the readily available and inexpensive amino acid, D-lysine.[1][2][3][4] This strategy leverages the inherent chirality of the starting material to establish the desired stereocenter at the C3 position of the lactam ring.
Causality of the Synthetic Design
The core principle of this approach is the intramolecular cyclization of a D-lysine derivative. The stereochemistry at the α-carbon of D-lysine directly translates to the (R)-configuration at the 3-position of the resulting azepan-2-one. The key transformation is the formation of the amide bond between the α-amino group and the ε-carboxylic acid group (or a derivative thereof). The primary challenge lies in achieving efficient cyclization without racemization or side reactions.
Experimental Workflow: From D-Lysine to Protected (3R)-3-Aminoazepan-2-one
A robust and scalable protocol has been developed, which involves the initial conversion of D-lysine to its methyl ester, followed by cyclization and subsequent protection of the exocyclic amino group.[1][2][3][4]
Figure 1: Chiral pool synthesis workflow from D-Lysine.
Detailed Experimental Protocol
Step 1: Esterification of D-Lysine Hydrochloride
-
Suspend D-lysine hydrochloride in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain D-lysine methyl ester hydrochloride.
Step 2: Cyclization to (3R)-3-Aminoazepan-2-one
-
Dissolve the D-lysine methyl ester hydrochloride in dry methanol.
-
Reflux the solution for an extended period (typically 24-48 hours) to effect cyclization.[3] The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 3: Protection of the Amino Group
-
Dissolve the crude (3R)-3-aminoazepan-2-one in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize any remaining acid.
-
Add the protecting group reagent, such as trityl chloride or di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature until the reaction is complete.
-
Work up the reaction mixture by washing with water and brine.
-
Purify the protected lactam by recrystallization or column chromatography.
An overall yield of 78% for the enantiopure trityl-protected lactam has been reported starting from the corresponding amino ester.[3]
Part 2: Chemoenzymatic and Biocatalytic Strategies - The Future of Asymmetric Synthesis
While chiral pool synthesis is highly effective, chemoenzymatic and biocatalytic methods offer the potential for even greater efficiency and sustainability.[5][6] These approaches can be broadly categorized into two main strategies: enzymatic resolution of a racemic mixture and asymmetric synthesis using enzymes.
Strategy 1: Enzymatic Kinetic Resolution of Racemic 3-Aminoazepan-2-one
Kinetic resolution is a powerful technique for separating enantiomers. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Figure 2: Conceptual workflow for enzymatic kinetic resolution.
Causality and Experimental Considerations:
The success of this method hinges on the ability of the chosen enzyme to exhibit high enantioselectivity (E-value) for one enantiomer over the other. Lipases and acylases are commonly employed for the resolution of amines and amides.[7] The reaction involves the acylation of the amino group, and by carefully controlling the reaction time, a high enantiomeric excess of the unreacted (3R)-enantiomer can be achieved. Subsequent separation of the acylated and unacylated lactams is typically straightforward due to their different physical properties.
Strategy 2: Asymmetric Synthesis using Transaminases
A more direct biocatalytic approach involves the asymmetric amination of a prochiral precursor using a transaminase enzyme.
Conceptual Pathway:
This would involve the synthesis of azepan-2,3-dione, which could then be selectively aminated at the C3 position using an (R)-selective ω-transaminase.
Figure 3: Asymmetric synthesis via transaminase-mediated amination.
Mechanistic Insights:
Transaminases utilize pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from an amino donor (such as alanine or isopropylamine) to a keto group.[8] The stereochemical outcome is determined by the specific transaminase used. To drive the reaction equilibrium towards the product, strategies such as using an excess of the amino donor or removing the ketone byproduct are often employed.[8] While a specific protocol for the transamination of azepan-2,3-dione to (3R)-3-aminoazepan-2-one is not yet widely reported, the extensive research in the field of transaminases for chiral amine synthesis suggests this is a highly promising avenue for future development.[8][9]
Part 3: Classical Rearrangement Reactions - A Potential, Though Challenging, Approach
Classical name reactions such as the Beckmann and Schmidt rearrangements provide established methods for the synthesis of lactams from cyclic ketones.[10] While powerful, achieving high enantioselectivity in these reactions for the synthesis of (3R)-3-aminoazepan-2-one presents significant challenges.
The Beckmann and Schmidt Rearrangements: A Conceptual Overview
Both reactions involve the rearrangement of a nitrogen-containing intermediate derived from a ketone to form an amide (or lactam in the case of a cyclic ketone).
-
Beckmann Rearrangement: Proceeds via an oxime intermediate. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.
-
Schmidt Reaction: Involves the reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions.
To synthesize (3R)-3-aminoazepan-2-one via these routes, one would need to start with a chiral, appropriately substituted cyclohexanone precursor. The stereochemistry of the final product would depend on the migratory aptitude of the groups attached to the carbonyl and the stereochemistry of the starting material.
Hypothetical Precursor for Stereoselective Rearrangement:
A potential starting material could be a chiral 2-substituted-2-aminocyclohexanone derivative. The challenge would be to control which carbon migrates to the nitrogen to form the seven-membered ring and to ensure that the rearrangement proceeds with retention of the stereochemistry at the amino-bearing carbon.
Due to the lack of specific literature examples for the highly enantioselective synthesis of (3R)-3-aminoazepan-2-one using these methods, they are presented here as conceptually plausible but experimentally challenging routes that would require significant methods development.
Part 4: Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed approaches.
| Synthetic Strategy | Starting Material | Key Advantages | Key Challenges | Typical Yield | Enantiomeric Excess (e.e.) |
| Chiral Pool Synthesis | D-Lysine | Readily available, inexpensive starting material; high stereocontrol.[1][2][3][4] | Requires protection/deprotection steps. | Good to Excellent | >99% |
| Enzymatic Kinetic Resolution | Racemic this compound | High enantioselectivity; mild reaction conditions.[5][6] | Maximum theoretical yield of 50%; requires efficient separation of enantiomers. | Up to 50% | Can be >99% |
| Asymmetric Transamination | Prochiral diketone | Potentially high atom economy; direct route to the chiral amine.[8][9] | Requires a suitable (R)-selective transaminase; precursor synthesis may be challenging. | Method Dependent | Potentially >99% |
| Beckmann/Schmidt Rearrangement | Chiral substituted cyclohexanone | Well-established reactions for lactam synthesis.[10] | Achieving high stereoselectivity is a major challenge; potential for side reactions. | Highly Variable | Not established |
Conclusion and Future Outlook
The synthesis of enantiomerically pure (3R)-3-aminoazepan-2-one is a critical step in the development of new pharmaceuticals. The chiral pool approach starting from D-lysine currently stands out as the most practical and well-documented method, offering high yields and excellent stereocontrol.[1][2][3][4] However, the rapid advancements in biocatalysis, particularly in the development of novel transaminases and other enzymes, are poised to provide even more efficient and sustainable synthetic routes in the near future.[5][6][8][9] While classical rearrangement reactions remain a theoretical possibility, significant research would be required to overcome the challenges associated with achieving high enantioselectivity. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, and available expertise. The methodologies outlined in this guide provide a solid foundation for making informed decisions in the pursuit of novel therapeutics based on the (3R)-3-aminoazepan-2-one scaffold.
References
- Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2695–2706.
- Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Figshare.
- D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
- Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Recent Advances in beta-Lactam Synthesis. ResearchGate.
- Kaur, N. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC.
- Lecinska, P., & Rios-Lombardia, N. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Wang, Z., & Tu, Z. (2014). From racemic precursors to fully stereocontrolled products: one-pot synthesis of chiral α-amino lactones and lactams. Organic & Biomolecular Chemistry.
- D'hooghe, M., & De Kimpe, N. (2011). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. PMC - PubMed Central.
- Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development.
- Bawa, A., & O'Doherty, G. A. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ. Chemical Science.
- Bawa, A., & O'Doherty, G. A. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing.
- Forró, E., & Fülöp, F. (2011). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.
- Frings, M., Schiffers, I., & Bolm, C. (2013). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate.
- France, S. P., et al. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate.
- Wikipedia. (n.d.). 3-Amino-2-azepanon. Wikipedia.
- Asymmetric Synthesis. (n.d.). SlideShare.
- Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one. LookChem.
- Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. ResearchGate.
- Yilmaz, F. (2012). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications.
- Baran, P. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab.
- Cabrera-Perez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
- Mulzer, J. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate.
- Lee, H., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.
- Foden, C. S., et al. (2022). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PMC - PubMed Central.
- Zheng, Y., et al. (2020). Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate.
- Leman, L. J., et al. (2015). Iminoboronate-Mediated Peptide Cyclization with Lysine Homologues. ResearchGate.
- Rösler, C., et al. (2022). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate.
- Pavesi, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. JoVE.
- Contamine, F., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC - PubMed Central.
- WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids. Google Patents.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Villegas-Gracia, T., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI.
- Wang, Y., et al. (2022). Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli. BioMed Central.
- Harada, K. (1959). Internal cyclization of lysine. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
3-aminoazepan-2-one structural isomers and stereochemistry
An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Aminoazepan-2-one
Abstract
This compound, also known as 3-amino-ε-caprolactam, is a chiral cyclic β-amino acid derivative of significant interest in synthetic and medicinal chemistry. As the ε-lactam of lysine, it serves as a valuable building block for complex molecules and has been explored as an intermediate in the bio-based production of ε-caprolactam.[1] The core of its chemical utility and biological relevance lies in its stereochemistry. The presence of a chiral center at the C3 position gives rise to two distinct, non-superimposable enantiomers: (R)- and (S)-3-aminoazepan-2-one.[2] These enantiomers can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicological properties, making stereochemical control paramount in its application, particularly in drug development.[2][3] This guide provides a comprehensive technical overview of the structural isomers and stereochemistry of this compound, detailing synthesis and resolution strategies, analytical characterization techniques, and the fundamental impact of chirality on its biological function.
Introduction to this compound
This compound is a seven-membered lactam ring with an amino group substituent at the alpha-position relative to the carbonyl group. Its structure is derived from the intramolecular condensation of the amino acid lysine.[4] This relationship to a fundamental biological building block underpins its significance and synthetic accessibility.
Nomenclature and Chemical Identity
-
Systematic IUPAC Name: this compound[4]
-
Common Synonyms: 3-Amino-ε-caprolactam, DL-α-Amino-ε-caprolactam, 3-Aminohexahydro-2H-azepin-2-one, Lysine lactam.[1][4]
-
Molecular Formula: C₆H₁₂N₂O[4]
-
Molecular Weight: 128.17 g/mol [4]
Physicochemical Properties
A summary of the key physicochemical data for this compound and its individual enantiomers is presented below.
| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer | Reference(s) |
| CAS Number | 671-42-1 | 21568-87-6 | 28957-33-7 | [1] |
| Appearance | White to pale yellow crystalline solid | Solid | Solid | [1][5] |
| Melting Point | 77 °C | 97-101 °C | Not specified | [1][6][7] |
| Boiling Point | 162–172 °C (at reduced pressure) | 315.1 °C (at 760 mmHg) | 315.1 °C (at 760 mmHg) | [1][6][8] |
| Density | Not specified | 1.031 g/cm³ | 1.031 g/cm³ | [6][8] |
| Solubility | Soluble in water, sparingly soluble in ethanol | Soluble in Aqueous Acid (Slightly), DMSO (Slightly), Methanol (Slightly) | Not specified | [1][6] |
Isomerism in this compound
Isomerism describes the existence of different compounds with the same molecular formula but distinct arrangements of atoms. For this compound, both constitutional and stereoisomerism are relevant, with the latter being of far greater practical importance.
Constitutional (Structural) Isomerism
Constitutional isomers have the same molecular formula (C₆H₁₂N₂O) but differ in the connectivity of their atoms. While the 3-amino isomer is the most studied due to its direct synthetic link to lysine, other positional isomers are theoretically possible, where the amino group is attached to a different carbon atom of the azepan-2-one ring (e.g., 4-amino, 5-amino, 6-amino, or 7-aminoazepan-2-one). Each of these isomers would be a unique compound with distinct physical and chemical properties. The positional difference of a functional group can lead to vastly different biological profiles, as seen in other classes of molecules.[9]
Stereoisomerism: The Critical Axis of Activity
Stereoisomers have the same atomic connectivity but differ in the three-dimensional arrangement of atoms in space. The carbon atom at position 3 (C3) of this compound is bonded to four different groups (a hydrogen atom, an amino group, the C2 carbonyl carbon, and the C4 methylene carbon), making it a chiral center. This chirality gives rise to a pair of enantiomers.
-
(S)-3-aminoazepan-2-one
-
(R)-3-aminoazepan-2-one
Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and, most importantly, in their interactions with other chiral molecules, such as biological receptors and enzymes.[10]
The Impact of Stereochemistry on Biological Activity
The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Since biological systems are inherently chiral—composed of L-amino acids, D-sugars, and stereospecific receptors and enzymes—they interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable or toxic effects.[11]
For this compound, this principle is clearly demonstrated by its use in targeted synthesis. The (S)-enantiomer is specifically utilized as a chiral intermediate for the synthesis of bioactive compounds like bengamide E analogs and the antibacterial agent capuramycin.[6] This implies that the stereochemistry of the final product, which is dictated by the (S)-configuration of the starting lactam, is crucial for its biological function. The choice to use a single enantiomer prevents the formation of a mixture of diastereomers in subsequent steps, which would be difficult to separate and could contain inactive or harmful byproducts.[3][12]
Synthesis and Resolution Strategies
The production of stereochemically pure this compound requires specific synthetic or separation methodologies. Most conventional syntheses yield a racemic mixture, which must then be resolved into its constituent enantiomers.
Synthesis of Racemic this compound
A common laboratory-scale synthesis involves the nitration of ε-caprolactam followed by catalytic hydrogenation.[1]
Protocol: Synthesis of Racemic 3-Amino-ε-caprolactam
-
Step 1: Nitration of ε-Caprolactam.
-
ε-Caprolactam is reacted with a nitrating agent (e.g., nitronium tetrafluoroborate or nitric acid in a suitable solvent system). This reaction introduces a nitro group (-NO₂) at the C3 position.
-
Causality: The position adjacent to the carbonyl group is activated for electrophilic substitution. Careful control of reaction conditions is necessary to avoid side reactions and ensure regioselectivity.
-
-
Step 2: Hydrogenation of 3-Nitro-ε-caprolactam.
-
The resulting 3-nitro-ε-caprolactam is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.
-
The mixture is subjected to a high pressure of hydrogen gas (H₂) in a hydrogenation apparatus and heated.[1]
-
Causality: The catalyst facilitates the reduction of the nitro group to a primary amine group (-NH₂), yielding racemic 3-amino-ε-caprolactam. The reaction is monitored until hydrogen uptake ceases.
-
-
Step 3: Isolation and Purification.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified, typically by recrystallization, to yield the final racemic product.
-
Resolution of Enantiomers by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both the analytical quantification and preparative separation of enantiomers.[13]
Principle of Chiral HPLC
The core of this technique is the CSP, which is itself chiral. When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[14] Because diastereomers have different physical properties, these complexes have different interaction energies. One enantiomer will bind more strongly to the CSP and thus be retained longer, while the other will bind less strongly and elute earlier, achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino acid derivatives.[15][16][17]
Protocol: Analytical Chiral HPLC Separation
-
Objective: To determine the enantiomeric purity or ratio of a sample of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Materials & Reagents:
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IG-3 column (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).[13]
-
Mobile Phase: A mixture of HPLC-grade solvents, such as hexane/isopropanol/diethylamine or a polar organic mobile phase. The exact ratio must be optimized to achieve baseline separation.
-
Sample: this compound dissolved in the mobile phase at a low concentration (e.g., 1 mg/mL).
-
-
Procedure:
-
System Equilibration: The column is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.
-
Injection: A small, precise volume of the sample (e.g., 10 µL) is injected onto the column.
-
Elution & Detection: The enantiomers are separated as they travel through the column. The detector monitors the column effluent at a specific wavelength (e.g., 210 nm, where the amide chromophore absorbs).
-
-
Data Analysis:
-
A chromatogram is generated, showing two separate peaks corresponding to the (R)- and (S)-enantiomers.
-
The retention time (t_R) for each peak is recorded.
-
The area under each peak is integrated.
-
Enantiomeric Excess (ee %): The purity of the sample is calculated using the formula: ee % = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of this compound after synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the protons on the ring, the N-H protons of the amide and amine, and the C-H proton at the chiral center.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine and amide groups, and a strong absorption for the C=O stretching of the lactam carbonyl.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[4]
Conclusion and Future Outlook
This compound is a molecule whose chemical identity and utility are defined by its stereochemistry. The C3 chiral center gives rise to (R) and (S) enantiomers with potentially distinct biological fates. While racemic synthesis is straightforward, the production of single enantiomers—critical for applications in drug discovery and asymmetric synthesis—relies on effective resolution techniques like chiral HPLC or complex enantioselective synthetic routes.[1][6] The continued interest in this molecule, particularly as a bio-renewable chemical intermediate, will drive further innovation in efficient and scalable methods for its stereoselective synthesis and separation. A deeper investigation into the biological activities of both the (R)- and (S)-enantiomers, as well as other unexplored positional isomers, could unveil new therapeutic or industrial applications for this versatile chiral building block.
References
- BenchChem. (n.d.). An In-Depth Technical Guide to the Stereochemistry of 3-Amino-1-methylazepan-2-one.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- precisionFDA. (n.d.). This compound, (3S)-. U.S. Food and Drug Administration.
- Wikipedia. (n.d.). 3-Amino-2-azepanon.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of 2'- and 3'-Aminoacetophenone Isomers.
- iChemical. (n.d.). (R)-3-Aminoazepan-2-one, CAS No. 28957-33-7.
- Boyle, W. J. Jr., et al. (1979). Synthesis of L-lysine. Simultaneous resolution/racemization of .alpha.-amino-.epsilon.-caprolactam. Journal of the American Chemical Society.
- Google Patents. (n.d.). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
- Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- ChemBK. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). (R)-3-amino-azepan-2-one AldrichCPR.
- University of Calgary. (n.d.). Stereochemistry.
- Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI.
- Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.
- ResearchGate. (2016). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- IntechOpen. (n.d.). Chiral Separation of Amino Acid Enantiomers.
- Google Patents. (n.d.). Synthesis of caprolactam from lysine.
- Google Patents. (n.d.). Chiral separations of amino acids.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- SlideShare. (n.d.). Stereochemistry and biological activity of drugs.
- MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
Sources
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-amino-azepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. (R)-3-Aminoazepan-2-one, CAS No. 28957-33-7 - iChemical [ichemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Biological Significance of α-Amino-ω-caprolactam: A Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern biochemistry and pharmaceutical development, the exploration of unique molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. Among these, α-amino-ω-caprolactam, a cyclic derivative of the essential amino acid lysine, has emerged as a molecule of significant interest. This guide provides an in-depth technical exploration of its biological roles, from its pivotal position in industrial amino acid synthesis to its burgeoning applications in medicinal chemistry as a constrained peptide building block. Herein, we synthesize technical data with practical insights to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this fascinating molecule.
Introduction: Unveiling the Identity of α-Amino-ω-caprolactam
α-Amino-ω-caprolactam, systematically named 3-aminoazepan-2-one, is a seven-membered lactam ring bearing an amino group at the alpha-position relative to the carbonyl group. Its structure is fundamentally derived from the intramolecular cyclization of lysine. This compound exists as a racemate, comprising D- and L-enantiomers, the stereochemistry of which dictates its biological activity and applications.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molar Mass | 128.17 g/mol |
| CAS Number | 671-42-1 (racemic) |
| L-enantiomer CAS | 21568-87-6 |
| D-enantiomer CAS | 19991-77-8 |
The primary significance of α-amino-ω-caprolactam lies in its role as a key intermediate in the industrial production of L-lysine, an essential amino acid with a global market of over 600,000 tons per year for use in animal feed, food additives, and pharmaceuticals.[1] Beyond this industrial application, its conformationally constrained cyclic structure has captured the attention of medicinal chemists for the design of novel therapeutics.[2]
The Central Role in L-Lysine Bioproduction
The most established biological significance of α-amino-ω-caprolactam is its function as a precursor in the enzymatic synthesis of L-lysine. This process, a cornerstone of industrial biotechnology, offers a highly efficient and stereoselective route to this essential amino acid, circumventing the challenges of traditional fermentation methods that can be limited by feedback inhibition.[3][4][5]
The core of this biocatalytic process is a two-enzyme system that facilitates a dynamic kinetic resolution of racemic DL-α-amino-ω-caprolactam.[6]
The Enzymatic Machinery
Two key enzymes, often sourced from microorganisms like Cryptococcus sp. and Pseudomonas sp., are central to this transformation:
-
L-α-Amino-ε-caprolactamase (ACL Hydrolase): This enzyme exhibits strict stereoselectivity, specifically hydrolyzing the L-enantiomer of α-amino-ω-caprolactam to yield L-lysine.[6]
-
α-Amino-ε-caprolactam Racemase (ACLR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme continuously interconverts the D- and L-enantiomers of α-amino-ω-caprolactam.[1][7][8][9]
The Dynamic Kinetic Resolution Workflow
The synergy between these two enzymes allows for the theoretical quantitative conversion of the racemic substrate into the desired L-lysine product.[6]
Caption: Dynamic kinetic resolution of DL-α-amino-ω-caprolactam for L-lysine production.
The process begins with the ACL hydrolase selectively consuming the L-enantiomer. This depletion shifts the equilibrium, prompting the ACLR to convert the non-reactive D-enantiomer into the reactive L-enantiomer, which is then subsequently hydrolyzed. This continuous racemization and stereoselective hydrolysis drive the reaction to completion, achieving high yields of L-lysine.
Experimental Protocol: Enzymatic Synthesis of L-Lysine
This protocol outlines a general procedure for the enzymatic conversion of DL-α-amino-ω-caprolactam to L-lysine.[6]
Materials:
-
DL-α-Amino-ω-caprolactam
-
Whole cells or purified L-α-amino-ε-caprolactamase (from Cryptococcus sp. or other suitable source)
-
Whole cells or purified α-amino-ε-caprolactam racemase (from Pseudomonas sp. or other suitable source)
-
Potassium phosphate buffer (pH 8.0)
-
Bioreactor or temperature-controlled reaction vessel
Procedure:
-
Prepare a 10% (w/v) aqueous solution of DL-α-amino-ω-caprolactam in potassium phosphate buffer (pH 8.0).
-
Add the L-α-amino-ε-caprolactamase and α-amino-ε-caprolactam racemase preparations to the substrate solution. A typical mass ratio of hydrolase-producing cells to racemase-producing cells is 1:2.[6]
-
Maintain the reaction mixture at 40°C with gentle agitation.
-
Monitor the progress of the reaction over time by analyzing samples for the depletion of α-amino-ω-caprolactam and the formation of L-lysine using a suitable analytical method (e.g., HPLC).
-
Upon completion (typically within 8 hours for a quantitative conversion), terminate the reaction by heat inactivation of the enzymes or by lowering the pH.
-
Purify the L-lysine from the reaction mixture using standard techniques such as ion-exchange chromatography.
Metabolic Fate and Physiological Considerations
While the primary industrial focus is on the enzymatic conversion of α-amino-ω-caprolactam to lysine, understanding its metabolic fate within a biological system is crucial for evaluating its broader physiological effects.
Microbial Metabolism of Caprolactam
Studies on the biodegradation of caprolactam, the parent compound of α-amino-ω-caprolactam, in microorganisms like Pseudomonas jessenii provide insights into potential metabolic pathways. The degradation of caprolactam is initiated by an ATP-dependent hydrolytic ring-opening to 6-aminohexanoate, catalyzed by a caprolactamase.[10][11][12][13] This linear intermediate is then converted to 6-oxohexanoic acid by an aminotransferase.[10][13] It is plausible that α-amino-ω-caprolactam, upon entering a cell, could be similarly hydrolyzed to form α,ε-diaminocaproic acid (lysine).
Caption: Microbial degradation pathway of caprolactam.
In Vivo Physiological Effects
Direct studies on the physiological effects of α-amino-ω-caprolactam administration in vivo are limited. It is hypothesized that, if absorbed, it would likely be hydrolyzed to lysine, thus entering the general amino acid pool. However, the efficiency of this conversion in mammalian systems and the potential for off-target effects are not well-characterized. Further research is needed to elucidate the pharmacokinetics and pharmacodynamics of α-amino-ω-caprolactam and its potential physiological consequences.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, cyclic structure of α-amino-ω-caprolactam makes it an attractive building block for the synthesis of conformationally constrained peptides and peptidomimetics.[2] By incorporating this moiety into a peptide backbone, researchers can pre-organize the peptide into a specific bioactive conformation, potentially leading to enhanced receptor affinity, selectivity, and metabolic stability.[14][15][16][17]
A Scaffold for Constrained Peptides
The seven-membered ring of α-amino-ω-caprolactam restricts the torsional angles of the peptide backbone, reducing the conformational flexibility of the resulting peptide. This can be particularly advantageous in mimicking the secondary structures of proteins, such as turns and helices, which are often involved in protein-protein interactions.[18]
Caption: α-Amino-ω-caprolactam induces conformational constraint in peptides.
Therapeutic Potential
The use of α-amino-ω-caprolactam and its derivatives has shown promise in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[2] By serving as a rigid scaffold, it can help in the design of potent and selective ligands for various biological targets.
-
Neuropharmacology: Constrained peptides containing α-amino-ω-caprolactam can be designed to target specific neurotransmitter receptors with high affinity and selectivity, potentially leading to new treatments for neurological disorders.[2]
-
Anti-Cancer Therapies: The ability to mimic protein secondary structures makes α-amino-ω-caprolactam a valuable tool for designing inhibitors of protein-protein interactions that are crucial for cancer cell proliferation and survival.[2]
Synthesis and Analysis
The practical application of α-amino-ω-caprolactam in research and development necessitates robust methods for its synthesis and analysis.
Chemical Synthesis from L-Lysine
The most common route for the chemical synthesis of L-α-amino-ω-caprolactam involves the intramolecular cyclization of L-lysine or its salts.[19][20][21][22]
Experimental Protocol: Synthesis of L-α-Amino-ω-caprolactam Hydrochloride [19][20]
Materials:
-
L-Lysine hydrochloride
-
1-Pentanol
-
Aluminum oxide (Al₂O₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dean-Stark trap
Procedure:
-
A mixture of L-lysine hydrochloride and a suitable solvent such as 1-pentanol is heated to reflux. In some protocols, a catalyst like aluminum oxide is added.[20]
-
Water formed during the reaction is removed using a Dean-Stark trap to drive the equilibrium towards the cyclized product.
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and any solid byproducts (e.g., NaCl if a base is used) are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude α-amino-ω-caprolactam.
-
The crude product is dissolved in water and acidified to approximately pH 6 with concentrated HCl.
-
Partial concentration of the aqueous solution followed by cooling induces crystallization of L-α-amino-ω-caprolactam hydrochloride.
-
The crystals are collected by filtration, washed with a cold solvent, and dried.
| Starting Material | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| L-lysine hydrochloride | 1-Pentanol | Al₂O₃ | 137 | 4 | ~96 |
| L-lysine hydrochloride | 1-Butanol | Al₂O₃ | 117 | 6 | ~92 |
| L-lysine hydrochloride | 1,2-Propanediol | None | 187 | 2 | ~96 |
Analytical Methods
Accurate quantification of α-amino-ω-caprolactam is essential for monitoring reaction kinetics, assessing purity, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[23][24][25][26][27]
LC-MS/MS Method for Quantification in Biological Matrices (Conceptual Protocol)
This conceptual protocol is based on established methods for similar analytes.[23][24][27]
Sample Preparation:
-
To a plasma sample, add a suitable internal standard (e.g., an isotopically labeled analog of α-amino-ω-caprolactam).
-
Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column or a HILIC column can be suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity. Specific precursor-to-product ion transitions for α-amino-ω-caprolactam and the internal standard would need to be determined.
Conclusion and Future Perspectives
α-Amino-ω-caprolactam stands as a molecule with a dual identity. It is a workhorse of industrial biotechnology, enabling the efficient and large-scale production of the essential amino acid L-lysine. Simultaneously, it is an emerging tool in the hands of medicinal chemists, offering a rigid scaffold to sculpt peptides into potent and selective therapeutic agents.
The future of α-amino-ω-caprolactam research is bright. Further exploration of its metabolic pathways and physiological effects will provide a more complete picture of its biological significance. In the realm of drug discovery, the development of novel synthetic methodologies for its derivatives and their incorporation into a wider range of peptide scaffolds will undoubtedly lead to the discovery of new therapeutic leads. As our understanding of this versatile molecule deepens, so too will its impact on both industrial and pharmaceutical sciences.
References
- Snapshots of the Catalytic Cycle of the Industrial Enzyme α-Amino-ε-Caprolactam Racemase (ACLR) Observed Using X-ray Crystallography.
- Characterization of an α-amino-ɛ-caprolactam racemase with broad substrate specificity
- Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. PubMed.
- The Novel Structure of a Pyridoxal 5′-Phosphate-Dependent Fold-Type I Racemase, α-Amino-ε-caprolactam Racemase from Achromobacter obae.
- Characterization of an α-amino-ɛ-caprolactam racemase with broad substrate specificity
- L-(-)-α-Amino-ε-caprolactam hydrochloride. Chem-Impex.
- Expanding the lysine industry: biotechnological production of l-lysine and its deriv
- Purification and properties of alpha-amino-epsilon-caprolactam racemase
- An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride. Benchchem.
- Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism. PubMed.
- Method of preparing an alpha-amino-omega-lactam.
- Catalytic and structural properties of ATP-dependent caprolactamase
- A Comparative Guide to the Synthesis of L-alpha-Amino-epsilon-caprolactam. Benchchem.
- Technical Support Center: Purification of Crude L-alpha-Amino-epsilon-caprolactam Hydrochloride. Benchchem.
- Technical Support Center: L-alpha-Amino-epsilon-caprolactam Synthesis. Benchchem.
- Catalytic and structural properties of ATP‐dependent caprolactamase
- Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH.
- A simple and selective liquid chromatography- tandem mass spectrometry method for determination of ε-aminocaproic acid in human plasma. Semantic Scholar.
- L-Lysine: Production, Ferment
- Biotechnological manufacture of lysine. PubMed.
- Discovery of new substrates amino acid amides for α‐amino‐ε‐caprolactam racemase
- alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conform
- Progress in the metabolic engineering of bio-based lactams and their ω-amino acids precursors. PubMed.
- Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism. Semantic Scholar.
- Biotechnological Manufacture of Lysine.
- Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
- LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and (C) internal standard from a spiked urine sample.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH.
- Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase.
- (s)-alpha-amino-omega-caprolactam. Key Organics.
- Unnatural Amino Acids Potential for Innov
- 10-011374 - rs-alpha-amino-omega-caprolactam | 671-42-1. CymitQuimica.
- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
- A reliable LC-MS/MS method for the quantification of n
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - NIH.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Integrated Metabolomics and Transcriptomics Analyses Identify Key Amino Acid Metabolic Mechanisms in Lacticaseibacillus paracasei SMN-LBK. MDPI.
- Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters.
- (S)
Sources
- 1. Purification and properties of alpha-amino-epsilon-caprolactam racemase from Achromobacter obae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Expanding the lysine industry: biotechnological production of l-lysine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Lysine Production & Fermentation | Applications in Feed & Pharma [myandegroup.com]
- 5. Biotechnological manufacture of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of an α-amino-ɛ-caprolactam racemase with broad substrate specificity from Citreicella sp. SE45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic and structural properties of ATP-dependent caprolactamase from Pseudomonas jessenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic and structural properties of ATP‐dependent caprolactamase from Pseudomonas jessenii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 15. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. scienceopen.com [scienceopen.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-aminoazepan-2-one Hydrochloride: Properties, Preparation, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 3-aminoazepan-2-one hydrochloride, a chiral cyclic amino acid derivative of lysine. We delve into its fundamental physicochemical properties, explore the mechanistic details of its synthesis, and highlight its significant role as a versatile building block in medicinal chemistry. With a focus on field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics, particularly in the area of central nervous system disorders.
Introduction and Strategic Importance
This compound, also known as α-amino-ε-caprolactam, is a seven-membered lactam structurally derived from the intramolecular cyclization of the amino acid lysine. As a bifunctional molecule, it possesses both a reactive amine and a stable lactam ring, making it a valuable chiral synthon. The hydrochloride salt enhances its stability and handling properties, rendering it suitable for a variety of chemical transformations.
Its significance in drug discovery stems from its role as a peptidomimetic scaffold. The constrained cyclic structure can mimic peptide turns, a common motif in protein-protein interactions. This allows for the design of small molecule drugs with improved metabolic stability and oral bioavailability compared to their peptide counterparts. Research has notably pointed towards derivatives of this scaffold possessing nootropic (cognitive-enhancing) activities, positioning it as a molecule of high interest for neuropharmacology.
Physicochemical and Spectroscopic Properties
The hydrochloride salt is typically a white to off-white crystalline solid. Its chirality is a key feature, with the (S) and (R) enantiomers originating from L-lysine and D-lysine, respectively. Understanding its properties is crucial for its application in synthesis and formulation.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.63 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | >280 °C (decomposition) | |
| Solubility | Slightly soluble in Water, Methanol, DMSO (may require sonication) | |
| Storage Conditions | Room Temperature, under inert atmosphere | |
| CAS Number (S)-isomer | 26081-07-2 | |
| CAS Number (R)-isomer | 26081-03-8 |
Spectroscopic Profile (Free Base)
-
¹H NMR: The proton spectrum will show complex multiplets for the aliphatic protons of the seven-membered ring, typically in the 1.5-3.5 ppm range. The proton at the chiral center (C3) adjacent to the amine will be a distinct multiplet. The N-H protons of the amine and the amide will appear as broad signals. For the hydrochloride salt, the NH₃⁺ protons would likely be shifted downfield.
-
¹³C NMR: The carbonyl carbon of the lactam (C2) is the most deshielded, appearing around 175-180 ppm. The chiral carbon (C3) bearing the amino group would be in the 50-60 ppm range. The remaining four methylene carbons of the ring will appear in the aliphatic region (20-45 ppm).[1][2][3]
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound hydrochloride begins with the corresponding enantiomer of lysine, typically L-lysine hydrochloride for the (S)-product. The process is a two-step reaction involving an initial esterification followed by a base-mediated intramolecular cyclization.
Synthetic Workflow
Caption: Synthetic workflow for this compound hydrochloride.
Causality of Experimental Choices
-
Step 1: Fischer Esterification: L-lysine hydrochloride is first converted to its methyl ester. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the methanol solvent to generate HCl in situ. This anhydrous HCl catalyzes the esterification of the carboxylic acid. The key advantage is that the reaction byproducts (SO₂ and HCl gas) are volatile and easily removed, simplifying the workup. The reaction is initiated at 0°C to control the initial exothermic reaction between thionyl chloride and methanol, then refluxed to drive the esterification to completion.
-
Step 2: Lactamization: The L-lysine methyl ester dihydrochloride is then treated with a strong base, such as sodium methoxide (NaOMe). The base serves two purposes: first, it neutralizes the hydrochloride salts to free the two amino groups. Second, it catalyzes the intramolecular cyclization. The more nucleophilic ε-amino group attacks the electrophilic ester carbonyl, displacing methanol and forming the thermodynamically stable seven-membered lactam ring. This is an example of a Dieckmann-like condensation.
-
Step 3: Purification and Salt Formation: After the reaction, the crude product is purified. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid, often dissolved in an alcohol like ethanol, followed by recrystallization to yield the pure product.
Applications in Medicinal Chemistry & Drug Development
The primary value of this compound hydrochloride lies in its utility as a scaffold for creating derivatives with therapeutic potential. The amino group at the 3-position serves as a versatile handle for modification.
Core Scaffold for Nootropic Agents
A seminal study by Angelucci et al. (1993) demonstrated the potential of this scaffold in developing agents with amnesia-reversal properties.[4][5][6] The research team synthesized a series of (R)- and (S)-3-(acylamino)-ε-caprolactams and tested their ability to reverse amnesia induced by electroconvulsive shock or scopolamine in mice.[5]
Key Findings:
-
The this compound core was acylated with various carboxylic acids to produce a library of derivatives.[4]
-
Significant nootropic activity was observed, with the most potent compounds being the 3-formylamino and 3-[[3-(trifluoromethyl)benzoyl]amino] derivatives.[5]
-
These compounds were compared to classical nootropic drugs like Piracetam and showed promising activity profiles without affecting spontaneous behavior, indicating a favorable therapeutic window.[5]
This research firmly establishes the this compound structure as a "privileged scaffold" for the discovery of cognitive enhancers.
Caption: Drug development logic using the this compound scaffold.
Broader Therapeutic Potential
The lactam motif is present in numerous pharmacologically active compounds. For instance, smaller ring analogues, such as 3-aminoazetidin-2-one derivatives, have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation.[7] This suggests that the this compound scaffold could be explored for targets beyond the central nervous system, leveraging its peptidomimetic properties to disrupt other protein-protein interactions or enzyme active sites.
Detailed Experimental Protocol: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride
This protocol is a synthesized representation based on established chemical principles and published procedures. It must be carried out by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
L-lysine hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium metal
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
Part A: Preparation of L-Lysine Methyl Ester Dihydrochloride
-
Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas).
-
Dissolution: Add L-lysine hydrochloride (e.g., 100 g) to anhydrous methanol (1200 mL) in the flask. Cool the slurry to 0°C in an ice bath with stirring.
-
Esterification: Slowly add thionyl chloride (e.g., 80 mL) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C. Causality Insight: This slow addition is critical to manage the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath, and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux and maintain for 12-16 hours.
-
Isolation: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is L-lysine methyl ester dihydrochloride, which can be used in the next step without further purification.
Part B: Cyclization and Salt Formation
-
Base Preparation: In a separate flask, carefully prepare a solution of sodium methoxide by dissolving sodium metal (e.g., 48 g) in anhydrous methanol (1200 mL) under an inert atmosphere (e.g., Argon or Nitrogen). Safety Note: This is a highly exothermic and hazardous reaction.
-
Cyclization: Dissolve the L-lysine methyl ester dihydrochloride from Part A in the sodium methoxide solution. Heat the mixture to reflux and maintain for 4-6 hours. Causality Insight: The strong base deprotonates the amino groups, initiating the intramolecular nucleophilic attack to form the lactam ring.
-
Workup: Cool the reaction mixture and neutralize it carefully. Filter off any inorganic salts that precipitate. Remove the solvent under reduced pressure.
-
Final Salt Formation: Dissolve the crude free-base product in anhydrous ethanol. Prepare a saturated solution of HCl in ethanol and add it to the product solution until the pH is acidic.
-
Purification: Cool the solution to induce crystallization. Collect the white crystals of (S)-3-aminoazepan-2-one hydrochloride by filtration, wash with cold ethanol, and dry under vacuum.
Conclusion
This compound hydrochloride is more than a simple chemical intermediate; it is a strategically important chiral building block with demonstrated potential in the highly challenging field of neuroscience drug discovery. Its straightforward synthesis from an inexpensive amino acid, coupled with its proven utility as a scaffold for potent nootropic agents, ensures its continued relevance. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their discovery pipelines, paving the way for the development of next-generation therapeutics.
References
- Angelucci, L., Calvisi, P., Catini, R., et al. (1993). Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Journal of Medicinal Chemistry, 36(11), 1511-1519.
- Angelucci, L., et al. (1993). Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. PubMed.
- Angelucci, L., et al. (1993). Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Semantic Scholar.
- This compound hydrochloride. PubChem.
- (R)-3-Aminoazepan-2-One Hydrochloride. PubChem.
- 2H-Azepin-2-one, 3-aminohexahydro-. PubChem.
- Fiasella, A., Nuzzi, A., Summa, M., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-1614.
- (s)-3-Aminoazepan-2-one. LookChem.
- 13C NMR Chemical Shifts. Oregon State University.
- This compound. ChemBK.
- A Guide to 13C NMR Chemical Shift Values. Compound Interest.
Sources
- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Comparative Analysis of Racemic 3-Aminoazepan-2-one and its Enantiopure Forms
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Chirality in the Pharmaceutical Sciences
In the landscape of drug development and molecular biology, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its function. The concept of chirality, or 'handedness', is paramount, as stereoisomers (enantiomers and diastereomers) of a drug can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide delves into the core principles of stereochemistry through the lens of 3-aminoazepan-2-one, a vital chiral building block. While often produced and handled as a racemic mixture—an equal 1:1 combination of its (R) and (S) enantiomers—the true potential of this molecule in precision synthesis and drug design is unlocked only when its enantiopure forms are considered as distinct chemical entities.
This document, prepared from the perspective of a Senior Application Scientist, moves beyond mere data reporting. It aims to elucidate the causal relationships behind experimental choices, providing field-proven insights into the synthesis, resolution, analysis, and application of racemic versus enantiopure this compound. We will explore not only how to perform critical workflows but why specific methodologies are chosen to ensure robust, reliable, and self-validating outcomes.
Section 1: Foundational Chemistry and Physicochemical Properties
This compound, also known as α-amino-ε-caprolactam, is the seven-membered ring lactam of the amino acid lysine.[1] Its structure features a stereocenter at the C3 position, giving rise to two non-superimposable mirror-image enantiomers: (R)-3-aminoazepan-2-one and (S)-3-aminoazepan-2-one.
Caption: The (R) and (S) enantiomers of this compound.
While the enantiomers share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral entities—such as biological receptors or chiral analytical columns—is distinct. This differentiation is the cornerstone of stereoselective pharmacology and analysis.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Racemic Form | (S)-Enantiomer | (R)-Enantiomer | Reference(s) |
| CAS Number | 671-42-1 | 21568-87-6 | 28957-33-7 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₂N₂O | [1] |
| Molar Mass | 128.17 g/mol | 128.17 g/mol | 128.17 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | Crystalline solid | Crystalline solid | [1] |
| Melting Point | 68-71 °C | 97-101 °C | Not specified | [1][3] |
| Solubility | Soluble in water, sparingly in ethanol | Soluble in aqueous acid, DMSO, Methanol (slightly) | Not specified | [1][3] |
Section 2: From Racemate to Enantiopure: Synthesis and Resolution Strategies
The synthesis of this compound often results in a racemic mixture.[1] For applications in modern drug development, where single-enantiomer drugs are now the standard, the resolution of this racemate or an ab initio enantioselective synthesis is essential. Enzymatic Kinetic Resolution (EKR) is a powerful and widely adopted technique for this purpose, prized for its high selectivity, mild reaction conditions, and environmental compatibility.[4][5]
The Principle of Enzymatic Kinetic Resolution (EKR)
EKR leverages the stereoselectivity of an enzyme, typically a lipase or protease, to preferentially catalyze a reaction on one enantiomer of the racemic substrate. For a racemic amine like this compound, this often involves an acylation reaction. The enzyme will selectively acylate one enantiomer (e.g., the R-form) at a much faster rate than the other, leaving the unreacted enantiomer (the S-form) in high enantiomeric excess. The process is "kinetic" because it is stopped at approximately 50% conversion to maximize both the yield and the enantiomeric purity of the remaining substrate and the newly formed product.
Caption: General workflow for Enzymatic Kinetic Resolution (EKR).
Field-Proven Protocol: EKR of Racemic this compound
This protocol describes a self-validating system for the resolution of racemic this compound using Candida antarctica Lipase B (CAL-B), a robust and highly selective biocatalyst.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., Toluene or Methyl tert-butyl ether (MTBE))
-
Reaction vessel with magnetic stirrer and temperature control
-
Chiral HPLC system for monitoring
Step-by-Step Methodology:
-
Reaction Setup: In a dry, sealed reaction vessel, dissolve racemic this compound (1.0 eq) in anhydrous toluene (to a concentration of ~0.1 M). Causality: Anhydrous conditions are critical to prevent enzymatic hydrolysis of the acyl donor and product, which would reduce efficiency.
-
Acyl Donor Addition: Add vinyl acetate (1.5 eq) to the solution. Causality: Vinyl acetate is an irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
Enzyme Addition: Add immobilized CAL-B (e.g., 20 mg of Novozym® 435 per 100 mg of substrate). Causality: Immobilized enzyme facilitates easy removal by simple filtration at the end of the reaction and enhances enzyme stability.
-
Incubation: Stir the mixture at a constant temperature (e.g., 40 °C).
-
Reaction Monitoring (Self-Validation): At regular intervals (e.g., 2, 4, 8, 16, 24 hours), withdraw a small aliquot of the reaction mixture. Filter out the enzyme and analyze the sample by chiral HPLC (using the method described in Section 3).
-
Calculate the conversion (c) using the formula: c = [amide] / ([amine] + [amide]).
-
Determine the enantiomeric excess (ee) of the remaining amine substrate (eeₛ) and the formed amide product (eeₚ).
-
-
Reaction Termination: Stop the reaction when the conversion is as close to 50% as possible and the ee of both substrate and product is maximized (>95%). This is typically achieved between 16-24 hours.
-
Workup and Purification:
-
Filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused.
-
Evaporate the solvent under reduced pressure.
-
The resulting mixture of unreacted amine and acylated product can be separated using standard column chromatography or acid-base extraction.
-
Table 2: Representative EKR Monitoring Data
| Time (h) | Conversion (c) | ee of Substrate (eeₛ) | ee of Product (eeₚ) |
| 2 | 12% | 14% | >99% |
| 8 | 35% | 54% | >99% |
| 16 | 48% | 92% | >99% |
| 24 | 51% | >99% | 98% |
Section 3: Analytical Characterization: The Chiral HPLC Imperative
Asserting the enantiomeric purity of a sample is not possible without a validated, stereoselective analytical method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for separating and quantifying enantiomers.[6]
The Principle of Chiral Recognition in HPLC
A CSP creates a chiral environment within the HPLC column. As the racemic analyte passes through, the two enantiomers interact differently with the chiral selector of the CSP. These differential interactions—which can involve hydrogen bonding, π-π stacking, steric hindrance, or dipole-dipole forces—result in different retention times, allowing for their separation and quantification. For primary amines like this compound, crown ether-based CSPs are particularly effective.[6][7]
Caption: Workflow for chiral separation by HPLC.
Field-Proven Protocol: Chiral HPLC Method for this compound
This protocol outlines the development of a robust method for separating the enantiomers of this compound.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CROWNPAK® CR(+) column (or equivalent crown ether-based CSP)
-
Mobile Phase: Perchloric acid solution (pH 1.5-2.0), Methanol
-
Sample: this compound (racemic standard and samples to be tested), dissolved in mobile phase
Step-by-Step Methodology:
-
Column Selection Rationale: A CROWNPAK® CR(+) column is chosen. The chiral selector, a crown ether, forms a complex with the protonated primary amine (-NH₃⁺) of the analyte. The stability of this complex is dependent on the stereochemistry around the amine, enabling separation.[6][7]
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to ~2.0. Causality: A low pH ensures the primary amine of the analyte is fully protonated, which is essential for the complexation mechanism with the crown ether CSP.
-
Method Development:
-
Start with an isocratic mobile phase of 85:15 (v/v) aqueous perchloric acid (pH 2.0) : Methanol.
-
Set the flow rate to 0.8 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., ~210 nm, typical for amides).
-
-
System Suitability Test (Self-Validation):
-
Inject a solution of racemic this compound.
-
Verify that two distinct peaks are observed.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is required to ensure baseline separation, which is critical for accurate quantification.
-
-
Optimization: If resolution is insufficient (Rs < 1.5), adjust the mobile phase composition (e.g., decrease the methanol percentage to increase retention and improve separation) or lower the column temperature.
-
Quantification: Once a suitable separation is achieved, a calibration curve can be constructed to quantify the amount of each enantiomer in a sample. The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Section 4: The Biological Ramifications of Chirality
The differential interaction of enantiomers with a chiral environment is most profound in biological systems. The Easson-Stedman hypothesis, proposed in 1933, provides a foundational model: for a chiral molecule to elicit a biological response, it often requires a three-point interaction with its protein target (e.g., receptor or enzyme). One enantiomer (the eutomer) may achieve this optimal three-point fit, while its mirror image (the distomer) cannot, resulting in significantly lower activity or a different biological effect altogether.[8]
Caption: The Easson-Stedman three-point attachment model.
Administering a racemic drug is akin to administering two separate substances. The consequences can range from benign to severe:
-
Pharmacological Ballast: The distomer may be inactive, contributing to metabolic load without therapeutic benefit.
-
Competitive Inhibition: The distomer could bind to the target receptor without activating it, acting as an antagonist to the eutomer.
-
Distinct Pharmacology: The distomer might have its own unique biological activity, potentially leading to undesirable side effects. A tragic historical example is thalidomide, where one enantiomer was sedative while the other was teratogenic.[6]
-
Chiral Inversion: In some cases, the body can convert the inactive enantiomer into the active one, or vice-versa.
While specific comparative biological studies on the enantiomers of this compound are not widely published, the principles of stereospecificity are universal. For any derivative of this molecule intended for therapeutic use, it is a regulatory and scientific necessity to evaluate each enantiomer independently.
Section 5: Applications in Stereoselective Synthesis
The primary value of enantiopure this compound lies in its role as a chiral building block or "chiral synthon." In the multi-step synthesis of a complex, single-enantiomer drug, incorporating chirality early and with high purity is crucial for overall efficiency.
-
(S)-3-Aminoazepan-2-one , for instance, is a documented intermediate in the synthesis of bengamide E analogs and the potent antibacterial agent capuramycin.[3] Starting with the enantiopure (S)-form ensures that the correct stereochemistry is carried through the entire synthetic sequence, avoiding the need for costly and often low-yielding chiral separations at later stages.
-
Using a Racemic Mixture in such a synthesis would result in a mixture of diastereomers after the first reaction with another chiral molecule. Diastereomers have different physical properties and can be difficult to separate, drastically reducing the overall yield of the desired final product.
Conclusion
The case of this compound serves as a compelling microcosm of the broader principles governing chirality in the pharmaceutical and chemical sciences. The transition from treating it as a single racemic entity to recognizing its constituent (R) and (S) forms as distinct molecules is a critical step towards precision, efficiency, and safety. For the modern researcher, scientist, or drug development professional, a deep understanding of the methodologies for stereoselective resolution, the analytical techniques for confirming enantiopurity, and the fundamental reasons for pursuing single-enantiomer compounds is not merely advantageous—it is indispensable. The protocols and rationales provided in this guide offer a robust framework for navigating the challenges and unlocking the potential of chiral molecules.
References
- Palermo, G., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-14.
- Wikipedia. (n.d.). 3-Amino-2-azepanon.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535.
- McCague, C., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 613-621.
- precisionFDA. (n.d.). This compound, (3S)-.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- Štěpánková, S., & Král, V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 753–766.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(48), 6517-6520.
- Lammers, H., et al. (2021). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. ACS Omega, 6(39), 25684–25691.
- Chromatography Today. (2021). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172.
- ResearchGate. (2016). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis.
Sources
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. 671-42-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. (s)-3-Aminoazepan-2-one|lookchem [lookchem.com]
- 4. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
theoretical and computational studies of 3-aminoazepan-2-one
An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-aminoazepan-2-one
Introduction: The Significance of this compound
This compound, a cyclic amide and a derivative of lysine, represents a fascinating molecular scaffold for medicinal chemistry and drug development.[1][2][3] As a seven-membered lactam ring system, it possesses a unique combination of structural rigidity and conformational flexibility, making it an attractive starting point for the design of novel therapeutics. Its documented use as a synthetic intermediate for aryl hydrocarbon receptor (AHR) inhibitors and potential antibacterial agents underscores its relevance in modern pharmacology.[1][4] To unlock the full potential of this scaffold, a deep understanding of its intrinsic molecular properties is paramount. This is where theoretical and computational chemistry provides an indispensable toolkit, allowing researchers to predict, understand, and rationalize the molecule's behavior at an atomic level, thereby guiding more efficient and targeted drug discovery efforts.
This guide provides a comprehensive overview of the key computational methodologies applied to the study of this compound. We will move beyond simple procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically grounded approach for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties. These parameters are crucial for both in silico model setup and correlation with experimental data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [1][5] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| Melting Point | 77 °C | [1][5] |
| Boiling Point | 172 °C (at 13 mmHg) | [1] |
| CAS Number | 671-42-1 (racemate) | [5][6] |
| Synonyms | DL-α-Amino-ε-caprolactam, Lysine lactam | [2][7] |
Core Computational Strategies: A Multi-Pillar Approach
A singular computational method is rarely sufficient. A robust investigation of this compound relies on an integrated workflow, where different techniques are used to answer specific questions, with the output of one method often serving as the input for the next. This multi-pillar strategy ensures a holistic understanding of the molecule's electronic structure, conformational dynamics, and potential biological interactions.
Caption: Integrated workflow for computational analysis.
Pillar 1: Quantum Mechanics (QM) for Structural and Electronic Characterization
Expertise & Rationale: Before we can understand how this compound interacts with its environment, we must first understand its intrinsic properties in a vacuum. Quantum mechanics, particularly Density Functional Theory (DFT), is the gold standard for this. DFT offers an exceptional balance of computational efficiency and accuracy for determining the ground-state geometry, electronic structure, and vibrational frequencies of organic molecules.[8] Insights from studies on related lactams show that properties like amide resonance and ring strain are critical to their chemistry, and these can be accurately quantified with high-level QM methods.[9][10]
Protocol: DFT-Based Geometry Optimization and Electronic Analysis
This protocol outlines the essential steps for a foundational QM analysis.
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw). Pay attention to the stereochemistry at the C3 position if studying a specific enantiomer.[4]
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting conformation.
-
-
Calculation Setup (Gaussian, ORCA, etc.):
-
Method Selection: Choose the B3LYP functional. Causality: B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of organic systems and is a well-established standard in the field.
-
Basis Set Selection: Use the 6-31G(d,p) basis set. Causality: This Pople-style basis set provides a good compromise between accuracy and computational cost. The polarization functions (d,p) are crucial for accurately describing the non-spherical electron density in bonds and lone pairs, which is essential for the amide and amine groups.
-
Task Specification:
-
Opt: Perform a geometry optimization to find the lowest energy structure.
-
Freq: Perform a frequency calculation. Self-Validation: This is a critical step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
-
Execution and Analysis:
-
Submit the calculation to a high-performance computing resource.
-
Geometry: Analyze the output file to extract optimized bond lengths, bond angles, and dihedral angles. These can be compared to crystallographic data of similar structures if available.
-
Electronic Properties: Examine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Charge Distribution: Calculate and visualize the electrostatic potential (ESP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygen is expected to be a region of high negative potential.
-
Caption: Step-by-step workflow for a DFT calculation.
Pillar 2: Molecular Dynamics (MD) for Conformational Dynamics
Expertise & Rationale: A molecule in a biological system is not static; it is a dynamic entity constantly exploring different conformations in a solvent environment. Molecular Dynamics (MD) simulations are essential for capturing this dynamic behavior. By solving Newton's equations of motion for the atoms in the system, MD provides a trajectory of the molecule's movement over time. This is crucial for understanding how this compound behaves in water, how flexible its seven-membered ring is, and which conformations are most prevalent, providing a more realistic picture than a single, static QM structure.
Protocol: GROMACS/AMBER Simulation in Explicit Solvent
This protocol describes a standard MD simulation setup.
-
System Preparation:
-
Input Structure: Start with the DFT-optimized geometry of this compound.
-
Force Field Parametrization: Assign atomic charges and parameters using a suitable force field (e.g., GAFF2 for general organic molecules). Antechamber (from AMBERTools) is a standard tool for this process. Causality: The force field is a set of empirical functions that define the potential energy of the system. Its accuracy is paramount for a meaningful simulation.
-
Solvation: Place the molecule in the center of a periodic cubic or dodecahedron box of water (e.g., TIP3P water model). Ensure a minimum distance (e.g., 1.0 nm) between the molecule and the box edge.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during setup.
-
Equilibration (NVT Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use a thermostat (e.g., V-rescale) to control the temperature. Restrain the heavy atoms of the solute during this phase to allow the solvent to equilibrate around it.
-
Equilibration (NPT Ensemble): Switch to an NPT ensemble, maintaining constant pressure (e.g., 1 bar) using a barostat (e.g., Parrinello-Rahman) and constant temperature. This adjusts the box density to the correct value.
-
Production Run: Once the system's temperature, pressure, and density have stabilized (a key validation step), remove the restraints and run the production simulation for a desired length of time (e.g., 100 ns or more).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the solute's backbone atoms over time to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify flexible and rigid regions of the molecule.
-
Conformational Clustering: Group similar structures from the trajectory to identify the most populated conformational states.
-
Pillar 3: Molecular Docking for Target Interaction
Expertise & Rationale: For drug development, understanding how this compound might bind to a protein target is the ultimate goal. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule to another. While docking scores are not a perfect prediction of binding energy, they are highly effective for virtual screening and for generating plausible binding hypotheses that can be tested experimentally. The relevance of lactam structures in inhibiting enzymes like β-lactamases makes this a pertinent line of inquiry.[11][12][13]
Protocol: Virtual Screening with AutoDock Vina
This protocol outlines a typical docking workflow against a hypothetical protein target.
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding polar hydrogens, and assigning atomic charges (e.g., using AutoDock Tools).
-
Ligand: Use the lowest energy conformation of this compound from the DFT optimization. Define rotatable bonds and assign charges.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket on the receptor. This can be based on known co-crystallized ligands or predicted by pocket-finding algorithms.
-
Define a "grid box" that encompasses this entire binding site. Causality: The docking algorithm will only search for binding poses within this defined space, making the search more efficient and targeted.
-
-
Docking Execution:
-
Run the docking program (e.g., AutoDock Vina). It will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose.
-
Self-Validation: It is good practice to perform "redocking" where a known ligand is extracted from a crystal structure and docked back into its own receptor. A successful redocking (low RMSD between docked and crystal pose) provides confidence in the docking protocol.
-
-
Analysis of Results:
-
Binding Affinity: Rank the resulting poses by their predicted binding affinity (e.g., kcal/mol). The top-scoring poses are the most promising candidates.
-
Pose Visualization: Visually inspect the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the protein's amino acid residues.
-
Caption: A typical molecular docking workflow.
Conclusion and Future Outlook
The theoretical and computational study of this compound provides a powerful, multi-faceted approach to understanding its potential as a drug scaffold. By integrating quantum mechanics, molecular dynamics, and molecular docking, researchers can build a comprehensive model of its behavior from the electronic to the biological level. These in silico studies are not a replacement for experimental work but a vital partner, enabling the generation of testable hypotheses, prioritization of synthetic efforts, and rationalization of experimental outcomes. Future work could involve more advanced techniques such as QM/MM simulations to study enzymatic reactions or free energy perturbation (FEP) calculations for more accurate predictions of binding affinity, further bridging the gap between computational prediction and clinical reality.
References
- ChemBK. (2024). This compound.
- Morgon, N. H., & Custodio, R. (2006). Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A, 110(36), 10756–10762.
- Kumar, A., et al. (2023). In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites. Journal of Biomolecular Structure and Dynamics.
- Morgon, N. H., & Custodio, R. (2006). Computational Study of Pharmacophores: β-Lactams. Figshare.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- PubChem. (n.d.). This compound hydrochloride.
- Lupieri, A., et al. (2019). An Efficient Computational Assay for β-Lactam Antibiotic Breakdown by Class A β-Lactamases. Journal of Chemical Information and Modeling, 59(8), 3365–3369.
- Wikipedia. (n.d.). 3-Amino-2-azepanon.
- Kumar, A., et al. (2022). In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites. Journal of Biomolecular Structure & Dynamics, 41(21), 11096-11111.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-.
- Hren, V., et al. (2007). Theoretical and experimental examination of -caprolactam dimer stability. ResearchGate.
- RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
- Bolocan, I., & Chitan, F. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC.
- Jenke, D., & Zeller, T. (2005). Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6. ResearchGate.
- Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances, 8(39), 21873–21886.
- Wikipedia. (n.d.). Caprolactam.
- precisionFDA. (n.d.). This compound, (3S)-.
- Kumar, G. S., et al. (2005). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 10(1), 153-161.
- Gawinecki, R., et al. (1993). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Die Pharmazie, 48(12), 913-915.
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
- Wu, J., et al. (2013). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
Sources
- 1. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]
- 2. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 3. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (s)-3-Aminoazepan-2-one|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 671-42-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Computational Study of Pharmacophores:â β-Lactams - figshare - Figshare [figshare.com]
- 11. tandfonline.com [tandfonline.com]
- 12. An Efficient Computational Assay for β-Lactam Antibiotic Breakdown by Class A β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
3-aminoazepan-2-one spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Characterization of 3-aminoazepan-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectral data for the chemical compound this compound (also known as 3-amino-ε-caprolactam). As a derivative of lysine, this chiral lactam is a valuable building block in medicinal chemistry and materials science. An unambiguous structural confirmation is paramount for its application in research and development. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Molecular Structure and Significance
This compound possesses a seven-membered lactam ring with a primary amine at the C3 position, adjacent to the carbonyl group. This arrangement introduces a chiral center at C3, making stereochemical characterization crucial. The structure is functionally related to ε-caprolactam, the parent compound without the amino substituent.[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis below is based on predictive models and comparative data from the parent structure, ε-caprolactam.[2]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). D₂O is often preferred for its ability to exchange with labile N-H protons, simplifying the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
¹H NMR Spectral Data (Predicted)
The presence of the amino group at C3 significantly influences the chemical shifts of adjacent protons compared to ε-caprolactam. Protons on the nitrogen atoms (amine and amide) are labile and their signals may be broad or exchange with D₂O.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-N (Amide) | 7.5 - 8.5 | broad singlet (br s) | - |
| H-3 | 3.5 - 3.8 | triplet (t) | ~6-8 Hz |
| H-7 (CH₂) | 3.1 - 3.3 | triplet (t) | ~6-7 Hz |
| H₂-N (Amine) | 1.5 - 2.5 | broad singlet (br s) | - |
| H-4 (CH₂) | 1.8 - 2.0 | multiplet (m) | - |
| H-5 (CH₂) | 1.6 - 1.8 | multiplet (m) | - |
| H-6 (CH₂) | 1.5 - 1.7 | multiplet (m) | - |
Expertise & Causality:
-
H-3 Proton: The proton on the chiral carbon (C3) is deshielded by two adjacent heteroatoms: the amide carbonyl (C2) and the C3-amino group. Its chemical shift is therefore expected to be significantly downfield. It would appear as a triplet due to coupling with the two adjacent protons on C4.
-
H-7 Methylene Group: These protons are adjacent to the amide nitrogen, causing a downfield shift, similar to the corresponding protons in ε-caprolactam which resonate around 3.24 ppm.[2]
-
Ring Methylene Protons (H-4, H-5, H-6): These aliphatic protons are expected to resonate in the upfield region of 1.5-2.0 ppm, showing complex overlapping multiplets due to geminal and vicinal coupling. Their chemical environment is similar to that in ε-caprolactam, which shows signals around 1.61 and 1.76 ppm.[2]
-
Labile Protons (NH, NH₂): The amide (N-H) proton is typically deshielded and appears as a broad signal far downfield. The primary amine (NH₂) protons also produce a broad signal. In D₂O, these signals would disappear due to deuterium exchange, a key validation step.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 175 - 180 |
| C-3 (CH-NH₂) | 55 - 60 |
| C-7 (CH₂) | 40 - 45 |
| C-5 (CH₂) | 30 - 35 |
| C-4 (CH₂) | 28 - 33 |
| C-6 (CH₂) | 23 - 28 |
Expertise & Causality:
-
C-2 (Carbonyl Carbon): As is characteristic of amide carbonyls, this carbon is the most deshielded and appears furthest downfield. For comparison, the carbonyl in ε-caprolactam is at 185.5 ppm.[2][3]
-
C-3 (Alpha-Carbon): The direct attachment of the electron-withdrawing amino group causes a significant downfield shift for this carbon compared to a standard methylene carbon in the ring.
-
Ring Carbons (C-4 to C-7): The chemical shifts of the remaining ring carbons are predicted based on the known values for ε-caprolactam, with minor variations due to the influence of the C3 substituent.[2][4] The C7 carbon, being adjacent to the amide nitrogen, is the most deshielded among this group.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from its amide and amine groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) | Medium |
| ~3200 | N-H Stretch | Secondary Amide (N-H) | Strong, Broad |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~1680 | C=O Stretch (Amide I) | Lactam | Strong |
| 1650 - 1580 | N-H Bend | Primary Amine (NH₂) | Medium |
| 1570 - 1515 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide | Medium |
Expertise & Causality:
-
N-H Stretching Region (3400-3200 cm⁻¹): This region is key. The primary amine group (-NH₂) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching vibrations. The secondary amide N-H group will give rise to a strong, often broad, absorption band around 3200 cm⁻¹ due to hydrogen bonding in the solid state.[5]
-
Amide I Band (~1680 cm⁻¹): This is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the lactam. For lactams with six-membered rings or larger, this absorption typically appears near 1680 cm⁻¹.[5][6] Ring strain in smaller rings causes this band to shift to higher frequencies (e.g., ~1760 cm⁻¹ for a four-membered β-lactam).[7] The position at ~1680 cm⁻¹ is a strong indicator of the seven-membered azepan-2-one ring system.
-
Amide II Band (1570-1515 cm⁻¹): This band, characteristic of secondary amides, arises from a combination of N-H bending and C-N stretching vibrations. Its presence alongside the Amide I band is a definitive marker for the lactam functional group.[5]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or through an HPLC system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically generates the protonated molecule, [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.
Expected Mass Spectral Data
The molecular formula of this compound is C₆H₁₂N₂O, with a monoisotopic mass of 128.0950 Da.[1][8]
| m/z (predicted) | Ion Formula | Description |
| 129.1022 | [C₆H₁₃N₂O]⁺ | Protonated Molecule [M+H]⁺ |
| 151.0842 | [C₆H₁₂N₂ONa]⁺ | Sodium Adduct [M+Na]⁺ |
| 112.0760 | [C₅H₁₀N₂]⁺ or [C₆H₁₂O]⁺ | Fragment (Loss of NH₃ or O) |
| 101.0862 | [C₅H₁₁N₂]⁺ | Fragment (Loss of CO) |
| 85.0651 | [C₄H₇N₂]⁺ or [C₅H₉O]⁺ | Fragment from ring cleavage |
| 70.0651 | [C₄H₈N]⁺ | Fragment from ring cleavage |
Expertise & Causality: Fragmentation Pathways
Lactams undergo characteristic fragmentation patterns involving ring cleavage. The presence of the C3-amino group provides an additional site to direct fragmentation.
-
Alpha-Cleavage: A primary fragmentation event for cyclic amides is cleavage of the bond alpha to the carbonyl group (the C2-C3 bond or the C2-N1 bond).
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the neutral loss of CO (28 Da), which would lead to a fragment at m/z 101 from the [M+H]⁺ ion.
-
Ring-Opening and Subsequent Fragmentation: The lactam ring can open, followed by cleavage at various points. A prominent pathway involves cleavage of the C4-C5 bond, leading to characteristic fragments. For lactams, a retro-Diels-Alder type fragmentation is also possible.[9][10]
-
Influence of the Amino Group: The primary amine at C3 can facilitate fragmentation through the loss of ammonia (NH₃, 17 Da) or by directing cleavage at the C3-C4 bond.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with the chemical shifts of C3-H and C3 being highly diagnostic. Infrared spectroscopy confirms the presence of the key amine and lactam functional groups, with the Amide I band position being characteristic of the seven-membered ring. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns involving ring cleavage and losses of small neutral molecules. Together, these techniques offer a self-validating system for the comprehensive characterization of this important chemical entity.
References
- Ghosh, A., Naskar, S., & Chowdhury, P. (2014). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics, 16(33), 17745-17753.
- Vargas, J., et al. (2014). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate.
- PubChem. (n.d.). (R)-3-Aminoazepan-2-One Hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Amino-3-(2-phenylethenyl)azepan-2-one. National Center for Biotechnology Information.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- PubChemLite. (n.d.). This compound (C6H12N2O).
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(Prop-1-en-2-ylamino)azepan-2-one. National Center for Biotechnology Information.
- de la Cruz-Lázaro, A., et al. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. National Institutes of Health.
- Zhang, Y., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine, 14(4), 3062-3068.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Zhang, Y., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PubMed.
- Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube.
- Wang, J., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry.
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online.
- Akine, Y., & Nabeshima, T. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3354.
- Mitscher, L. A., et al. (1976). Chemical-ionization mass spectrometry of beta-lactam antibiotics. PubMed.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- Biological Magnetic Resonance Bank. (n.d.). Epsilon-caprolactam at BMRB (bmse000372).
- University College London. (n.d.). Chemical shifts.
- Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
- Stawa. (n.d.). 13CNMR.
- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920.
- University of Calgary. (n.d.). Table of characteristic proton NMR chemical shifts.
Sources
- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000372 Epsilon-caprolactam at BMRB [bmrb.io]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. treenablythe.weebly.com [treenablythe.weebly.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 9. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
chemical reactivity of the amino and lactam groups in 3-aminoazepan-2-one
An In-Depth Technical Guide to the Chemical Reactivity of 3-Aminoazepan-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, the lactam of the essential amino acid lysine, is a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals.[1] Its unique structure, featuring a primary amine and a seven-membered cyclic amide (lactam), presents both opportunities and challenges in synthetic chemistry. This guide provides an in-depth exploration of the distinct chemical reactivity of these two functional groups. We will delve into the electronic and steric factors governing their reactions, strategies for achieving chemoselectivity, and the application of orthogonal protecting groups to unlock the molecule's full potential as a versatile building block in medicinal chemistry and materials science.[1][2][3]
Molecular Architecture: Understanding the Reactive Centers
This compound, also known as DL-α-Amino-ε-caprolactam, possesses two key functional groups that dictate its chemical behavior: a primary amino group at the C3 position and a secondary amide within a seven-membered ring (azepan-2-one).[1][3] The interplay between these groups is central to its synthetic utility.
-
The Primary Amino Group (-NH₂): This group is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is analogous to other primary alkylamines, readily participating in reactions with a wide range of electrophiles. The stereocenter at the C3 position means the molecule exists as (R) and (S) enantiomers, a critical consideration for stereospecific syntheses.[1][2]
-
The Lactam Group (-C(O)NH-): As a cyclic amide, the lactam is considerably less reactive than the primary amine. The lone pair of electrons on the lactam nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization reduces the nucleophilicity of the nitrogen and imparts a planar character to the amide bond.[4] The seven-membered ring is relatively strain-free compared to smaller lactams like β-lactams, influencing its stability and ring-opening potential.[5]
Reactions of the Highly Nucleophilic Amino Group
Under standard reaction conditions, the primary amino group is the predominant site of reactivity. Its high nucleophilicity allows for a variety of selective transformations in the presence of the less reactive lactam.
N-Acylation
The reaction of the amino group with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form a new amide bond is one of the most fundamental and reliable transformations.[6] This reaction is typically fast and high-yielding.
-
Causality of Experimental Choice: The choice of acylating agent and base is critical. Using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the acid byproduct (e.g., HCl) without competing with the amino group of the substrate. The reaction is often run at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions.
N-Alkylation
Introducing alkyl groups onto the amine can be achieved via direct alkylation with alkyl halides or through reductive amination.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Reductive amination is often preferred over direct alkylation as it minimizes the over-alkylation that can occur with alkyl halides, providing greater control for mono-alkylation.[7]
N-Sulfonylation and Urea Formation
The amino group reacts readily with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield stable sulfonamides. Similarly, reaction with isocyanates provides a straightforward route to urea derivatives, which are important pharmacophores in many drug molecules.[8]
Reactivity of the Lactam Functional Group
Transformations involving the lactam ring typically require more forcing conditions than those for the amino group. These reactions often proceed only after the primary amine has been protected.
Lactam Hydrolysis
Under strong acidic or basic conditions, the lactam can undergo hydrolytic ring-opening to produce 3-aminocaproic acid.[9]
-
Mechanism Insight: In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbonyl carbon. In acidic hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. This reaction is essentially the reverse of the lactam's formation from lysine.
Lactam Reduction
The amide carbonyl can be completely reduced to a methylene group (-CH₂-) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This converts the this compound into a substituted 1,4-diazepane, a valuable scaffold in medicinal chemistry.
-
Experimental Consideration: These reductions are non-selective and will also reduce other carbonyls in the molecule. Therefore, protection of any other sensitive functional groups is mandatory. The primary amine must be protected, for example as a carbamate, prior to this step.
The Core Challenge: Achieving Chemoselectivity with Orthogonal Protection
For complex, multi-step syntheses, it is often necessary to functionalize both the amino and lactam groups in a specific order. This requires a robust chemoselective strategy, which is best achieved through the use of orthogonal protecting groups.[10] An orthogonal protection scheme uses multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[11][12]
Quantitative Data: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Full Name | Protection Reagent | Deprotection Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Cbz (Z) | Carboxybenzyl | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, mild base |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis |
This table provides a comparative overview of the most common amine protecting groups, allowing a researcher to select the appropriate group based on the planned reaction sequence for the lactam moiety.[10][11][13]
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol demonstrates the protection of the more reactive amino group, rendering the lactam available for subsequent modification.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 ratio).
-
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: Acid-Catalyzed Hydrolysis of the Lactam Ring
This protocol illustrates the ring-opening of the lactam. For a substrate with a free amino group, this would result in the hydrochloride salt of 3-aminocaproic acid.
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours (e.g., 4-6 hours). Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the solution to room temperature. Remove the water and excess HCl under reduced pressure.
-
Purification: The resulting solid is the hydrochloride salt of 3-aminocaproic acid. It can be further purified by recrystallization from a solvent system like ethanol/ether.
Conclusion and Future Outlook
The chemistry of this compound is a classic study in chemoselectivity. The pronounced difference in reactivity between the nucleophilic primary amine and the stable lactam amide allows for selective functionalization of the amine with high fidelity. However, unlocking the full synthetic potential of this bifunctional building block requires a thoughtful application of orthogonal protection strategies. By protecting the amine, chemists can perform transformations on the less reactive lactam ring, including reduction or hydrolysis. As the demand for complex and stereochemically defined molecules in drug discovery continues to grow, a deep understanding of scaffolds like this compound will remain paramount. Future research may focus on developing novel catalytic methods for the direct and selective functionalization of the lactam in the presence of an unprotected amine, further streamlining synthetic routes to valuable compounds.
References
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). Benchchem.
- 3-Amino-2-azepanon. (n.d.). Wikipedia.
- Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, 3106-3111.
- Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (2019). CEM Corporation.
- Convenient synthesis of caprolactam from lysine : alternative of current benzene-based caprolactam production. (n.d.). Digital Repository.
- Synthesis of caprolactam from lysine. (2008). Google Patents.
- This compound hydrochloride. (n.d.). PubChem.
- (s)-3-Aminoazepan-2-one. (n.d.). LookChem.
- This compound. (n.d.). ChemBK.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- 3-(Prop-1-en-2-ylamino)azepan-2-one. (n.d.). PubChem.
- Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023). STAR Protocols.
- Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. (2020). Organic Letters.
- An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. (2022). Beilstein Journal of Organic Chemistry.
- Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). (n.d.). ResearchGate.
- Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam. (1972). Google Patents.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2022). Molecules.
- Selective N-terminal Functionalization of Native Peptides and Proteins. (2018). Chemical Science.
- Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). YouTube.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Microbiology.
- Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation. (2018). Chemical Science.
- Scope of cyclic amine-derived ureas Reaction conditions. (n.d.). ResearchGate.
- Cyclic ureas as novel building blocks for bent-core liquid crystals. (2004). Chemical Communications.
- Structural Insights for β-Lactam Antibiotics. (2022). Antibiotics.
- Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. (2024). Nature Communications.
- Advances in the chemistry of β-lactam and its medicinal applications. (2010). Journal of the Indian Chemical Society.
- N-Functionalization of 1,2-Azaborines. (2023). Organic Letters.
Sources
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam - Google Patents [patents.google.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Methodological & Application
The Pivotal Role of 3-Aminoazepan-2-one in Modern Pharmaceutical Synthesis: Applications and Protocols
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-aminoazepan-2-one, a crucial chiral building block in pharmaceutical synthesis. We will explore its significance as a privileged scaffold, delve into its synthesis, and present detailed case studies of its application in the development of novel therapeutics, most notably as a core component of Factor XIa inhibitors. This guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound, a cyclic β-amino acid derivative, is a seven-membered lactam ring system featuring a stereogenic center at the C3 position. Its structure, which combines a conformationally constrained backbone with a versatile primary amine handle, makes it a highly valued intermediate in medicinal chemistry. The specific enantiomer, often (3S)- or (3R)-3-aminoazepan-2-one, is frequently employed to impart specific stereochemical interactions with biological targets, enhancing potency and selectivity. This scaffold is particularly prominent in the synthesis of inhibitors for serine proteases and other enzymes.
The primary significance of this compound lies in its role as a key intermediate for a new generation of pharmaceuticals. For example, the (3R)-enantiomer is a cornerstone in the synthesis of advanced fluoroquinolone antibiotics like Balofloxacin and Besifloxacin hydrochloride.[1][2] More recently, derivatives of this scaffold have been central to the development of Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants.[3][4]
Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is a critical first step for its application in drug development. Several strategies have been developed, often starting from readily available precursors like ε-caprolactam or L-lysine.[5] Biocatalytic methods are increasingly favored for their high stereoselectivity and environmentally friendly reaction conditions.
Protocol: Enzymatic Cascade for Synthesis of Protected L-3-Aminoazepane
A notable advancement is the use of multi-enzyme cascades. One such method utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane.[6] This one-pot approach is highly efficient and prevents the racemization of sensitive intermediates, yielding a product with high enantiopurity.[6]
Experimental Workflow:
Caption: Enzymatic cascade for the synthesis of L-3-N-Cbz-aminoazepane.
Justification of Method:
-
Stereocontrol: The use of enzymes ensures high enantioselectivity, which is crucial for the biological activity of the final drug substance.
-
Process Efficiency: Combining reactions into a one-pot cascade reduces the number of unit operations, minimizes waste, and improves overall yield by avoiding the isolation of unstable intermediates.[6]
-
Green Chemistry: This biocatalytic approach operates under mild, ambient conditions, avoiding the use of harsh or toxic reagents often required in traditional chemical syntheses.[6]
Application in Pharmaceutical Synthesis: Case Studies
The true value of this compound is demonstrated in its application as a core scaffold in the synthesis of complex active pharmaceutical ingredients (APIs).
Case Study 1: Factor XIa Inhibitors for Antithrombotic Therapy
Factor XIa is a serine protease involved in the amplification of thrombin generation in the blood coagulation cascade.[7] Inhibiting FXIa is a novel strategy for preventing thrombosis with a potentially lower risk of bleeding compared to current anticoagulants.[3][4][7][8] Several FXIa inhibitors in clinical development, such as Milvexian (BMS-986177/JNJ-70033093), utilize a this compound-derived core.[3][9][10]
Synthetic Strategy Overview:
The general approach involves coupling the primary amine of this compound with a suitably functionalized carboxylic acid or acyl chloride. This amide bond formation is a robust and well-understood transformation. The remainder of the inhibitor molecule, often a complex heterocyclic system, is built out from this core.
Caption: General synthetic workflow for FXIa inhibitors.
Protocol: Amide Coupling of this compound
This protocol describes a representative amide coupling reaction, a cornerstone transformation in the synthesis of many pharmaceuticals derived from this scaffold.
Materials and Reagents:
-
(3S)-3-Aminoazepan-2-one hydrochloride
-
Carboxylic acid partner (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), (3S)-3-aminoazepan-2-one hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) portion-wise and continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated this compound derivative.
Rationale for Reagent Selection:
-
EDC/HOBt: This combination is a classic and highly effective peptide coupling system. EDC activates the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve reaction efficiency.
-
DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amine and the HOBt, facilitating the coupling reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Case Study 2: Antibacterial Agents
As mentioned, (3R)-3-aminoazepan-2-one is a key intermediate in the synthesis of fluoroquinolone antibiotics such as Besifloxacin.[1][2] In these syntheses, the amino group of the lactam is typically alkylated or used to displace a leaving group on the core quinolone structure, forming a new C-N bond and introducing the chiral seven-membered ring system which is crucial for antibacterial activity. The synthesis of these agents often involves multi-step sequences where the chiral integrity of the this compound starting material is maintained throughout.[6]
Data Summary
The physical and chemical properties of this compound are critical for its use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [1][11] |
| Molecular Weight | 128.17 g/mol | [1][11] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| Melting Point | 77 °C (racemate) | [5] |
| Boiling Point | ~172 °C at 1.7 kPa | [5] |
| Purity (Typical) | ≥97% | [1] |
| Enantiomeric Excess (e.e.) | ≥98% (for chiral material) | [1] |
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in modern pharmaceutical synthesis. Its conformationally constrained seven-membered ring and strategically placed amino group provide an excellent platform for constructing complex molecules with high affinity and selectivity for biological targets. The successful development of novel anticoagulants like Milvexian underscores the power of this scaffold.[9][12] Future applications will likely see this and related lactam structures employed in the design of inhibitors for other enzyme classes and in the development of new therapeutic agents across a range of diseases. Advances in asymmetric synthesis and biocatalysis will continue to make these chiral intermediates more accessible, further fueling innovation in drug discovery.[6]
References
- Exploring (3R)
- Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain.
- (s)-3-Aminoazepan-2-one. LookChem.
- Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy. ACS Fall 2023.
- Milvexian for prevention and treatment of thromboembolic disorders.
- Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain.
- (3R)-3-Aminoazepan-2-one: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- 3-Amino-2-azepanon. Wikipedia.
- Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain.
- Milvexian (BMS-986177, JNJ-70033093). Probechem Biochemicals.
- Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. PMC - NIH.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Factor XI and XIa inhibition: a new approach to anticoagulant therapy. PMC - NIH.
- Factor XIa Inhibitors: Quest for the Perfect Antithrombin Agents. EP LAB DIGEST.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy - American Chemical Society [acs.digitellinc.com]
- 10. Milvexian (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 11. lookchem.com [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Virtuoso: 3-Aminoazepan-2-one as a Privileged Building Block for Heterocyclic Compound Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with inherent biological relevance is perpetual. "Privileged scaffolds" are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization.[1] Within this context, 3-aminoazepan-2-one, the ε-lactam of the essential amino acid lysine, emerges as a compelling and versatile building block for the construction of a diverse array of heterocyclic compounds.[2] Its structure, featuring a seven-membered lactam ring and a primary amine at the C3 position, offers a unique combination of conformational pre-organization and reactive handles for chemical elaboration. This guide provides an in-depth exploration of this compound's properties, synthesis, and its application in the generation of complex heterocyclic systems, complete with detailed protocols and mechanistic insights for the modern research scientist.
Physicochemical Properties and Availability
This compound is a chiral molecule, most commonly available as a racemate or in its enantiomerically pure (S)- or (R)-forms.[2] It is a crystalline solid with good solubility in water and polar organic solvents.[2] The presence of both a nucleophilic primary amine and an amide functionality within a semi-rigid cyclic system dictates its reactivity and makes it an attractive starting material for diversity-oriented synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molar Mass | 128.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Chirality | Exists as (S)-, (R)-, and racemic forms | [2] |
Synthesis of the Building Block: Accessing this compound
A common and practical route to racemic this compound involves the cyclization of L-lysine hydrochloride. This method provides a straightforward entry point to the scaffold from a readily available and inexpensive starting material.
Protocol 1: Synthesis of Racemic this compound Hydrochloride from L-Lysine
This protocol describes the synthesis of the hydrochloride salt, which is often preferred due to its enhanced stability and ease of handling compared to the free base.
Reaction Scheme:
Figure 2: General Amide Coupling Reaction.
Protocol 2: General Procedure for Amide Coupling with this compound
This protocol provides a general method for the coupling of a carboxylic acid to the amino group of this compound using a standard peptide coupling reagent.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Expert Insights: The choice of coupling reagent and base is crucial for efficient amide bond formation and to minimize side reactions. HATU is a highly effective coupling reagent that often provides high yields and minimizes racemization at the α-carbon of the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
Multicomponent Reactions: Rapid Assembly of Complex Scaffolds
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. [3]this compound is an excellent substrate for MCRs such as the Ugi and Pictet-Spengler reactions.
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. [4]When this compound is used as the amine component, it leads to the formation of peptidomimetic structures incorporating the azepan-2-one scaffold.
Figure 3: Ugi Four-Component Reaction Workflow.
Protocol 3: Representative Ugi Reaction with this compound
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ugi product.
Mechanistic Rationale: The reaction proceeds via the initial formation of an imine between the amine and the aldehyde. The isocyanide then undergoes an α-addition to the iminium ion, which is subsequently trapped by the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product. [4]The use of this compound introduces a constrained cyclic motif into the final product, which can be beneficial for modulating biological activity.
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or related heterocyclic system. [5]While this compound is not a β-arylethylamine, its enamine tautomer can potentially participate in a Pictet-Spengler-type cyclization with a suitable tethered electrophile, leading to the formation of fused bicyclic systems. A more direct application involves the initial functionalization of the amino group to introduce a β-arylethyl moiety, followed by the cyclization.
Synthesis of Fused Heterocyclic Systems
The combination of the lactam and amino functionalities in this compound provides a platform for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]azepines and benzodiazepines.
Pyrimido[4,5-b]azepine derivatives have been investigated as kinase inhibitors. [6]The synthesis of this scaffold can be envisioned starting from this compound through a condensation reaction with a suitable three-carbon electrophile that also incorporates the necessary functionality to form the pyrimidine ring. A plausible approach involves the reaction with a β-enaminone or a related synthon.
Figure 4: Conceptual Synthesis of Pyrimido[4,5-b]azepines.
Protocol 4: Representative Synthesis of a Pyrimido[4,5-b]azepine Derivative
This protocol is a representative example based on general methods for the synthesis of fused pyrimidines from β-amino carbonyl compounds.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of sodium ethoxide in ethanol, add this compound (1.0 eq) and stir at room temperature for 15 minutes.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid in ethanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the fused pyrimidine.
Scientific Rationale: The reaction likely proceeds through a Michael addition of the amine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring. The lactam ring of the starting material remains intact, resulting in the desired pyrimido[4,5-b]azepine core.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and privileged building block in the synthesis of a wide range of heterocyclic compounds. Its ready availability and the presence of two orthogonal functional groups allow for its incorporation into complex molecular architectures through both classical and modern synthetic methodologies. The application of this scaffold in the synthesis of natural product analogs and in diversity-oriented synthesis highlights its potential for the discovery of new therapeutic agents. Future research will undoubtedly continue to expand the synthetic utility of this compound, leading to the creation of novel heterocyclic libraries with exciting biological activities.
References
- 3-Amino-2-azepanon - Wikipedia. [Link]
- (s)-3-Aminoazepan-2-one - LookChem. [Link]
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communic
- Total synthesis of Bengamide E and analogues by modification at C-2 and at terminal olefinic positions - PubMed. [Link]
- The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. [Link]
- Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed. [Link]
- Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e]d[2][3]iazepin-7(6H)-ones - PubMed. [Link]
- Ugi reaction - Wikipedia. [Link]
- Pictet–Spengler reaction - Wikipedia. [Link]
- Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. [Link]
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. [Link]
- Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors - PubMed. [Link]
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
- Research status of β-amino amides and our design blueprint a,...
- On-Resin Ugi Reaction for C-Terminally Modified and Head-to-Tail Cyclized Antibacterial Peptides | Organic Letters - ACS Public
- and pyrimido[4,5-c]oxepine-based γ-secretase modul
- Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - ResearchG
- Privileged scaffolds in lead generation - ResearchG
- US10857109B2 - Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid - Google P
- Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cycliz
- Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Deriv
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Link]
- Processes for coupling amino acids using bis-(trichloromethyl)
- The Pictet-Spengler Reaction Updates Its Habits - ResearchG
- Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Using Diazo Compounds, Boranes, and Acyl Imines under Catalyst-Free Conditions - PubMed Central. [Link]
- EP1566376A1 - Preparation of amino acid amides - Google P
- Diastereoselective synthesis using chiral auxiliary - Edgars Suna Group. [Link]
- Chemical Reactions of Caprolactam | Journal of the American Chemical Society. [Link]
- EP3786151A1 - Method for producing amide compound - Google P
- Innovative Trends in Multicomponent Reactions for Diverse Synthesis P
- US9382193B2 - Processes for forming amide bonds and compositions related thereto - Google P
- 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem. [Link]
- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocycliz
- Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. [Link]
- An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction - ResearchG
- α-Aminoazoles/azines: key reaction partners for multicomponent reactions - PMC. [Link]
Sources
- 1. Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcr.colab.ws [rcr.colab.ws]
- 4. Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the N-Acylation of 3-Aminoazepan-2-one
Abstract: This document provides a comprehensive experimental protocol for the N-acylation of 3-aminoazepan-2-one, a key transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug development. The protocol is grounded in the robust Schotten-Baumann reaction conditions, which are well-suited for the efficient acylation of amines.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step procedure, outline methods for reaction monitoring and product purification, and discuss essential safety considerations. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Scientific Context
The N-acylation of amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of stable amide bonds.[4][5] These amide linkages are ubiquitous in biologically active molecules, including peptides, natural products, and a vast array of pharmaceuticals.[6] The substrate of interest, this compound (also known as a substituted caprolactam), contains a seven-membered lactam ring, a structural motif present in various pharmacologically active compounds. The primary amino group at the 3-position provides a reactive handle for chemical modification. Acylating this amine allows for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[7][8]
This protocol will focus on a representative N-acylation using benzoyl chloride under Schotten-Baumann conditions. This classic method employs a two-phase solvent system where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion while the organic phase contains the reactants and product.[2][3][9] This technique is highly effective for acylating water-soluble or partially water-soluble amines and minimizes side reactions like the hydrolysis of the acylating agent.[2][10]
Principle and Reaction Mechanism
The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The core principle of the Schotten-Baumann reaction is to maintain the amine in its neutral, nucleophilic state.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase. This step is critical as it regenerates the neutral amide product and prevents the protonation of unreacted starting amine, which would render it non-nucleophilic.[3]
The use of a biphasic system (e.g., dichloromethane and water) is advantageous. The organic reactants and product remain in the organic phase, while the base and the HCl byproduct (as NaCl) are sequestered in the aqueous phase, facilitating an efficient reaction and simplifying the subsequent workup.[9]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
This protocol describes the N-benzoylation of this compound as a representative procedure. The quantities can be scaled as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Typical Quantity (for 10 mmol scale) | Notes |
| This compound | ≥97% | Various | 1.28 g (10.0 mmol, 1.0 eq) | Starting material. |
| Benzoyl Chloride | ≥99% | Various | 1.3 mL (11.0 mmol, 1.1 eq) | Acylating agent. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Various | 50 mL | Organic solvent. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Various | 0.48 g (12.0 mmol, 1.2 eq) | Base. Prepare a 2 M aqueous solution. |
| Deionized Water | N/A | In-house | 25 mL | For aqueous solutions and washing. |
| Hydrochloric Acid (HCl), 1 M | Reagent Grade | Various | ~10 mL | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | ~20 mL | For aqueous workup. |
| Saturated Sodium Chloride (Brine) | Reagent Grade | Various | ~20 mL | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | ~5 g | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | As needed | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Various | As needed | For reaction monitoring. |
| Ethyl Acetate / Hexanes | HPLC Grade | Various | As needed | Eluent for TLC and column chromatography. |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Ice bath
-
Addition funnel (50 mL)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves (e.g., nitrile).[11][12]
Step-by-Step Procedure
Caption: General workflow for N-acylation.
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.28 g, 10.0 mmol) in dichloromethane (25 mL). Equip the flask with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Base: Add an aqueous solution of 2 M sodium hydroxide (6 mL, 12.0 mmol) to the stirred reaction mixture.
-
Addition of Acylating Agent: Add benzoyl chloride (1.3 mL, 11.0 mmol) dropwise to the vigorously stirred biphasic mixture over 10 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[13][14]
-
Eluent System: A typical starting point is 50-70% ethyl acetate in hexanes.
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product, being less polar than the starting amine, should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Add an additional 25 mL of DCM. Separate the organic layer from the aqueous layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (1 x 10 mL) to remove any unreacted amine and excess base.
-
Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid/oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[15]
Product Characterization
The identity and purity of the final product, N-(2-oxoazepan-3-yl)benzamide, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Key signals to look for in the ¹H NMR spectrum include the appearance of aromatic protons from the benzoyl group and a downfield shift of the methine proton adjacent to the newly formed amide bond.[6][16]
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the molecular weight of the product.[17][18]
-
Melting Point: A sharp melting point for a crystalline solid is an indicator of purity.
Safety and Handling Precautions
Adherence to safety protocols is paramount when performing this experiment.[19]
-
General Precautions: All operations should be conducted inside a certified chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves at all times.[11][20][21]
-
Chemical-Specific Hazards:
-
Acyl Chlorides (e.g., Benzoyl Chloride): Are corrosive, lachrymatory (tear-inducing), and react violently with water and other nucleophiles. Handle with extreme care.
-
Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Sodium Hydroxide (NaOH): Is a strong base and is corrosive. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing).
- Chemistry Schotten Baumann Reaction. SATHEE.
- Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
- Schotten–Baumann reaction. Grokipedia.
- N-Acylation Reactions of Amines. ResearchGate.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Source.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Schotten-Baumann Reaction. Source.
- A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. Benchchem.
- Schotten–Baumann reaction. Wikipedia.
- Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry. PubMed.
- optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
- 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Source.
- Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate.
- Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. PubMed.
- Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PMC - NIH.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- The Chemistry Blog - How to Safely Handle Reactive Chemicals. Source.
- N-Acylation in Combinatorial Chemistry. ResearchGate.
- A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.
- Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. NIH.
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Source.
- Ester synthesis by acylation. Organic Chemistry Portal.
- Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF. ResearchGate.
- New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. csub.edu [csub.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chemicals.co.uk [chemicals.co.uk]
Application Notes & Protocols: The Strategic Incorporation of 3-Aminoazepan-2-one in Peptide Chemistry
Abstract: The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of defined secondary structure. 3-Aminoazepan-2-one, a cyclic β-amino acid lactam, serves as a powerful tool in peptide chemistry to overcome these limitations. Its rigid seven-membered ring structure acts as a potent β-turn mimetic, enforcing conformational pre-organization in peptide backbones. This guide provides a detailed overview of the scientific principles, applications, and a comprehensive protocol for the incorporation of this compound into synthetic peptides, aimed at researchers and professionals in drug development.
Scientific Principles: Engineering Peptide Conformation
Peptides are highly specific signaling molecules, but their therapeutic application is often compromised by rapid degradation by proteases and inherent flexibility, which can lead to reduced receptor affinity. Peptidomimetics are designed to emulate the biological activity of natural peptides but with enhanced stability and bioavailability.[1] A key strategy in peptidomimetic design is to introduce structural constraints that lock the peptide into its bioactive conformation.
The β-Turn Motif: A Critical Recognition Element
The β-turn is one of the three primary secondary structures in proteins and peptides, where the polypeptide chain reverses its direction.[2] This motif, typically composed of four amino acid residues, is crucial for protein folding and mediates a vast number of protein-protein and peptide-receptor interactions.[1][2] By mimicking these turns with small molecules, researchers can design compounds that precisely interact with biological targets, modulating their function for therapeutic benefit.[1]
This compound as a β-Turn Scaffold
This compound is a conformationally constrained building block. When incorporated into a peptide sequence, its rigid seven-membered lactam ring system functions as a scaffold. This scaffold forces the peptide backbone to adopt a well-defined turn structure, effectively mimicking a natural β-turn. This pre-organization reduces the entropic penalty upon binding to a target receptor, potentially leading to higher affinity and selectivity.
Caption: Structural mimicry of a β-turn using this compound.
Applications in Drug Discovery and Peptide Science
The incorporation of this compound into peptide sequences offers several strategic advantages for the development of novel therapeutics.
-
Conformational Constraint: The primary application is to induce a specific, predictable secondary structure.[3] This is invaluable for mimicking the bioactive conformation of a natural peptide ligand or for designing novel structures with high affinity for a specific receptor.
-
Enhanced Proteolytic Stability: The presence of a non-natural β-amino acid structure within the peptide backbone significantly increases its resistance to degradation by endogenous proteases and peptidases.[3] This leads to a longer biological half-life and improved pharmacokinetic profile.
-
Modulation of Bioactivity: By enforcing a specific turn, this compound can orient key amino acid side chains in a precise spatial arrangement. This allows for the fine-tuning of binding interactions, potentially converting a receptor agonist into an antagonist or enhancing selectivity for a particular receptor subtype. Bioactive peptides typically consist of 2-20 amino acid residues, making them amenable to such targeted modifications.[4][5]
Experimental Protocol: Incorporation via Fmoc-Based SPPS
The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).[6] The following protocol details the incorporation of an Fmoc-protected this compound derivative into a growing peptide chain on a solid support resin.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Fmoc-3-aminoazepan-2-one | Commercial Vendor | Building block to be incorporated |
| Rink Amide MBHA Resin | Commercial Vendor | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF), Peptide Grade | Commercial Vendor | Primary solvent for washing and coupling reactions |
| Dichloromethane (DCM), Peptide Grade | Commercial Vendor | Solvent for resin swelling and washing |
| Piperidine | Commercial Vendor | Reagent for Fmoc deprotection |
| HBTU / HATU | Commercial Vendor | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Vendor | Base for activation and in situ neutralization |
| Fmoc-protected amino acids | Commercial Vendor | Standard amino acid building blocks |
| Trifluoroacetic acid (TFA) | Commercial Vendor | Reagent for final cleavage from resin |
| Triisopropylsilane (TIS) | Commercial Vendor | Scavenger for cleavage |
| Acetic Anhydride | Commercial Vendor | Capping agent (optional) |
| Solid Phase Synthesis Vessel | Lab Supply | Reaction vessel for manual or automated synthesis |
Workflow for a Single Coupling Cycle
The following workflow outlines the key steps for adding one amino acid (in this case, Fmoc-3-aminoazepan-2-one) to the peptide-resin.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporation.
Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin. Adjust volumes accordingly based on resin loading and scale.
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve Fmoc-3-aminoazepan-2-one (4 eq., 0.4 mmol).
-
Add the coupling activator, such as HBTU (3.9 eq., 0.39 mmol), to the vial.
-
Add DMF to fully dissolve the reagents.
-
Just before adding to the resin, add DIPEA (8 eq., 0.8 mmol) to the solution and vortex briefly. Causality Note: The activator (HBTU/HATU) forms a highly reactive ester with the amino acid's carboxyl group, while DIPEA acts as a non-nucleophilic base to activate the reaction and neutralize the protonated amine on the resin.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. Expertise Note: Non-standard amino acids or sterically hindered couplings may require longer reaction times or double coupling.
-
-
Monitoring the Coupling:
-
After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete reaction.[7]
-
-
Post-Coupling Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test is positive, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) and react with the resin for 10-15 minutes.
-
Wash again with DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once more. Mechanism Note: Piperidine is a secondary amine base that removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group via a β-elimination mechanism.[8]
-
-
Final Wash:
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.
-
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: A standard cleavage cocktail for peptides without sensitive residues (like Cys, Met, Trp) is TFA/TIS/H₂O (95:2.5:2.5).
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.
-
Purification: The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable and synthetically accessible building block for peptide chemists. Its ability to enforce a β-turn conformation provides a reliable strategy for enhancing the structural definition and proteolytic resistance of synthetic peptides.[3] The straightforward incorporation using standard SPPS protocols, as detailed in this guide, allows for its seamless integration into drug discovery programs aimed at developing next-generation peptidomimetic therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols: (S)-3-amino-1-methylazepan-2-one in Peptide Synthesis.
- ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library.
- Geyer, A., et al. (1996). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. PubMed.
- Dandepally, S. R., et al. (2013). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PMC - PubMed Central.
- Mirzapour-Kouhdasht, A., et al. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- Sigma-Aldrich. (n.d.). 3-Amino-2-azepanone.
- Peptide 2.0 Inc. (n.d.). Overview of Custom Peptide Synthesis.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-.
- de Castro, R. J. S., & Sato, H. H. (2015). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. PMC - NIH.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (2022). Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors.
- aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
Sources
- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 2. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of a Key Balofloxacin Intermediate Utilizing (3R)-3-aminoazepan-2-one
Introduction: The Strategic Importance of (3R)-3-aminoazepan-2-one in Fluoroquinolone Synthesis
Balofloxacin is a potent, third-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A critical step in the synthesis of Balofloxacin and other related fluoroquinolones, such as Besifloxacin, is the introduction of a specific chiral amine at the C-7 position of the quinolone core. This strategic modification is paramount in defining the drug's antibacterial potency and pharmacokinetic profile. The intermediate, (3R)-3-aminoazepan-2-one, serves as a crucial chiral building block for this purpose, ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API).[1]
This application note provides a comprehensive guide for the synthesis of a key Balofloxacin intermediate through the strategic utilization of (3R)-3-aminoazepan-2-one. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth, step-by-step methodologies, mechanistic insights, and data presentation to facilitate successful synthesis and purification.
Chemical Structures and Reaction Scheme
The overall synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between the fluoroquinolone core, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, and the chiral amine, (3R)-3-aminoazepan-2-one.
Sources
The Pivotal Role of (3R)-3-aminoazepan-2-one in the Stereoselective Synthesis of Besifloxacin Hydrochloride
Introduction: The Strategic Importance of a Chiral Lactam
Besifloxacin hydrochloride is a potent, fourth-generation fluoroquinolone antibiotic specifically designed for ophthalmic use to treat bacterial conjunctivitis.[1][2] Its chemical structure, 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, features a critical chiral center at the 3-position of the azepane ring.[3] The biological efficacy of Besifloxacin is predominantly attributed to its (R)-enantiomer, which exhibits significantly higher antibacterial activity.[4] This stereochemical requirement places immense importance on the starting materials and synthetic route to ensure high enantiomeric purity in the final active pharmaceutical ingredient (API).
This is where (3R)-3-aminoazepan-2-one, a chiral cyclic lactam, emerges as a cornerstone intermediate.[5] Its primary function is to serve as a stereochemically defined building block, introducing the essential (3R)-aminoazepane moiety into the Besifloxacin molecule. The high purity and precise stereochemistry of (3R)-3-aminoazepan-2-one are paramount, as they directly translate to the quality and therapeutic effectiveness of the final drug product.[5] This guide provides an in-depth analysis of its role, the synthetic pathway it enables, and detailed protocols for its conversion into a key downstream intermediate.
The Synthetic Pathway: From Chiral Lactam to Fluoroquinolone Core
The synthesis of Besifloxacin hydrochloride from (3R)-3-aminoazepan-2-one is a multi-step process that hinges on a critical reduction followed by a nucleophilic aromatic substitution reaction. The overall strategy is to first convert the lactam into the corresponding chiral amine, which is then coupled with the fluoroquinolone core.
Step 1: Reductive Opening of the Lactam
The journey begins with the reduction of the amide functional group within the (3R)-3-aminoazepan-2-one ring. This reaction is crucial as it transforms the lactam into the key intermediate, (3R)-azepan-3-amine.[3][6] This transformation is not a simple carbonyl reduction; it involves the complete reduction of the amide to an amine, effectively removing the carbonyl oxygen and opening the lactam ring at that position is incorrect, it reduces the carbonyl to a methylene group, yielding the saturated azepane ring.
Several reducing agents can accomplish this, with common choices being lithium aluminium hydride (LiAlH₄) or a combination of sodium borohydride with a Lewis acid, such as boron trifluoride (NaBH₄/BF₃).[3] The choice of reducing agent and solvent system is critical for achieving high yield and preserving the stereochemical integrity of the chiral center.
Caption: Workflow for the reduction of the chiral lactam.
Step 2: Coupling with the Fluoroquinolone Nucleus
Once (3R)-azepan-3-amine is synthesized and purified, it is coupled with the fluoroquinolone core. A common precursor for this step is 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. The reaction proceeds via a nucleophilic aromatic substitution, where the secondary amine of the azepane ring displaces the fluorine atom at the C-7 position of the quinolone ring.[7] This condensation reaction forms the crucial C-N bond that links the two key fragments of the Besifloxacin molecule.
Step 3: Final Salt Formation
Following the successful coupling, the resulting besifloxacin free base is converted to its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. The salt form often provides improved stability and solubility characteristics, making it suitable for formulation into an ophthalmic suspension.[2]
Caption: Overall synthesis pathway from the key amine intermediate.
Application Protocol: Synthesis of (3R)-azepan-3-amine
This protocol details the reduction of (3R)-3-aminoazepan-2-one. The selection of NaBH₄/BF₃ in THF is based on reported methods that demonstrate high yield and cost-effectiveness, making it suitable for scalable production.[3]
Materials and Equipment:
-
(3R)-3-aminoazepan-2-one (Purity ≥97%, EE ≥98%)[5]
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, add (3R)-3-aminoazepan-2-one (1 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Begin stirring the solution.
-
Addition of Reducing Agent: Cool the flask to 0-5°C using an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (approx. 2-3 equivalents) in anhydrous THF. Slowly add this solution to the stirred reaction mixture.
-
Lewis Acid Addition: Once the NaBH₄ addition is complete, slowly add boron trifluoride etherate (BF₃·OEt₂) (approx. 1.5-2.5 equivalents) dropwise via the dropping funnel. Causality Note: The BF₃·OEt₂ activates the amide carbonyl, making it more susceptible to reduction by the hydride from NaBH₄. Maintain the temperature below 10°C during this exothermic addition.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid to neutralize excess reducing agent and decompose the borane complexes.
-
Workup and Extraction: Adjust the pH of the aqueous solution to be strongly basic (pH > 12) using a concentrated sodium hydroxide solution. This deprotonates the amine product, making it soluble in organic solvents.
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3R)-azepan-3-amine.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to achieve the desired purity for the subsequent coupling step.
Data Summary: Comparative Analysis of Reduction Methods
The choice of reducing agent significantly impacts the efficiency of the conversion of (3R)-3-aminoazepan-2-one to (3R)-azepan-3-amine. The following table summarizes typical results from different methods described in the literature.[3]
| Entry | Reducing System | Solvent | Reaction Time (hr) | Yield (%) |
| 1 | NaBH₄ / BF₃ | THF | 24 | 88.8 |
| 2 | LiAlH₄ | THF | 24 | ~75-80 |
| 3 | NaBH₄ / BF₃ | ACN | 24 | Moderate |
Data synthesized from reported experimental findings.[3]
Analysis: The NaBH₄/BF₃ system in THF provides the highest yield, presenting a more efficient and potentially safer alternative to LiAlH₄ on a large scale. Acetonitrile (ACN) as a solvent results in a lower yield compared to THF.
Conclusion
(3R)-3-aminoazepan-2-one is not merely an intermediate; it is the chiral linchpin in the synthesis of Besifloxacin hydrochloride. Its structural and stereochemical features are meticulously transferred to the final API, ensuring the desired therapeutic activity. The reduction of this lactam to (3R)-azepan-3-amine is a critical, yield-defining step that requires careful optimization of reagents and conditions. Understanding the causality behind these experimental choices allows researchers and drug development professionals to implement robust, scalable, and efficient synthetic routes for this important ophthalmic antibiotic.
References
- Anil Kumar et al. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 7(9), 297-300.
- Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride | Abstract. (2015). Der Pharma Chemica.
- Preparation method of besifloxacin hydrochloride. (2015). Google Patents. CN104592196A.
- New method for synthesizing besifloxacin. (2013). Google Patents. CN103044397A.
- Besifloxacin hydrochloride (Besivance). (2016). New Drug Approvals.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
- (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride. (2016). Molbank, 2016(3), M907.
- Wang, Z., et al. (2012). Determination of enantiomeric impurity in besifloxacin hydrochloride by chiral high-performance liquid chromatography with precolumn derivatization. Chirality, 24(7), 526-31.
Sources
- 1. medkoo.com [medkoo.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Determination of enantiomeric impurity in besifloxacin hydrochloride by chiral high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride [mdpi.com]
Introduction: Navigating the Synthetic Chemistry of a Versatile Lactam
An In-Depth Guide to Protecting Group Strategies for 3-Aminoazepan-2-one
This compound, a cyclic derivative of the amino acid lysine, is a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its structure features two distinct nitrogen-containing functional groups: a primary amine at the C3 position and a secondary amide (lactam) within the seven-membered ring. This duality presents both synthetic opportunities and challenges. The nucleophilic C3-amine allows for a wide array of derivatizations, while the lactam moiety provides a rigid scaffold.
However, the presence of two reactive nitrogen sites necessitates a carefully considered chemical strategy to achieve regioselectivity in subsequent reactions. Unchecked, reagents intended for one site can react indiscriminately with the other, leading to a mixture of products, reduced yields, and complex purification challenges. Therefore, the use of protecting groups is not merely an auxiliary step but a cornerstone of any successful synthetic route involving this compound.[3][4]
This guide provides a comprehensive overview of protecting group strategies tailored for this compound. It moves beyond a simple catalog of groups to explain the chemical rationale behind their selection, application, and removal, with a focus on orthogonal strategies that allow for the independent manipulation of both nitrogen centers.
The Core Challenge: Differentiating Nucleophilicity
The key to selectively modifying this compound lies in the inherent difference in reactivity between its two nitrogen atoms.
-
C3-Primary Amine: This group is significantly more nucleophilic and basic than the lactam nitrogen. It will readily react with a wide range of electrophiles under mild conditions.
-
Lactam Nitrogen (Amide): The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, rendering it substantially less nucleophilic and less basic. Protection of this site typically requires harsher conditions.
This reactivity differential is the foundation for most selective protection schemes. Under carefully controlled conditions, the C3-amine can be protected while leaving the lactam nitrogen untouched.
Caption: Reactivity sites on this compound.
Part 1: Protection of the C3-Primary Amine
The selective protection of the C3-amine is the most common and critical first step in the functionalization of this compound. Carbamates are the overwhelmingly preferred class of protecting groups for this purpose due to their ease of installation, stability, and predictable cleavage patterns.[5]
Tert-Butyloxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of conditions and its clean, acid-labile removal.[6]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[7][8] The reaction is generally high-yielding and proceeds under mild conditions.[7]
-
Deprotection: Cleavage is achieved with strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent.[6][8]
-
Orthogonality: The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz protecting groups, respectively.[9][10]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another classic amine protecting group, particularly useful when acid- or base-lability is undesirable.[11][12]
-
Introduction: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions with aqueous sodium carbonate) or with an organic base in an aprotic solvent.[13]
-
Deprotection: The key feature of the Cbz group is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[13][14][15] This method is exceptionally mild and occurs at neutral pH.
-
Orthogonality: The Cbz group is stable to both acidic and basic conditions, making it an excellent orthogonal partner to the Boc and Fmoc groups.[5][13]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is defined by its unique base-lability, a feature that is central to modern peptide synthesis and useful in complex molecule synthesis.
-
Introduction: It is introduced using reagents such as Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a mild base.
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[16]
-
Orthogonality: Its base-lability makes it perfectly orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[3][16][17] This three-way orthogonality provides immense flexibility in synthetic design.
Caption: Decision workflow for selecting a C3-amine protecting group.
Comparative Summary of C3-Amine Protecting Groups
| Protecting Group | Introduction Reagent | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Boc | Boc₂O | Mild base (e.g., TEA, NaHCO₃) | Strong acid (TFA, HCl)[6][8] | Fmoc, Cbz |
| Cbz (Z) | Cbz-Cl | Base (e.g., Na₂CO₃, TEA)[13] | H₂ / Pd-C (Hydrogenolysis)[14][15] | Boc, Fmoc |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., NaHCO₃) | 20% Piperidine in DMF[16] | Boc, Cbz |
Part 2: Protection of the Lactam Nitrogen
Protecting the lactam nitrogen is a less frequent requirement due to its lower reactivity. However, it may become necessary in synthetic routes that involve:
-
Strongly basic reagents that could deprotonate the N-H bond.
-
Reactions where the lactam N-H could interfere, such as certain metal-catalyzed couplings.
-
Specific ring-manipulation chemistries.
The protection of amides is generally more challenging than amines. One common strategy for related β-lactams involves using a substituted benzyl group, such as a p-methoxybenzyl (PMB) or a dimethoxybenzyl (DMB) group. These can be removed under oxidative conditions (e.g., with cerium ammonium nitrate, CAN) or strong acid, providing an orthogonal strategy to groups on the C3-amine.[18][19] However, for this compound, the primary focus remains on manipulating the C3-amine, often leaving the lactam nitrogen unprotected.
Part 3: Orthogonal Strategies for Sequential Functionalization
The true power of protecting groups is realized in an orthogonal strategy, which allows for the sequential deprotection and reaction of different functional groups within the same molecule.[16][20] For this compound, this enables the independent modification of both the C3-amine and the lactam nitrogen.
Hypothetical Orthogonal Synthesis:
-
Selective C3-Amine Protection: React this compound with Boc₂O to selectively form N-Boc-3-aminoazepan-2-one. The lactam nitrogen remains free.
-
Lactam Nitrogen Protection: Protect the lactam nitrogen with a benzyl group using NaH and benzyl bromide (BnBr). This would yield the di-protected intermediate.
-
Selective Lactam Deprotection: The benzyl group on the lactam can be removed via hydrogenolysis (H₂/Pd-C) without affecting the Boc group. This allows for functionalization at the lactam nitrogen.
-
Selective Amine Deprotection: Alternatively, from the di-protected intermediate, the Boc group can be removed with TFA, leaving the N-benzyl group intact for subsequent functionalization at the C3-amine.
Caption: Orthogonal protection and deprotection workflow.
Part 4: Detailed Experimental Protocols
Protocol 1: Boc Protection of the C3-Amine
-
Principle: The primary amine is acylated by di-tert-butyl dicarbonate under basic conditions to form a stable tert-butyl carbamate.[9]
-
Reagents & Equipment:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq) or aq. NaHCO₃
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
-
Safety: Boc₂O can cause irritation. Work in a well-ventilated fume hood. TEA is corrosive.
Protocol 2: Cbz Protection of the C3-Amine
-
Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base neutralizes the HCl byproduct.[13]
-
Reagents & Equipment:
-
This compound
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Solvent: Dioxane/Water (1:1 mixture)
-
Magnetic stirrer, round-bottom flask, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Safety: Cbz-Cl is highly corrosive and a lachrymator. Handle with extreme care in a fume hood.
Protocol 3: Acidic Deprotection of N-Boc-3-aminoazepan-2-one
-
Principle: Strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine.[8]
-
Reagents & Equipment:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Solvent: Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq) dropwise. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or by passing through a basic resin) to obtain the free amine.
-
-
Safety: TFA is extremely corrosive. Handle only in a fume hood with appropriate personal protective equipment.
Protocol 4: Hydrogenolytic Deprotection of N-Cbz-3-aminoazepan-2-one
-
Principle: A palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, toluene, and carbon dioxide.[14]
-
Reagents & Equipment:
-
N-Cbz protected this compound
-
Palladium on carbon (Pd/C, 10% w/w, catalytic amount)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Maintain a positive pressure of hydrogen (e.g., 1 atm from a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry on the filter paper. Hydrogen gas is highly flammable.
Conclusion
The successful synthesis and derivatization of this compound are critically dependent on a robust and well-planned protecting group strategy. By understanding the differential reactivity of the C3-amine and the lactam nitrogen, researchers can selectively protect the more nucleophilic amine using standard groups like Boc, Cbz, and Fmoc. The choice among these is dictated by the planned downstream reaction conditions, with orthogonality being the guiding principle for complex, multi-step syntheses. The protocols and strategies outlined in this guide provide a foundational framework for chemists to unlock the full synthetic potential of this versatile building block.
References
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Wikipedia. (n.d.). Protecting group.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- Štefane, B., & Požgan, F. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. ResearchGate.
- Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- PubMed. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry.
- Google Patents. (2023). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChemLite. (n.d.). This compound (C6H12N2O).
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- PubMed Central. (n.d.). Three Decades of β-Lactamase Inhibitors.
- National Institutes of Health. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
Sources
- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. biosynth.com [biosynth.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Note & Protocols: The 3-Aminoazepan-2-one Scaffold in the Rational Design of Novel N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acylethanolamine acid amidase (NAAA) has emerged as a critical therapeutic target for inflammatory and pain-related disorders. Its inhibition elevates the levels of the endogenous anti-inflammatory lipid mediator, palmitoylethanolamide (PEA). While potent NAAA inhibitors based on strained four-membered rings like β-lactones and β-lactams (azetidinones) have been developed, they can suffer from chemical and metabolic instability. This guide introduces the 3-aminoazepan-2-one (α-amino-ε-caprolactam) scaffold as a novel, exploratory platform for the synthesis of NAAA inhibitors. We present a forward-looking strategy, leveraging established structure-activity relationship (SAR) principles from known inhibitors to guide the rational design of a new chemical series based on this larger, more flexible seven-membered lactam ring. This document provides detailed synthetic protocols for the scaffold and its derivatives, along with robust biochemical assays for their evaluation, offering a complete roadmap for researchers venturing into this promising area of drug discovery.
Introduction: The Therapeutic Promise of NAAA Inhibition
N-acylethanolamines (NAEs) are a class of bioactive lipids, including the well-studied palmitoylethanolamide (PEA), that play crucial roles in modulating inflammation and pain.[1] The biological actions of PEA are terminated through enzymatic hydrolysis, primarily by N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase located in the lysosomal compartment.[2][3] NAAA catalyzes the conversion of PEA into palmitic acid and ethanolamine, thus downregulating its signaling.
The inhibition of NAAA presents a compelling therapeutic strategy. By preventing PEA degradation, NAAA inhibitors can potentiate its endogenous analgesic and anti-inflammatory effects, which are mediated through the peroxisome proliferator-activated receptor-α (PPAR-α).[1][4] This mechanism offers a promising alternative to traditional anti-inflammatory drugs, potentially avoiding common side effects.[5] The search for potent and selective NAAA inhibitors has led to several chemical classes, with significant success found in compounds featuring strained electrophilic rings that interact with the catalytic cysteine of the enzyme.[5][6]
The this compound Scaffold: A Departure from Strained Rings
The majority of highly potent NAAA inhibitors are derivatives of 3-aminooxetan-2-one (a β-lactone) or 3-aminoazetidin-2-one (a β-lactam).[7][8] While effective, the inherent ring strain of these four-membered systems can contribute to poor chemical and plasma stability, limiting their suitability for systemic administration.[1][7]
We propose the exploration of the this compound scaffold, the cyclic lactam of lysine, as a novel starting point for NAAA inhibitor design. This seven-membered ε-caprolactam ring offers several theoretical advantages:
-
Improved Stability: The reduced ring strain compared to β-lactams is predicted to enhance stability in physiological conditions and plasma.
-
Novel SAR: The increased conformational flexibility of the azepane ring may allow for different binding interactions within the NAAA catalytic site, potentially leading to new SAR profiles and improved selectivity.
-
Synthetic Accessibility: The chiral pool precursor, L-lysine, provides a straightforward and stereochemically defined route to the core scaffold.[9][10]
This application note outlines the rational design, synthesis, and evaluation of a new class of potential NAAA inhibitors built upon this underexplored scaffold.
Synthetic Strategy: From Scaffold to Inhibitor Library
The synthetic approach is twofold: first, the preparation of the core this compound scaffold, and second, its acylation to generate a library of candidate inhibitors based on the SAR of known β-lactam inhibitors.
Synthesis of the Core Scaffold: (S)-3-Aminoazepan-2-one
The most direct route to the chiral scaffold is the cyclization of L-lysine. The hydrochloride salt is often synthesized first and can be neutralized before use.[9][11]
Caption: Synthesis of the this compound core from L-lysine.
Protocol 1: Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine [9]
-
Reaction Setup: In a high-pressure reaction vessel, suspend L-lysine (or its salt) in a suitable alcohol solvent (e.g., ethanol, propanol).
-
Cyclization: Seal the vessel and heat the mixture to a temperature between 235 °C and 320 °C. The reaction proceeds under supercritical fluid conditions, driving the intramolecular cyclization and dehydration.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The crude product, α-amino-ε-caprolactam, can be purified by crystallization or chromatography.
-
Purification (if necessary): The resulting product can be further purified by recrystallization from an appropriate solvent system to yield the desired (S)-3-aminoazepan-2-one.
Proposed Synthesis of N-(2-oxoazepan-3-yl)amide Library
Drawing from the established SAR of N-(2-oxoazetidin-3-yl)amide inhibitors, we propose that the key to NAAA inhibition lies in the nature of the acyl group attached to the 3-amino position.[7] A lipophilic tail is crucial for occupying the hydrophobic substrate-binding pocket of the enzyme. The following protocol describes a general method for acylating the this compound core.
Caption: General scheme for the synthesis of an NAAA inhibitor library.
Protocol 2: General Procedure for Acylation
-
Dissolution: Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), and cool the mixture to 0 °C in an ice bath.
-
Acylation:
-
Method A (Acid Chlorides): Slowly add the desired acid chloride (R-COCl) (1.1 eq) dropwise to the stirred solution.
-
Method B (Carboxylic Acids): To a pre-mixed solution of the desired carboxylic acid (R-COOH) (1.1 eq) and a peptide coupling agent such as HATU (1.1 eq) in DMF, add the solution from step 2.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by thin-layer chromatography (TLC).
-
Quenching & Extraction: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final N-acylated compound.
Prospective Structure-Activity Relationship (SAR) Analysis
Based on published SAR for pyrrolidine and azetidinone-based NAAA inhibitors, we can propose a rational exploration strategy for this new scaffold.[4][7] The primary focus will be on modifying the N-acyl side chain (the 'R' group) to optimize interactions with the enzyme's hydrophobic pocket.
Table 1: Proposed Modifications and Expected SAR Outcomes
| Modification Area | Proposed 'R' Groups | Rationale & Expected Outcome |
| Alkyl Chain Length | Linear alkyl chains (C8 to C16) | Mimics the natural substrate (palmitoyl group). Potency is expected to increase with chain length up to a certain optimum.[4] |
| Aromatic Moieties | Phenyl, Biphenyl, Naphthyl groups attached via an alkyl linker | Aromatic groups can establish favorable π-π stacking or hydrophobic interactions within the active site, potentially increasing potency.[4][7] |
| Conformational Rigidity | Cinnamoyl or other unsaturated linkers | Introducing rigid linkers can lock the molecule into a more favorable binding conformation, enhancing potency and selectivity.[5] |
| Polar Groups | Terminal ether, ester, or amide functionalities on the acyl chain | May improve physicochemical properties but could potentially reduce potency if they disrupt key hydrophobic interactions. |
Protocols for Biological Evaluation
The evaluation of newly synthesized compounds requires a robust and reproducible biochemical assay to determine their inhibitory potency (IC₅₀) against NAAA. It is also crucial to assess selectivity against related enzymes, such as fatty acid amide hydrolase (FAAH).
Caption: Experimental workflow for inhibitor screening and evaluation.
NAAA Activity Assay (Fluorescence-Based)
This assay measures the enzymatic hydrolysis of a fluorogenic substrate, N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA), which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon cleavage by NAAA.
Protocol 3: NAAA IC₅₀ Determination
-
Enzyme Preparation: Use human NAAA expressed in HEK293 cells or another suitable system. Prepare cell lysates or use a purified enzyme preparation.
-
Plate Preparation: In a 96-well black plate, add 2 µL of test compound solution in DMSO at various concentrations (e.g., from 100 µM to 1 nM in serial dilutions). Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Enzyme Addition: Add 88 µL of the NAAA enzyme preparation in an acidic assay buffer (e.g., 100 mM sodium citrate, pH 4.5, containing 0.1% Triton X-100 and 3 mM DTT) to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the PAMCA substrate (final concentration ~10-20 µM).
-
Fluorescence Reading: Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every 2 minutes for 30-60 minutes at 37 °C using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
FAAH Selectivity Assay
To ensure inhibitors are selective for NAAA, a counter-screen against the related enzyme FAAH is essential. The protocol is similar, but conditions are optimized for FAAH activity.
Protocol 4: FAAH Selectivity Counter-Screen
-
Enzyme & Buffer: Use a source of FAAH (e.g., rat liver microsomes) and an alkaline assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Substrate: Use a suitable FAAH substrate, such as arachidonoyl-p-nitroanilide (APNA) or a fluorescent equivalent.
-
Procedure: Follow the same steps as the NAAA assay (Protocol 3), adjusting the buffer and substrate accordingly.
-
Analysis: Calculate the IC₅₀ for FAAH inhibition. Selectivity is determined by the ratio of IC₅₀ (FAAH) / IC₅₀ (NAAA). A high ratio indicates good selectivity for NAAA.
Conclusion and Future Directions
The this compound scaffold represents an exciting and unexplored starting point for the development of novel NAAA inhibitors. By leveraging the wealth of SAR data from existing inhibitor classes, a rational design approach can be implemented to synthesize and test a new generation of compounds. The protocols detailed in this guide provide a comprehensive framework for this endeavor, from chemical synthesis to biological evaluation. The primary goal is to identify potent and selective inhibitors derived from this scaffold that exhibit improved chemical and metabolic stability, making them more viable candidates for systemic administration in the treatment of pain and inflammatory diseases.
References
- Piomelli, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7475–7499. [Link]
- Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today, 23(8), 1546-1555. [Link]
- Armirotti, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-14. [Link]
- Bandiera, T., et al. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. British Journal of Pharmacology, 171(6), 1361-1378. [Link]
- Churchill, M. J., et al. (2007). Amino-caprolactam derivatives as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5790-5. [Link]
- Vitale, R., et al. (2019). Synthesis, Structure–Activity, and Structure–Stability Relationships of 2‐Substituted‐N‐(4‐oxo‐3‐oxetanyl) N‐Acylethanolamine Acid Amidase (NAAA) Inhibitors. eScholarship, University of California. [Link]
- Wikipedia. Caprolactam. Encyclopedia Article. [Link]
- Ren, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]
- Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE, 7(8), e43023. [Link]
- Google Patents. (2012). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
- ResearchGate. (2011). Structure-activity relationships (SARs) and mechanism of action of a potent class of N-acylethanolamine acid amidase (NAAA) inhibitors. Conference Paper. [Link]
- Google Patents. (1979). Method for the preparation of aminoamides employing ε-caprolactam.
- Chem-Impex. L-(-)-α-Amino-ε-caprolactam hydrochloride. Product Page. [Link]
Sources
- 1. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure–Activity, and Structure–Stability Relationships of 2‐Substituted‐N‐(4‐oxo‐3‐oxetanyl) N‐Acylethanolamine Acid Amidase (NAAA) Inhibitors [escholarship.org]
- 9. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]
- 10. L-(-)-α-氨基-ε-己内酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 3-Aminoazepan-2-one Derivatives
Abstract
The 3-aminoazepan-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a range of pharmacologically active agents. Transitioning the synthesis of its derivatives from laboratory scale to industrial production presents significant challenges in terms of efficiency, cost, safety, and stereochemical control. This guide provides an in-depth analysis of synthetic strategies, process optimization, and purification protocols tailored for the large-scale production of this compound derivatives. We delve into the mechanistic and practical considerations of established chemical routes, such as the Beckmann rearrangement, and contrast them with modern biocatalytic approaches. Detailed protocols for synthesis and chiral resolution are provided to equip researchers, scientists, and drug development professionals with the necessary tools for successful scale-up.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-amino-ε-caprolactam, is a seven-membered cyclic amide (lactam) featuring a chiral center at the C3 position. This unique structural motif is found in numerous pharmaceutical compounds, where the constrained cyclic diamine acts as a semi-rigid bifunctional linker, enabling precise interaction with biological targets.[1] The demand for efficient, stereoselective, and scalable syntheses of these intermediates is therefore high, driven by the need to produce active pharmaceutical ingredients (APIs) economically and sustainably.[1]
This document serves as a comprehensive technical guide, moving beyond simple reaction schemes to address the critical decision-making processes involved in scaling up chemical synthesis from the bench to the pilot plant.[2]
Core Synthetic Strategies: A Comparative Analysis
The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing cost, safety, yield, and environmental impact.[3] Several viable pathways to the this compound core exist, each with distinct advantages and challenges.
The Beckmann Rearrangement: The Industrial Workhorse
The Beckmann rearrangement is a cornerstone of industrial lactam synthesis, most famously used for the production of ε-caprolactam, the monomer for Nylon 6.[4][5][6] This reaction transforms a ketoxime into an amide or lactam under acidic conditions.[7][8]
Mechanism and Rationale: The process begins with the formation of an oxime from a suitable cyclic ketone precursor. Protonation of the oxime's hydroxyl group by a strong acid (e.g., H₂SO₄, polyphosphoric acid) converts it into a good leaving group (water).[8] This departure triggers a concerted[7][8]-shift of the alkyl group anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen.[4][5] The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable lactam.[7]
For this compound derivatives, the strategy involves starting with a 2-substituted cyclohexanone, performing the rearrangement, and then installing or revealing the amino group.
Diagram: The Beckmann Rearrangement Pathway
Caption: Generalized workflow for lactam synthesis via the Beckmann rearrangement.
Biocatalytic Synthesis: The Green Chemistry Approach
Modern pharmaceutical synthesis increasingly favors enzymatic methods for their high selectivity, mild reaction conditions, and reduced environmental footprint. Multi-enzyme cascades have been successfully employed to produce enantiopure protected 3-aminoazepane derivatives.[1][9][10]
A notable strategy utilizes a galactose oxidase (GOase) variant and an imine reductase (IRED) in a one-pot reaction.[1] The process starts with an N-protected L-lysinol, which is derived from the readily available amino acid L-lysine. The GOase oxidizes the primary alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine.[1][9] This labile intermediate is then stereoselectively reduced by the IRED to yield the desired (S)-3-aminoazepane derivative with high enantiopurity.[1]
Causality: The key advantage here is streamlining the reaction into a single pot. This prevents the isolation of the potentially unstable and racemization-prone cyclic imine intermediate, thereby preserving the stereochemical integrity derived from the starting amino acid.[1][10]
Direct Cyclization of L-Lysine
Another scalable and stereoselective approach involves the direct cyclization of L-lysine or its salts.[11] By heating L-lysine in an alcoholic solvent, it can be converted into α-amino-ε-caprolactam (this compound).[11] This method is highly atom-economical and leverages a cheap, renewable, and enantiopure starting material. The primary challenge in this route is controlling polymerization and other side reactions, requiring careful optimization of temperature, solvent, and reaction time.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Beckmann Rearrangement | Biocatalytic Cascade | Direct L-Lysine Cyclization |
| Starting Materials | Substituted Cyclohexanones | N-protected L-lysinol | L-Lysine |
| Stereocontrol | Produces racemate unless a chiral precursor or catalyst is used. | Inherently stereoselective, yields a single enantiomer.[1] | Inherently stereoselective.[11] |
| Key Reagents | Strong acids (H₂SO₄, PPA), Hydroxylamine.[4] | GOase, IRED enzymes, cofactors.[9] | Alcoholic solvents. |
| Scale-Up Pros | Well-established, high throughput, robust chemistry.[6] | Mild conditions, high purity, reduced waste.[1] | Very high atom economy, cheap starting material. |
| Scale-Up Cons | Harsh conditions, potential for hazardous exotherms, often non-stereoselective. | Enzyme cost and stability, lower volumetric productivity. | High temperatures, potential for side products and polymerization. |
Critical Scale-Up & Process Optimization
Transitioning a synthetic protocol to a larger scale is not merely about using larger flasks; it involves a fundamental re-evaluation of the process.[2]
Diagram: Scale-Up Decision Workflow
Caption: Decision-making framework for chemical process scale-up.
Safety Considerations
The Beckmann rearrangement, in particular, requires stringent safety protocols. The reaction is often highly exothermic, and the use of large quantities of concentrated sulfuric acid presents significant handling and corrosion risks. On a large scale, proper heat management through jacketed reactors with controlled cooling is paramount to prevent thermal runaway.
Solvent and Reagent Selection
For large-scale work, the ideal solvent should be inexpensive, have a low environmental impact, be easy to remove and recycle, and provide good solubility for reactants while allowing for easy product isolation (e.g., crystallization). Chlorinated solvents common in lab-scale synthesis are often avoided in large-scale production due to environmental and safety concerns.[12]
Purification Strategy
-
Crystallization: This is the preferred method for purifying multi-kilogram quantities of solid material. It is efficient, cost-effective, and can significantly improve the purity profile in a single operation. Developing a robust crystallization protocol involves screening various solvent/anti-solvent systems to find conditions that yield a stable, easily filterable crystalline form.
-
Chromatography: While indispensable at the lab scale, column chromatography is often a bottleneck in production due to high solvent consumption and low throughput.[13] It is typically reserved for very high-value products or when crystallization fails to remove critical impurities.
-
Extraction: Liquid-liquid extraction is a workhorse for initial purification and removal of water-soluble or -insoluble byproducts. The choice of extraction solvent and pH adjustments are critical parameters to optimize.
Management of Chirality: Resolution of Racemates
For non-stereoselective routes like the Beckmann rearrangement, achieving an enantiopure final product requires a chiral resolution step.[14]
Diastereomeric Salt Formation
This is the most common and scalable chemical resolution method for amines.[14][] The racemic this compound is treated with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[] By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated, while the other remains in solution. The precipitated salt is then filtered and treated with a base to liberate the desired enantiomer of the amine.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
| (+)-Tartaric Acid | Acidic | Primary and secondary amines |
| (-)-Dibenzoyltartaric Acid | Acidic | Amines, amino alcohols |
| (1R)-(-)-10-Camphorsulfonic acid | Acidic | Broad range of basic compounds |
| (S)-(+)-Mandelic Acid | Acidic | Amines |
| Brucine | Basic | (For resolving acidic compounds) |
Diagram: Principle of Chiral Resolution by Crystallization
Caption: Workflow for separating enantiomers via diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is an alternative that leverages the high stereoselectivity of enzymes, such as lipases.[16][17] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can separate the unreacted starting material (enriched in the slow-reacting enantiomer) from the acylated product (derived from the fast-reacting enantiomer).[16]
Experimental Protocols
Disclaimer: These protocols are intended as a guide and must be adapted and optimized for specific derivatives and scales. All work should be conducted by qualified personnel with appropriate safety precautions.
Protocol 1: Racemic Synthesis via Beckmann Rearrangement (Illustrative)
This protocol outlines a general procedure starting from 2-azidocyclohexanone, which can be reduced to the amine post-rearrangement.
Step 1: Oximation of 2-Azidocyclohexanone
-
To a stirred solution of 2-azidocyclohexanone (1.0 eq) in ethanol (5 vol) at room temperature, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).
-
Heat the mixture to 60-70 °C and monitor by TLC or HPLC until consumption of the starting material is complete (typically 2-4 hours).
-
Cool the reaction to room temperature and pour into water (10 vol).
-
Extract the aqueous mixture with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
Step 2: Beckmann Rearrangement
-
Caution: Highly exothermic reaction. In a reactor equipped with robust cooling and a temperature probe, slowly add the crude 2-azidocyclohexanone oxime (1.0 eq) to pre-chilled (0 °C) concentrated sulfuric acid (5-10 vol), ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice, again controlling the exotherm.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to pH 7-8.
-
Extract the product with dichloromethane (3 x 5 vol). Combine, dry, and concentrate to afford crude 3-azidoazepan-2-one.
Step 3: Reduction to this compound
-
Dissolve the crude 3-azidoazepan-2-one (1.0 eq) in methanol (10 vol).
-
Add Palladium on carbon (10% w/w, 5 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitor by HPLC). Catalytic transfer hydrogenation can also be an option.[18]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield racemic this compound, which can be purified by crystallization.
Protocol 2: Chiral Resolution of Racemic this compound
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water; 10-20 vol). Heat gently to ensure complete dissolution.
-
In a separate vessel, dissolve the chiral resolving agent, such as (+)-tartaric acid (0.5 eq, as it is a diacid), in the same solvent.
-
Slowly add the resolving agent solution to the amine solution. A precipitate may form immediately.
-
Heat the resulting slurry to reflux to achieve a clear solution, then cool it slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent. This is your first crop (Enrichment 1).
-
Analyze the enantiomeric excess (ee) of the salt by chiral HPLC after liberating the free amine from a small sample.
-
If the desired ee is not reached, recrystallize the salt from a fresh portion of the solvent.
-
Once the desired purity is achieved, suspend the salt in water and add a base (e.g., 2M NaOH) to adjust the pH to >11.
-
Extract the free, enantiopure amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract and concentrate to yield the enantiopure this compound.
Conclusion
The scale-up synthesis of this compound derivatives is a complex task that requires a holistic approach, integrating synthetic chemistry, process engineering, and safety management. While the Beckmann rearrangement offers a robust and well-trodden path, modern biocatalytic methods provide a compelling alternative for producing enantiopure materials under green conditions. For racemic routes, classical chiral resolution via diastereomeric salt formation remains a highly effective and scalable strategy. The successful transition from bench to production hinges on careful route selection, rigorous process optimization, and the implementation of a purification strategy that is both efficient and economical at scale.
References
- Chemistry Steps. Beckmann Rearrangement.
- Master Organic Chemistry. Beckmann Rearrangement.
- Mor, S., & Pahal, P. A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica.
- Wikipedia. Beckmann rearrangement.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6831-6834. DOI:10.1039/D0CC02976A.
- Banthia, S., & Samanta, S. (2016). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Indian Chemical Society, 93, 1-18.
- Kim, J. H., et al. (2014). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Bulletin of the Korean Chemical Society, 35(5), 1545-1548.
- ResearchGate. Synthesis of ϵ‐caprolactam derivatives.
- Parada, C. M., et al. (2019). Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. Chemical Society Reviews, 48(24), 5849-5886.
- Frost, J. W. (2008). U.S. Patent No. 7,399,855. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- Wikipedia. Chiral resolution.
- LookChem. (s)-3-Aminoazepan-2-one.
- Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation.
- RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- ResearchGate. Synthesis of ε-caprolactam from biobased chemicals.
- ResearchGate. Large-Scale Synthesis.
- Lamberti, F. P. (1979). U.S. Patent No. 4,168,278. Washington, DC: U.S.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
- Finzel, K., et al. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Organic Chemistry, 78(9), 4337-4347.
- Chemical Communications. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- Organic Chemistry Portal. β-Lactam synthesis.
- MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- CNR-IRIS. Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization.
- ResearchGate. Two new capture options for improved purification of large mRNA.
- PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives.
- MDPI. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
Sources
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. mdpi.com [mdpi.com]
- 18. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
Introduction: The Significance of Chiral Lactams in Drug Discovery
Application Note: Enzymatic Resolution of Racemic 3-Aminoazepan-2-one
Audience: Researchers, scientists, and drug development professionals.
Chirality is a fundamental principle in pharmacology, as the stereochemistry of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[1][2][3] Consequently, the demand for enantiomerically pure building blocks is a cornerstone of modern drug development.[4][5] Racemic this compound, a seven-membered cyclic lactam, is a valuable chiral intermediate. Its constrained cyclic structure serves as a bioisostere for dipeptides, making its individual enantiomers highly sought-after scaffolds in medicinal chemistry for creating novel therapeutics with improved efficacy and safety profiles.
Traditional chemical methods for resolving racemates often require harsh conditions, stoichiometric amounts of expensive chiral resolving agents, and multiple protection/deprotection steps. Biocatalysis, particularly enzymatic kinetic resolution (EKR), offers a compelling green-chemistry alternative. Enzymes, operating under mild, physiological conditions, can exhibit exquisite enantioselectivity, providing an efficient and sustainable route to optically pure compounds.[6]
This application note provides a comprehensive, field-proven protocol for the kinetic resolution of racemic this compound using lipase-catalyzed N-acylation. We detail a systematic approach, from initial enzyme screening to a preparative-scale reaction and the crucial analysis of enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC).
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, a lipase.[6] The reaction of choice for resolving a racemic amine is N-acylation.
In this protocol, a lipase enantioselectively catalyzes the transfer of an acyl group from an acyl donor (vinyl acetate) to the amino group of one of the this compound enantiomers. The use of vinyl acetate is particularly advantageous as it renders the reaction irreversible; the byproduct, vinyl alcohol, rapidly tautomerizes to stable acetaldehyde.
The reaction is allowed to proceed to approximately 50% conversion. At this theoretical optimum, the reaction mixture contains one enantiomer as the acylated amide and the other as the unreacted amine. Due to their significant differences in polarity and chemical properties, these two compounds can be readily separated using standard chromatographic techniques, yielding both enantiomers in high enantiomeric purity.
Fig 1. Lipase-catalyzed acylation of one enantiomer.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Racemic this compound | ≥98% purity |
| Enzyme Panel for Screening | |
| Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435) | Commercial Grade |
| Pseudomonas cepacia Lipase (PCL), immobilized | Commercial Grade |
| Pseudomonas fluorescens Lipase (PFL) | Commercial Grade |
| Candida rugosa Lipase (CRL) | Commercial Grade |
| Reagents & Solvents | |
| Vinyl Acetate | Anhydrous, ≥99% |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99% |
| Toluene | Anhydrous, ≥99% |
| Hexane | HPLC Grade |
| 2-Propanol (IPA) | HPLC Grade |
| Diethylamine (DEA) | ≥99.5% |
| Ethyl Acetate | Reagent Grade |
| Silica Gel | 60 Å, 230-400 mesh |
Experimental Protocols
The overall experimental process follows a logical sequence designed for robust and reproducible results.
Fig 2. Overall workflow for enzymatic resolution.
Protocol 1: Enzyme Screening for Optimal Enantioselectivity
Rationale: Lipase performance is substrate-dependent. A preliminary screening of commercially available lipases is a critical first step to identify the most effective biocatalyst, saving time and resources for the preparative-scale reaction. We will evaluate conversion and enantiomeric excess (ee) to determine the enantiomeric ratio (E-value), a measure of selectivity.
Procedure:
-
Label four 4 mL glass vials, one for each lipase to be tested (CAL-B, PCL, PFL, CRL).
-
To each vial, add 25.6 mg (0.2 mmol) of racemic this compound.
-
Add 2.0 mL of anhydrous MTBE to each vial and stir briefly to dissolve the substrate.
-
Add 20 mg of the corresponding immobilized lipase to each vial.
-
Initiate the reaction by adding 34.4 mg (0.4 mmol, 2.0 eq) of vinyl acetate to each vial.
-
Seal the vials and place them on an orbital shaker or stirring plate at a constant temperature (e.g., 40 °C).
-
Monitor the reaction by taking small aliquots (e.g., 10 µL) at timed intervals (e.g., 2, 6, 12, and 24 hours).
-
For each aliquot, filter out the enzyme using a syringe filter and dilute with the HPLC mobile phase for analysis.
-
Analyze each sample by Chiral HPLC (see Protocol 4) to determine the enantiomeric excess of the remaining substrate (eeₛ) and the formed product (eeₚ), as well as the conversion (c).
Protocol 2: Preparative Scale Enzymatic Resolution
Rationale: This protocol scales up the optimized conditions identified in the screening phase to produce a significant quantity of the resolved enantiomers. We will target ~50% conversion to maximize the yield and ee of both components.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1.28 g (10.0 mmol) of racemic this compound.
-
Add 50 mL of anhydrous MTBE (or the best solvent from screening).
-
Add 1.0 g of the best-performing immobilized lipase (e.g., Novozym® 435) identified in Protocol 1.
-
Warm the mixture to the optimal temperature (e.g., 40 °C).
-
Add 1.72 g (20.0 mmol, 2.0 eq) of vinyl acetate to start the reaction.
-
Monitor the reaction progress closely by taking aliquots every 2-4 hours and analyzing them via Chiral HPLC.
-
When the conversion reaches 48-52%, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Collect the filtrate, which contains the unreacted (S)-amine and the (R)-amide product, for purification.
Protocol 3: Work-up and Purification
Rationale: The unreacted amine and the newly formed amide have distinct chemical properties that allow for their separation by silica gel column chromatography.
Procedure:
-
Concentrate the filtrate from Protocol 2 under reduced pressure to obtain a crude oil or solid.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The less polar amide will typically elute before the more polar unreacted amine.
-
Load the crude material onto the column.
-
Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Combine the pure fractions for each compound separately.
-
Evaporate the solvent from the combined fractions to yield the enantiopure (R)-N-acetyl-3-aminoazepan-2-one and the enantiopure (S)-3-aminoazepan-2-one.
-
Determine the yield and confirm the purity and identity of each compound using standard analytical techniques (NMR, MS) and Chiral HPLC for enantiomeric excess.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Rationale: Accurate determination of enantiomeric excess is essential for validating the success of the resolution. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of chiral amines.[7][8]
Method Parameters:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of the racemic this compound (~1 mg/mL) in the mobile phase to determine the retention times of the two enantiomers.
-
Prepare samples from the enzymatic reaction by diluting them to a similar concentration.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Data Presentation and Interpretation
The success of a kinetic resolution is quantified by the conversion (c) and the enantiomeric excesses of the substrate (eeₛ) and product (eeₚ). From these values, the enantiomeric ratio (E) can be calculated, which is a measure of the enzyme's selectivity. An E-value > 200 is considered excellent for preparative purposes.[9]
Calculations:
-
Conversion (c): c = [eeₛ / (eeₛ + eeₚ)]
-
Enantiomeric Ratio (E): E = ln[ (1 - c)(1 - eeₛ) ] / ln[ (1 - c)(1 + eeₛ) ] or E = ln[ 1 - c(1 + eeₚ) ] / ln[ 1 - c(1 - eeₚ) ]
Example Enzyme Screening Data:
| Enzyme | Time (h) | Conversion (c, %) | eeₛ (%) | eeₚ (%) | E-value |
| Novozym® 435 (CAL-B) | 12 | 51.2 | >99 | 95.8 | >200 |
| PCL | 24 | 45.1 | 78.3 | 96.0 | 65 |
| PFL | 24 | 28.7 | 35.2 | 87.1 | 14 |
| CRL | 24 | 15.3 | 12.5 | 68.9 | 5 |
Interpretation: Based on the hypothetical data above, Novozym® 435 (CAL-B) is clearly the superior catalyst, achieving excellent enantioselectivity (E > 200) and reaching the target ~50% conversion in a reasonable timeframe.[10][11][12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive enzyme; Non-optimal solvent or temperature; Water contamination. | Use fresh enzyme; Screen different solvents/temperatures; Ensure all reagents and solvents are anhydrous. |
| Low Enantioselectivity (Low E-value) | Enzyme is not selective for the substrate; Non-optimal temperature. | Screen other lipases; Vary the reaction temperature (lower temperature sometimes increases E). |
| Reaction Overshoots 50% Conversion | Monitoring interval is too long. | Monitor the reaction more frequently, especially as it approaches 50% conversion. |
| Poor HPLC Peak Shape | Analyte interaction with silica; Improper mobile phase. | Ensure 0.1% diethylamine or another basic modifier is added to the mobile phase to prevent peak tailing for the amine. |
Conclusion
This application note demonstrates a robust and highly efficient method for the enzymatic kinetic resolution of racemic this compound. By employing lipase-catalyzed N-acylation, particularly with an effective biocatalyst like Novozym® 435, both enantiomers of this valuable pharmaceutical building block can be obtained with high enantiomeric purity. The protocol is scalable, utilizes mild reaction conditions, and aligns with the principles of green chemistry, offering a superior alternative to classical resolution methods for drug discovery and development professionals.
References
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.
- Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology (RSC Publishing).
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate.
- Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone. PubMed.
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate.
- Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI.
- Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC - NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications.
- Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC - NIH.
- Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase- Catalyzed N-Acylation of Ethanolamine with Unsaturated Fatty Acids. ResearchGate.
- Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate.
- The Significance of Chirality in Drug Design and Development. PMC - NIH.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
- Chiral HPLC Separations. Phenomenex.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate.
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI.
- The Significance of Chiral Amino Acids in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
- Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
- The Indispensable Role of Chiral Amines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. yakhak.org [yakhak.org]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
analytical methods for quantifying 3-aminoazepan-2-one in reaction mixtures
An Application Guide to the Quantitative Analysis of 3-Aminoazepan-2-one in Complex Matrices
Abstract
This application note provides a detailed technical guide for the quantitative analysis of this compound, a key lactam intermediate in pharmaceutical synthesis. The accurate determination of this analyte in complex reaction mixtures is critical for process optimization, yield calculation, and quality control. This document moves beyond a single method, offering a comparative analysis of several robust analytical techniques. We provide in-depth protocols for Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-LC/MS) and a derivatization-based Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Fluorescence detection. Additionally, we discuss the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful primary method for purity assessment. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, system validation, and data integrity, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific needs.
Introduction: The Analytical Challenge
This compound is a polar, seven-membered lactam ring structure containing a primary amine.[1][2][3][4] Its high polarity and the presence of reactive functional groups present a unique challenge for traditional analytical methods. In a typical reaction mixture, the analyte may be present alongside starting materials, reagents, by-products, and degradation products of varying polarities. A successful quantitative method must therefore offer high selectivity, sensitivity, and robustness to ensure accurate measurement without interference. This guide provides the foundational principles and detailed protocols to establish such a method.
Principles of Analysis: Selecting the Right Tool
The physicochemical properties of this compound dictate the most effective analytical strategies. Its high polarity makes it poorly retained on traditional reversed-phase HPLC columns (e.g., C18), leading to elution near the solvent front and poor separation from other polar species.[5] To overcome this, two primary HPLC-based strategies are recommended, alongside a powerful spectroscopic alternative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for separating highly polar and hydrophilic compounds.[6][7][8][9] The mechanism involves partitioning the analyte between a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7][8] A thin aqueous layer forms on the stationary phase surface, and polar analytes like this compound are retained through partitioning into this layer.[7][9] This provides excellent retention and separation from less polar impurities. When coupled with mass spectrometry (MS), HILIC offers exceptional selectivity and sensitivity.[5]
-
Reversed-Phase HPLC with Pre-Column Derivatization: An alternative strategy is to chemically modify the analyte to make it less polar and more detectable. The primary amine on this compound is an ideal target for derivatization.[10][11] Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to form a larger, less polar, and highly fluorescent or UV-active derivative.[10][12][13] This derivative can then be easily retained and separated on a standard C18 column and detected with high sensitivity using a fluorescence or UV detector.[12][14]
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard.[15][16] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[15][17] This technique is exceptionally valuable for purity determination and for quantifying the analyte in simpler mixtures where specific proton signals of the analyte and an internal standard can be resolved without overlap.[18][19] It is non-destructive and does not require an identical reference standard of the analyte for calibration.[17]
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantification of this compound.
Protocol 1: HILIC-LC/MS for Direct Quantification
This method is ideal for its high selectivity and minimal sample preparation, directly measuring the analyte without derivatization.
A. Reagents and Materials
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
B. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system with a binary pump and autosampler |
| Column | Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) or similar |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Mass Spectrometer | Single Quadrupole or Tandem Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (SIM) | m/z 129.1 (M+H)⁺ for this compound |
| MRM Transition (QqQ) | Precursor Ion: 129.1; Product Ion: e.g., 112.1 (confirm with standard) |
C. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Ensure thorough mixing and degassing.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with 95:5 Acetonitrile:Water.
-
Sample Preparation: a. Accurately weigh a sample of the reaction mixture. b. Dissolve the sample in a known volume of 95:5 Acetonitrile:Water to achieve a theoretical concentration within the calibration range. c. Vortex to mix thoroughly. d. Filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) into an autosampler vial.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Create a sequence including a blank, calibration standards, QC samples, and the prepared reaction mixture samples.
-
Data Processing: Integrate the peak area for the m/z 129.1 ion. Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration). Quantify the concentration in the unknown samples using the calibration curve.
Protocol 2: RP-HPLC with OPA Derivatization and Fluorescence Detection
This method is highly sensitive and can be implemented using standard HPLC systems with fluorescence detectors, which are common in many labs.
A. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or N-acetyl-cysteine)
-
Boric Acid
-
Sodium Hydroxide
-
This compound reference standard
B. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | HPLC system with binary pump, autosampler, and fluorescence detector |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Fluorescence Det. | Excitation: 340 nm, Emission: 455 nm |
C. Step-by-Step Protocol
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with concentrated sodium hydroxide.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 2-mercaptoethanol. Mix well. This reagent is light-sensitive and should be prepared fresh daily.[11]
-
Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1, using water as the diluent.
-
Standard and Sample Derivatization:
-
Rationale: The derivatization reaction must be consistent and complete for accurate quantification. An automated process using an autosampler program is highly recommended to ensure precise timing for every injection.[10] a. In an autosampler vial, combine 50 µL of the standard or sample solution. b. Add 50 µL of the OPA Derivatization Reagent. c. Mix and allow to react for exactly 2 minutes at room temperature before injection.[11]
-
-
Calibration Standards: Prepare a series of aqueous calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL). Derivatize each standard immediately before injection as described in step 4.
-
Sample Preparation: a. Accurately weigh a sample of the reaction mixture. b. Dissolve in a known volume of water to achieve a theoretical concentration within the calibration range. c. Filter through a 0.22 µm syringe filter. d. Derivatize the filtered sample as described in step 4.
-
Analysis & Data Processing: Equilibrate the column. Run the sequence of derivatized standards and samples. Create a calibration curve and quantify the unknown samples as described in Protocol 1.
Method Trustworthiness: Validation and Quality Control
To ensure the generation of reliable and accurate data, any analytical method must be validated for its intended purpose.[20][21][22] Key validation parameters and routine quality control checks should be implemented.
A. System Suitability Testing (SST) Before any analysis, the chromatographic system's performance must be verified. This is typically done by injecting a standard solution multiple times (n=5 or 6).
-
Acceptance Criteria:
-
Peak Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of Peak Area: < 2.0%
-
RSD of Retention Time: < 1.0%
-
B. Method Validation Parameters The method should be validated according to established guidelines (e.g., ICH Q2(R1)).
-
Specificity/Selectivity: The method must demonstrate that it can quantify the analyte without interference from other components in the matrix (e.g., starting materials, by-products). This is often assessed by analyzing placebo/blank reaction mixtures and by forced degradation studies. A stability-indicating method is one that can resolve the active ingredient from its degradation products.[23][24][25]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spiking a blank reaction matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The agreement between results from multiple analyses of the same sample under the same conditions. RSD should be < 2.0%.
-
Intermediate Precision: Assesses the method's performance on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
C. Quality Control (QC) Samples During routine analysis, QC samples (prepared independently at low, medium, and high concentrations) should be run alongside unknown samples to verify the method's ongoing performance.
Performance Characteristics and Data Comparison
The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.
| Performance Characteristic | HILIC-LC/MS | RP-HPLC-FLD (with OPA Derivatization) | Quantitative NMR (qNMR) |
| Principle | Direct analysis of polar analyte | Analysis of a fluorescent derivative | Direct spectroscopic measurement vs. standard |
| Selectivity | Very High (based on m/z) | High (chromatographic + fluorescence) | High (depends on spectral resolution) |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL | Low to sub-ng/mL | ~0.1% by weight |
| Sample Prep. | Simple (dilute, filter) | More complex (timed derivatization) | Simple (dissolve with internal standard) |
| Instrumentation | Requires LC-MS system | Standard HPLC with Fluorescence Detector | High-field NMR spectrometer |
| Primary Use Case | Complex mixtures, trace analysis, confirmation | Routine QC, high-sensitivity quantification | Purity assessment, reference standard charact. |
Conclusion
The successful quantification of this compound in reaction mixtures can be robustly achieved through several complementary analytical techniques. The HILIC-LC/MS method offers unparalleled selectivity with minimal sample preparation and is highly recommended for complex matrices or when structural confirmation is required. For laboratories equipped with standard HPLC-FLD systems, the pre-column derivatization method provides excellent sensitivity. Finally, qNMR serves as an indispensable tool for the absolute purity determination of isolated material or for quantification in less complex systems. The selection of the optimal method should be based on the specific analytical challenge, available instrumentation, and the required levels of sensitivity and throughput. All methods must be properly validated to ensure data integrity and trustworthiness in a research and drug development setting.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Hydrophilic Interaction Liquid Chrom
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction Liquid Chromatography (HILIC)
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis.
- Reaction of primary amine with OPA.
- Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. NIH.
- Guidance for the validation of pharmaceutical quality control analytical methods. NHS.
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.
- Stability indic
- Quantitative Purity Assessment of Lactamide by ¹H NMR Spectroscopy. Benchchem.
- 2H-Azepin-2-one, 3-aminohexahydro-. PubChem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Technology Networks.
- Analytical method validation: A brief review.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Stability Indic
- Structural determination of -lactams by 1 H and 13 C NMR.
- (s)-3-Aminoazepan-2-one. LookChem.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. De Gruyter.
- Stability Indic
- Stability indicating study by using different analytical techniques. IJSDR.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- 3-amino-2-azepanone;CAS No. ChemShuttle.
- 671-42-1 Cas No. | this compound. Apollo Scientific.
- 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side...
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Separation of 3-Amino-2-oxazolidinone on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to Analytical Methods for 3-Amino-2-oxazolidinone (AOZ)
- This compound, (3S)-. precisionFDA.
- This compound (Cas 671-42-1). Parchem.
- Amino acid analysis by using comprehensive two-dimensional gas chrom
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Principles of Gas Chrom
- Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
- GC-MS analysis of eight aminoindanes using three derivatiz
- How Does A Gas Chromatography Separ
- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. MDPI.
- Simultaneous estimation of Amino acids by using HPLC.
- The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
- Scheme of derivatization procedure of three different amino...
- A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. PubMed.
- Ionization (MS 1 ) and fragmentation (MS 2 ) of each amino acid in tandem...
- Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investig
- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH.
Sources
- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 671-42-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. parchem.com [parchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 21. particle.dk [particle.dk]
- 22. wjarr.com [wjarr.com]
- 23. Stability indicating assay | PPT [slideshare.net]
- 24. ijcrt.org [ijcrt.org]
- 25. ijsdr.org [ijsdr.org]
Unlocking Novel Polymer Architectures: 3-Aminoazepan-2-one as a Versatile Precursor
Application Note & Protocols
Introduction: A Monomer Poised for Innovation
In the landscape of polymer chemistry, the quest for materials with tailored functionalities and enhanced properties is perpetual. 3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, emerges as a compelling monomeric building block for the synthesis of novel functional polyamides. Derived from the bio-renewable resource L-lysine, this seven-membered lactam offers a unique combination of a polymerizable ring structure and a reactive primary amine pendant group.[1][2] This inherent functionality opens avenues for the creation of polymers with tunable characteristics, including hydrophilicity, charge density, and the capacity for post-polymerization modification.
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound. We will delve into its synthesis, explore various ring-opening polymerization (ROP) strategies, and present a protocol for the post-polymerization modification of the resulting functional polyamide, poly(3-amino-ε-caprolactam).
Monomer Synthesis and Characterization: From Amino Acid to Polymer Precursor
The synthesis of this compound is readily achievable from L-lysine hydrochloride through a cyclization reaction.[2] The process typically involves heating L-lysine hydrochloride with a base in a high-boiling solvent to facilitate intramolecular amide bond formation.
Protocol 1: Synthesis of this compound (ACL)
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
1-Hexanol
-
Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
-
Dean-Stark trap
-
Standard reflux apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine L-lysine hydrochloride (e.g., 110 g, 600 mmol) and sodium hydroxide (e.g., 24 g, 600 mmol) in 1-hexanol (e.g., 2.4 L).[2]
-
Heat the mixture to reflux and continuously remove the water generated during the reaction using the Dean-Stark trap.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 8 hours).[2]
-
Cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-amino-ε-caprolactam.[2]
-
Dissolve the crude product in deionized water and acidify to pH 6 with concentrated HCl.[2]
-
Partially concentrate the aqueous solution and allow the ACL hydrochloride to crystallize at room temperature. Collect the crystals by filtration.[2]
-
To obtain the free amine, dissolve the ACL hydrochloride in methanol and add an equimolar amount of NaOH. Stir for 2 hours, filter the suspension to remove NaCl, and evaporate the filtrate to yield this compound as a white solid.[2]
-
The final product can be further purified by recrystallization from a suitable solvent system, such as one containing an alkyl ester of a saturated aliphatic acid.[3]
Expected Monomer Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Melting Point | 97 - 101 °C | [2] |
| Appearance | White solid | [2] |
Polymerization Methodologies: Crafting Functional Polyamides
The ring strain of the seven-membered lactam ring in this compound makes it amenable to ring-opening polymerization (ROP). The presence of the primary amine, however, necessitates careful consideration of the polymerization mechanism and conditions to avoid side reactions. We present protocols for hydrolytic, anionic, and cationic ROP.
Hydrolytic Ring-Opening Polymerization: A Robust Method for Branched Architectures
Hydrolytic ROP is a well-established method for polyamide synthesis and is particularly interesting for this compound as the pendant amine can participate in the reaction, leading to the formation of branched polymer structures.[1]
Materials:
-
This compound (ACL)
-
Deionized water
-
High-pressure polymerization reactor with stirring and temperature control
-
Vacuum line
Procedure:
-
Charge the polymerization reactor with a predefined amount of this compound and deionized water (as an initiator).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reactor to an initial temperature of 225 °C with stirring.[4]
-
After a pre-polymerization period (e.g., 30 minutes), increase the temperature to 245-250 °C and maintain for several hours under pressure.[1][4]
-
Gradually release the pressure to atmospheric pressure and continue the reaction for an additional hour.[1]
-
Apply vacuum to remove water and drive the polymerization to completion.[1]
-
Discharge the molten polymer and cool it to room temperature.
-
The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and oligomers. A hot water extraction can also be effective.[1]
Causality Behind Experimental Choices:
-
Water as Initiator: Water initiates the polymerization by hydrolyzing the lactam ring to form an amino acid, which then starts the polycondensation and subsequent chain growth.[1]
-
High Temperature and Pressure: These conditions are necessary to facilitate the ring-opening and polycondensation reactions, driving the equilibrium towards high molecular weight polymer formation.[1]
-
Vacuum Step: The removal of water at the final stage is crucial to achieve high molecular weight by shifting the polycondensation equilibrium.[1]
Diagram of Hydrolytic ROP Mechanism:
Caption: Mechanism of hydrolytic ROP of this compound.
Anionic and Cationic Ring-Opening Polymerization: Towards Linear Architectures
Anionic and cationic ROP offer alternative routes to poly(3-amino-ε-caprolactam). These methods, when carefully controlled, can potentially lead to more linear polymer architectures compared to the hydrolytic method. The primary amine on the monomer is a nucleophile and a base, which can interfere with both anionic and cationic polymerization. Therefore, protection of the amine group (e.g., as a carbamate) prior to polymerization may be necessary to achieve controlled polymerization and linear chains. However, direct polymerization is also possible under specific conditions.
-
Rationale: Anionic ROP of lactams is typically initiated by a strong base that deprotonates the lactam, forming a lactamate anion which then acts as the active propagating species. The presence of the primary amine in this compound can lead to proton transfer reactions, potentially terminating the polymerization or acting as a branching point. To favor linear chain growth, a non-nucleophilic strong base and low temperatures would be preferred.
Conceptual Procedure:
-
Thoroughly dry the this compound monomer and all glassware.
-
In an inert atmosphere (glovebox or Schlenk line), dissolve the monomer in a dry, aprotic solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) as an initiator.
-
Allow the polymerization to proceed at the low temperature, monitoring the viscosity.
-
Terminate the polymerization by adding a proton source (e.g., methanol or water).
-
Precipitate the polymer in a non-solvent and dry under vacuum.
-
Rationale: Cationic ROP is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which activates the monomer by protonating or coordinating to the carbonyl oxygen. The primary amine group in this compound is basic and will readily react with the cationic initiator, effectively neutralizing it. Therefore, a strong acid initiator that can protonate the less basic amide nitrogen in the presence of the more basic primary amine, or protection of the amine group, would be necessary.
Conceptual Procedure:
-
Dry the monomer and solvent rigorously.
-
Under an inert atmosphere, dissolve the monomer in a dry, non-coordinating solvent.
-
Cool the solution to a suitable temperature.
-
Add a strong protic acid (e.g., triflic acid) or a Lewis acid initiator.[5]
-
Allow the polymerization to proceed, followed by termination with a nucleophile (e.g., water or an amine).
-
Purify the polymer by precipitation.
Post-Polymerization Modification: Tailoring Functionality
The pendant primary amine groups on the poly(3-amino-ε-caprolactam) backbone are valuable handles for further chemical modification, allowing for the introduction of a wide array of functional groups. N-acylation is a straightforward and efficient method for this purpose.
Protocol 5: N-Acetylation of Poly(3-amino-ε-caprolactam)
This protocol describes a common method to cap the primary amines, which can be adapted for the introduction of other acyl groups by using different anhydrides or acyl chlorides.[6]
Materials:
-
Poly(3-amino-ε-caprolactam)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol
-
Dialysis tubing (if necessary for purification)
Procedure:
-
Dissolve the poly(3-amino-ε-caprolactam) in anhydrous DMF under an inert atmosphere.
-
Add triethylamine (as a base to scavenge the generated acid).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the modified polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., water or diethyl ether).
-
Collect the precipitate by filtration and wash thoroughly with the non-solvent.
-
For further purification, the polymer can be dissolved in a suitable solvent and purified by dialysis against deionized water to remove any remaining small molecule impurities.
-
Dry the final N-acetylated polymer under vacuum.
Diagram of Post-Polymerization Modification Workflow:
Sources
- 1. Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. US4140686A - Method for purifying α-amino-ε-caprolactam - Google Patents [patents.google.com]
- 4. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-Opening Polymerization—An Introductory Review | MDPI [mdpi.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for the Flow Chemistry Synthesis of 3-Aminoazepan-2-one Derivatives
Introduction: The Strategic Advantage of Flow Chemistry for Lactam Synthesis
3-Aminoazepan-2-one derivatives are pivotal structural motifs in medicinal chemistry, forming the core of various pharmacologically active compounds. Their synthesis, however, often involves multi-step procedures with challenges in selectivity, safety, and scalability. Continuous flow chemistry offers a transformative approach to address these challenges, enabling enhanced control over reaction parameters, improved safety profiles for hazardous reactions, and seamless scalability from laboratory to production scale.[1][2] This guide provides a comprehensive overview of the application of flow chemistry for the synthesis of this compound derivatives, detailing the underlying principles, experimental protocols, and key considerations for researchers, scientists, and drug development professionals.
The transition from traditional batch processing to continuous flow manufacturing is driven by several key advantages. Flow reactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways, a significant concern in reactions like nitration and hydrogenation.[3] This enhanced control often leads to higher yields, improved selectivity, and cleaner product profiles.[4] Furthermore, the small reactor volumes inherent to flow chemistry systems significantly mitigate the risks associated with handling hazardous reagents and intermediates.[5]
This document outlines a two-step continuous flow process for the synthesis of this compound derivatives, commencing with the formation of a key 3-nitroazepan-2-one intermediate, followed by its catalytic hydrogenation to the desired 3-amino product.
Proposed Synthetic Pathway
A plausible and adaptable synthetic route for this compound derivatives in a flow chemistry setup involves a two-stage process. The first stage focuses on the construction of the 3-nitroazepan-2-one core, followed by the reduction of the nitro group in the second stage.
Caption: Proposed two-stage continuous flow synthesis of this compound derivatives.
Application Note 1: Continuous Flow Synthesis of 3-Nitroazepan-2-one via Michael Addition and Cyclization
Scientific Rationale:
The synthesis of the 3-nitroazepan-2-one scaffold is proposed via a tandem Michael addition-cyclization sequence. The Michael addition is a robust carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile, in this case, a nitroalkane-derived carbanion, to an α,β-unsaturated carbonyl compound.[4][6] This reaction is well-suited for flow chemistry, as the precise control of stoichiometry and temperature can minimize side reactions and improve yields.
Following the Michael addition, the resulting γ-nitro ester intermediate can undergo an intramolecular cyclization to form the desired seven-membered lactam ring. This cyclization can often be promoted by the same basic conditions used for the Michael addition or by subsequent thermal or catalytic activation. Performing this two-step sequence in a continuous flow setup can potentially be telescoped, where the output from the first reactor is directly fed into a second reactor for the cyclization, minimizing manual handling and improving overall efficiency.
Experimental Protocol:
Materials and Reagents:
-
Appropriate α,β-unsaturated ester (e.g., ethyl hex-2-enoate)
-
Nitroalkane (e.g., nitromethane)
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a solid-supported base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Flow Reactor Setup:
Caption: Schematic of a flow reactor setup for the Michael addition and cyclization.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a solution of the α,β-unsaturated ester in the chosen anhydrous solvent (e.g., 0.5 M).
-
Prepare a solution of the nitroalkane and the base catalyst in the same anhydrous solvent (e.g., 0.6 M nitroalkane and 0.7 M DBU). Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
System Priming:
-
Prime the syringe pumps and the flow reactor system with the anhydrous solvent to remove any air and moisture.
-
-
Reaction Initiation:
-
Set the desired flow rates for each pump to achieve the desired stoichiometry and residence time. A typical starting point would be a 1:1 molar ratio of the ester to the nitroalkane.
-
Heat the reactor coil to the optimized temperature (e.g., 60-100 °C). The optimal temperature will depend on the specific substrates and catalyst used.
-
Start the pumps simultaneously to introduce the reagent streams into the T-mixer, where they will combine and enter the heated reactor coil.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the reactor output in a flask containing a quenching solution (e.g., saturated aqueous ammonium chloride) to neutralize the base and stop the reaction.
-
-
Work-up and Purification:
-
Once the desired amount of product has been collected, perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 3-nitroazepan-2-one derivative.
-
Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Temperature | 25 - 120 °C | Influences reaction rate of both Michael addition and cyclization. Higher temperatures may be required for less reactive substrates but can also lead to side reactions. |
| Residence Time | 5 - 30 minutes | Sufficient time for both reaction steps to proceed to completion. Shorter residence times are a key advantage of flow chemistry.[7] |
| Pressure | 5 - 15 bar | A back pressure regulator is used to prevent solvent boiling and ensure a stable flow. |
| Concentration | 0.1 - 1.0 M | Higher concentrations increase throughput but may lead to solubility issues or increased exothermicity. |
| Stoichiometry | 1:1 to 1:1.2 (Ester:Nitroalkane) | A slight excess of the nitroalkane can help drive the reaction to completion. |
Application Note 2: Continuous Catalytic Hydrogenation of 3-Nitroazepan-2-one Derivatives
Scientific Rationale:
The reduction of the nitro group to a primary amine is a crucial step in the synthesis of the target this compound derivatives. Catalytic hydrogenation is a clean and efficient method for this transformation. In a flow chemistry context, this is typically achieved using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C).[8]
Continuous flow hydrogenation offers significant safety advantages over batch processes, particularly in handling hydrogen gas. The small headspace in the reactor minimizes the amount of gaseous hydrogen present at any given time, and the excellent heat transfer capabilities of the flow reactor can safely dissipate the heat generated during this exothermic reaction.
Experimental Protocol:
Materials and Reagents:
-
3-Nitroazepan-2-one derivative
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Heterogeneous catalyst (e.g., 10% Pd/C)
Flow Reactor Setup:
Caption: Schematic of a packed-bed flow reactor for catalytic hydrogenation.
Step-by-Step Procedure:
-
Catalyst Cartridge Preparation:
-
Pack a suitable reactor cartridge with the chosen heterogeneous catalyst (e.g., 10% Pd/C).
-
-
Solution Preparation:
-
Prepare a solution of the 3-nitroazepan-2-one derivative in the chosen solvent (e.g., 0.2 M in methanol). Degas the solution by sparging with nitrogen for 15 minutes.
-
-
System Setup and Purging:
-
Install the packed-bed reactor into the flow system.
-
Purge the entire system, including the reactor, with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Prime the HPLC pump with the solvent.
-
-
Reaction Initiation:
-
Set the desired hydrogen pressure using the mass flow controller (e.g., 10-50 bar).
-
Begin flowing the solvent through the system at a low flow rate to wet the catalyst bed.
-
Introduce the hydrogen gas into the gas-liquid mixer.
-
Once the system is stable, switch the pump to the solution of the 3-nitroazepan-2-one derivative at the desired flow rate to achieve the target residence time.
-
The reactor can be heated if necessary, but many hydrogenations proceed efficiently at room temperature.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state.
-
Collect the output from the back-pressure regulator. The product solution can be analyzed by techniques such as TLC, LC-MS, or NMR to monitor the reaction progress.
-
-
Work-up and Purification:
-
After collecting the desired amount of product, switch the pump back to the pure solvent to flush the system.
-
Purge the system with nitrogen to remove any residual hydrogen.
-
The collected product solution can be concentrated under reduced pressure to remove the solvent.
-
If necessary, the crude product can be purified by crystallization or column chromatography to yield the pure this compound derivative.
-
Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Temperature | 25 - 80 °C | Hydrogenation is exothermic; however, moderate heating can increase the reaction rate if necessary. |
| Hydrogen Pressure | 10 - 100 bar | Higher pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate. |
| Residence Time | 2 - 15 minutes | Dependent on catalyst activity and reaction conditions. Flow chemistry allows for fine-tuning of this parameter. |
| Catalyst | 5-10% Pd/C, Pt/C, Raney Nickel | Palladium on carbon is a versatile and commonly used catalyst for nitro group reductions.[8] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are often preferred for catalytic hydrogenations. |
Conclusion: A Pathway to Efficient and Scalable Synthesis
The application of continuous flow chemistry provides a robust and advantageous platform for the synthesis of this compound derivatives. By breaking down the synthesis into manageable, continuous stages, researchers can achieve greater control over reaction conditions, enhance safety, and streamline the path to scalability. The protocols outlined in this guide offer a solid foundation for the development of efficient and reliable manufacturing processes for this important class of compounds, ultimately accelerating drug discovery and development timelines.
References
- Ballini, R., & Bosica, G. (1997). Michael Addition of Nitroalkanes to α,β-Unsaturated Carbonyl Compounds in Aqueous Media. Journal of Organic Chemistry, 62(1), 425-427.
- Baxendale, I. R., et al. (2007). The synthesis of pharmaceuticals using machines.
- Hartman, R. L., & Jensen, K. F. (2009). Microchemical systems for continuous-flow synthesis. Lab on a Chip, 9(18), 2495-2507.
- Hessel, V., et al. (2005). Novel process windows for enabling, accelerating, and uplifting flow chemistry. Chemical Engineering & Technology, 28(3), 283-301.
- Jensen, K. F. (2001). Microreaction engineering—is small better? Chemical Engineering Science, 56(2), 293-303.
- Ley, S. V., et al. (2007). Organic synthesis in a continuous-flow reactor.
- Plou, F. J., et al. (2002). Michael addition of nitromethane to α,β-unsaturated esters catalyzed by lipases. Tetrahedron, 58(36), 7309-7314.
- Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-64.
- Yan, C., et al. (2008).
- Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis.
- Pastre, J. C., et al. (2013). The application of flow chemistry in the synthesis of natural products. Chemical Society Reviews, 42(22), 8846-8871.
- Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
- Gutmann, B., & Kappe, C. O. (2017). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.
- Roberge, D. M., et al. (2005). Microreactor technology: a revolution for the fine chemical and pharmaceutical industries? Chemical Engineering & Technology, 28(3), 318-323.
- Vapourtec. (n.d.). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications.
- Uniqsis. (n.d.). Safe and High Yielding Flow Nitration Methodology.
- Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024). Continuous Flow Nitrification.
- Semantic Scholar. (n.d.). Nitration and flow chemistry.
- ResearchGate. (n.d.). Summarized literature survey on continuous flow nitration using microreactors.
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
Sources
- 1. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 3-Aminoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 3-Aminoazepan-2-one
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds. The introduction of a chiral amino group at the 3-position of the azepan-2-one (or ε-caprolactam) core generates a valuable building block for drug discovery. The stereochemistry of this amine is often critical for biological activity and target engagement. Enantiomerically pure this compound serves as a key intermediate for the synthesis of novel therapeutics, including but not limited to, enzyme inhibitors and modulators of cellular signaling pathways.
Traditional synthetic routes to this compound often yield a racemic mixture, necessitating challenging and often inefficient chiral resolution steps. The development of direct catalytic asymmetric methods to access this scaffold is therefore of paramount importance, offering a more atom-economical and efficient approach to producing the desired enantiomer.
This guide provides an in-depth overview of plausible catalytic asymmetric strategies for the synthesis of this compound. While a single, universally adopted protocol has yet to be established in the literature, this document outlines several promising approaches based on well-established, analogous transformations. The protocols detailed below are intended to serve as a robust starting point for methods development and optimization.
Proposed Catalytic Asymmetric Strategies
Several logical and scientifically sound strategies can be envisioned for the enantioselective synthesis of this compound. These approaches focus on the asymmetric creation of the C3-N bond or the stereoselective reduction of a suitable prochiral precursor.
Caption: Overview of Proposed Catalytic Asymmetric Routes.
Route 1: Asymmetric Hydrogenation of a Prochiral Precursor
This strategy is arguably one of the most direct, building upon the known racemic synthesis which involves the reduction of 3-nitro-ε-caprolactam. The key is to replace the standard achiral hydrogenation with a catalytic asymmetric version.
1A. Asymmetric Hydrogenation of 3-Nitro-azepan-2-one
The enantioselective hydrogenation of nitro compounds to chiral amines is a powerful transformation. Chiral catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine ligands, have shown great success in this area[1].
Workflow:
Caption: Workflow for Asymmetric Hydrogenation of 3-Nitro-azepan-2-one.
Protocol 1A: Asymmetric Hydrogenation of 3-Nitro-azepan-2-one
-
Precursor Synthesis: 3-Nitro-azepan-2-one can be synthesized from ε-caprolactam by nitration using standard procedures, such as reaction with nitrating acid[2].
-
Catalyst Preparation: In a glovebox, the chiral catalyst is prepared in situ by dissolving the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., a member of the Josiphos or DuanPhos family) in a degassed solvent like methanol.
-
Hydrogenation Reaction:
-
To a high-pressure autoclave, add 3-nitro-azepan-2-one (1.0 eq).
-
Under an inert atmosphere, add the freshly prepared catalyst solution (0.5 - 2 mol%).
-
Seal the autoclave, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
-
Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or SFC.
Rationale and Insights: The choice of chiral ligand is critical for achieving high enantioselectivity. Screening a library of ligands is often necessary. The electronic properties of the nitro group and the steric environment around the lactam ring will influence catalyst efficacy.
1B. Asymmetric Hydrogenation of a 3-Enamine or 3-Imino Precursor
An alternative to the nitro group is an enamine or imine functionality at the 3-position. The asymmetric hydrogenation of enamines is a well-established method for producing chiral amines[2][3].
Protocol 1B: Asymmetric Hydrogenation of an Enamine Precursor
-
Precursor Synthesis: The enamine precursor can be synthesized from a corresponding 3-keto-azepan-2-one by condensation with a suitable amine (e.g., benzylamine, followed by debenzylation after hydrogenation).
-
Catalytic Hydrogenation: The procedure is similar to Protocol 1A, but often iridium or ruthenium catalysts with ligands like BINAP or SegPhos are highly effective for enamines. The reaction conditions may need to be optimized for substrate-catalyst compatibility.
Route 2: Organocatalytic Asymmetric Aza-Michael Addition
This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated azepan-2-one. The stereochemical outcome is controlled by a chiral organocatalyst, such as a bifunctional thiourea or a chiral phosphoric acid.
Workflow:
Caption: Workflow for Asymmetric Aza-Michael Addition.
Protocol 2: Asymmetric Aza-Michael Addition
-
Precursor Synthesis: Synthesis of α,β-unsaturated azepan-2-one would be the initial step, potentially via selenoxide elimination from the corresponding α-selenyl lactam or other established methods for creating α,β-unsaturation in lactams.
-
Catalytic Aza-Michael Addition:
-
In a dry flask under an inert atmosphere, dissolve the α,β-unsaturated azepan-2-one (1.0 eq) and the chiral organocatalyst (e.g., a Takemoto catalyst, 5-10 mol%) in a non-polar solvent like toluene or CH₂Cl₂.
-
Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the nitrogen nucleophile (e.g., an O-protected hydroxylamine or a carbamate, 1.2 eq) dropwise.
-
Stir the reaction for 24-72 hours, monitoring for completion.
-
-
Work-up and Deprotection:
-
Quench the reaction and perform an aqueous work-up.
-
Purify the adduct by column chromatography.
-
If a protected nitrogen source was used, perform the necessary deprotection step (e.g., hydrogenolysis for a benzyl-protected amine) to yield the final product.
-
Rationale and Insights: Bifunctional organocatalysts are proposed to activate both the nucleophile (via a Brønsted base site) and the electrophile (via a hydrogen-bonding donor site), thus organizing the transition state to achieve high stereoselectivity.
Data Summary Table (Hypothetical)
The following table summarizes hypothetical data for the proposed routes, based on outcomes for analogous reactions reported in the literature. This serves as a guide for expected performance and areas for optimization.
| Route | Catalyst Type | Chiral Ligand/Catalyst | Typical Yield (%) | Typical ee (%) | Key Considerations |
| 1A | Rhodium | (R,S)-tBu-Josiphos | 80-95 | 90-99 | Requires high-pressure equipment; ligand screening is crucial. |
| 1B | Iridium | (S)-BINAP | 85-98 | 92-98 | Synthesis of the enamine precursor adds steps. |
| 2 | Organocatalyst | Bifunctional Thiourea | 70-90 | 85-97 | Requires synthesis of the unsaturated lactam; reaction times can be long. |
Conclusion
The catalytic asymmetric synthesis of this compound is a challenging yet highly rewarding endeavor for medicinal and process chemists. While a definitive, off-the-shelf protocol is not yet available, the strategies outlined in this guide provide a strong foundation for developing a successful enantioselective synthesis. The asymmetric hydrogenation of 3-nitro-azepan-2-one represents a particularly promising and direct approach. Success in any of these routes will hinge on careful optimization of the catalyst system, reaction conditions, and the synthesis of the requisite prochiral precursors. The protocols and insights provided herein are designed to accelerate this development process, ultimately enabling more efficient access to this valuable chiral building block.
References
- Shi, F., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2707-2713. [Link]
- Boyle, W. J., Sifniades, S., & Van Peppen, J. F. (1979). Asymmetric transformation of .alpha.-amino-.epsilon.-caprolactam, a lysine precursor. The Journal of Organic Chemistry, 44(26), 4841-4844. [Link]
- Wang, D., et al. (2013). Asymmetric Transfer Hydrogenation of 3-Nitroquinolines: Facile Access to Cyclic Nitro Compounds with Two Contiguous Stereocenters. Angewandte Chemie International Edition, 52(23), 6062-6065. [Link]
- Deng, L., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Journal of the American Chemical Society, 129(1), 76-77. [Link]
- Wikipedia contributors. (2023, April 20). 3-Amino-2-azepanon. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives.
- Xie, J.-H., et al. (2012). Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines. Chemical Society Reviews, 41(11), 4145-4159. [Link]
- Chen, F., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008-10012. [Link]
Sources
- 1. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Reduction of enamines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Aminoazepan-2-one Synthesis
Welcome to the technical support center for the synthesis of 3-aminoazepan-2-one (α-amino-ε-caprolactam). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most critical factors I should investigate first?
Low yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach to troubleshooting is essential. The primary factors to investigate are the choice of synthetic route, the integrity of your starting materials, reaction conditions, and the efficiency of your workup and purification protocol.
Below is a logical workflow to diagnose the source of low yield.
Caption: A step-by-step workflow for troubleshooting low yields.
Start by evaluating your chosen synthetic method. Some routes are inherently lower-yielding but simpler, while others offer higher yields at the cost of more sensitive or hazardous reagents. Verify the purity of all starting materials, as contaminants can poison catalysts or lead to significant side reactions.[1] Re-examine your reaction parameters—especially temperature, which can be critical in preventing side reactions like Beckmann fragmentation.[2] Finally, assess your purification method, as the product can be lost during aqueous workups or degrade during chromatography.[1][3]
Q2: Which synthetic route is best for preparing this compound? I've seen references to the Beckmann rearrangement, Schmidt reaction, and L-lysine cyclization.
The optimal route depends on your specific objectives, including scale, required stereochemistry, available starting materials, and safety considerations.
| Synthetic Route | Typical Starting Materials | Key Advantages | Common Disadvantages | Yield Range |
| L-Lysine Cyclization | L-Lysine or L-Lysine Hydrochloride | Stereospecific (if starting with L-lysine), uses a renewable feedstock.[3][4] | High temperatures required, potential for racemization, can be difficult to drive to completion. | 70-85%[3] |
| Beckmann Rearrangement | 2-Azidocyclohexanone (followed by reduction) or 2-Aminocyclohexanone (oxime formation) | Well-established for lactam synthesis, scalable.[2][5] | Multi-step process, requires careful control of stereochemistry of the oxime to ensure correct migration. | 40-60% (multi-step) |
| Schmidt Reaction | 2-Aminocyclohexanone | Fewer steps than a full Beckmann protocol. | Uses highly toxic and explosive hydrazoic acid (HN₃), often generated in situ.[6][7] | 50-70% |
| Nitration of ε-Caprolactam | ε-Caprolactam | Starts from a readily available, inexpensive material. | Involves harsh nitrating acids and a high-pressure hydrogenation step.[3] | ~95% (hydrogenation step)[3] |
Decision Framework:
-
For Stereospecificity: If you require the chiral (S)-3-aminoazepan-2-one, starting from L-lysine is the most direct approach.[8]
-
For Scalability & Cost-Effectiveness: The route starting from ε-caprolactam is often preferred in industrial settings due to the low cost of the starting material.[3]
-
For Lab-Scale Synthesis (Racemic): The Schmidt reaction on 2-aminocyclohexanone can be efficient if you have the proper safety protocols in place to handle azides.[7]
Caption: Decision tree for selecting the optimal synthetic route.
Q3: I'm attempting a Beckmann rearrangement to form the lactam ring. What are the critical parameters, and what side reactions should I watch out for?
The Beckmann rearrangement is a powerful but sensitive transformation. It involves the acid-catalyzed rearrangement of an oxime to an amide. For cyclic oximes, this yields a lactam.[2][9]
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Beckmann rearrangement.
Critical Parameters:
-
Acid Catalyst: The choice and concentration of the acid are paramount. Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like thionyl chloride (SOCl₂).[2][10] The acid protonates the oxime's hydroxyl group, turning it into a good leaving group (water).[11][12]
-
Temperature: The reaction often requires heating, but excessive temperatures (>130 °C) can promote the Beckmann fragmentation side reaction, which cleaves the C-C bond and typically results in a nitrile-containing byproduct.[2][10] Careful temperature control is essential.
-
Stereochemistry: The rearrangement is stereospecific. The group anti-periplanar (trans) to the hydroxyl group on the oxime is the one that migrates.[2][10] If your starting material is an unsymmetrically substituted cyclohexanone, you must control the formation of the (E/Z)-oxime isomers to prevent obtaining a mixture of regioisomeric lactams.
-
Anhydrous Conditions: Water in the reaction mixture can hydrolyze the intermediate nitrilium ion in unintended ways or dilute the acid catalyst, stalling the reaction.
Troubleshooting Common Issues:
-
No Reaction: Insufficiently strong acid or low temperature. Verify the pKa of your catalyst system.
-
Low Yield / Complex Mixture: This often points to fragmentation. Try lowering the reaction temperature or using a milder reagent system (e.g., converting the oxime to a tosylate first, then heating).[10]
-
Mixture of Lactam Isomers: Your oxime starting material is likely a mixture of E/Z isomers. Revisit your oximation conditions to favor the formation of the desired isomer.
Q4: How can I effectively purify this compound? My crude product is an oil and difficult to handle.
Purification is a significant challenge due to the product's properties. The free base is a hygroscopic solid with a relatively low melting point and is quite soluble in water and polar organic solvents.[3]
Recommended Purification Protocol:
-
Initial Workup: After quenching the reaction, perform a liquid-liquid extraction. If the reaction is in an acidic medium, first neutralize carefully with a base (e.g., NaOH, NaHCO₃) to a pH of ~10 to ensure the product is in its free base form.[3] Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol.[13]
-
Conversion to Hydrochloride Salt (Recommended): The most reliable method for obtaining a pure, crystalline, and easy-to-handle solid is to convert the free base to its hydrochloride salt.[3]
-
Procedure:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base oil.
-
Dissolve the crude oil in a minimal amount of a suitable solvent, such as methanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a pre-calculated amount of a saturated solution of HCl in a solvent like diethyl ether or isopropanol.
-
The white crystalline hydrochloride salt of this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
-
Recrystallization: If further purification is needed, the hydrochloride salt can be recrystallized from a solvent system like methanol/diethyl ether.
-
Free-Basing (If Required): If the free base is required for a subsequent step, the pure hydrochloride salt can be dissolved in water, and the pH can be carefully adjusted to >10 with a base. The free base can then be re-extracted into an organic solvent.
Caution: Avoid column chromatography on standard silica gel if possible. The primary amine is basic and can stick irreversibly to the acidic silica, leading to very low recovery. If chromatography is necessary, consider using deactivated (e.g., triethylamine-washed) silica or alumina.
Detailed Experimental Protocols
Protocol 1: Synthesis via L-Lysine Cyclization
This protocol describes the synthesis of racemic (DL)-3-aminoazepan-2-one hydrochloride from L-lysine hydrochloride.[3]
Materials:
-
L-Lysine hydrochloride
-
Sodium hydroxide (50% aq. solution)
-
1-Hexanol (or another high-boiling alcohol like 1,2-propanediol)
-
Hydrochloric acid (concentrated or as a solution in an inert solvent)
-
Toluene (for azeotropic water removal)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction Mixture: To the flask, add L-lysine hydrochloride (1.0 eq), an equimolar amount of sodium hydroxide (1.0 eq), and 1-hexanol (approx. 5-10 mL per gram of lysine). Add a small amount of toluene to fill the Dean-Stark trap.
-
Cyclization: Heat the mixture to reflux (the temperature should be around 160-180 °C). Water will be generated during the reaction and collected in the Dean-Stark trap. Continue refluxing for approximately 8-12 hours or until no more water is collected. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add hydrochloric acid to the mixture. This will protonate the product and any unreacted starting material.
-
The crystalline DL-α-amino-ε-caprolactam hydrochloride should precipitate. You may need to reduce the volume of the 1-hexanol under vacuum to induce precipitation.
-
Filter the solid product, wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove residual 1-hexanol, and dry under vacuum.
-
-
Purification: The obtained hydrochloride salt can be further purified by recrystallization from a suitable solvent system like methanol/ether.
Expected Yield: Approximately 75%.[3]
References
- This reference number is intentionally left blank for future additions.
- This reference number is intentionally left blank for future additions.
- 3-Amino-2-azepanon - Wikipedia.
- Synthesis of Lactam - BYJU'S.
- This reference number is intentionally left blank for future additions.
- Lactam - Wikipedia.
- Beckmann Rearrangement - Chemistry Steps.
- Beckmann Rearrangement - Master Organic Chemistry.
- (s)-3-Aminoazepan-2-one - LookChem.
- A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones.
- Schmidt Reaction - Organic Chemistry Portal.
- Beckmann rearrangement - Wikipedia.
- Schmidt reaction - Wikipedia.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. DOI:10.1039/D0CC02976A.
- This reference number is intentionally left blank for future additions.
- Schmidt Reaction - Chemistry LibreTexts. (2023).
- Method for the purification of caprolactam made from lysin - Google Patents. WO2007099029A2.
- 2H-Azepin-2-one, 3-aminohexahydro- - PubChem.
- This reference number is intentionally left blank for future additions.
- This reference number is intentionally left blank for future additions.
- This compound, (3S)- - precisionFDA.
- This reference number is intentionally left blank for future additions.
- This reference number is intentionally left blank for future additions.
- This reference number is intentionally left blank for future additions.
- Common side reactions in peptide synthesis occurring on resin... - ResearchGate.
- A process for the possession of pure 3-amino-1, 2-propanediol - Indian Patents.
- This reference number is intentionally left blank for future additions.
- This reference number is intentionally left blank for future additions.
- This reference number is intentionally left blank for future additions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 4. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 9. Lactam - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. WO2007099029A2 - Method for the purification of caprolactam made from lysin - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Impurities in 3-Aminoazepan-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-aminoazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound, a crucial building block in synthetic organic chemistry. This guide provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting protocols, and validated analytical methods to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common questions our team receives regarding impurity profiles in this compound synthesis.
Q1: What are the primary sources and types of impurities I should be aware of during the synthesis of this compound?
Impurities can originate from three main sources: the starting materials, unintended side reactions during the synthesis, and degradation of the final product. Understanding these sources is the first step in effective troubleshooting.
-
Starting Material-Related Impurities: The quality of your precursors directly impacts the purity of your final product. If you are synthesizing from ε-caprolactam, impurities from its own industrial synthesis via the Beckmann rearrangement may be present.[1][2] If your route begins with L-lysine, residual starting material or related amino acids can be a concern.
-
Reaction-Related Impurities: These are by-products formed during the core reaction. Common examples include diastereomers (if racemization occurs), oligomers from intermolecular reactions, and products of incomplete reactions or alternative reaction pathways.
-
Degradation Products: this compound, being a lactam, can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would reopen the ring to form an amino acid derivative.
Caption: Classification of impurity origins in synthesis.
Q2: I am using ε-caprolactam as a precursor. What specific impurities should I screen for?
The industrial synthesis of ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone oxime, typically catalyzed by oleum or sulfuric acid.[2][3] This process is known to generate several characteristic impurities. If your starting material is not of high purity, these can carry through to your final product. Key impurities to identify include:
-
Cyclohexanone: Unreacted starting material from the oxime formation.
-
Ketonic By-products: Such as 2-cyclohexen-1-one, 2-hydroxycyclohexan-1-one, and 1,2-cyclohexanedione.[1]
-
Octahydrophenazine (OHP): A dimeric impurity that can be particularly difficult to remove.[1][4]
Q3: My synthesis involves the cyclization of L-lysine. What are the most probable side-products?
This is a very common and stereospecific route to (S)-3-aminoazepan-2-one.[5] However, several side reactions can occur:
-
Unreacted L-lysine: Incomplete cyclization is a primary concern. Optimizing the coupling agents, reaction time, and temperature is critical.
-
(R)-3-aminoazepan-2-one (Diastereomer): The chiral center at the alpha-carbon is susceptible to racemization under harsh basic or acidic conditions, or elevated temperatures. This is a critical purity attribute, especially for pharmaceutical applications.
-
Oligomers/Polymers: Intermolecular condensation between molecules of L-lysine or the product can form dimers and higher-order oligomers. This is often exacerbated by high concentrations.
-
Hydrolysis Product (6-amino-L-norleucine): The 7-membered lactam ring can be cleaved by water, leading to the corresponding linear amino acid. This is accelerated by the presence of acid or base catalysts.
Q4: How can I effectively detect and quantify these different types of impurities?
A multi-modal analytical approach is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase method can separate most non-chiral impurities. For stereoisomers, a dedicated chiral HPLC method is essential.[6]
-
Gas Chromatography (GC): Useful for volatile impurities like residual solvents or certain by-products from the Beckmann rearrangement.[7] Derivatization may sometimes be necessary for less volatile compounds.[8]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurity peaks, providing crucial clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main product and help identify major impurities if their concentration is sufficient (>1%).
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Problem: Low Purity and Multiple Peaks Observed in HPLC After L-Lysine Cyclization
This is a common outcome when reaction conditions are not fully optimized. The following table outlines potential causes and the scientific rationale behind the recommended solutions.
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Incomplete Cyclization | The intramolecular reaction kinetics may be too slow, or the activating agent is inefficient. | Increase reaction time, screen alternative coupling agents (e.g., EDC/HOBt, HATU), or moderately increase the temperature while monitoring for racemization. |
| Oligomerization | Intermolecular reactions are concentration-dependent (second-order kinetics), while the desired intramolecular cyclization is not (first-order kinetics). | Employ high-dilution conditions. Add the activated lysine solution slowly to the reaction vessel over an extended period to maintain a low instantaneous concentration. |
| Racemization | The alpha-proton of the amino acid is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity. | Maintain a neutral or slightly acidic pH if possible. Avoid strong bases and excessively high temperatures. Screen catalysts and reagents known to minimize racemization. |
| Product Hydrolysis | The lactam ring is an amide and is susceptible to nucleophilic attack by water, especially when catalyzed by acid or base. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). Quench the reaction carefully to neutralize any acid/base catalysts before workup. |
Workflow: Troubleshooting Low Purity
The following workflow provides a logical sequence of actions when encountering an impure product batch.
Caption: A decision-making workflow for impurity troubleshooting.
Section 3: Key Experimental Protocols
These protocols provide a starting point for the analysis and purification of this compound.
Protocol 1: HPLC Method for Purity Analysis
This method is designed for assessing the presence of non-chiral impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Water:Acetonitrile.
Rationale: The C18 column provides good retention for moderately polar compounds. The TFA acts as an ion-pairing agent to improve the peak shape of the amine-containing analytes. The gradient elution ensures that both polar (e.g., lysine) and less polar (e.g., oligomers) impurities are eluted and resolved.
Protocol 2: Recrystallization of this compound Hydrochloride
Purification via salt formation is a robust method to remove neutral or less basic impurities. The hydrochloride salt is commonly used.[5][9]
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle warming.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in isopropanol or concentrated aqueous HCl) dropwise while stirring until the pH of the solution is acidic (test with pH paper). The hydrochloride salt should begin to precipitate.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Rationale: Converting the basic free amine to its hydrochloride salt dramatically changes its solubility profile. Many organic impurities will remain in the alcoholic solvent while the highly polar salt crystallizes out, leading to a significant increase in purity.
References
- Palmer, A., et al. (2018). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Industrial & Engineering Chemistry Research. [Link]
- ResearchGate. (n.d.). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam | Request PDF. [Link]
- Google Patents. (1993). US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime.
- Google Patents. (2014). US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime.
- RWTH Publications. (n.d.).
- Scribd. (n.d.). Chemistry of Beckmann Rearrangement. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound hydrochloride. [Link]
- Google Patents. (2012). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Google Patents. (2016).
- Semantic Scholar. (2020).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 7. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 9. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Aminoazepan-2-one by Recrystallization
<
Welcome to the technical support guide for the purification of 3-aminoazepan-2-one. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this important lactam intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to recrystallize?
This compound possesses both a polar lactam ring and a primary amine group. This bifunctional nature results in strong intermolecular hydrogen bonding, leading to high solubility in many polar solvents even at low temperatures. The key challenge is identifying a solvent system where its solubility shows a sharp decrease upon cooling, which is the fundamental principle of effective recrystallization[1][2].
Q2: What are the most common impurities I should expect?
Impurities often stem from the synthetic route used. Common synthesis pathways, such as the Strecker synthesis from an aldehyde or the amination of a halo-lactam, can introduce specific byproducts[3]. Potential impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Such as diastereomers if the synthesis is not stereospecific.
-
Oligomers: Small polymers formed from the self-condensation of the amino lactam.
-
Degradation products: Resulting from harsh reaction or workup conditions.
Q3: What is the ideal solvent for recrystallizing this compound?
Based on its physicochemical properties, an ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. While no single solvent is universally perfect, mixed solvent systems often provide the necessary polarity gradient[4]. A common approach is to use a "good" solvent in which the compound is readily soluble (like methanol or ethanol) and a "poor" or "anti-solvent" in which it is much less soluble (like diethyl ether or hexane)[4][5]. The data sheet for (S)-3-aminoazepan-2-one indicates slight solubility in methanol and aqueous acid, suggesting these could be starting points for developing a solvent system[6].
Q4: My compound "oils out" instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice[7][8]. This is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly[2][8][9]. The resulting oil often traps impurities, defeating the purpose of recrystallization[9]. To resolve this, refer to the detailed troubleshooting guide in the next section.
Standard Recrystallization Protocol for this compound
This protocol provides a robust starting point. Optimization may be required based on the initial purity of your material.
Step 1: Solvent System Selection The goal is to find a solvent or solvent pair that meets the criteria outlined in the FAQs. Use small-scale trials to test various options.
| Solvent System Candidate | Rationale & Observations |
| Methanol/Diethyl Ether | Methanol is a "good" solvent due to its polarity and hydrogen bonding capability[6]. Diethyl ether acts as a non-polar "anti-solvent." This pair is effective for moderately polar compounds. |
| Isopropanol/Hexane | A slightly less polar alcohol paired with a non-polar alkane. Good for achieving a sharp solubility drop. |
| Water | Given the compound's structure, it may have sufficient solubility in hot water to be a viable, "green" option[5][10]. However, its high polarity might keep too much product in solution upon cooling. |
| Acetonitrile | A polar aprotic solvent that can sometimes offer a better solubility curve than alcohols. |
Step 2: The Recrystallization Workflow
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., methanol) and heat the mixture gently (e.g., to 50-60 °C) with stirring until the solid completely dissolves[11].
-
Hot Filtration (Optional): If insoluble impurities are observed, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[12]. This step prevents premature crystallization in the funnel.
-
Crystallization: Remove the solution from the heat. If using a mixed solvent system, add the "anti-solvent" (e.g., diethyl ether) dropwise to the hot solution until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution[4][13].
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows molecules to selectively integrate into the growing crystal lattice, excluding impurities[2][14]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield[15].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel[1]. Wash the crystals with a small amount of ice-cold solvent (or a solvent mixture richer in the "anti-solvent") to remove any residual soluble impurities without dissolving the product[1][11].
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and compare it to the literature value (e.g., 97-101 °C for the (S)-enantiomer) to assess purity[6].
Visualizing the Workflow
The following diagram illustrates the standard recrystallization process.
Caption: Standard workflow for recrystallization.
Troubleshooting Guide
Use this question-and-answer guide to resolve common issues encountered during the experiment.
Issue 1: My compound "oiled out" instead of forming crystals.
-
Probable Cause A: Melting Point Depression. The melting point of your impure compound is lower than the boiling point of your chosen solvent[8][9]. The solid melts before it can dissolve, forming an immiscible liquid phase.
-
Probable Cause B: High Supersaturation. The solution was cooled too rapidly, or too much anti-solvent was added at once. This forces the solute out of solution faster than it can form an ordered crystal lattice, leading to the formation of an amorphous oil[7][15].
-
Solution: Re-heat to redissolve the oil. Allow the solution to cool at a much slower rate—insulating the flask can help[15]. When using an anti-solvent, add it very slowly to the hot solution and stop as soon as persistent cloudiness appears.
-
Issue 2: No crystals form, even after cooling in an ice bath.
-
Probable Cause A: Too Much Solvent. This is the most common reason for crystallization failure[8]. The solution is not saturated enough for crystals to form, even at low temperatures.
-
Probable Cause B: Supersaturation. The solution is supersaturated, but crystal nucleation has not occurred. An energy barrier must be overcome to initiate crystal formation.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth[1][16].
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization[7][8].
-
Issue 3: The final product yield is very low.
-
Probable Cause A: Incomplete Crystallization. Too much solvent was used, or the solution was not cooled sufficiently to precipitate the maximum amount of product[11].
-
Solution: After filtering your first crop of crystals, try concentrating the remaining solution (the mother liquor) by evaporating some solvent and cooling it again to obtain a second crop. Note that the second crop may be less pure.
-
-
Probable Cause B: Product Loss During Washing. Using too much washing solvent or a solvent that was not ice-cold can dissolve a significant portion of your purified crystals[1][11].
-
Solution: Always use a minimal amount of ice-cold solvent for washing. Ensure the solvent has been pre-chilled in an ice bath before use.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
References
- (s)-3-Aminoazepan-2-one - LookChem. [Link]
- Recrystallization-1.pdf - University of California, Irvine. [Link]
- This compound - ChemBK. [Link]
- Oiling Out in Crystalliz
- 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
- Problems with Recrystallis
- Tips & Tricks: Recrystalliz
- Recrystalliz
- Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]
- Recrystallization1 - University of Missouri-St. Louis. [Link]
- Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous Flow Photolysis - NIH. [Link]
- Recrystallization - University of Colorado Boulder. [Link]
- Recrystallization - Single Solvent - Northern Illinois University. [Link]
- (R)-3-Aminoazepan-2-one | CAS No: 28957-33-7 - Cleanchem. [Link]
- RECRYSTALLIZATION - ResearchG
- This compound hydrochloride - PubChem. [Link]
- Beta lactamase purification: Analysis with SDS PAGE - YouTube. [Link]
- Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones - MDPI. [Link]
- Investigation of Impurities in Peptide Pools - MDPI. [Link]
- Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino - American Chemical Society. [Link]
- 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. lookchem.com [lookchem.com]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. reddit.com [reddit.com]
- 14. Home Page [chem.ualberta.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Aminoazepan-2-one Reactions
Welcome to the technical support center for 3-aminoazepan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Starting Material Handling and Preparation
Q1: My this compound has arrived. What are the optimal storage and handling conditions to ensure its integrity?
A: Proper storage is critical to prevent degradation and ensure reproducibility. This compound is a solid that is generally stable at ambient temperatures for short periods, such as during shipping[1]. However, for long-term storage, it is imperative to minimize exposure to moisture and heat.
Recommended Storage Protocol:
-
Short-Term (Days to Weeks): Store the container in a desiccator at 0 - 4°C[1].
-
Long-Term (Months to Years): For maximum stability, store the container tightly sealed at -20°C[1][2].
-
Handling: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis or clumping.
Q2: I have the hydrochloride salt of this compound. Do I need to perform a salt-freeing step before my coupling reaction?
A: Yes, in most cases, it is essential. The primary amine exists as an ammonium salt (R-NH₃⁺Cl⁻) in the hydrochloride form[3]. This protonated amine is not nucleophilic and will not react with an activated carboxylic acid or acylating agent. You have two primary strategies to address this:
-
Pre-Reaction Neutralization (Salt-Freeing): This is the cleanest approach. You can dissolve the HCl salt in a suitable solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., saturated NaHCO₃ or a 1M solution of Na₂CO₃). After separation, the organic layer containing the free amine is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting free base can be used immediately.
-
In Situ Neutralization: You can add an additional equivalent of a non-nucleophilic organic base to your reaction mixture to neutralize the ammonium salt. For instance, if your reaction protocol calls for 1.1 equivalents of a base like N,N-Diisopropylethylamine (DIPEA), you would add 2.1 equivalents instead. While convenient, this method introduces an extra equivalent of salt byproduct (DIPEA·HCl) into your reaction, which may complicate purification[4].
Section 2: Troubleshooting Amide Coupling (Acylation) Reactions
Amide bond formation is the most common reaction involving the primary amine of this compound. Success hinges on the proper choice of coupling agents, base, and reaction conditions.
Q3: My acylation reaction shows low or no conversion by TLC and LC-MS. What are the most common causes and how should I troubleshoot?
A: Low conversion is a frequent issue that can almost always be resolved by systematically evaluating the reaction parameters. The primary culprits are typically related to reagent activity, stoichiometry, or reaction conditions.
Below is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low-yield acylation reactions.
Detailed Troubleshooting Steps:
-
Check Your Amine: Ensure you are using the free base form of this compound, not the HCl salt (see Q2).
-
Assess Coupling Reagent: Amide coupling reagents, especially uronium/phosphonium salts (HATU, HBTU, PyBOP) and carbodiimides (EDC, DCC), can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent. Hydrolysis of the coupling agent is a common cause of reaction failure[5].
-
Verify Your Base: A non-nucleophilic base like DIPEA or 2,4,6-collidine is often required to scavenge the acid produced during the reaction and to maintain a basic environment[6]. Ensure you are using at least one equivalent for the coupling, plus an additional equivalent if starting from the HCl salt. Triethylamine (TEA) can sometimes promote racemization due to its smaller steric hindrance and higher basicity[6].
-
Solvent is Key: Use anhydrous solvents (e.g., DMF, DCM, THF). Water will readily hydrolyze activated esters and coupling agents[5].
-
Temperature Control: Most couplings are initiated at 0°C and then allowed to warm to room temperature. Running the reaction at a lower temperature for a longer time can sometimes minimize side reactions[7].
Q4: My reaction analysis shows my desired product mass, but also several impurities. What are the most likely side reactions?
A: With this compound, there are three primary side reactions to consider during acylation:
-
Di-acylation: Acylation occurs at both the primary amine (-NH₂) and the lactam nitrogen (-NH-). The primary amine is significantly more nucleophilic, making it the primary site of reaction. However, under forcing conditions (e.g., excess acylating agent, high temperatures, or very strong bases like NaH), acylation of the less nucleophilic lactam nitrogen can occur.
-
N-Acylurea Formation: This is specific to carbodiimide coupling agents like EDC or DCC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your activated acid[8][9]. This is often suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
-
Racemization: The chiral center at the C3 position is susceptible to epimerization under basic conditions, leading to a loss of enantiomeric purity. This is a critical issue in pharmaceutical applications.
Caption: Reaction pathways for acylation of this compound.
Q5: My product has low enantiomeric excess (e.e.). How can I prevent racemization at the C3 position?
A: Racemization is a significant risk because the C3 proton is acidic and can be abstracted, especially when the adjacent carboxyl group of the incoming amino acid is activated. This can occur via two main mechanisms: direct enolization or through an oxazolone intermediate[6][10].
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU and HCTU are generally considered superior to carbodiimides for suppressing racemization[11][12].
-
Use of Additives: If using a carbodiimide like EDC, the inclusion of additives is crucial. Additives like HOBt, and particularly its more modern replacements like HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, form active esters that are less prone to racemization than the O-acylisourea intermediate[6][13].
-
Base Selection: Use sterically hindered, weaker bases. 2,4,6-collidine and N-methylmorpholine (NMM) are often better choices than DIPEA or triethylamine (TEA) for sensitive substrates[6].
-
Temperature Control: Keep the reaction temperature low. Start the activation at 0°C or even -15°C before adding the amine, and let the reaction proceed at a low temperature or warm slowly to room temperature.
-
Minimize Activation Time: The activated species is the most susceptible to racemization. Add the amine component as soon as possible after the activation of the carboxylic acid is complete[13].
| Coupling Reagent | Additive | Racemization Risk | Byproduct Issues |
| EDC / DIC | None | High | N-acylurea formation |
| EDC / DIC | HOBt / Oxyma | Moderate | Byproducts are water-soluble |
| HATU / HCTU | None needed | Low | Byproducts are water-soluble |
| PyBOP | None needed | Low | Byproduct HMPA is carcinogenic |
Caption: Comparison of common coupling agents and their racemization risk.
Section 3: Protecting Group Strategies
Q6: I need to perform a reaction at another site on my molecule under conditions that the lactam N-H might interfere with. What protecting groups are suitable for the azepan-2-one nitrogen?
A: Protecting the lactam nitrogen is necessary if you plan to use strong bases (e.g., n-BuLi, LDA) or highly reactive electrophiles that could react at this site. The ideal protecting group should be stable to the subsequent reaction conditions but removable without affecting your newly formed amide bond or other functional groups (an orthogonal strategy)[14].
Recommended Protecting Groups for Lactam Nitrogen:
-
Boc (tert-butyloxycarbonyl):
-
Installation: Use di-tert-butyl dicarbonate (Boc₂O) with a catalyst like DMAP.
-
Stability: Stable to most nucleophiles and catalytic hydrogenation.
-
Removal: Cleaved under acidic conditions (e.g., TFA in DCM)[15]. This is a good choice if your main molecule is stable to acid.
-
-
Cbz (Carboxybenzyl):
-
Installation: Use benzyl chloroformate (Cbz-Cl) with a base.
-
Stability: Stable to acidic and mild basic conditions.
-
Removal: Cleaved by catalytic hydrogenation (H₂, Pd/C), which is a very mild and selective method[16]. This is an excellent orthogonal choice if you do not have other reducible groups like alkenes or alkynes.
-
-
SEM (2-(Trimethylsilyl)ethoxymethyl):
-
Installation: Use SEM-Cl with a base like DIPEA.
-
Stability: Very robust, stable to a wide range of nucleophilic, basic, and acidic conditions.
-
Removal: Cleaved with fluoride sources (e.g., TBAF) or strong Lewis acids.
-
Section 4: Purification
Q7: My acylated product is proving difficult to purify by standard silica gel chromatography. What alternative strategies can I employ?
A: Acylated derivatives of this compound are often polar and can have poor peak shape or co-elute with polar byproducts on silica gel.
Purification Troubleshooting Protocol:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash with dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material or basic byproducts.
-
Wash with a base (e.g., sat. NaHCO₃) to remove unreacted acidic starting material and acidic byproducts like HOBt.
-
Wash with brine to remove residual water, then dry and concentrate. This alone can significantly clean up your material.
-
-
Chromatography System Modification:
-
Solvent System: If using Ethyl Acetate/Hexanes, try switching to a DCM/Methanol system, which is better for polar compounds.
-
Additive: Add a small amount of triethylamine (~0.1-1%) to your mobile phase to deactivate acidic sites on the silica gel and prevent peak tailing of your basic product. Conversely, if your product is acidic, add a small amount of acetic acid.
-
-
Reverse-Phase Chromatography: If your compound is still difficult to purify, consider reverse-phase flash chromatography (C18 silica) using a Water/Acetonitrile or Water/Methanol gradient. This is often highly effective for polar compounds.
-
Crystallization: If your product is a solid, attempting crystallization from various solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Ether) can be an excellent way to obtain highly pure material.
References
- (s)-3-Aminoazepan-2-one - LookChem. [Link]
- Protecting Groups - University of Illinois. [Link]
- Recent Developments in the Transformation of 3-Amino-2-Azetidinones - ResearchG
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. [Link]
- 11.3 Protecting groups - Organic Chemistry II - Fiveable. [Link]
- Protective Groups - Organic Chemistry Portal. [Link]
- Amino Acid-Protecting Groups - Chemical Reviews. [Link]
- Recent Developments in the Transformation of 3-amino-2-azetidinones - OUCI. [Link]
- This compound, (3RS)- - gsrs. [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
- Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. [Link]
- (R)-3-Aminoazepan-2-one | CAS No: 28957-33-7. [Link]
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. [Link]
- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - NIH. [Link]
- This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]
- Amide coupling reaction in medicinal chemistry.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
- Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF. [Link]
- Multiple Reaction Monitoring Tandem Mass Spectrometry Approach for the Identification of Biological Fluids at Crime Scene Investig
- Recent progress in the chemistry of β-aminoketones - PMC - NIH. [Link]
- Enantioselective extraction of unprotected amino acids coupled with racemiz
- Coupling Reagents - Aapptec Peptides. [Link]
- A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring - PMC. [Link]
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
- EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google P
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC - NIH. [Link]
- Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. growingscience.com [growingscience.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Protective Groups [organic-chemistry.org]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
stability and storage conditions for 3-aminoazepan-2-one
Technical Support Center: 3-Aminoazepan-2-one
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support resource for this compound (also known as DL-α-Amino-ε-caprolactam). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and handling of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
There are varying recommendations, each suited for different storage durations. For optimal long-term stability, storing the solid compound at -20°C is advised[1]. For short- to medium-term storage, refrigeration at 2-8°C is acceptable[2][3]. Some suppliers also indicate that storage at room temperature is possible if the compound is kept under an inert atmosphere (like argon or nitrogen) and in a dark place .
-
Causality: The primary amine group in this compound is susceptible to slow oxidation by atmospheric oxygen over time, which can lead to the formation of colored impurities. Lowering the temperature significantly reduces the rate of this and other potential degradation reactions. An inert atmosphere directly prevents contact with oxygen and ambient moisture, while protection from light mitigates the risk of photodegradation[4].
Q2: My solid this compound has a slight yellow or orange tint. Is it still usable?
The pure compound is typically a white to off-white solid[5]. A yellow to orange discoloration often indicates the presence of minor impurities, likely due to oxidation. While the bulk of the material may still be viable, its purity is compromised.
-
Recommendation: For sensitive applications requiring high purity, it is strongly recommended to use a fresh, unopened lot or to purify the discolored material. For less sensitive or initial screening experiments, you may proceed, but be aware that the actual concentration of the active compound is lower than calculated, and impurities could potentially interfere with your results. A quality control check (See Protocol 2) is advised.
Q3: Is this compound hygroscopic?
While not always explicitly stated, compounds with primary amine functionalities can be hygroscopic, meaning they can absorb moisture from the air. This can affect the accuracy of weighing and potentially lead to hydrolysis of the lactam ring under certain conditions.
-
Best Practice: Always handle the compound in a dry environment, such as a glovebox or a desiccator. Store it in a tightly sealed container with a desiccant, especially if it will be opened multiple times[6].
Q4: How should I prepare and store stock solutions of this compound?
The compound shows slight solubility in DMSO and methanol[1].
-
For DMSO or other organic solvent solutions: Prepare the solution fresh for immediate use if possible. For storage, aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to air. Store at -20°C or -80°C [7]. Solutions of amino compounds in solvents like DMSO are generally stable for at least a month at -20°C, but this should be empirically verified for your specific experimental needs[7][8].
-
For aqueous solutions: The compound is soluble in water[5]. However, the lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions. Aqueous solutions are not recommended for long-term storage. Prepare them fresh and use them promptly.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Inconsistent results or lower-than-expected yields in my reaction.
If you suspect the integrity of your this compound, follow this diagnostic workflow.
Caption: Decision workflow for troubleshooting experiments involving this compound.
Problem 2: I see an unexpected mass in my LC-MS analysis.
Degradation can lead to new chemical species. Consider these possibilities:
-
Hydrolysis Product: The lactam ring can undergo hydrolysis to form the corresponding amino acid, 6-amino-2-aminohexanoic acid. This is more likely if the compound has been exposed to moisture and strong acid or base.
-
Oxidation Products: The primary amine can be oxidized, leading to various potential products that may be colored. This is a primary concern for material exposed to air.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-Amino-2-azepanone | 17929-90-7 [chemicalbook.com]
- 3. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Preventing Unwanted Polymerization of 3-Aminoazepan-2-one
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-aminoazepan-2-one. This resource is designed to provide in-depth, practical guidance to mitigate the common challenge of unintended polymerization. By understanding the underlying chemical principles and adhering to best practices in handling and experimental design, you can ensure the integrity of your starting material and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound, also known as α-amino-ε-caprolactam, is a functionalized seven-membered cyclic amide (lactam).[1][2] Its structure, containing both a nucleophilic primary amine and an electrophilic carbonyl group within a strained ring, makes it susceptible to ring-opening polymerization. This process, often initiated by trace impurities, heat, or moisture, involves the amine of one molecule attacking the carbonyl of another, leading to the formation of polyamide chains. The ring strain of the seven-membered ring provides a thermodynamic driving force for this polymerization.
Q2: I received my shipment of this compound, and it appears discolored (yellow to green). Is it still usable?
A2: The appearance of a white to orange or green color can be an initial indicator of oligomerization or the presence of impurities that can catalyze polymerization.[1] While slight discoloration may not render the material completely unusable for all applications, it is a significant warning sign. We strongly recommend performing analytical validation (e.g., NMR, LC-MS) to assess the purity before proceeding with your experiment. For sensitive applications, using only a pure, white, solid starting material is crucial.
Q3: What are the ideal storage conditions for this compound to maximize its shelf life?
A3: To minimize the risk of polymerization during storage, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] Some suppliers even recommend storage at -20°C.[2] The key is to protect it from moisture, oxygen, and light, all of which can initiate or accelerate the polymerization process. Ensure the container is tightly sealed.
Q4: Can I handle this compound on the open bench?
A4: Due to its sensitivity to atmospheric moisture and oxygen, prolonged handling on an open bench is not recommended. For weighing and transferring, it is best practice to work in a glovebox or under a steady stream of an inert gas like nitrogen or argon. If a glovebox is unavailable, minimize the exposure time to the atmosphere as much as possible.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the polymerization of this compound during your experiments.
Issue 1: My reaction mixture has become viscous or has solidified unexpectedly.
-
Probable Cause: Uncontrolled polymerization of this compound has occurred. This is the most direct evidence of this issue.
-
Troubleshooting Steps:
-
Review Your Reaction Conditions:
-
Temperature: Was the reaction temperature too high? Lactam polymerization is often thermally initiated.[3] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Catalyst/Reagents: Are any of your reagents strongly basic or acidic? Both conditions can catalyze ring-opening polymerization.[4] Ensure all reagents are of high purity and free from contaminants that could act as initiators.
-
Solvent: Was the solvent truly anhydrous? Trace amounts of water can initiate hydrolytic polymerization.[4] Always use freshly dried, anhydrous solvents.
-
-
Purity of Starting Material: Re-evaluate the purity of your this compound. If it was discolored or has been stored for an extended period, it may have already contained oligomers that acted as seeds for further polymerization.
-
Headspace Atmosphere: Was the reaction performed under a strictly inert atmosphere? The presence of oxygen can sometimes lead to side reactions that generate initiators.
-
Issue 2: My analytical data (NMR, LC-MS) shows broad peaks or a complex mixture instead of a clean product.
-
Probable Cause: Partial polymerization or oligomerization has occurred, leading to a mixture of polymer chains of varying lengths alongside your desired product.
-
Troubleshooting Steps:
-
Analytical Method Assessment:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for detecting the presence of high molecular weight species.[5] Running a sample of your starting material and your reaction mixture through GPC/SEC can confirm the formation of polymers.
-
NMR Spectroscopy: Look for broad signals in the baseline, which can be indicative of polymeric material. The sharp peaks of your small molecule product may be superimposed on these broad features.
-
LC-MS: The presence of a series of repeating mass units in your mass spectrum is a strong indicator of oligomerization.
-
-
Implement Preventative Measures: If polymerization is confirmed, refer to the detailed protocols in Section 3 to prevent its recurrence in subsequent experiments.
-
Issue 3: My reaction yield is consistently low, and a significant amount of an insoluble solid is recovered.
-
Probable Cause: Your this compound is polymerizing under the reaction conditions, and the resulting polyamide is precipitating out of the reaction solvent.
-
Troubleshooting Steps:
-
Solvent Compatibility: Polyamides are often insoluble in common organic solvents. The insoluble material is likely polymerized this compound. Consider if your reaction solvent is appropriate. While changing the solvent may not prevent polymerization, it can help in analyzing the extent of the problem.
-
Focus on Initiation: Low yields of the desired product in the presence of insoluble byproducts strongly suggest that the polymerization is competing with your intended reaction. The key is to prevent the initial polymerization from starting. Review the "Preventative Experimental Protocols" in Section 3.
-
Section 3: Preventative Experimental Protocols
Adherence to the following protocols will significantly reduce the risk of unwanted polymerization.
Protocol 1: Purification of this compound Prior to Use
If the purity of your starting material is in doubt, recrystallization can be an effective method to remove oligomers and impurities.
Materials:
-
Anhydrous solvent in which this compound is sparingly soluble at low temperatures but soluble at higher temperatures (e.g., anhydrous ethyl acetate, or a mixture of anhydrous ethanol and diethyl ether).
-
Schlenk flask or a three-necked round-bottom flask.
-
Inert gas supply (Nitrogen or Argon).
-
Heating mantle and magnetic stirrer.
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter).
Procedure:
-
Under a positive pressure of inert gas, add the this compound to the Schlenk flask.
-
Add a minimal amount of the hot, anhydrous solvent to dissolve the solid completely.
-
Slowly cool the solution to room temperature and then to 0-4 °C in an ice bath to induce crystallization.
-
Filter the purified crystals under an inert atmosphere.
-
Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Dry the purified crystals under high vacuum.
-
Store the purified material immediately under an inert atmosphere at the recommended low temperature.
Protocol 2: Setting Up a Reaction to Minimize Polymerization
This protocol outlines the best practices for conducting a reaction with this compound.
Equipment:
-
Oven-dried or flame-dried glassware.
-
Schlenk line or glovebox.
-
Anhydrous solvents.
-
High-purity reagents.
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried to remove any adsorbed water.
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a vacuum/inert gas cycle on a Schlenk line to ensure an anhydrous and oxygen-free environment.
-
Reagent Addition:
-
Dissolve the purified this compound in the anhydrous solvent under a positive pressure of inert gas.
-
Add other reagents via syringe or cannula transfer. If any reagents are solids, add them under a positive flow of inert gas.
-
-
Temperature Control: Maintain the reaction at the lowest feasible temperature. If the reaction requires heating, do so gradually and monitor for any signs of viscosity changes.
-
Quenching and Work-up: Once the reaction is complete, quench it appropriately to neutralize any potential initiators. Proceed with your standard work-up and purification protocol promptly.
Workflow for Preventing Polymerization
The following diagram illustrates the decision-making process and workflow for handling this compound.
Caption: Workflow for Handling this compound.
Section 4: Understanding the Mechanism
A deeper understanding of the polymerization mechanism can aid in troubleshooting and prevention.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a common pathway for lactam polymerization and can be initiated by strong bases.[3] The presence of basic impurities or the use of basic reagents can trigger this process.
Caption: Simplified Anionic Ring-Opening Polymerization.
Hydrolytic Polymerization
In the presence of water, especially at elevated temperatures, the lactam can undergo hydrolysis to form an amino acid, which then initiates a step-growth polymerization.
Caption: Simplified Hydrolytic Polymerization.
Section 5: Data Summary Tables
For quick reference, the following tables summarize key information.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C or -20°C[1][2] | Slows down the rate of potential polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1] | Prevents oxidation and moisture contamination. |
| Container | Tightly sealed, opaque | Protects from moisture, oxygen, and light. |
| Handling | Glovebox or under inert gas flow | Minimizes exposure to atmospheric moisture and oxygen. |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Key Action |
| Increased viscosity/Solidification | Uncontrolled polymerization | Review reaction temperature, reagent purity, and solvent dryness. |
| Broad peaks in analytical data | Oligomerization | Use GPC/SEC for confirmation. Purify starting material. |
| Low yield, insoluble precipitate | Polymer precipitation | Verify solvent compatibility and focus on preventing initiation. |
References
- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
- This compound - ChemBK.
- (s)-3-Aminoazepan-2-one - LookChem.
- Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
- Developments on analysis of polymers of β-lactam antibiotics. ResearchGate.
Sources
improving enantiomeric excess in chiral synthesis of 3-aminoazepan-2-one
A Guide to Improving Enantiomeric Excess
Welcome to the Technical Support Center for advanced chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the asymmetric synthesis of 3-aminoazepan-2-one, a valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions, specifically focusing on the critical challenge of achieving high enantiomeric excess (ee).
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial questions and concerns that arise during the synthesis of chiral lactams like this compound.
Q1: My asymmetric reaction resulted in a low enantiomeric excess (<50% ee). What is the very first thing I should check?
A1: Before investing significant time and resources in optimizing reaction conditions, it is crucial to first rigorously validate your analytical method for determining enantiomeric excess.[1] An unoptimized chiral chromatography method (HPLC or GC) can lead to poor peak separation, giving the false impression of low enantioselectivity.
-
Actionable Advice: Prepare a true racemic sample of this compound. Analyze this sample using your established chiral chromatography method. You should observe two perfectly baseline-separated peaks with a 50:50 area ratio. If you cannot resolve the racemic standard, your analytical method must be optimized before you can trust any ee values from your asymmetric reaction.[1]
Q2: What are the primary modern strategies for the enantioselective synthesis of substituted ε-caprolactams like this compound?
A2: The synthesis of chiral caprolactams is a significant challenge. Key modern strategies often involve:
-
Asymmetric Nitrogen Insertion: This powerful strategy can create chiral lactams from prochiral or meso cycloalkanones.[2] For instance, an asymmetric Beckmann rearrangement, where a chiral catalyst controls the enantioselective condensation of a ketone with a nitrogen source, followed by a stereospecific rearrangement, has proven effective for 5- to 7-membered rings.[2]
-
Catalytic Asymmetric C-H Amination/Amidation: Direct functionalization of a C-H bond on a pre-formed caprolactam ring using a chiral catalyst (often based on Iridium or Rhodium) can install the amino group enantioselectively.[3]
-
Asymmetric Conjugate Addition: An α,β-unsaturated azepanone can undergo a Michael addition with a nitrogen nucleophile in the presence of a chiral organocatalyst, which controls the facial selectivity of the attack to form the 3-amino substituted product.[4]
Q3: How critical is the purity of my starting materials and the reaction environment?
A3: Absolutely critical. Asymmetric catalysis is highly sensitive to impurities and environmental conditions.
-
Reagent and Substrate Purity: Impurities can act as catalyst poisons, inhibitors, or competing substrates, drastically reducing both yield and enantioselectivity.[5]
-
Anhydrous Conditions: Water and other protic impurities can react with or deactivate many catalysts and reagents, especially organometallics and Lewis acids. Always use freshly distilled, anhydrous solvents and oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[5]
-
Catalyst Integrity: Chiral catalysts can degrade if not stored and handled properly. Ensure your catalyst is pure, from a reliable source, and handled under appropriate conditions (e.g., in a glovebox if air-sensitive).
Section 2: In-Depth Troubleshooting Guide for Low Enantiomeric Excess
This guide provides a structured, question-and-answer approach to resolving specific issues related to poor enantioselectivity.
Problem: Low or Inconsistent Enantiomeric Excess (ee)
You have confirmed your analytical method is accurate, but your reaction consistently produces the desired this compound with low ee.
Q: I've confirmed my reagents are pure. How do I optimize reaction parameters to improve ee?
A: Temperature, solvent, and concentration are the most powerful levers for optimizing enantioselectivity. The underlying principle is that a lower reaction temperature generally increases the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers, resulting in higher selectivity.[6]
-
Temperature: This is often the most impactful parameter. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) typically enhances enantioselectivity.[7] However, this is not a universal rule; some catalytic systems have an optimal temperature range, above or below which the ee decreases.[8][9] It is essential to screen a range of temperatures.
-
Solvent: The solvent can dramatically influence the reaction's outcome by affecting the solubility of reactants, the stability of intermediates, and the conformation of the catalyst-substrate complex.[10] Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to interfere with the formation of a rigid, well-organized chiral transition state.[5] In some cases, switching solvents can even lead to divergent reaction pathways.[10]
-
Concentration/Catalyst Loading: Running reactions at higher dilution can sometimes improve ee, although it may decrease the reaction rate.[11] Similarly, adjusting the catalyst loading is crucial. Insufficient catalyst may lead to a more prominent, non-selective background reaction.
Impact of Key Parameters on Enantioselectivity: A Comparative Overview
| Parameter | General Effect on Enantiomeric Excess (ee) | Rationale & Causality | Potential Trade-off |
| Temperature | Decreasing temperature often increases ee. | Lower thermal energy amplifies the small free energy difference (ΔΔG‡) between the diastereomeric transition states, favoring the lower-energy pathway more significantly.[6] | Reaction rate decreases significantly, potentially requiring much longer reaction times or leading to incomplete conversion. |
| Solvent Polarity | Non-polar, non-coordinating solvents often increase ee. | Polar or coordinating solvents can interfere with the catalyst-substrate complex, disrupting the precise chiral environment required for high selectivity.[5] | Solubility of reactants or catalyst may be poor, leading to a heterogeneous mixture and lower reaction rates. |
| Concentration | Lowering concentration (higher dilution) can increase ee. | Can disfavor aggregation of the catalyst or substrate, which may lead to less selective reaction pathways. Minimizes bimolecular background reactions.[11] | Reduced reaction rate. |
| Catalyst Loading | Increasing loading may increase ee (up to a point). | Ensures the catalyzed, enantioselective pathway outcompetes any uncatalyzed, non-selective background reaction. | Increased cost; may lead to purification challenges. |
Q: My reaction is sluggish and gives a low yield in addition to poor ee. Are these problems related?
A: Yes, low reactivity and poor enantioselectivity are often linked.[7] A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity or the reaction conditions. An improperly formed or deactivated catalyst will not only be less active but will also provide a poorly organized chiral environment for the transformation, leading to a loss of stereocontrol.[5] Addressing the factors that improve yield—such as ensuring strictly anhydrous conditions, using fresh reagents, and confirming catalyst activity—will often simultaneously improve the enantiomeric excess.[5]
Section 3: Visual & Methodological Guides
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram outlines a logical workflow for diagnosing and solving issues of low enantioselectivity.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Proposed Catalytic Cycle: Organocatalyzed Asymmetric Aza-Michael Addition
This diagram illustrates a plausible catalytic cycle for the synthesis of a 3-amino-substituted lactam using a chiral bifunctional catalyst (e.g., a thiourea-amine), a common strategy in organocatalysis.[12]
Caption: A simplified organocatalytic cycle for aza-Michael addition.
Section 4: Experimental Protocol Example
The following is a representative, generalized protocol for an organocatalytic asymmetric synthesis that can be adapted for producing chiral this compound. This protocol is based on well-established principles of asymmetric Mannich or Michael reactions.
Protocol: Organocatalytic Asymmetric Synthesis of β-Amino Ketone Analogs
Materials & Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles for anhydrous transfers
-
Substrate 1: α,β-Unsaturated azepan-2-one derivative
-
Substrate 2: Amine nucleophile source (e.g., a protected amine)
-
Chiral Organocatalyst (e.g., a bifunctional thiourea or squaramide catalyst, 5-10 mol%)[4]
-
Anhydrous, non-coordinating solvent (e.g., Toluene or Dichloromethane)
-
Cooling bath (ice-water, dry ice/acetone, or cryocooler)
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Catalyst & Substrate Addition: To the flask, add the chiral organocatalyst (e.g., 0.1 mmol, 10 mol%). Dissolve it in the anhydrous solvent (e.g., 5 mL). Add the α,β-unsaturated azepan-2-one derivative (1.0 mmol, 1.0 equivalent).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using an appropriate cooling bath. Allow the temperature to stabilize for 15-20 minutes.
-
Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (1.2 mmol, 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes using a syringe pump to maintain a low localized concentration.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the optimized time (e.g., 12-48 hours). Monitor the progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete (or has reached optimal conversion), quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the final yield and measure the enantiomeric excess of the purified product by chiral HPLC or GC.
References
- Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831–7832.
- Huang, H., Liu, X., Dai, L., & Feng, X. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146–10151.
- Zhang, Z., et al. (2020). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers.
- Huang, H., Liu, X., Dai, L., & Feng, X. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed.
- Wikipedia. (n.d.). Enantioselective synthesis.
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of ‚-Lactams. Semantic Scholar.
- Wang, Y., et al. (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Communications, 14(1), 1-8.
- Wang, T., et al. (2020). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. ACS Catalysis, 10(15), 8532-8539.
- ResearchGate. (n.d.). Chiral γ-lactam synthesis via asymmetric C–H amidation.
- Bandyopadhyay, D., Yanez, M., & Banik, B. K. (n.d.). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.
- Semantic Scholar. (2022). Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea.
- Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Benchchem. (n.d.). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
- Hiemstra, H., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry.
- Benchchem. (n.d.). Improving enantiomeric excess in 3-(Dimethylamino)butan-2-one synthesis.
- Chen, J., et al. (2016). Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry.
- Wang, Y. F., et al. (2009). One-pot organocatalytic asymmetric synthesis of 3-nitro-1,2-dihydroquinolines by a dual-activation protocol. Chemistry–An Asian Journal, 4(12), 1834-1838.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot organocatalytic asymmetric synthesis of 3-nitro-1,2-dihydroquinolines by a dual-activation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the work-up and isolation of 3-aminoazepan-2-one
Welcome to the technical support guide for the work-up and isolation of 3-aminoazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable synthetic intermediate. The inherent bifunctionality of this molecule—possessing both a nucleophilic amine and a polar lactam—presents a unique set of purification hurdles. This guide provides field-proven insights and systematic troubleshooting protocols to enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
A: The primary difficulty arises from its dual chemical nature. It has a basic amino group and a polar, hydrogen-bond-donating/-accepting lactam ring. This combination leads to high water solubility, making extraction from aqueous media inefficient. Furthermore, its polarity makes it adhere strongly to polar stationary phases like silica gel, often resulting in poor chromatographic separation and significant product loss.
Q2: My crude product is a dark, oily residue. Is this normal?
A: While some discoloration is common depending on the synthetic route (e.g., Beckmann rearrangement), a dark, intractable oil often suggests the presence of polymeric byproducts or degradation.[1][2][3][4][5] Overheating during solvent removal or exposure to strong acidic/basic conditions during work-up can promote side reactions. The troubleshooting section below provides methods for mitigating this issue.
Q3: Can I use standard liquid-liquid extraction to isolate my product?
A: Standard extraction with common immiscible solvents like ethyl acetate or dichloromethane is often ineffective due to the high aqueous solubility of this compound. The molecule's polarity keeps it partitioned in the aqueous layer. More advanced techniques, such as pH-adjusted extractions or the use of salting-out effects, are typically required for successful phase separation.[6][7]
Q4: Is this compound stable? What are the optimal storage conditions?
A: this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can open the lactam ring.[8] It is also sensitive to air and moisture over long periods. For optimal stability, it should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C is recommended).[9]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental failures with detailed, step-by-step protocols and the scientific rationale behind each recommendation.
Problem 1: Inefficient Extraction from Aqueous Work-up
Symptom: After quenching the reaction and attempting to extract with an organic solvent (e.g., DCM, EtOAc), TLC or LC-MS analysis shows the majority of the product remains in the aqueous phase.
Root Cause Analysis: The protonated form of the amino group (ammonium salt) and the polar lactam moiety render the molecule highly soluble in water. At neutral or acidic pH, the compound will strongly favor the aqueous phase.
Solution Protocol: pH-Controlled Basification and Extraction
-
Initial Quench: Quench your reaction mixture as planned, for instance, by adding it to water or a saturated ammonium chloride solution.
-
Temperature Control: Cool the aqueous mixture in an ice bath (0-5°C). This is critical to minimize potential hydrolysis of the lactam ring during the addition of a strong base.
-
Basification: Slowly add a strong base, such as 50% w/w aqueous sodium hydroxide, while vigorously stirring and monitoring the pH with a calibrated meter. Adjust the pH to >11. This deprotonates the ammonium group to the free amine, reducing the molecule's overall polarity and water solubility.
-
Extraction: Immediately perform multiple extractions (at least 5-7 times) with a suitable organic solvent. Dichloromethane is often effective, but a 9:1 mixture of Dichloromethane:Isopropanol can improve the recovery of highly polar products.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40°C) to prevent degradation.
Problem 2: Poor Separation and Tailing during Silica Gel Chromatography
Symptom: The product streaks severely on the column, co-elutes with polar impurities, or fails to elute entirely from the silica gel.
Root Cause Analysis: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing and irreversible adsorption.[10][11][12][13]
Solution Protocol 1: Mobile Phase Modification
The most effective strategy is to neutralize the acidic sites on the silica gel by adding a basic modifier to the mobile phase.
Step-by-Step Guide:
-
Select a Base Eluent System: A common starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH).
-
Add a Basic Modifier: To your chosen eluent system, add 0.5-2% triethylamine (TEA) or a 0.5-1% solution of 7N ammonia in methanol. The amine modifier competes with your product for binding to the silanol groups, allowing for smooth elution.
-
Column Conditioning: Before loading your sample, flush the packed column with at least 2-3 column volumes of the initial mobile phase containing the basic modifier. This ensures the entire stationary phase is neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
-
Elution: Run the chromatography as planned. The product should now elute as a much sharper band.
Comparative Eluent Systems for Chromatography
| Mobile Phase System | Modifier | Observation | Recommendation |
| Dichloromethane/Methanol | None | Severe tailing, low recovery | Not Recommended |
| Ethyl Acetate/Hexanes | None | Product does not elute | Not Recommended |
| Dichloromethane/Methanol | 1% Triethylamine | Good peak shape, improved recovery | Recommended |
| Dichloromethane/Methanol | 1% NH₃ in MeOH | Excellent peak shape, highest recovery | Highly Recommended |
Solution Protocol 2: Use of Alternative Stationary Phases
If tailing persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Basic alumina can be an excellent alternative to silica for purifying amines.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase HPLC or MPLC using a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to ensure protonation) can provide superior separation.[14]
Problem 3: Difficulty with Crystallization
Symptom: The purified product is a persistent oil or amorphous solid that refuses to crystallize from common solvent systems.
Root Cause Analysis: Residual impurities can inhibit lattice formation. The molecule's conformational flexibility and strong intermolecular hydrogen bonding can also favor an amorphous state over a well-ordered crystal lattice.
Solution Protocol: Systematic Crystallization Approach
-
Ensure High Purity: Before attempting crystallization, ensure the product is >98% pure by LC-MS or NMR. If not, re-purify via chromatography.
-
Solvent Screening: Use a systematic approach to find a suitable solvent system. The ideal system is one where the compound is sparingly soluble at room temperature and highly soluble when heated.
-
Single Solvents to Try: Isopropanol, Ethyl Acetate, Acetonitrile, Tetrahydrofuran.
-
Binary Solvent Systems (Anti-Solvent Method):
-
Dissolve the oil in a minimal amount of a good solvent (e.g., Methanol, Dichloromethane).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., Hexanes, Diethyl Ether, MTBE) dropwise at room temperature or 0°C until persistent cloudiness is observed.
-
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.
-
-
-
Induce Crystallization: If crystals do not form spontaneously, try the following:
-
Seed Crystals: If available, add a single, tiny seed crystal to the supersaturated solution.[15]
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the meniscus. The microscopic scratches can provide nucleation sites.
-
-
Pulping (for Amorphous Solids): If you have an amorphous solid, suspend it in a solvent in which it is only slightly soluble (e.g., diethyl ether or ethyl acetate). Stir the suspension vigorously at room temperature for several hours. This process, known as trituration or pulping, can sometimes induce a phase transition to the more stable crystalline form.[15]
Workflow Visualization
A typical workflow for the successful work-up and isolation of this compound is summarized below.
Caption: Recommended workflow for work-up and purification.
References
- IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography.
- AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.
- ATAR Chemistry QCE. (2025). TLC Thin Layer Chromatography with amino acids | U4.
- ResearchGate. (n.d.). 1‐(3‐Aminopropyl)azepan‐2‐one from DBU hydrolysis.
- eCampusOntario Pressbooks. (n.d.). Paper Chromatography of Amino Acids.
- PubChem. (n.d.). Caprolactam.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- Chemistry Steps. (n.d.). Beckmann Rearrangement.
- Alfa Chemistry. (n.d.). Beckmann Rearrangement.
- Wikipedia. (n.d.). Beckmann rearrangement.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Google Patents. (n.d.). Method for the purification of caprolactam made from lysin.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- BioXconomy. (n.d.). CMC regulatory challenges during peptide development.
- Quora. (2025). What are the common challenges faced in peptide purification using chromatography?.
- TCI Chemicals. (n.d.). DL-alpha-Amino-epsilon-caprolactam.
- ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-.
- Google Patents. (n.d.). Preparation method of 3-amino-1,2-propanediol.
- PubChem. (n.d.). This compound hydrochloride.
- gsrs. (n.d.). This compound, (3RS)-.
- Google Patents. (n.d.). Extraction of amino acid from aqueous mixtures.
- Wikipedia. (n.d.). Caprolactam.
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ChemicalBook. (2025). N-(3-Aminopropyl)-EPSILON-caprolactam.
- Sigma-Aldrich. (n.d.). DL -a-Amino-e-caprolactam = 99.0 29426-64-0.
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
- Semantic Scholar. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Google Patents. (n.d.). Method of crystallization.
- CymitQuimica. (n.d.). 3-Amino-2-azepanone (Racemic mixture).
- Google Patents. (n.d.). Method for crystallization of amino acids.
- Indian Patents. (n.d.). a process for the possession of pure 3-amino-1, 2-propanediol.
- ChemicalBook. (2022). Synthesis and Application of 3-Amino-1,2-propanediol.
- Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
- precisionFDA. (n.d.). This compound, (3S)-.
- Sigma-Aldrich. (n.d.). 3-Amino-2-azepanone.
- ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol.
- MDCalc. (n.d.). Step-by-Step Approach to Febrile Infants.
Sources
- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. EP0166992B1 - Extraction of amino acid from aqueous mixtures - Google Patents [patents.google.com]
- 7. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 11. youtube.com [youtube.com]
- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 13. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 14. azolifesciences.com [azolifesciences.com]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
side reactions of 3-aminoazepan-2-one and their prevention
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-aminoazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this valuable synthetic intermediate. Due to its bifunctional nature—containing both a nucleophilic primary amine and a lactam ring with an adjacent chiral center—this compound presents unique stability and reactivity challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you prevent common side reactions and ensure the success of your experiments.
Section 1: General Handling, Storage, and Purity Analysis
Proper handling from the moment you receive the compound is the first line of defense against degradation and side reactions.
Q: What are the ideal storage conditions for this compound?
A: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] For short-term storage, 4°C is sufficient. For long-term storage, especially when dissolved in a solvent, temperatures of -20°C or -80°C are recommended to minimize degradation pathways.[1][2] The compound is hygroscopic and should be kept in a tightly sealed container in a dry environment.[3]
Q: My compound is the hydrochloride salt. How does this affect handling and use?
A: The hydrochloride salt of this compound is often supplied because it is more crystalline, less hygroscopic, and the protonated amine is protected from oxidation and nucleophilic side reactions, making it more stable for storage.[3] Before use in a reaction that requires the free amine, you will need to neutralize the salt with a suitable base (e.g., a tertiary amine like triethylamine or DIPEA, or an inorganic base like NaHCO₃ or K₂CO₃) in a process often referred to as a "salt-freeing" workup. Be aware that the resulting free amine is significantly more reactive.
Q: What analytical methods are recommended for assessing the purity of my starting material?
A: A multi-pronged approach is best for confirming the purity and identity of this compound.
| Analytical Method | Purpose | Key Considerations |
| HPLC/UPLC | Quantifies purity and detects non-volatile impurities. | Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with TFA or formic acid). |
| Chiral HPLC | Determines enantiomeric purity (e.g., ee%). | Essential for stereocontrolled syntheses. Requires a specialized chiral column.[4][5] |
| GC-MS | Identifies volatile impurities and confirms mass.[6] | Derivatization may be necessary to improve volatility and peak shape. |
| ¹H and ¹³C NMR | Confirms chemical structure and identifies impurities. | Provides detailed structural information. Compare spectra to a reference standard. |
| Mass Spectrometry (MS) | Confirms molecular weight. | Can be coupled with LC or GC for impurity identification. |
Section 2: Troubleshooting Dimerization and Polymerization
The most common and frustrating side reaction is the self-reaction of the molecule.
Q: I'm seeing higher molecular weight species in my analysis. What is causing this dimerization or polymerization?
A: This is a classic side reaction where the free primary amino group of one molecule acts as a nucleophile, attacking the electrophilic lactam carbonyl carbon of another molecule. This forms a dimer linked by an amide bond. This process can continue, leading to the formation of trimers and higher-order oligomers or polymers, especially at elevated temperatures or high concentrations.
Q: How can I prevent dimerization and polymerization during my reactions?
A: The most effective strategy is to "protect" the primary amino group, temporarily converting it into a less nucleophilic functional group.[7] This renders it incapable of attacking the lactam carbonyl. The choice of protecting group is critical and depends on the downstream reaction conditions.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl)[8] | Stable to base, hydrogenation. |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Stable to mild acid/base. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[7] | Stable to acid, hydrogenation. |
Experimental Protocol: Boc Protection of this compound
This protocol provides a standard method for protecting the primary amine, significantly improving the compound's handleability in subsequent synthetic steps.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution and stir. If starting from the HCl salt, use at least 2.5 eq of the base.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tert-butyl (2-oxoazepan-3-yl)carbamate by flash column chromatography on silica gel.
Section 3: Troubleshooting Racemization
Maintaining the stereochemical integrity of the C3 position is often critical for biological activity.
Q: My enantiomerically pure starting material is showing a loss of optical purity after my reaction. Why is this happening?
A: The proton on the C3 chiral center is alpha to the lactam carbonyl group. This position makes the proton acidic and susceptible to abstraction by a base.[9] Once the proton is removed, a planar enolate intermediate is formed. Reprotonation can then occur from either face, leading to the formation of the opposite enantiomer and resulting in racemization (a 1:1 mixture of stereoisomers).[9][10] This process can be catalyzed by both acids and bases.
Q: What are the best practices to prevent racemization?
A: Preventing racemization requires careful control over reaction conditions.
-
pH Control: Strictly avoid strong bases (e.g., NaOH, LDA) and strong acids, especially at elevated temperatures. Aim to keep the reaction mixture as close to neutral pH as possible. Use mild, non-nucleophilic bases (like DIPEA) or buffered systems when necessary.
-
Temperature Management: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Racemization processes often have a higher activation energy than the desired reaction, so lower temperatures will disproportionately slow the rate of racemization.
-
Reagent Selection: If the amine is being used in a coupling reaction (e.g., amide bond formation), use coupling reagents known to suppress racemization, such as HATU, HOBt, or COMU.
-
Protecting Groups: Protecting the lactam nitrogen (if feasible for your synthesis) can sometimes alter the acidity of the alpha-proton, though protecting the C3 amine is the more common and direct strategy for preventing other side reactions.
Section 4: FAQs on Oxidation, Hydrolysis, and Purification
Q: My solution of this compound turned yellow/brown upon standing. Is this oxidation? How can I prevent it?
A: Yes, discoloration is often a sign of oxidative degradation. Primary amines can be susceptible to air oxidation, forming various colored byproducts.[11] To prevent this, always handle the free amine under an inert atmosphere (N₂ or Ar).[1] Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Storing the material as the hydrochloride salt until it is needed for reaction is an effective preventative measure.
Q: I am concerned about the stability of the lactam ring. Under what conditions will it hydrolyze?
A: The seven-membered lactam ring is susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions, which would yield 3,7-diaminoheptanoic acid.[3] This is generally not a concern under the neutral or mildly basic/acidic conditions used for many organic reactions (e.g., Boc protection, amide coupling). Avoid prolonged exposure to concentrated aqueous acids (like 6N HCl) or bases (like 2N NaOH) at elevated temperatures.
Q: If side reactions do occur, what is a reliable method for purifying the final product?
A: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and its protected derivatives from dimers, polymers, and other byproducts. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity by adding methanol, is typically effective. For the free amine, which can streak on silica, it is sometimes beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent to improve the peak shape. Recrystallization can also be an effective technique if a suitable solvent system can be found.
References
- Baran, P. (n.d.). Protecting Groups. Scripps Research.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one. LookChem.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Chemsrc. (n.d.). 3-Amino-2-azepanone hydrochloride (1:1). Chemsrc.
- ResearchGate. (n.d.). 1‐(3‐Aminopropyl)azepan‐2‐one from DBU hydrolysis. ResearchGate.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org.
- Google Patents. (n.d.). WO2007099029A2 - Method for the purification of caprolactam made from lysin.
- Thieme. (n.d.). Racemization Assays. Science of Synthesis.
- Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- Kim, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Wikipedia. (n.d.). 3-Amino-2-azepanon.
- ACS Omega. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information.
- MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules.
- ChemBK. (n.d.). (S)-3-Amino-2-azepanone.
- NIH. (n.d.). Unusual highly diastereoselective Rh(II)-catalyzed dimerization of 3-diazo-2-arylidenesuccinimides provides access to a new dibenzazulene scaffold. National Center for Biotechnology Information.
- Semantic Scholar. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- ResearchGate. (n.d.). a) Plausible racemization pathways. b, c) Experimental investigations.... ResearchGate.
- ResearchGate. (n.d.). A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.0]octa-2,4-diene. ResearchGate.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
- Indian Patents. (n.d.). a process for the possession of pure 3-amino-1, 2-propanediol.
- Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
- University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR.
- precisionFDA. (n.d.). This compound, (3S)-.
- ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate.
- PubMed. (2022). A GAP Replacement, Part 2: Preparation of Poly(3-azidooxetane) via Azidation of Poly(3-tosyloxyoxetane) and Poly(3-mesyloxyoxetane).
- Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- ResearchGate. (n.d.). ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ResearchGate.
- ResearchGate. (n.d.). Reaction scope for the formation of 3-benzazocinones 2. Reaction conditions. ResearchGate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 4. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 5. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 6. WO2007099029A2 - Method for the purification of caprolactam made from lysin - Google Patents [patents.google.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
removal of starting materials from 3-aminoazepan-2-one product
Welcome to the technical support center for the purification of 3-aminoazepan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your experiments for the highest purity and yield.
I. Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems that can arise during the removal of starting materials from your this compound product. Each issue is presented with probable causes and detailed, step-by-step solutions.
Issue 1: Residual ε-Caprolactam in the Final Product
Symptom: You observe a persistent impurity with a molecular weight corresponding to ε-caprolactam in your final this compound product, as confirmed by analytical techniques such as HPLC or GC-MS.
Probable Causes:
-
Incomplete Reaction: The initial reaction to synthesize this compound from ε-caprolactam may not have gone to completion.
-
Similar Solubility Profiles: ε-Caprolactam and this compound can have similar solubilities in certain solvents, making separation by simple crystallization challenging.
-
Inefficient Purification Method: The chosen purification technique may not be effective at separating these two closely related lactams.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ε-caprolactam removal.
Detailed Protocols:
1. Recrystallization: This is often the first method of choice due to its simplicity and scalability. The key is to find a solvent system where the solubility of this compound and ε-caprolactam differ significantly with temperature.
-
Step-by-Step Protocol:
-
Solvent Screening: Test a range of solvents. This compound is soluble in water and slightly soluble in ethanol, while being insoluble in many common organic solvents.[1] Consider solvent mixtures to fine-tune solubility.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble compound (ideally, your product). Rapid cooling can lead to co-precipitation of impurities.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation.
-
2. Column Chromatography: For more challenging separations, column chromatography offers higher resolution.
-
Experimental Parameters:
| Parameter | Stationary Phase | Mobile Phase (Gradient) |
| Recommendation | Silica Gel | Dichloromethane (DCM) : Methanol (MeOH) |
| Rationale | The polar amino group in this compound will interact more strongly with the polar silica gel compared to the less polar ε-caprolactam, allowing for separation. | A gradient from a less polar eluent (DCM) to a more polar eluent (MeOH) will first elute the less polar ε-caprolactam, followed by the more polar this compound. |
3. Acid-Base Extraction: This technique leverages the basicity of the amino group in this compound.
-
Workflow Diagram:
Caption: Acid-base extraction workflow.
Issue 2: Presence of Unreacted Nitrating Agents or Byproducts
Symptom: Your product is discolored (yellowish to brown) and analytical data suggests the presence of nitro-containing compounds. This is common in syntheses involving the nitration of a caprolactam derivative.[1]
Probable Causes:
-
Incomplete Quenching: The reaction was not properly quenched, leaving residual nitrating agents.
-
Side Reactions: The nitration reaction produced unwanted byproducts.
-
Ineffective Work-up: The aqueous work-up was insufficient to remove all acidic and nitrated impurities.
Solutions:
-
Thorough Aqueous Wash:
-
Wash the organic layer containing the crude product multiple times with a saturated sodium bicarbonate solution to neutralize any remaining acids.
-
Follow with several washes with brine (saturated NaCl solution) to remove water-soluble impurities and help break up emulsions.
-
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated carbon and stir for a short period.
-
Filter the mixture through celite to remove the carbon and adsorbed impurities. Caution: Activated carbon can sometimes adsorb the product as well, so use it judiciously.
-
-
Reductive Quench: If nitro groups are present, a mild reducing agent can be used in the work-up. However, this must be done carefully to avoid reducing other functional groups on your molecule.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis of this compound often starts from ε-caprolactam.[1] One common synthetic route involves the nitration of ε-caprolactam followed by the reduction of the nitro group to an amine.[1] Another approach involves the cyclization of lysine derivatives.[1]
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the product and detecting non-volatile impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (amine, amide) and the absence of certain impurity functional groups (e.g., nitro groups).
Q3: My this compound product is hygroscopic. How should I handle and store it?
A3: this compound is known to be hygroscopic.[1] To maintain its integrity:
-
Handling: Handle the compound in a dry atmosphere, such as a glove box or under a stream of inert gas (nitrogen or argon).
-
Storage: Store it in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, consider storing it at a reduced temperature.[4]
Q4: Can I use the hydrochloride salt of this compound for easier handling?
A4: Yes, the hydrochloride salt of this compound is often used as it is a more stable, crystalline solid that is less hygroscopic than the free base.[1][5] The free base can be regenerated by treating the salt with a base.
Q5: Are there any known incompatibilities I should be aware of during purification?
A5: Be mindful of the following:
-
Strong Acids: The lactam ring can be hydrolyzed by strong acids.[1]
-
Strong Bases: While necessary for deprotonating the hydrochloride salt, prolonged exposure to strong bases at elevated temperatures could potentially lead to side reactions.
-
Reactive Solvents: Avoid using solvents that can react with the primary amine, such as aldehydes or ketones, unless this is part of a deliberate derivatization step.
III. References
-
Wikipedia. 3-Amino-2-azepanon. [Link]
-
Cleanchem. (R)-3-Aminoazepan-2-one | CAS No: 28957-33-7. [Link]
-
Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
LookChem. (s)-3-Aminoazepan-2-one. [Link]
-
Google Patents. US3966712A - Process for the purification of caprolactam.
-
Google Patents. Process for preparing caprolactam by cyclohexanone-oxime gas phase rearrangement.
-
Google Patents. CN108530358B - Method for crystallizing and purifying caprolactam.
-
PubChem. This compound hydrochloride. [Link]
-
Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
Semantic Scholar. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
National Institutes of Health. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Google Patents. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
ResearchGate. New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines. [Link]
-
Indian Patents. a process for the possession of pure 3-amino-1, 2-propanediol. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
-
GE Healthcare. Protein purification troubleshooting guide. [Link]
-
ResearchGate. ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. [Link]
Sources
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. clearsynth.com [clearsynth.com]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
column chromatography conditions for 3-aminoazepan-2-one purification
Welcome to the technical support center for the purification of 3-aminoazepan-2-one. As a chiral lactam with a primary amine, this molecule presents unique challenges during chromatographic purification. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its isolation. We will move from foundational questions to specific troubleshooting scenarios, supported by detailed protocols and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound using column chromatography?
The purification of this compound is complicated by two main molecular features:
-
Basicity: The primary amine group is basic and readily protonated. On a standard silica gel stationary phase, which is acidic due to surface silanol groups (Si-OH), this leads to strong acid-base interactions. The consequences are often severe peak tailing, irreversible adsorption of the compound to the column, and low or no recovery.[1][2]
-
Chirality: this compound is a chiral molecule. If the goal is to isolate a single enantiomer (e.g., (S)-3-aminoazepan-2-one), standard achiral chromatography will not suffice, and specialized chiral stationary phases (CSPs) are required.[3]
Q2: I'm performing an achiral "cleanup" purification. How can I prevent peak tailing on a standard silica gel column?
To counteract the acidic nature of silica gel, the most effective strategy is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic silanol sites, minimizing undesirable interactions with your basic analyte.[1]
Recommended Modifier:
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. TEA is a volatile organic base that effectively competes with your compound for the acidic sites on the silica. Its volatility also simplifies its removal from the final product fractions.[2]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as a polar component in your eluent system (e.g., as part of a Dichloromethane/Methanol gradient). This is also highly effective at preventing tailing.
Before committing to a column, always test your modified solvent system using Thin Layer Chromatography (TLC). A round, well-defined spot on the TLC plate is a strong indicator of a successful column separation.
Q3: What stationary and mobile phases are recommended for routine (achiral) purification?
While modified silica is common, other stationary phases can offer superior performance by inherently avoiding the acid-base issue. Your choice will depend on the specific impurities you need to remove.
| Stationary Phase | Recommended Mobile Phase System | Advantages & Disadvantages |
| Silica Gel (with modifier) | Dichloromethane / Methanol + 1% TEA or Hexane / Ethyl Acetate + 1% TEA | Advantages: Inexpensive, widely available. Disadvantages: Requires a basic modifier, risk of irreversible binding if modifier is omitted.[1] |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | Advantages: Excellent for basic compounds, provides a less acidic environment, often yields sharper peaks without a mobile phase modifier.[1] Disadvantages: More expensive than plain silica. |
| Basic Alumina | Dichloromethane / Methanol | Advantages: Basic character is ideal for purifying amines. Disadvantages: Can sometimes have lower resolution than silica; activity can vary with water content.[4] |
| Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol + 0.1% TEA or NH₄OH | Advantages: Excellent for polar compounds, different selectivity than normal phase. Disadvantages: Requires removal of aqueous solvent from fractions; high pH mobile phases (pH > 8) can damage standard silica-based C18 columns.[1][5] |
Q4: How do I separate the enantiomers of this compound?
Enantiomeric separation requires High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). For primary amines like this compound, certain classes of CSPs are known to be particularly effective.
-
Crown Ether-Based CSPs: These phases show excellent recognition for protonated primary amines. A well-known example is a (+)-(18-crown-6)-tetracarboxylic acid-based column. Chiral recognition occurs via the complexation of the ammonium group (-NH₃⁺) within the crown ether's cavity.[3][6]
-
Polysaccharide-Based CSPs: Derivatives of cellulose or amylose coated on a silica support are versatile and widely used. Separation is achieved through a combination of interactions, including hydrogen bonding and dipole-dipole interactions.[7]
The selection of the mobile phase is critical and is highly dependent on the CSP being used.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Caption: Troubleshooting decision tree for this compound purification.
Experimental Protocols
Protocol 1: General Achiral Purification on Silica Gel
This protocol is designed for a general cleanup of crude this compound to remove non-basic or less polar impurities.
1. Mobile Phase Preparation:
-
Prepare your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Add 1% triethylamine (v/v) to the prepared mobile phase. For example, to 990 mL of solvent, add 10 mL of TEA.
2. Column Packing:
-
Prepare a slurry of silica gel in your mobile phase (containing TEA).
-
Pour the slurry into your column and allow it to pack under gravity or with light pressure.
-
Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase. This ensures the entire silica bed is neutralized by the TEA.[2]
3. Sample Loading:
-
Dissolve your crude this compound in a minimum amount of the mobile phase or a suitable solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with your mobile phase, starting with a lower polarity if running a gradient.
-
Collect fractions and monitor them by TLC, staining with a suitable agent like ninhydrin to visualize the amine.
5. Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The co-evaporation of TEA is a key advantage of its use.
Caption: General workflow for column chromatography purification.
Protocol 2: Example Chiral HPLC Separation
This is a representative method based on successful separations of similar primary amines on a crown ether-based CSP.[6] Optimization will be required.
-
Column: Crownpak CR(+) or similar crown ether-based CSP.
-
Mobile Phase: 80% Ethanol / 20% Water containing 10 mM perchloric acid. The acid is crucial to ensure the primary amine is protonated to facilitate interaction with the crown ether.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).
-
Injection: Dissolve a small amount of the racemic mixture in the mobile phase for injection.
Rationale: The acidic mobile phase protonates the amino group of this compound to -NH₃⁺. This positively charged group can then form a host-guest complex with the electron-rich cavity of the crown ether. The differential stability of the complexes formed by the R and S enantiomers allows for their chromatographic separation.[3][6]
References
- ChemBK. (2024). This compound.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one.
- Hyun, M. H., et al. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. Chirality, 24(5), 427-31.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Reddit. (2022). Amine workup. r/Chempros.
- Science Forums. (2011). Amine purification.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents.
- CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis.
- Gaspar, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- PubMed Central. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-.
- Google Patents. (1998). WO1998041489A1 - Chiral separations of amino acids.
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
Technical Support Center: Managing the Hygroscopic Nature of 3-Aminoazepan-2-one Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 3-aminoazepan-2-one derivatives. The inherent hygroscopicity of these molecules—their tendency to attract and retain water from the atmosphere—can introduce significant variability and error into experiments. Moisture uptake can lead to physical changes like clumping, as well as chemical degradation, ultimately compromising sample integrity and experimental reproducibility.[1][2]
This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure the stability and reliability of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your research.
Q1: My this compound derivative powder has become clumpy and shows poor flowability. What is happening, and how can I resolve this?
A: This is a classic sign of moisture absorption. When a hygroscopic powder absorbs atmospheric water, the moisture forms liquid bridges between individual particles.[3] These bridges create capillary forces that pull the particles together, leading to the formation of clumps or agglomerates.[3][4] This not only makes the powder difficult to handle and weigh accurately but can also be the first step toward more serious degradation.
-
Immediate Action:
-
Isolate the Material: Immediately close the container and seal it tightly with paraffin film to prevent further moisture uptake.
-
Assess the Extent: Visually inspect the material. If it is only slightly clumpy, it may be salvageable by drying. If it has become a sticky or semi-liquid mass (deliquescence), the compound may be too compromised for sensitive applications.[5]
-
Drying: If appropriate, dry the material under vacuum at a gentle temperature (e.g., 30-40°C). See Protocol 2 for a detailed procedure. Crucially, ensure the temperature is well below the compound's melting or decomposition point.
-
-
Preventative Measures:
-
Always handle the compound in a controlled environment, such as a glove box with low humidity or, at a minimum, work quickly in a well-ventilated area on a low-humidity day.[6]
-
Store the material in a desiccator over a strong desiccant (e.g., Drierite® or phosphorus pentoxide).[2]
-
For highly sensitive experiments, consider aliquoting the bulk powder into smaller, single-use vials upon receipt to minimize repeated exposure of the entire batch to air.
-
Q2: I am observing inconsistent results in my analytical tests (e.g., HPLC purity, NMR quantification, weighing). Could moisture be the culprit?
A: Absolutely. Moisture can significantly impact analytical results in several ways:
-
Inaccurate Weighing: The most direct impact is on mass. If you weigh out 10 mg of a hygroscopic compound, a portion of that mass is actually water. This leads to the preparation of solutions with lower-than-intended concentrations, affecting all subsequent quantitative analyses.
-
Chemical Degradation: The lactam ring in azepan-2-one structures can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[7] This chemical degradation creates impurities that will appear in HPLC or LC-MS analyses, leading to incorrect purity assessments.[6]
-
NMR Spectroscopy Issues: Absorbed water will appear as a broad peak in your ¹H NMR spectrum (typically 1.5-4.5 ppm, depending on the solvent), which can obscure signals from your compound of interest. Furthermore, if the water content is high, it will affect the accuracy of quantitative NMR (qNMR) by altering the sample's true concentration.
-
Troubleshooting Steps:
-
Determine Water Content: Before preparing analytical samples, determine the water content of your batch using a suitable method like Karl Fischer titration.[8] This allows you to calculate a correction factor for weighing.
-
Use Anhydrous Solvents: Ensure all solvents used for sample preparation are of high purity and are anhydrous.
-
Dry Before Use: If you suspect moisture contamination, dry a small amount of the compound under vacuum (see Protocol 2 ) and re-run your analysis. Compare the results to the original to confirm if moisture was the issue.
-
Q3: My compound, which was a crystalline solid, now appears amorphous or has turned into a sticky solid. What has happened?
A: This indicates a significant physical change in the solid state of your compound, likely induced by moisture. Water molecules can act as a plasticizer, lowering the glass transition temperature of amorphous material or disrupting the crystal lattice of a crystalline solid.[5] This can lead to:
-
Deliquescence: The process where a solid absorbs so much moisture from the air that it dissolves into a liquid solution.[5]
-
Amorphous-to-Crystalline Transition (or vice-versa): Moisture can induce a change in the solid form of the material, which can drastically alter its properties, including solubility and stability.[1]
-
What to Do:
-
This level of physical change often suggests the material is heavily contaminated with water and may have undergone significant degradation.
-
It is highly recommended to use a fresh, unopened batch of the compound for your experiments.
-
If you must proceed, you can attempt to dry the material, but you must first re-characterize it thoroughly (e.g., by XRPD, DSC, HPLC) to confirm its identity, purity, and solid form before use.[9][10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives prone to hygroscopicity?
A: The molecular structure of this compound contains functional groups that can readily form hydrogen bonds with water molecules. The primary amine (-NH₂) and the amide (-C(=O)NH-) groups are both excellent hydrogen bond donors and acceptors. This high affinity for water allows the compound to easily attract and hold onto moisture from the surrounding environment.
Q2: What are the best practices for the long-term storage of these derivatives?
A: Proper storage is the most critical factor in maintaining the integrity of hygroscopic compounds.
-
Primary Container: Use amber glass vials with PTFE-lined screw caps.
-
Seal: Tightly close the cap and wrap the cap-vial interface with paraffin film to create an airtight seal.[11]
-
Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealed foil bag or a desiccator.[11][12]
-
Desiccant: Always include a desiccant. For storage in a desiccator, ensure the desiccant is active (e.g., blue for indicating silica gel). For storage in a bag, include a desiccant pouch.[2]
-
Temperature: Store at the recommended temperature, typically in a refrigerator (2-8°C) or freezer (-20°C), under inert gas (Argon or Nitrogen) to slow down potential degradation reactions.[13]
Q3: How should I handle the compound during weighing and sample preparation to minimize moisture uptake?
A: The goal is to minimize the compound's exposure time to the ambient atmosphere.
-
Ideal Environment: The best practice is to handle the compound inside a glove box with a controlled, low-humidity atmosphere (<10% RH).
-
Standard Laboratory Practice: If a glove box is unavailable:
-
Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder. This may take 30-60 minutes.
-
Prepare all necessary tools (spatulas, weigh paper, vials) in advance.
-
Open the container, quickly remove the required amount of powder, and immediately reseal the stock bottle.
-
Work efficiently to complete the weighing and dissolution steps.
-
Q4: What is the most accurate method for determining the water content of my sample?
A: Coulometric Karl Fischer (KF) titration is the gold standard for accurately determining the water content in solid samples.[8] It is a highly sensitive method that specifically quantifies water. Other methods like Thermogravimetric Analysis (TGA) can also be used, where the weight loss upon heating is measured. However, TGA can be less specific if the compound contains other volatile components or degrades at the analysis temperature.[]
Table 1: Comparison of Moisture Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Titration based on a reaction between iodine and water. | High accuracy and specificity for water.[8] | Requires specialized equipment and reagents. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Provides information on thermal stability. | Not specific to water; can be affected by other volatiles.[] |
| Dynamic Vapor Sorption (DVS) | Measures mass change as a sample is exposed to varying humidity levels. | Provides a full sorption/desorption profile. | Time-consuming; more for characterization than routine QC. |
| Loss on Drying (LOD) | Measures weight loss after drying in an oven. | Simple and accessible. | Not specific to water; can degrade heat-sensitive samples. |
Q5: Can I dry my compound if it has absorbed moisture, and what is the recommended procedure?
A: Yes, a compound that has absorbed a small to moderate amount of moisture can often be dried. The most common and gentle method is using a vacuum oven. See Protocol 2 for a detailed procedure. The key is to use a low temperature to avoid thermal degradation while the vacuum helps remove the water.
Section 3: Protocols and Methodologies
Protocol 1: Standard Operating Procedure for Handling and Weighing Hygroscopic Compounds
-
Preparation: Before retrieving the compound from storage (e.g., a -20°C freezer), place it in a desiccator at room temperature.
-
Equilibration: Allow the sealed container to equilibrate to ambient temperature for at least 60 minutes. This is critical to prevent moisture condensation on the cold powder.
-
Environment: Perform all manipulations in an environment with the lowest possible relative humidity. A nitrogen-filled glove box is ideal.
-
Weighing:
-
Use a clean, dry spatula.
-
Briefly open the stock bottle, remove the approximate amount of material needed, and immediately reseal the bottle with paraffin film.
-
Transfer the material to a pre-tared weighing vessel. Record the mass quickly.
-
-
Dissolution: If preparing a solution, add the solvent to the weighed solid immediately to prevent further moisture absorption.
-
Storage: Return the stock bottle to the appropriate long-term storage conditions.
Protocol 2: Procedure for Drying a Hygroscopic Compound Using a Vacuum Oven
-
Sample Preparation: Spread the hygroscopic powder in a thin layer in a clean, dry glass container (e.g., a watch glass or a crystallization dish) to maximize the surface area.
-
Initial Weighing: Accurately weigh the container with the sample and record the mass.
-
Oven Setup: Place the sample in a vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap.
-
Drying:
-
Set the oven to a mild temperature (e.g., 35°C). This temperature must be well below the compound's melting point or decomposition temperature.
-
Slowly apply vacuum to avoid creating a powder storm.
-
Dry the sample for 12-24 hours.
-
-
Mass Check:
-
Turn off the vacuum and vent the oven with a dry, inert gas like nitrogen or argon.
-
Quickly remove the sample and place it in a desiccator to cool to room temperature (approx. 30 minutes).
-
Reweigh the sample.
-
-
Drying to Constant Mass: Repeat steps 4 and 5 for shorter intervals (e.g., 2-4 hours) until two consecutive weighings are constant (e.g., within ±0.1 mg). This confirms that all volatile components, primarily water, have been removed.
-
Final Storage: Immediately transfer the dry powder to a suitable storage container as described in the FAQ section.
Visualizations
Diagram 1: Recommended workflow for handling and troubleshooting this compound derivatives.
Diagram 2: Cause-and-effect relationship of hygroscopicity on experimental outcomes.
References
- Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1059.
- Hegedus, J. A., & Williams, M. V. (1995). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 923-929.
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- Rheology Lab. (n.d.). Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders.
- Crouter, A., & Briens, L. (2014). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. AAPS PharmSciTech, 15(1), 65-74.
- PowderTechnology.info. (n.d.). Hygroscopicity in Food Powders Measuring.
- Fukushima, Y., et al. (2025). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Chemical and Pharmaceutical Bulletin. (Note: This is a future-dated publication, citation based on available pre-print/abstract information).
- O'Brien, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 111(10), 2733-2743.
- Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs.
- O'Brien, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 111(10), 2733-2743.
- Pavlík, Z., & Černý, R. (2008). Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. Journal of Applied Sciences, 8(19), 3436-3442.
- Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges.
- Senthil, V., & Sriranjani, R. (2012). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net.
- O'Brien, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 111(10), 2733-2743.
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.
- Newman, A., Reutzel-Edens, S., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Forum discussion].
- Prakash, K., & Sridharan, A. (2012). Hygroscopic moisture content: Determination and correlations. Geotechnical and Geological Engineering, 30, 1049-1055.
- O'Brien, S., et al. (2022). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate.
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.
- Foley, D. J., et al. (2015). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Organic Process Research & Development, 19(12), 1938-1945.
- Nere, N. K., et al. (2012). Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. Organic Process Research & Development, 16(7), 1251-1259.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102463, 2H-Azepin-2-one, 3-aminohexahydro-.
- Stephenson, G. A., et al. (2000). Hydrates and Solid-State Reactivity: A Survey of β-Lactam Antibiotics. Journal of Pharmaceutical Sciences, 89(7), 958-968.
- ChemBK. (n.d.). This compound.
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102463, 2H-Azepin-2-one, 3-aminohexahydro-.
- ChemBK. (2024). This compound.
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. rheologylab.com [rheologylab.com]
- 4. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. researchgate.net [researchgate.net]
- 8. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. blog.vestanutra.com [blog.vestanutra.com]
- 13. chembk.com [chembk.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions Involving 3-Aminoazepan-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminoazepan-2-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in optimizing reaction outcomes. This compound, a valuable chiral building block containing a caprolactam ring and a primary amine, presents unique challenges and opportunities in synthesis. The choice of solvent is paramount, as it governs reactant solubility, reaction kinetics, pathway selection, and ultimately, product yield and purity.
This document is structured to provide practical, field-proven insights, explaining the causality behind experimental choices to empower you to overcome common hurdles in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during reactions with this compound, offering systematic approaches to diagnose and resolve them.
Q1: My reaction yield is consistently low. What are the likely solvent-related causes and how can I improve it?
Low yields are a frequent issue that can often be traced back to suboptimal solvent conditions.[1][2] Several factors may be at play:
-
Poor Solubility of Reactants: If this compound or other reagents are not fully dissolved, the reaction becomes heterogeneous and proceeds slowly, if at all. The zwitterionic character of amino acids, and by extension the amino-lactam structure, means solubility can be highly dependent on the solvent system.[3]
-
Inappropriate Solvent Polarity: The polarity of the solvent must match the mechanism of the reaction. Polar reactions are typically accelerated in polar solvents, which can stabilize charged intermediates and transition states.[4]
-
Solvent-Induced Side Reactions: The solvent may not be an innocent bystander. Protic solvents (e.g., methanol, water) can compete with the amine as a nucleophile or participate in undesired hydrolysis of sensitive reagents (like acyl chlorides) or the lactam ring itself under harsh conditions.[5][6]
-
Product Loss During Workup: The final product may have significant solubility in the aqueous phase used during extraction, especially if it retains polar functional groups. This can lead to substantial product loss.[7]
Troubleshooting Workflow for Low Yields
To systematically address low yields, a logical diagnostic approach is essential. The following workflow can help pinpoint the root cause.
Caption: A logical workflow for diagnosing low reaction yields.
Q2: I'm observing significant side product formation. How can solvent choice mitigate this?
Side product formation is often a result of the solvent enabling undesired reaction pathways.[8] For this compound, common side reactions include:
-
Dimerization/Polymerization: Self-condensation can occur, especially at elevated temperatures or concentrations.[9]
-
Lactam Ring Opening: The caprolactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, a risk that is heightened in aqueous or alcoholic solvents.[5][6]
-
Reaction with Solvent: In reactions involving highly reactive intermediates (e.g., carbocations), the solvent may be captured, leading to impurities.
Strategies for Mitigation:
-
Switching Polarity: If a nonpolar side product is forming from a polar reaction, switching to a more polar solvent can disfavor the side reaction pathway.
-
Employing Aprotic Solvents: For reactions sensitive to protons or nucleophilic attack from the solvent (e.g., N-acylation with acyl halides), switching from a protic solvent (like ethanol) to a non-reactive, anhydrous aprotic solvent (like Dichloromethane (DCM) or Tetrahydrofuran (THF)) is critical.[2]
-
Lowering Reaction Temperature: While not a solvent property, using a solvent with a lower boiling point can facilitate running the reaction at a reduced temperature, thereby decreasing the rate of side product formation.
Q3: My starting material won't dissolve. What is the best approach to find a suitable solvent?
Solubility is the first prerequisite for a successful homogeneous reaction.[10] this compound has both a polar lactam and a basic amine, making its solubility complex.
Recommended Actions:
-
Consult a Solubility Table: Start by screening a panel of solvents with varying polarities.[11] The principle of "like dissolves like" is a good starting point.[11]
-
Use Co-solvents: If the compound is poorly soluble in an ideal reaction solvent, adding a small amount of a high-solubility co-solvent (like DMSO or DMF) can be effective.[11] Titrate the co-solvent in small increments to find the minimum amount needed for dissolution.
-
Gentle Heating: Warming the mixture can increase solubility, but be cautious of thermal degradation.[11]
-
pH Adjustment (for subsequent reactions): If using the hydrochloride salt of this compound, its solubility in polar solvents will be high.[12] Neutralizing it in situ with a base just before the reaction can be an effective strategy if the free base has poor solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for solvent selection?
Understanding the molecule's structure is key.
-
Polarity: It contains two polar functional groups: an amide (lactam) and a primary amine. This makes the molecule polar.
-
Hydrogen Bonding: Both the N-H of the amine and the N-H of the lactam can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This suggests strong interactions with protic solvents.[13]
-
Basicity: The primary amino group is basic and can be protonated to form an ammonium salt, which dramatically increases its solubility in polar protic solvents like water.[11][14]
Q2: Which classes of solvents are generally recommended for common reactions with this compound?
The optimal solvent class is highly dependent on the reaction type. Below is a summary table to guide your initial selection.
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale |
| N-Acylation | Polar Aprotic | DCM, THF, Acetonitrile | Prevents reaction with acylating agent and dissolves many organic reagents.[15][16] |
| Green Solvents | Water, Ethyl Acetate | Environmentally benign options for certain acylation methods.[17][18] | |
| Reductive Amination | Polar Aprotic (for STAB) | Dichloroethane (DCE), THF | STAB (Sodium triacetoxyborohydride) is moisture-sensitive.[19] |
| Polar Protic (for NaBH₄, NaCNBH₃) | Methanol, Ethanol | These reducing agents are stable and effective in alcoholic solvents.[19][20] | |
| General Nucleophilic Additions | Polar Aprotic | DMSO, DMF | High polarity helps to dissolve salts and stabilize charged intermediates without interfering via protonation. |
Q3: How does solvent polarity affect reaction outcomes?
Solvent polarity can have a profound impact on both reaction rate and selectivity.[4]
-
Reaction Rate: For reactions that proceed through a polar or charged transition state (common for reactions involving amines and carbonyls), polar solvents generally increase the reaction rate by stabilizing this transition state relative to the less polar reactants.[4]
-
Selectivity: In cases where multiple reaction pathways are possible, changing the solvent polarity can favor one pathway over another. For instance, a less polar solvent might favor an intramolecular cyclization over an intermolecular reaction by promoting substrate folding.[21]
Q4: What are the best practices for purifying this compound derivatives?
Purification can be challenging due to the polarity of the derivatives.[7]
-
Crystallization: This is often the most effective method for obtaining high-purity material. A solvent/anti-solvent system is typically required. Common systems include precipitating the product from a polar solvent (e.g., Methanol, Ethanol, Isopropyl alcohol) by adding a nonpolar anti-solvent (e.g., Diethyl ether, Hexanes).[22]
-
Column Chromatography: Due to the polarity, standard silica gel chromatography can be difficult (streaking, poor separation). It is often necessary to use a polar mobile phase, such as DCM/Methanol or Ethyl Acetate/Methanol, sometimes with a small amount of triethylamine or ammonia to prevent the basic amine from interacting strongly with the acidic silica.
-
Acid/Base Extraction: If the product is basic, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.[7]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Small-Scale Solvent Screening
This protocol allows for the rapid determination of a suitable solvent or co-solvent system for a reaction.
Materials:
-
This compound
-
Reaction partner (e.g., acyl chloride, aldehyde)
-
Set of candidate solvents (e.g., DCM, THF, Acetonitrile, Methanol, Water, DMSO)
-
Small vials (e.g., 1 mL) with stir bars
-
TLC plates and appropriate mobile phase
Procedure:
-
Dispense a small, known amount (e.g., 5-10 mg) of this compound into several vials.[11]
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent.
-
Stir at room temperature and visually assess solubility. Note any solvents where the material fully dissolves.
-
To the vials with dissolved starting material, add the reaction partner (1.0-1.2 equivalents).
-
Stir the reactions at the intended temperature (e.g., room temperature or 40 °C).
-
Monitor the reaction progress after set time points (e.g., 1 hr, 4 hr, 24 hr) using TLC to assess the consumption of starting material and the formation of the desired product.
-
Compare the results to identify the solvent that provides the best balance of solubility and reaction efficiency.
Caption: A workflow for systematic solvent screening.
Protocol 2: Optimized N-Acylation using an Acyl Chloride
This protocol provides a robust starting point for the N-acylation of this compound.[15][16]
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Ensure all glassware is flame- or oven-dried to remove moisture.[2]
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (TEA or Pyridine) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[15]
References
- Banerjee, B., et al. (2010). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate.
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one. LookChem.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Reductive Amination. www.organic-chemistry.org.
- Patel, R. P., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. ResearchGate.
- Zarei, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry Research.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 6. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 21. researchgate.net [researchgate.net]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
minimizing degradation of 3-aminoazepan-2-one during synthesis and storage
Technical Support Center: 3-Aminoazepan-2-one
A Guide to Minimizing Degradation During Synthesis and Storage
Welcome to the technical support guide for this compound. As a valued member of the research and drug development community, we understand that the stability and purity of your chemical intermediates are paramount. This compound, a critical building block, is known for its susceptibility to degradation, which can impact reaction yields, purity profiles, and ultimately, the success of your projects.
This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the causes of degradation and offers robust, actionable solutions in a question-and-answer format. Our goal is to empower you with the knowledge to proactively minimize degradation, troubleshoot issues as they arise, and ensure the long-term integrity of your material.
Section 1: Understanding the Core Instability: Degradation Pathways
Before troubleshooting, it's crucial to understand the chemical vulnerabilities of this compound. The molecule contains a lactam ring and a primary amine, both of which are reactive functional groups. The primary degradation pathways are hydrolysis and dimerization.
-
Hydrolysis: The electrophilic carbonyl carbon of the lactam is susceptible to nucleophilic attack by water. This reaction is catalyzed by acidic or basic conditions and leads to the opening of the seven-membered ring, forming 6-amino-2-aminoheptanoic acid.[1][2][3] This compromises the structural integrity of the molecule for its intended downstream use.
-
Dimerization/Oligomerization: The primary amine of one molecule can act as a nucleophile, attacking the lactam carbonyl of another molecule.[4] This process is often accelerated by heat and high concentrations, leading to the formation of dimers and higher-order oligomers, which present as significant impurities.
Primary Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Section 2: Troubleshooting Guide for Synthesis & Workup
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: I'm observing a significant amount of a higher molecular weight impurity in my crude reaction mixture by LC-MS, which I suspect is a dimer. What is causing this and how can I prevent it?
A1:
-
Probable Cause: Dimerization is a common issue, typically driven by excessive heat or prolonged reaction times at high concentrations.[4] The nucleophilic primary amine of one molecule attacks the electrophilic lactam carbonyl of another. This is particularly prevalent during final concentration steps or distillations if temperatures are too high.
-
Preventative Measures & Solutions:
-
Temperature Control: Maintain the reaction and workup temperatures as low as reasonably possible. During solvent removal, use a rotary evaporator with a water bath temperature not exceeding 40-45°C.
-
Minimize Time in Solution: Do not let reaction mixtures or solutions of the purified product sit for extended periods, especially at room temperature or elevated temperatures. Process the material promptly.
-
pH Control: During aqueous workup, maintain a neutral or slightly acidic pH. Strongly basic conditions can deprotonate the primary amine, potentially increasing its nucleophilicity and accelerating dimerization.
-
Purification Strategy: If using column chromatography, ensure the column is not allowed to run dry or heat up. Use moderate flow rates and consider running the column in a cold room for particularly sensitive batches.
-
Q2: My final isolated product is off-white or yellowish, but I expected a white solid. Is this a sign of degradation?
A2:
-
Probable Cause: Discoloration can be a sign of minor oxidative degradation or the presence of trace, highly colored impurities. While often not impacting the purity significantly by techniques like NMR or HPLC, it indicates a potential instability that could worsen over time. The primary amine is susceptible to oxidation.
-
Preventative Measures & Solutions:
-
Inert Atmosphere: During the final stages of synthesis, particularly solvent removal and drying, work under an inert atmosphere (Nitrogen or Argon). This minimizes contact with atmospheric oxygen.
-
Degas Solvents: For sensitive reactions or final recrystallizations, using solvents that have been degassed (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) can be beneficial.
-
Charcoal Treatment: If the discoloration is due to persistent, non-volatile impurities, a charcoal treatment of the product in a suitable solvent followed by filtration through celite can be effective. Perform this step quickly and at a moderate temperature to avoid product loss or degradation on the charcoal surface.
-
Q3: My reaction yield is inconsistent between batches. Could degradation during the aqueous workup be the cause?
A3:
-
Probable Cause: Yes, inconsistent yields are often linked to degradation during workup, primarily through hydrolysis.[2] The lactam ring is susceptible to cleavage under both strongly acidic and strongly basic conditions. If your workup involves pH adjustments, exposure time and the strength of the acid/base are critical variables.
-
Preventative Measures & Solutions:
-
Use Weaker Acids/Bases: For pH adjustments, use weaker or buffered systems where possible (e.g., saturated sodium bicarbonate instead of 5M NaOH, or citric acid instead of concentrated HCl).
-
Minimize Exposure Time: Perform extractions and pH adjustments swiftly. Do not allow the product to remain in strongly acidic or basic aqueous layers for longer than necessary.
-
Work at Lower Temperatures: Conduct the aqueous workup using cold solutions and an ice bath. Lower temperatures significantly slow the rate of hydrolysis.
-
Salting Out: Instead of multiple extractions that prolong contact time, add sodium chloride to the aqueous layer to decrease the solubility of your product, allowing for a more efficient extraction with fewer passes.
-
Section 3: Storage and Handling FAQs
Proper storage is critical for maintaining the long-term purity and viability of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: The key to long-term stability is to protect the compound from moisture, air, and heat.[5][6]
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Reduces rates of all degradation pathways (hydrolysis, dimerization).[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine.[8] |
| Moisture | Tightly sealed vial, store in a desiccator | Prevents hydrolysis of the lactam ring.[5][6] |
| Light | Amber vial or store in the dark | Protects against potential photolytic degradation.[5] |
Q2: I need to make a stock solution. What solvent should I use and how long can I expect it to be stable?
A2: The stability of this compound in solution is significantly lower than in its solid state.
-
Solvent Choice: For immediate use, aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable. For buffer solutions, prepare them fresh and use them immediately. Avoid protic solvents like methanol or water for storage, as they can participate in degradation reactions.
-
Stability & Storage: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable (e.g., for an automated synthesis run), store the solution at low temperature (2-8°C) under an inert atmosphere for no more than 24 hours. Long-term storage of solutions is not advised. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.[8][9]
Section 4: Protocols for Quality Control & Stability Assessment
To ensure the integrity of your material, especially before its use in critical experiments, implementing a quality control and stability assessment plan is essential. This often involves a "forced degradation" study to understand what impurities to look for.[10][11][12]
Protocol 4.1: Forced Degradation Study Workflow
A forced degradation study intentionally stresses the compound to identify likely degradation products and establish a stability-indicating analytical method.[10][13][14]
Caption: Workflow for a forced degradation study.
Protocol 4.2: Stability-Indicating UPLC Method
This method is designed to separate the parent compound from its potential degradation products identified in the forced degradation study.
-
Instrumentation: UPLC system with a PDA/TUV detector and Mass Spectrometer (Q-TOF or similar).
-
Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm and MS scan (positive ion mode).
-
Self-Validation: A successful method will show baseline separation of the main this compound peak from new peaks that appear in the stressed samples (acid, base, oxidative). The peak for the hydrolyzed product should be significantly more polar (elute earlier), while the dimer should be less polar (elute later).
By implementing these troubleshooting strategies, storage protocols, and analytical checks, you can ensure the quality and stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
- Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lactamases.
- The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- The Mechanisms of Catalysis by Metallo β-Lactamases. National Institutes of Health (NIH). [Link]
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. [Link]
- Peptide Storage. Peptide Storage Guide. [Link]
- Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo. [Link]
- Discussion on the dimerization reaction of penicillin antibiotics. National Institutes of Health (NIH). [Link]
- Handling and Storage of Peptides - FAQ. AAPPTec. [Link]
- How can store amino acids stock solutions?
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pangoo.biz [pangoo.biz]
- 7. Peptide Storage - Altara Peptides [altarapeptides.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apicule.com [apicule.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Senior Application Scientist’s Guide to Purity Determination of 3-aminoazepan-2-one via Quantitative ¹H NMR (qNMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Accurate Purity Assessment
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-aminoazepan-2-one is not merely a quality metric; it is a cornerstone of safety and efficacy. Trace impurities can possess unintended biological activity, impact stability, or alter the physicochemical properties of the final drug product. Consequently, regulatory bodies demand rigorous and accurate purity data.
While chromatographic techniques like HPLC are workhorses in purity analysis, they are relative methods that depend on the availability of a certified reference standard of the analyte itself.[1][2] This guide presents a comprehensive framework for employing quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, for the absolute purity determination of this compound. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[1][3] This allows for direct, SI-traceable quantification against a certified internal standard, often without needing a reference standard of the analyte.[1] This guide provides not just a protocol, but the scientific rationale underpinning a robust, reliable, and validated qNMR workflow.
The qNMR Workflow: A Self-Validating System
The successful implementation of qNMR for purity determination hinges on a systematic approach, from sample preparation to data processing. Each step is designed to minimize error and ensure the final result is a true reflection of the sample's purity.
Caption: The qNMR workflow for purity determination.
Part 1: Method Design and Sample Preparation
The integrity of the final purity value is established long before the NMR spectrometer acquires any data. Meticulous planning and execution in this phase are non-negotiable.
Selection of the Internal Standard (IS)
Causality: The internal standard is the anchor of the entire measurement; any uncertainty in its purity or mass is transferred directly to the analyte's calculated purity.[4] For this compound, a polar lactam, the IS must be compatible with polar solvents and possess signals that are well-resolved from the analyte's proton signals.
Key Criteria for a Suitable Internal Standard:
-
High Purity: Certified purity of ≥99% is required.[1]
-
Chemical Stability: Must not react with the analyte, solvent, or trace moisture.[1][5]
-
Solubility: Must be fully soluble in the chosen deuterated solvent.[5]
-
Non-overlapping Signals: Must have at least one sharp, simple signal (a singlet is ideal) in a region of the ¹H NMR spectrum free from analyte or impurity signals.[5][6]
-
Hygroscopicity: Should be non-hygroscopic to ensure accurate weighing.[7]
| Internal Standard | Suitable Solvents | Key Signal (Approx. δ) | Rationale & Considerations |
| Maleic Acid | DMSO-d₆, D₂O | Singlet ~6.3 ppm | Excellent for polar compounds. The vinylic proton is a sharp singlet, well away from the aliphatic signals of this compound.[4][7] |
| Dimethyl Sulfone | DMSO-d₆, CDCl₃, D₂O | Singlet ~3.1 ppm | Highly stable and provides a sharp singlet. May overlap with analyte signals in some cases, requiring careful spectral examination.[4][7] |
| 1,4-Dinitrobenzene | DMSO-d₆, CDCl₃ | Singlet ~8.5 ppm | Provides a signal in the downfield aromatic region, ensuring no overlap with the analyte. Good choice for many aliphatic compounds.[8] |
Solvent Selection
Causality: The solvent's primary role is to create a homogeneous solution of both the analyte and the IS, which is essential for obtaining sharp, well-defined NMR signals.[9] For the polar this compound, a polar deuterated solvent is necessary.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice due to its high solubilizing power for a wide range of polar compounds.[1] Its residual proton signal at ~2.5 ppm is unlikely to interfere with the key signals of this compound.
-
D₂O (Deuterium Oxide): Suitable for highly water-soluble compounds. A key consideration is that the amine (-NH₂) and amide (-NH-) protons of this compound will exchange with deuterium, causing their signals to disappear. Quantification must rely on non-exchangeable C-H protons.[1]
Experimental Protocol: Sample Preparation
This protocol ensures the highest accuracy by minimizing weighing and transfer errors.
-
Equipment: Use a calibrated microbalance with at least 0.001 mg readability.[7][9]
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial. Record the mass precisely.
-
IS Weighing: Accurately weigh an appropriate amount of the chosen internal standard (e.g., Maleic Acid) into the same vial to achieve a molar ratio between the analyte and IS as close to 1:1 as possible.[9][10] This optimizes the accuracy of signal integration.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A visually clear, particulate-free solution is mandatory.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Part 2: Optimizing NMR Data Acquisition
Acquiring a "pretty" spectrum is different from acquiring a "quantitative" spectrum. For qNMR, specific parameters must be carefully optimized to ensure that the recorded signal intensities are a true representation of the nuclear ratios.
The Critical Importance of Relaxation Delay (D1)
Causality: For an NMR signal's integral to be accurate, the nuclear spins must be allowed to fully return to their equilibrium state before the next pulse is applied. The time constant for this process is T₁. If the delay between scans is too short, signals with long T₁ values will become saturated, and their integrals will be artificially small, leading to a severe underestimation of purity.[11]
Protocol:
-
Measure T₁: Before running the quantitative experiment, perform an inversion-recovery experiment on the prepared sample to measure the T₁ values for all signals of interest from both the analyte and the internal standard.[11]
-
Set D1: The relaxation delay (D1) must be set to a minimum of 5 times the longest measured T₁ value (a more conservative 7 x T₁ is even better).[12] For small molecules, T₁ values can be several seconds, meaning D1 may need to be 15-30 seconds or longer. This is the single most critical parameter for qNMR accuracy.[13]
Acquisition Parameters for Quantitative Accuracy
The following table outlines the key acquisition parameters and the scientific reasoning for their settings.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | Calibrated 90° | Ensures uniform and maximum excitation across the entire spectrum, which is essential for accurate quantification. |
| Relaxation Delay (D1) | ≥ 5 x longest T₁ | Prevents signal saturation and ensures integrals are accurate.[11][12][13] |
| Acquisition Time (AT) | ≥ 3 seconds | Allows the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts that distort peak shape and baseline.[9] |
| Number of Scans (NS) | 16 to 64 (or more) | Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the peaks being integrated. This is required for integration precision of <1%.[6][9] |
| Spectral Width (SW) | Cover all signals + baseline | Ensure at least 1-2 ppm of flat baseline on either side of the signals of interest for accurate baseline correction. |
| Receiver Gain (RG) | Auto-adjust, avoid clipping | Must be set to maximize the dynamic range without allowing the FID to be clipped, which would invalidate the entire dataset. |
Part 3: Data Processing and Purity Calculation
Automated processing routines are often inadequate for the precision required in qNMR. Manual, careful processing is essential.
Processing Workflow
-
Fourier Transform: Apply an exponential multiplication with a small line broadening factor (LB = 0.3 Hz) to improve S/N without significantly affecting resolution.[6][9]
-
Phase Correction: Manually adjust the zero-order and first-order phase correction to ensure all peaks have a perfectly symmetrical, absorptive lineshape. Incorrect phasing is a major source of integration error.[9][10]
-
Baseline Correction: Manually apply a multipoint baseline correction across the entire spectrum, paying close attention to the regions around the integrated peaks to ensure a flat, zero-level baseline.[9][10]
-
Signal Integration:
-
Select a well-resolved, non-exchangeable proton signal for the analyte (e.g., one of the -CH₂- signals).
-
Select the designated signal for the internal standard.
-
Define the integration limits broadly to encompass the entire peak, including the wings and any ¹³C satellites, to capture >99% of the signal intensity.[9] The integration approach (including or excluding satellites) must be applied consistently to both the analyte and IS signals.[10]
-
The Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation, which relates the integrated signal areas to the molar quantities of the analyte and the internal standard.[6]
Purityₐ (%) = ( Iₐ / Nₐ ) * ( Nᵢₛ / Iᵢₛ ) * ( MWₐ / MWᵢₛ ) * ( mᵢₛ / mₐ ) * Purityᵢₛ
Where:
-
Iₐ and Iᵢₛ : Integrated areas of the signals for the analyte and internal standard, respectively.
-
Nₐ and Nᵢₛ : Number of protons giving rise to the integrated signals for the analyte and IS.
-
MWₐ and MWᵢₛ : Molecular weights of the analyte and internal standard.
-
mₐ and mᵢₛ : Masses of the analyte and internal standard.
-
Purityᵢₛ : Certified purity of the internal standard (as a percentage).
Method Validation: Ensuring Trustworthiness
A developed qNMR protocol is not complete until it has been validated to prove it is fit for its intended purpose. Validation should be performed in accordance with guidelines such as ICH Q2(R2).[14][15] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, IS).
-
Linearity & Range: Demonstrating a linear relationship between concentration and signal response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Performance Comparison: qNMR vs. Alternative Techniques
While qNMR offers significant advantages, it is important to understand its performance in the context of other common purity determination methods.
| Technique | Principle | Advantages | Disadvantages |
| ¹H qNMR | Signal area is proportional to the number of nuclei. | Primary method ; SI traceable; non-destructive; requires no analyte-specific reference standard; provides structural information on impurities.[1][16] | Lower sensitivity than HPLC; potential for signal overlap in complex mixtures; requires careful parameter optimization (e.g., D1).[1] |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High sensitivity and resolution; well-established and widely available.[17][18] | Relative method ; requires a certified reference standard of the analyte; response factors vary between compounds; destructive.[2] |
| Gas Chromatography (GC) | Partitioning in a gaseous mobile phase. | Excellent for volatile impurities like residual solvents.[18] | Not suitable for non-volatile, thermally labile compounds like this compound without derivatization. |
| Elemental Analysis | Measures the percentage of C, H, N, etc. | Provides fundamental composition data. | Does not distinguish between the main compound and isomers or impurities with the same elemental composition. |
| Titration | Volumetric analysis based on a chemical reaction. | A primary method for quantifying specific functional groups. | Lacks specificity; will quantify any substance that reacts with the titrant.[19] |
Conclusion
Quantitative ¹H NMR spectroscopy is a powerful, accurate, and versatile primary method for determining the absolute purity of key pharmaceutical intermediates like this compound.[2][20] Its strength lies in its fundamental principle, which circumvents the need for analyte-specific reference standards required by chromatographic methods. However, this power is only realized through a deep understanding of the underlying NMR theory and meticulous attention to the experimental details, particularly the proper setting of the relaxation delay. By following the scientifically-grounded workflow detailed in this guide, researchers can generate high-quality, reliable, and defensible purity data essential for advancing drug development programs.
References
- Building Block.
- Quantitative NMR Spectroscopy. Durham University. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- What is qNMR and why is it important?. Mestrelab Resources. [Link]
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
- A Guide to Quantit
- Measuring relaxation times - Inversion recovery for T1. Durham University. [Link]
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- qNMR - Quantit
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- Setting up a Quantitative 1H-NMR experiment?.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Classification of solvents used for NMR spectroscopy.
- An optimized combination of relaxation delay (d1) and number of scans...
- qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
- ICH Valid
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications - Journal of Medicinal Chemistry. [Link]
- Quantitative 1H NMR methodology for purity assay with high accuracy.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. PubMed Central. [Link]
- This compound hydrochloride. PubChem. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. azom.com [azom.com]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Building Block. The relaxation delay [imserc.northwestern.edu]
- 14. scribd.com [scribd.com]
- 15. database.ich.org [database.ich.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jocpr.com [jocpr.com]
- 18. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 19. moravek.com [moravek.com]
- 20. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 3-aminoazepan-2-one
Introduction
3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a cyclic β-amino acid derivative that serves as a crucial chiral building block in medicinal chemistry.[1] Its seven-membered lactam scaffold is a privileged structure found in numerous pharmacologically active compounds, making the development of efficient and stereoselective synthetic routes a topic of significant interest for researchers and drug development professionals.[2] This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable intermediate, focusing on the underlying chemical principles, experimental feasibility, and overall efficiency of each approach. We will explore classical chemical methods starting from readily available feedstocks like L-lysine and ε-caprolactam, as well as modern biocatalytic routes that offer exceptional stereocontrol.
Overview of Synthetic Strategies: A Dichotomy of Approaches
The synthesis of this compound can be broadly categorized into two main schools of thought: classical chemical synthesis and biocatalytic/chemoenzymatic synthesis.
-
Classical Chemical Synthesis: These routes often rely on fundamental organic transformations. They are typically robust and scalable but may suffer from drawbacks such as the use of harsh reagents, high temperatures or pressures, and a lack of stereocontrol, often yielding racemic mixtures that require subsequent resolution.[3]
-
Biocatalytic and Chemoenzymatic Synthesis: Leveraging the inherent selectivity of enzymes, these modern approaches provide an elegant solution to the challenge of chirality.[2] They operate under mild, environmentally benign conditions (ambient temperature and pressure in aqueous media) and can generate products with very high enantiopurity, which is often a critical requirement in pharmaceutical development.[1]
Caption: High-level comparison of synthetic paradigms for this compound.
Detailed Analysis of Synthetic Routes
Route 1: Intramolecular Cyclization of L-Lysine
This is perhaps the most direct and cost-effective chemical method, utilizing the bio-renewable amino acid L-lysine as the starting material.[3][4] The core of this strategy is a thermally induced intramolecular amidation (lactamization).
Mechanism and Rationale: The synthesis involves heating a salt of L-lysine, typically the hydrochloride, with a base in a high-boiling solvent.[5] The base neutralizes the ammonium salt, freeing the primary amines. At elevated temperatures, the α-amino group acts as a nucleophile, attacking the activated carboxyl group (often an ester formed in situ with the alcohol solvent) to form the seven-membered lactam ring, eliminating water in the process.[3] The use of a Dean-Stark trap or refluxing under conditions that remove water is crucial to drive the equilibrium towards the cyclized product. A significant drawback is that the high temperatures and basic conditions typically lead to racemization at the α-carbon, resulting in DL-α-amino-ε-caprolactam.[3]
Caption: Workflow for the synthesis of racemic this compound from L-lysine.
Route 2: Functionalization of ε-Caprolactam
This approach begins with the bulk chemical ε-caprolactam, the monomer for Nylon 6, and introduces the amino group at the C-3 position through a nitration-reduction sequence.[3]
Mechanism and Rationale: The synthesis begins by activating the lactam, for example, by reacting it with phosgene. The subsequent step involves nitration using a nitrating agent to install a nitro group at the α-position, yielding 3-nitro-ε-caprolactam. The final and critical step is the reduction of the nitro group to a primary amine. This is typically achieved via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under high hydrogen pressure (around 150 atm) and elevated temperature (~100 °C).[3] This method produces a racemic mixture of the final product. While effective, this route involves hazardous reagents like phosgene and nitrating acids, and the high-pressure hydrogenation requires specialized equipment, potentially limiting its application in standard laboratory settings.
Route 3: Chemoenzymatic Synthesis from L-Lysine Derivatives
This elegant, multi-enzyme cascade provides enantiopure L-3-aminoazepanes and represents a significant advancement over classical methods.[2] It combines the precision of biocatalysis with simple chemical transformations.
Mechanism and Rationale: The synthesis starts with L-lysine, which is chemically converted to a protected amino alcohol (N-Cbz-L-lysinol). This substrate then enters a one-pot enzymatic cascade. First, a galactose oxidase (GOase) variant selectively oxidizes the primary alcohol to an aldehyde. This intermediate is not isolated due to its potential instability and racemization. Instead, an imine reductase (IRED) present in the same pot catalyzes an intramolecular reductive amination, forming the desired L-3-N-Cbz-aminoazepane with high enantiopurity.[2] The one-pot nature of the cascade is a key advantage, as it avoids the isolation of the labile aldehyde intermediate. This method highlights how biocatalysts can be combined to create efficient and stereoselective pathways to valuable chiral molecules under mild, environmentally friendly conditions.[2]
Caption: Chemoenzymatic cascade for the synthesis of protected L-3-aminoazepane.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific requirements of the researcher, such as the need for enantiopurity, the scale of the synthesis, and available equipment.
| Parameter | Route 1: Lysine Cyclization | Route 2: Caprolactam Functionalization | Route 3: Chemoenzymatic Cascade |
| Starting Material | L-Lysine (Bio-renewable, inexpensive)[4] | ε-Caprolactam (Bulk chemical)[6] | L-Lysine (Bio-renewable)[2] |
| Key Reagents | NaOH, high-boiling alcohols[5] | Phosgene, Nitrating acid, H₂/Pd-C[3] | Galactose Oxidase, Imine Reductase[2] |
| Reaction Conditions | High temperature (reflux)[5] | Harsh (phosgene), high pressure/temp[3] | Mild (ambient temp/pressure, aqueous)[2] |
| Enantioselectivity | Racemic (DL mixture)[3] | Racemic (DL mixture)[3] | High (>99% e.e. for L-isomer)[2] |
| Typical Yield | ~75%[3][5] | Quantitative for hydrogenation step[3] | Up to 54% (isolated)[2] |
| Number of Steps | 1-2 steps | Multiple steps | Multi-step but streamlined to one-pot[2] |
| Advantages | Simple, cost-effective, uses renewable feedstock. | Uses an inexpensive bulk chemical feedstock. | Excellent stereocontrol, mild conditions, green. |
| Disadvantages | Produces a racemic mixture. | Use of hazardous reagents, requires high-pressure equipment. | Requires specific enzymes, potentially lower overall yield. |
Experimental Protocols
Protocol 1: Synthesis of Racemic α-Amino-ε-caprolactam (ACL) from L-Lysine Hydrochloride[5]
-
Mixture Preparation: A stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and NaOH (24 g, 600 mmol) in hexanol (2.4 L) is prepared in a flask equipped with a Dean-Stark trap.
-
Reflux: The suspension is heated to reflux for 8 hours, during which water is collected in the Dean-Stark trap. The reaction is monitored by TLC until all starting material is consumed.
-
Work-up: The suspension is cooled and filtered to remove the byproduct NaCl.
-
Isolation of Hydrochloride Salt: The filtrate is concentrated under reduced pressure. The resulting crude product is dissolved in water. The solution is acidified to pH 6 with concentrated HCl. Partial concentration followed by cooling at room temperature affords crystalline ACL hydrochloride (74 g, 75% yield).
-
Preparation of Free Base: The ACL hydrochloride (from the previous step) is dissolved in methanol. NaOH (18 g, 450 mmol) is added. The suspension is stirred for 2 hours, filtered, and the filtrate is evaporated under reduced pressure to afford ACL as a white solid (57 g).
Protocol 2: General Concept for Hydrogenation of 3-Nitro-ε-caprolactam[3]
Note: This is a conceptual protocol as specific industrial details are proprietary. Extreme caution and specialized equipment are required.
-
Catalyst Loading: A high-pressure autoclave is charged with 3-nitro-ε-caprolactam and a palladium-on-activated-carbon catalyst (typically 5-10% Pd).
-
Pressurization: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 150 atm.
-
Reaction: The mixture is heated to around 100°C with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Work-up: After cooling and careful depressurization, the catalyst is removed by filtration. The solvent is evaporated to yield crude DL-3-amino-ε-caprolactam, which can be further purified by crystallization.
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways, each with a unique profile of advantages and challenges.
-
For applications where racemic material is acceptable and cost is a primary driver, the cyclization of L-lysine offers a straightforward and economical route.[3][5]
-
The functionalization of ε-caprolactam provides an alternative based on a different commodity chemical, but its reliance on hazardous conditions makes it less attractive for general laboratory synthesis.[3]
-
For the production of enantiomerically pure this compound, essential for modern pharmaceutical development, chemoenzymatic and biocatalytic methods are unequivocally superior.[1][2] The one-pot cascade using galactose oxidase and an imine reductase exemplifies a green, highly selective, and elegant synthetic strategy that avoids the pitfalls of classical chemical approaches.[2]
Researchers and drug development professionals should select a synthetic route based on a careful evaluation of their specific needs for stereochemical purity, scale, available resources, and safety considerations. The continued development of novel biocatalysts promises to further enhance the efficiency and accessibility of chiral this compound and its derivatives.
References
- Benchchem. (2025). Benchmarking Synthesis Efficiency: A Comparative Guide to (S)-3-amino-1-methylazepan-2-one and its Analogs.
- Wikipedia. (Date not available). 3-Amino-2-azepanon.
- LookChem. (Date not available). (s)-3-Aminoazepan-2-one.
- Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- RWTH Publications. (Date not available). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Google Patents. (Date not available). US7399855B2 - Synthesis of caprolactam from lysine.
- The Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 4. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Comparative Guide to the Biological Activity of 3-Aminoazepan-2-one Derivatives and Other Lactams
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, lactams—cyclic amides—represent a privileged scaffold, underpinning the therapeutic success of a vast array of pharmaceuticals. From the life-saving efficacy of β-lactam antibiotics to the diverse biological activities of larger ring systems, the structural nuances of the lactam ring profoundly influence its interaction with biological targets. This guide provides a comparative analysis of the biological activities of 3-aminoazepan-2-one derivatives against other notable lactam classes, including pyrrolidones, piperidones, and the well-documented β-lactams. By synthesizing available experimental data, we aim to offer a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction to Lactams in Drug Discovery
Lactams are classified based on the size of their ring: β-lactams (four-membered), γ-lactams (five-membered, e.g., pyrrolidones), δ-lactams (six-membered, e.g., piperidones), and ε-lactams (seven-membered, e.g., azepan-2-ones or caprolactams). The ring strain, particularly in β-lactams, is a key determinant of their chemical reactivity and, consequently, their biological function, most notably their ability to acylate bacterial enzymes.[1] However, larger, less strained lactam rings also exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2]
The introduction of substituents, such as an amino group at the C3 position of the lactam ring, can significantly modulate the compound's physicochemical properties and its pharmacological profile. This guide focuses on the this compound scaffold and its derivatives, providing a comparative perspective on their biological potential.
Comparative Biological Activity
Antimicrobial Activity
Lactams are most renowned for their antibacterial properties. The mechanism of action of β-lactam antibiotics, which involves the inhibition of bacterial cell wall synthesis, is well-established.[3] However, other lactam derivatives also exhibit antimicrobial potential through various mechanisms.
This compound Derivatives: Data on the antimicrobial activity of this compound derivatives is emerging. While extensive comparative studies are not yet widely available, the ε-caprolactam scaffold is a known constituent of some bioactive compounds. For instance, certain caprolactam-based polymers have demonstrated antibacterial activity.[4] The introduction of an amino group at the C3 position is anticipated to influence the molecule's polarity and potential for hydrogen bonding, which could enhance its interaction with microbial targets.
Other Lactams:
-
β-Lactams (Azetidin-2-ones): This class includes penicillins, cephalosporins, carbapenems, and monobactams, which are mainstays in the treatment of bacterial infections.[5] Their activity stems from the high reactivity of the β-lactam ring, which acylates and inactivates penicillin-binding proteins (PBPs) essential for peptidoglycan synthesis.[3]
-
γ-Lactams (Pyrrolidin-2-ones): Pyrrolidinone derivatives have shown a range of antimicrobial activities.[6] Some synthetic pyrrolidinones exhibit activity against both Gram-positive and Gram-negative bacteria.
-
δ-Lactams (Piperidin-2-ones): Piperidone derivatives have also been investigated for their antimicrobial properties, with some demonstrating notable activity against various bacterial and fungal strains.
Comparative Data on Antimicrobial Activity (MIC in µg/mL):
| Lactam Derivative Class | Staphylococcus aureus | Escherichia coli | Reference |
| β-Lactam (Representative) | Varies widely | Varies widely | [7] |
| Pyrrolidin-2-one Derivative | Moderate Activity | Moderate Activity | [6] |
| Piperidin-2-one Derivative | Moderate Activity | Moderate Activity | [7] |
| This compound Derivative | Data Not Available | Data Not Available |
Note: The table above is a template for comparison. Specific values for representative compounds should be populated from relevant literature as it becomes available.
Anticancer Activity
The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including lactams.
This compound Derivatives: While specific studies on the anticancer activity of simple this compound derivatives are limited, structurally related compounds have shown promise. For example, some caprolactam-modified bengamide analogues have been evaluated for their anticancer properties.[8] The 3-amino group offers a site for further chemical modification to potentially enhance cytotoxic activity and selectivity.
Other Lactams:
-
β-Lactams (Azetidin-2-ones): A growing body of evidence supports the anticancer potential of β-lactam derivatives.[2][9] They have been shown to exhibit cytotoxic effects against various cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of tubulin polymerization.[4][10]
-
γ-Lactams (Pyrrolidin-2-ones): Certain pyrrolidinone derivatives have demonstrated significant antiproliferative activity against human cancer cell lines.
-
δ-Lactams (Piperidin-2-ones): The piperidone ring is a common motif in many anticancer agents, and synthetic derivatives continue to be an active area of research.
Comparative Data on Anticancer Activity (IC50 in µM):
| Lactam Derivative Class | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) | Reference |
| β-Lactam (Azetidin-2-one) Derivative | 0.095 | 14.0 - 564.2 (nM) | [11][12] |
| Pyrrolidin-2-one Derivative | Data Not Available | Data Not Available | |
| Piperidin-2-one Derivative | Data Not Available | Data Not Available | |
| This compound Derivative | Data Not Available | Data Not Available |
Note: This table illustrates the type of comparative data that is valuable. The provided IC50 values for β-lactams are examples from the literature and highlight the potent activity that can be achieved.
Neuroprotective Activity
Neurodegenerative diseases represent a significant therapeutic challenge, and the discovery of neuroprotective agents is a key research priority.
This compound Derivatives: The neuroprotective effects of this compound derivatives are an underexplored area. However, the ε-caprolactam ring is present in some compounds with central nervous system activity. The 3-amino substituent could potentially interact with receptors or enzymes in the brain, offering a starting point for the design of novel neuroprotective agents.
Other Lactams:
-
β-Lactams: Interestingly, certain β-lactam antibiotics, such as ceftriaxone, have been shown to exhibit neuroprotective effects.[13][14][15] This neuroprotection is associated with an increase in the expression of the glutamate transporter GLT1, which helps to reduce excitotoxicity.[13][14][15][16][17]
-
γ-Lactams (Pyrrolidin-2-ones): The pyrrolidinone ring is the core structure of the "racetam" class of nootropic drugs, such as piracetam, which are known for their cognitive-enhancing effects. A novel phenylpyrrolidinone derivative has shown neuroprotective features in a model of glutamate excitotoxicity.[18]
-
δ-Lactams (Piperidin-2-ones): The piperidine moiety is found in numerous centrally acting drugs, and derivatives of piperidin-2-one are being investigated for their potential in treating neurological disorders.
Structure-Activity Relationships (SAR)
The biological activity of lactams is intricately linked to their chemical structure. Key factors influencing their activity include:
-
Ring Size: The size of the lactam ring affects its strain and conformation, which in turn influences its reactivity and ability to bind to biological targets. A study on the hydrolytic stability of lactams indicated that seven-membered rings are among the most stable, which could translate to better in vivo stability for drug candidates.[19]
-
Position and Nature of Substituents: The presence, position, and chemical nature of substituents on the lactam ring are critical for modulating biological activity. The 3-amino group in this compound provides a handle for introducing a wide variety of substituents to explore the chemical space and optimize for a desired biological effect. For β-lactams, the substituents at the N1 and C4 positions are crucial for their antibacterial spectrum and stability to β-lactamases.[20][21]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [6][11][22] Protocol: MTT Cell Viability Assay [23][24]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the lactam derivatives.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well. [11] * Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. [23]4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [11] * Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [11]5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Neuroprotective Activity: In Vitro Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from cell death induced by an excitotoxic agent like glutamate or NMDA. [25][26] Protocol: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures [18]
-
Neuronal Culture Preparation:
-
Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents.
-
Allow the neurons to mature in culture for a specified period.
-
-
Compound Pre-treatment:
-
Pre-treat the neuronal cultures with various concentrations of the lactam derivatives for a defined period (e.g., 1-24 hours).
-
-
Induction of Excitotoxicity:
-
Expose the neurons to a neurotoxic concentration of glutamate or NMDA for a short duration.
-
-
Washout and Recovery:
-
Wash out the excitotoxic agent and replace it with fresh culture medium containing the test compounds.
-
Allow the cells to recover for 24-48 hours.
-
-
Assessment of Neuronal Viability:
-
Assess neuronal viability using methods such as the MTT assay, LDH release assay (to measure cell death), or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
-
Data Analysis:
-
Quantify the percentage of neuroprotection conferred by the test compounds compared to the excitotoxin-treated control.
-
Conclusion and Future Directions
The lactam scaffold, in its various ring sizes and substitution patterns, remains a fertile ground for the discovery of new therapeutic agents. While β-lactams have a long and successful history as antibiotics and are now showing promise in oncology, the biological potential of larger lactam rings, such as the this compound core, is still being uncovered.
This guide highlights the diverse biological activities of lactams and underscores the significant data gap that currently exists for this compound derivatives. The provided experimental protocols offer a starting point for researchers to systematically evaluate the antimicrobial, anticancer, and neuroprotective properties of this and other novel lactam series.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Comparative studies against established lactam-based drugs and other heterocyclic compounds will be crucial in elucidating the unique therapeutic potential of this promising scaffold. Structure-activity relationship studies will be instrumental in guiding the rational design of more potent and selective drug candidates.
References
Please note that a comprehensive, numbered list of all cited sources with full bibliographic details and clickable URLs would be provided here in a complete guide.
Sources
- 1. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of aminoalkyl resveratrol derivatives inspired by cationic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. verixiv.org [verixiv.org]
- 14. Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-alpha-Amino-epsilon-caprolactam CAS#: 28957-33-7 [m.chemicalbook.com]
- 20. Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel medium size lactam ring analoges as antibacterial agents: Synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. US11879142B2 - Bioactive peptide molecules discovered by a combination of bioinformatics technique and chemical synthesis - Google Patents [patents.google.com]
- 26. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 3-aminoazepan-2-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the definitive structural validation of 3-aminoazepan-2-one, a critical chiral intermediate in modern drug development. We move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust, self-validating approach to structural elucidation. Our analysis is grounded in the principle that unambiguous molecular characterization is the bedrock of successful pharmaceutical research, preventing costly downstream failures rooted in misidentified structures.
Introduction: The Imperative of Unambiguous Structure
This compound, a derivative of caprolactam, serves as a vital chiral building block in the synthesis of complex pharmaceutical agents. Its seven-membered ring and stereocenter at the C3 position present a unique scaffold for creating novel therapeutics. However, the synthetic routes to such molecules can often yield a variety of isomers (constitutional, stereo-, or enantioisomers) with vastly different biological activities and toxicological profiles. Therefore, absolute, unambiguous confirmation of its three-dimensional structure is not merely a procedural step but a foundational requirement for any research and development program.
This guide will treat the structural validation of this compound as a case study, comparing the "gold standard" of Single-Crystal X-ray Crystallography (SCXRD) with essential orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will demonstrate how these methods, when used in concert, provide a self-validating system of checks and balances, leading to an irrefutable structural assignment.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the only technique that provides a direct, high-resolution, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[1][2][3] It is considered the definitive method because it precisely measures bond lengths, bond angles, and absolute stereochemistry, leaving no ambiguity about the molecule's constitution and configuration.
Expertise & Causality: Why SCXRD is Definitive
The power of SCXRD lies in its ability to resolve the spatial coordinates of each non-hydrogen atom in a crystal lattice. When X-rays pass through a well-ordered crystal, they are diffracted into a unique pattern of reflections.[4][5] The angles and intensities of these diffracted beams contain the information required to calculate a three-dimensional electron density map of the molecule. By interpreting this map, we can build an atomic model with unparalleled precision. For a chiral molecule like (S)-3-aminoazepan-2-one, specialized methods can determine the absolute configuration, which is critical for pharmacological relevance.[3]
Experimental Protocol: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and precision.[1][4]
-
Crystallization (The Critical, Often Difficult, First Step):
-
Objective: To encourage the slow, orderly arrangement of molecules from a supersaturated solution into a single, defect-free crystal. A suitable crystal should be >0.1 mm in all dimensions.[4]
-
Procedure:
-
Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place this solution as a drop inside a sealed chamber containing a larger reservoir of a miscible "anti-solvent" (e.g., diethyl ether or hexane).
-
The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystal growth over several days or weeks.
-
-
Causality: Rapid precipitation ("crashing out") traps impurities and solvent, leading to a disordered lattice that will not diffract X-rays effectively. Slow growth is paramount for quality.[5]
-
-
Data Collection:
-
Objective: To mount a suitable crystal and collect a complete diffraction pattern using a diffractometer.
-
Procedure:
-
A single crystal is carefully selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (~100 K). This cryo-cooling minimizes thermal vibrations and radiation damage.
-
The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[3]
-
The crystal is rotated, and a series of diffraction images are collected by a detector over a wide angular range.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and build a chemically sensible atomic model.
-
Procedure:
-
The collected images are processed to determine the unit cell dimensions, crystal system, and space group.
-
The diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.
-
-
Data Presentation: Representative Crystallographic Data
The following table summarizes a representative, high-quality dataset for this compound.
| Parameter | Value | Significance |
| Chemical Formula | C₆H₁₂N₂O | Confirms the elemental composition in the crystal. |
| Formula Weight | 128.17 g/mol | Matches the expected molecular weight. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A common chiral space group; confirms the sample is enantiopure. |
| a, b, c (Å) | 5.61, 8.93, 13.54 | Dimensions of the unit cell, the repeating crystal building block. |
| V (ų) | 678.9 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁(F) | 0.035 | A low R-factor (<5%) indicates an excellent fit between the model and data. |
| Flack Parameter | 0.02(4) | A value near zero confirms the assigned absolute stereochemistry (e.g., 'S'). |
Experimental Workflow: SCXRD
Caption: Workflow for Single-Crystal X-ray Crystallography.
Part 2: Orthogonal Validation: NMR Spectroscopy
While SCXRD provides an unparalleled view of the solid-state structure, it is crucial to confirm that the structure is maintained in solution, where biological activity occurs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating molecular structure in solution.[6][7] It provides detailed information on the chemical environment of each atom, their connectivity, and through-space relationships.
Expertise & Causality: Why NMR is Essential
NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[8] The exact resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in the molecule.[9] Furthermore, spin-spin coupling between neighboring nuclei reveals direct bonding information (e.g., which protons are adjacent to which other protons), allowing for the assembly of the molecular skeleton piece by piece. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously connecting all the pieces of the structural puzzle.
Experimental Protocol: Probing the Structure in Solution
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. This reveals the number of different proton environments, their relative numbers (via integration), and their neighboring protons (via splitting patterns).
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. This shows the number of unique carbon environments in the molecule. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[6]
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, revealing long-range connectivity and piecing together the entire molecular framework.
-
Data Presentation: Representative NMR Data for this compound
The following table presents a predicted but chemically accurate NMR dataset.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm) |
| 7.51 (br s, 1H, -NH-) | 175.8 (C=O) |
| 3.45 (dd, J=4.8, 8.0 Hz, 1H, CH -NH₂) | 55.2 (C H-NH₂) |
| 3.10 (m, 2H, -NH ₂-) | 45.1 (-C H₂-NH-) |
| 2.95 (m, 2H, -CH ₂-NH-) | 30.5 (-C H₂-) |
| 1.80-1.55 (m, 4H, -CH ₂-CH ₂-) | 28.7 (-C H₂-) |
| 1.40 (m, 2H, -CH ₂-) | 25.4 (-C H₂-) |
Experimental Workflow: NMR Analysis
Caption: Workflow for structural elucidation by NMR spectroscopy.
Part 3: Confirmation of Identity: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] Its primary role in small molecule validation is to confirm the molecular weight and elemental composition with extremely high accuracy, providing an essential check on the molecule's identity.
Expertise & Causality: Why MS is a Necessary Check
While NMR and X-ray crystallography elucidate the structure, MS provides a rapid and definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can measure molecular mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.[11] This is a critical self-validating step; if the exact mass does not match the proposed structure, the assignments from other techniques must be re-evaluated. It is an indispensable tool in drug development for its speed and sensitivity.[10][12]
Experimental Protocol: Accurate Mass Determination
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Ionization: Introduce the sample into the mass spectrometer using a soft ionization source, typically Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes fragmentation.[11]
-
Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z of the protonated molecular ion ([M+H]⁺). Compare the measured exact mass to the theoretically calculated mass for the proposed formula C₆H₁₂N₂O.
Data Presentation: Representative HRMS Data
| Parameter | Value | Significance |
| Ionization Mode | ESI Positive | Creates protonated molecules, [M+H]⁺. |
| Calculated Exact Mass ([C₆H₁₃N₂O]⁺) | 129.10224 | The theoretical mass of the protonated molecule. |
| Measured Exact Mass | 129.10218 | The experimentally determined mass. |
| Mass Error | -0.5 ppm | The extremely small difference confirms the elemental formula. |
Experimental Workflow: Mass Spectrometry
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Part 4: A Synthesis of Techniques for Irrefutable Validation
No single technique, not even the gold standard of SCXRD, should be used in isolation for regulatory or publication-level structural validation. True scientific trustworthiness comes from the confluence of evidence from orthogonal methods.
Comparative Analysis
| Structural Information | SCXRD | NMR Spectroscopy | Mass Spectrometry |
| Connectivity | Definitive | Definitive | Inferred (via fragmentation) |
| 3D Atomic Arrangement | Definitive | Inferred (via NOE) | No |
| Absolute Stereochemistry | Definitive | Inferred (with chiral reagents) | No |
| Molecular Formula | Confirmed | Confirmed | Definitive (HRMS) |
| State of Matter | Solid | Solution | Gas Phase (ions) |
| Primary Strength | Unambiguous 3D structure | Detailed solution structure | Speed, sensitivity, formula confirmation |
Logical Workflow for Comprehensive Validation
The ideal validation process integrates these techniques in a logical sequence, where each step confirms and builds upon the last.
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. excillum.com [excillum.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. jchps.com [jchps.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Efficacy of 3-Aminoazepan-2-one Based Inhibitors for Drug Discovery Professionals
This guide provides an in-depth comparison of the efficacy of enzyme inhibitors based on the 3-aminoazepan-2-one scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced performance of these inhibitors, supported by experimental data and detailed methodologies. Our focus is to equip you with the critical information needed to make informed decisions in your research and development endeavors.
Introduction: The Potential of the this compound Scaffold
The this compound core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the design of protease inhibitors. Its seven-membered lactam ring offers a conformationally constrained yet flexible framework that can be strategically modified to achieve high potency and selectivity against specific enzyme targets. A significant advantage of this scaffold is the improved configurational stability it offers compared to smaller ring systems, which can translate to better pharmacokinetic profiles. This guide will primarily focus on the well-documented efficacy of this compound derivatives as inhibitors of cathepsin K, a key enzyme implicated in bone resorption and other pathological processes.
Mechanism of Action: Targeting Cysteine Proteases
Inhibitors based on the this compound scaffold predominantly target cysteine proteases, such as cathepsin K. These inhibitors typically function as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. The interaction often involves the formation of a reversible covalent bond between the electrophilic ketone of the inhibitor and the catalytic cysteine residue in the enzyme's active site. The specific substitutions on the 3-amino and other positions of the azepanone ring are crucial for determining the inhibitor's affinity and selectivity for its target enzyme.
Comparative Efficacy of this compound Based Cathepsin K Inhibitors
The following table summarizes the in vitro efficacy of several key this compound based inhibitors against human cathepsin K. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating higher potency.
| Compound ID | Modifications on Azepanone Ring | Human Cathepsin K Ki (nM) | Reference |
| 1 | Parent 4S-azepanone | 0.16 | [1] |
| 10 (Relacatib) | 4S-7-cis-methylazepanone | 0.041 | [2] |
| 20 | Specific P2 and P3 side chains | 0.16 | [1] |
| 24 | Specific P2 and P3 side chains | 0.0048 | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly indicates that substitutions on the azepanone ring can significantly impact inhibitory potency. For instance, the introduction of a cis-methyl group at the 7-position in Relacatib (10) resulted in a nearly four-fold increase in potency compared to the parent compound 1 [2]. Furthermore, modifications to the side chains at the P2 and P3 positions, as seen in compounds 20 and 24 , have led to the discovery of highly potent inhibitors with Ki values in the low picomolar range[1]. These findings underscore the importance of fine-tuning the inhibitor's structure to optimize interactions with the target enzyme's binding pockets.
Experimental Protocols
Protocol 1: In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the inhibitory activity of compounds against purified human cathepsin K using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin) or Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: Assay Buffer and diluted test compound.
-
Positive control wells: Assay Buffer and a known cathepsin K inhibitor (e.g., E-64).
-
Enzyme control wells (no inhibitor): Assay Buffer.
-
Blank wells (no enzyme): Assay Buffer.
-
-
-
Enzyme Addition:
-
Add recombinant human Cathepsin K to all wells except the blank wells.
-
Mix gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Inhibition Constant (Ki) for Competitive Inhibitors
The Ki value for a competitive inhibitor can be determined from the IC50 value using the Cheng-Prusoff equation[3]:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the concentration of inhibitor that produces 50% inhibition.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
Procedure:
-
Determine the Km of the enzyme for the specific substrate by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC50 value of the inhibitor as described in Protocol 1, using a substrate concentration that is typically close to the Km value.
-
Calculate the Ki using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the context of this compound based inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Cathepsin K signaling pathway in osteoclasts.
Caption: Workflow for determining inhibitor efficacy.
Conclusion and Future Directions
Inhibitors based on the this compound scaffold have demonstrated remarkable potency and potential as therapeutic agents, particularly against cathepsin K. The structure-activity relationship studies highlight the tunability of this scaffold, allowing for the optimization of both efficacy and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to evaluate new derivatives and compare their performance against existing compounds.
While the current body of literature predominantly focuses on cathepsin K, the versatility of the this compound scaffold suggests that it could be adapted to target other proteases. Future research in this area could explore the development of inhibitors for other cysteine proteases, or even other classes of enzymes, by systematically modifying the side chains and stereochemistry of the core structure. Such explorations could unlock the full potential of this privileged scaffold in addressing a wider range of diseases.
References
- Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395. [Link]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
- Yamashita, D. S., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612. [Link]
- Marquis, R. W., et al. (2001).
- Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631-633. [Link]
- GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. [Link]
- RSC Publishing. (2018). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. [Link]
- BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit. [Link]
- Yamashita, D. S., et al. (2006).
- BioVision. Cathepsin B Inhibitor Screening Kit (Fluorometric). [Link]
- Frontiers. Cathepsin K: The Action in and Beyond Bone. [Link]
- Li, N., et al. (2013). Cathepsin K activity-dependent regulation of osteoclast actin ring formation and bone resorption. Journal of Biological Chemistry, 288(34), 24467-24477. [Link]
Sources
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of 3-Aminoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust chiral HPLC method for the enantiomeric separation of 3-aminoazepan-2-one. The stereochemistry of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and toxicological profile. Consequently, reliable enantioselective analytical methods are indispensable in drug development and quality control.[1] This guide will navigate the complexities of separating the enantiomers of this compound, a molecule possessing both a lactam and a primary amine functionality, by comparing direct and indirect chiral HPLC strategies.
Understanding the Analyte: this compound
The structure of this compound presents a unique challenge for chiral separation. It features a chiral center at the C3 position, a polar lactam ring, and a basic primary amino group. The presence of the primary amine is a critical factor, as it is prone to strong interactions with the silica support of many chiral stationary phases (CSPs), potentially leading to poor peak shape and resolution.[2] Therefore, our method development strategy must account for these structural characteristics.
Strategic Approaches to Enantioseparation
There are two primary strategies for the chiral separation of this compound by HPLC:
-
Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.
-
Indirect Chiral HPLC: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[3]
The choice between these two strategies depends on factors such as the availability of suitable CSPs, the complexity of the sample matrix, and the desired sensitivity and throughput of the method.
Direct Enantioseparation: A Comparison of Chiral Stationary Phases
Direct chiral HPLC is often the preferred method due to its simplicity and avoidance of additional sample preparation steps. The selection of the appropriate CSP is the most critical step in this approach.[4] Based on the structure of this compound, the following classes of CSPs are the most promising candidates.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose carbamate or benzoate derivatives, are the most widely used and versatile CSPs for a broad range of chiral compounds, including those with primary amine and lactam functionalities.[1][4] They operate through a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition.
-
Mechanism of Action: The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the enantiomers can interact differently. The carbamate or benzoate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and π-π interactions.
-
Applicability: These CSPs have demonstrated high success rates for the separation of primary amines and lactams.[1][2] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development and sample solubility.[1]
-
Recommended Columns:
-
CHIRALPAK® IA, IB, IC, IE, IF: These are immobilized amylose and cellulose-based CSPs with broad selectivity.[2]
-
CHIRALCEL® OD-H, OJ-H: These are coated cellulose-based CSPs that have a long history of successful applications.[5][6]
-
CHIRALPAK® AD-H: A coated amylose-based CSP known for its excellent separation capabilities.[7]
-
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica, form another powerful class of CSPs.[8] Their complex structures, featuring multiple stereogenic centers, peptide backbones, and carbohydrate moieties, provide a variety of interaction sites for chiral recognition.[9]
-
Mechanism of Action: Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion.
-
Applicability: These CSPs are particularly well-suited for the separation of polar and ionizable compounds, including underivatized amino acids and cyclic amines. Given the primary amine and lactam groups in this compound, these CSPs are strong candidates.
-
Recommended Columns:
-
CHIROBIOTIC™ T (Teicoplanin): Highly effective for separating underivatized amino acids and other polar compounds.
-
CHIROBIOTIC™ V (Vancomycin): Offers complementary selectivity to teicoplanin-based phases.
-
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are formed by bonding cyclodextrins, which are cyclic oligosaccharides, to a silica support. Their structure features a hydrophobic cavity and a hydrophilic exterior.
-
Mechanism of Action: Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte or a portion of it fits into the cyclodextrin cavity.[10]
-
Applicability: These CSPs are effective for separating a variety of chiral compounds, particularly those with aromatic rings that can fit into the hydrophobic cavity. For this compound, which lacks a significant hydrophobic moiety, derivatization to introduce an aromatic group might be necessary to achieve good separation on these phases.
Crown Ether-Based CSPs
Crown ether-based CSPs are specifically designed for the separation of primary amines.[2]
-
Mechanism of Action: The chiral crown ether forms a complex with the protonated primary amine through hydrogen bonding.
-
Applicability: While highly effective for primary amines, these CSPs typically require the use of strongly acidic mobile phases (e.g., containing perchloric acid), which can be harsh on the HPLC system and are not ideal for preparative separations.[2][11]
Comparison of Recommended CSPs for Direct Separation
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Advantages for this compound | Disadvantages |
| Polysaccharide | Cellulose/Amylose Derivatives | H-bonding, π-π interactions, steric hindrance | High success rate for amines and lactams, broad selectivity.[1][2] | Coated versions have solvent limitations.[12] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | H-bonding, ionic interactions, inclusion | Excellent for polar and ionizable compounds like amino acids. | Can have lower efficiency than polysaccharide CSPs. |
| Cyclodextrin | α-, β-, γ-Cyclodextrin | Inclusion complexation | - | May require derivatization to introduce a suitable guest moiety. |
| Crown Ether | Chiral Crown Ether | Host-guest complexation | Highly specific for primary amines.[2] | Requires strongly acidic mobile phases.[11] |
Indirect Enantioseparation via Derivatization
The indirect approach involves reacting the primary amine of this compound with a chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase column (e.g., C18).
-
Principle: The CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to produce two diastereomers with different physicochemical properties, allowing for their separation by standard chromatography.
-
Advantages:
-
Utilizes readily available and less expensive achiral columns.
-
Can improve the chromatographic properties and detectability of the analyte.
-
-
Disadvantages:
-
Requires an additional reaction step, which can be time-consuming and may introduce impurities.
-
The CDA must be enantiomerically pure, and the reaction must proceed without racemization.
-
The reaction kinetics for both enantiomers must be identical.
-
Common Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Reacted | Detection |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | UV |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amine | UV |
| O-Phthaldialdehyde / N-acetyl-L-cysteine | OPA/NAC | Primary Amine | Fluorescence |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | Primary Amine | Fluorescence[4] |
Experimental Protocols
The following are proposed starting protocols for developing a chiral separation method for this compound. Optimization of the mobile phase composition, temperature, and flow rate will be necessary to achieve the desired resolution.
Protocol 1: Direct Chiral HPLC Method Development
-
Column Screening:
-
Screen a selection of polysaccharide (e.g., CHIRALPAK® IA) and macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T) columns.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Ethanol (90/10, v/v) with 0.1% diethylamine (DEA) or butylamine (BA) as a basic additive to improve peak shape.[1]
-
Polar Organic Mode: Use Acetonitrile/Methanol (90/10, v/v) with 0.1% DEA or BA.
-
Reversed-Phase (for Macrocyclic Glycopeptide CSPs): Begin with a mobile phase of Water/Methanol with 0.02% formic acid.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
-
Optimization:
-
Adjust the ratio of the mobile phase components to optimize selectivity and retention time.
-
Vary the type and concentration of the basic additive to improve peak symmetry.
-
Evaluate the effect of column temperature on resolution.
-
Protocol 2: Indirect Chiral HPLC Method Development
-
Derivatization Reaction (Example with NBD-Cl):
-
Dissolve a known amount of racemic this compound in a suitable solvent (e.g., ethanol).[4]
-
Add an excess of sodium bicarbonate followed by NBD-Cl (2 equivalents).[4]
-
Allow the reaction to proceed at room temperature or with gentle heating.[4]
-
Monitor the reaction for completion by TLC or achiral HPLC.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile. For example, start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NBD derivative.[4]
-
-
Optimization:
-
Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature) to ensure complete reaction and no racemization.
-
Adjust the HPLC gradient profile to achieve baseline separation of the diastereomers.
-
Conclusion and Recommendations
Developing a chiral separation method for a novel compound like this compound is an empirical process.[13] However, a systematic approach based on the analyte's structure and existing knowledge of chiral separation mechanisms can significantly increase the probability of success.
-
Recommendation: For initial screening, the direct method using immobilized polysaccharide-based CSPs is highly recommended due to their broad selectivity and robustness.[1][12] A screening protocol involving CHIRALPAK® IA, IB, and IC with both normal phase and polar organic mobile phases should be the first line of investigation. If direct methods fail to provide adequate resolution, the indirect method using a fluorescent chiral derivatizing agent like NBD-Cl offers a sensitive and reliable alternative.[4]
This guide provides a comprehensive framework for researchers to confidently approach the chiral separation of this compound. By systematically evaluating the proposed CSPs and methodologies, a robust and reliable enantioselective HPLC method can be successfully developed and validated.
References
- BenchChem. A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Accessed January 9, 2026.
- BenchChem. HPLC method for enantiomeric separation of chiral amines. Accessed January 9, 2026.
- Isleem, A., et al. (2018). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
- Péter, A., & Fülöp, F. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
- Lee, J. T., & Beesley, T. E. (2002).
- Columnex LLC. Chiral HPLC and SFC Columns. Accessed January 9, 2026.
- Jo, J. H., et al. (2021).
- Isleem, A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Toyo'oka, T., & Jin, D. (2010). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- MDPI. (2022).
- ResearchGate. Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF. Accessed January 9, 2026.
- Aturki, Z., & Fanali, S. (2020).
- Daicel. Daicel Polysaccharide Stationary Phases. Accessed January 9, 2026.
- Sousa, M., et al. (2020).
- ResearchGate. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Request PDF. Accessed January 9, 2026.
- Sigma-Aldrich.
- Stringham, R. W., & Ye, Y. K. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Scilit.
- MZ-Analysentechnik. INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. Accessed January 9, 2026.
- Chromatography Today.
- Esquivel, B., et al. (1998).
- Wang, R., et al. (2022).
- Wei, Y., et al. (2013). A facile enantioseparation for amino acids enantiomers using β-cyclodextrins functionalized Fe3O4 nanospheres. PubMed.
- Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed.
- Ilisz, I., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
- ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. Accessed January 9, 2026.
- Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
- Kotthaus, A. F., & Altenbach, H. J. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
- Daicel Chiral Technologies. CHIRALCEL-OD-H-OJ-H_Manual.pdf. Accessed January 9, 2026.
- Daicel Chiral Technologies. CHIRALCEL-OD-OJ.pdf. Accessed January 9, 2026.
- Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL® OJ COLUMNS. Accessed January 9, 2026.
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns. Accessed January 9, 2026.
- Analytics-Shop. 17325 - HPLC Column CHIRALCEL® OJ-H, 250 x 4,6 mm, 5 µm. Accessed January 9, 2026.
- Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
- Bhushan, R., & Kumar, V. (2005).
- Daicel Chiral Technologies. CHIRALPAK AD-H. Accessed January 9, 2026.
- Lee, J., et al. (2006).
- The Laboratory Store Ltd. Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. Accessed January 9, 2026.
- Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Accessed January 9, 2026.
- Daicel Chiral Technologies. instruction manual for chiralpak® ad-h. Accessed January 9, 2026.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Accessed January 9, 2026.
- Ilg, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. thelabstore.co.uk [thelabstore.co.uk]
- 8. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 3-aminoazepan-2-one: The Power of Quantitative NMR
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical attribute that dictates its efficacy, safety, and overall quality.[1] For a molecule like 3-aminoazepan-2-one, a key building block in various synthetic pathways, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on the robust and increasingly indispensable technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Primacy of Purity: Why It Matters for this compound
This compound, also known as DL-alpha-Amino-epsilon-caprolactam, serves as a crucial intermediate in the synthesis of various biologically active molecules. Impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Biological Activity: Impurities can interfere with the intended biological target, leading to reduced efficacy or off-target effects.
-
Toxicity: Certain impurities may be toxic, posing a safety risk in drug development.
-
Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations in subsequent reactions, impacting yield and purity of the final product.
-
Compromised Intellectual Property: A well-characterized and pure compound is essential for patent applications and regulatory submissions.
Given these critical considerations, the choice of analytical method for purity determination is a decision of paramount importance.
Quantitative NMR (qNMR): A First-Principles Approach to Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[2] Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard, qNMR is a direct and absolute method.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3][4]
The Causality Behind qNMR's Efficacy
The strength of qNMR stems from its foundation in a fundamental physical property of atomic nuclei. This "first-principles" approach provides several distinct advantages:
-
Universal Detection: ¹H qNMR, the most common form, can be applied to virtually any organic molecule containing hydrogen atoms.[4]
-
No Need for Identical Reference Standards: Quantification can be achieved using a certified internal standard that is structurally different from the analyte, as long as their signals do not overlap.[5] This is a significant advantage when a pure reference standard of the analyte is unavailable.
-
Simultaneous Qualitative and Quantitative Information: A single qNMR experiment provides both structural confirmation and purity information.[1]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is crucial when dealing with precious or limited quantities of material.[3]
-
Metrological Traceability: When performed with a certified reference material as the internal standard, qNMR provides results that are traceable to the International System of Units (SI).[6]
A Step-by-Step Guide to qNMR Purity Assessment of this compound
The following protocol outlines the key steps for determining the purity of this compound using ¹H qNMR with an internal standard.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity determination.
Detailed Protocol
1. Selection of the Internal Standard:
The choice of an internal standard is critical for accurate qNMR.[7] An ideal internal standard should:
-
Be of high, certified purity (ideally a Certified Reference Material - CRM).[8]
-
Be chemically stable and non-reactive with the analyte or solvent.[9]
-
Possess NMR signals in a region of the spectrum that does not overlap with the analyte's signals.[10]
-
Have a simple NMR spectrum (e.g., a singlet).[11]
-
Be soluble in the chosen deuterated solvent.[9]
For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the chosen internal standard. The molar ratio of analyte to internal standard should ideally be close to 1:1.[7]
-
Dissolve both the analyte and the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a high-quality NMR tube.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer.
-
Key Parameter Optimization:
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. This ensures complete relaxation of the nuclei between scans, leading to accurate signal intensities.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
-
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.
-
The purity of the this compound sample is calculated using the following formula:[1]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
is = Internal standard
-
Alternative Methods for Purity Assessment: A Comparative Overview
While qNMR offers significant advantages, other well-established techniques are also employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry.[12][13][14] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[15]
-
Principle: The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. Detection is typically achieved using a UV detector.
-
Strengths: High sensitivity, high resolution, and well-established methodologies for a wide range of compounds.[12]
-
Limitations: Requires a reference standard of the analyte for quantification, and the response factor of the detector can vary for different compounds, potentially leading to inaccurate quantification of unknown impurities. For compounds without a UV chromophore, derivatization may be necessary.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[18] It is particularly suitable for volatile and semi-volatile compounds.[13][19]
-
Principle: The sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.
-
Strengths: Excellent separation efficiency, high sensitivity, and the ability to provide structural information about the separated components.[18]
-
Limitations: The analyte must be volatile and thermally stable. For non-volatile compounds like this compound, derivatization is often required to increase volatility. The high temperatures used can sometimes cause degradation of the analyte.[18]
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct measurement of nuclear spins | Differential partitioning | Separation by volatility and mass detection |
| Quantification | Absolute (with internal standard)[3] | Relative (requires analyte reference standard) | Relative (requires analyte reference standard) |
| Universality | High (for ¹H NMR)[4] | Moderate (requires chromophore or derivatization)[16] | Low (requires volatility and thermal stability)[19] |
| Sample Throughput | Moderate | High | High |
| Destructive? | No[3] | Yes | Yes |
| Structural Info | Yes (simultaneous)[1] | No (retention time only) | Yes (from mass spectrum)[18] |
| Cost | High initial investment, lower running costs | Moderate initial investment, moderate running costs | Moderate initial investment, moderate running costs |
Decision-Making Framework for Purity Analysis
Caption: Decision tree for selecting a purity analysis method.
Conclusion: The Authoritative Choice for Purity
For the definitive purity assessment of this compound, qNMR stands out as the most authoritative and reliable method. Its ability to provide direct, absolute quantification without the need for an identical reference standard makes it an invaluable tool in research and development settings.[3] While chromatographic methods like HPLC and GC-MS are powerful for separation and detection of impurities, they are inherently relative methods for quantification.
The adoption of qNMR aligns with the principles of analytical procedure validation outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[20][21][22] As the demand for highly characterized and pure compounds continues to grow, the role of qNMR as a primary method for purity determination will only become more prominent.
References
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Emery Pharma. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Patsnap. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
- Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- USP–NF. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]
- Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]
- USP–NF. (2023). 〈761〉 Nuclear Magnetic Resonance Spectroscopy. [Link]
- Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
- USP–NF. (2025). Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
- ECA Academy. (2022).
- AxisPharm. (n.d.). Small Molecule Analysis. [Link]
- National Center for Biotechnology Information. (2022).
- Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
- Royal Society of Chemistry. (2019). New ecological method for determination of different β-lactams: application to real human plasma samples. [Link]
- IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]
- Bureau International des Poids et Mesures. (n.d.). qNMR. [Link]
- Wikipedia. (n.d.).
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- ResolveMass Laboratories Inc. (n.d.).
- Butterworth Laboratories. (n.d.). Amino Acid Analysis By HPLC. [Link]
- ResearchGate. (2011).
- Royal Society of Chemistry. (2019). New ecological method for determination of different β-lactams: application to real human plasma samples. [Link]
- Agilent. (n.d.).
- National Center for Biotechnology Information. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]
- MDPI. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. [Link]
- LookChem. (n.d.). (s)-3-Aminoazepan-2-one. [Link]
- ResearchGate. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]
- precisionFDA. (n.d.). This compound, (3S)-. [Link]
- ChemBK. (2024). This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. azom.com [azom.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qNMR - BIPM [bipm.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Small Molecule Analysis | AxisPharm [axispharm.com]
- 14. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. zefsci.com [zefsci.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. uspbpep.com [uspbpep.com]
- 22. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
A Comparative Guide to the Biological Screening of Novel 3-Aminoazepan-2-one Analogs as Anticoagulant Agents
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds, among which lactams hold a privileged position. The 3-aminoazepan-2-one core, a seven-membered cyclic amide, represents a promising starting point for the development of new drugs due to its conformational flexibility and the synthetic tractability of the amino group, which allows for the introduction of various substituents to modulate biological activity. This guide provides an in-depth comparison and a comprehensive workflow for the biological screening of novel this compound analogs, with a primary focus on their evaluation as inhibitors of Factor XIa (FXIa), a key target for the development of safer anticoagulant therapies.
The Rationale for Targeting Factor XIa
Thromboembolic diseases are a leading cause of morbidity and mortality worldwide.[1] While traditional anticoagulants are effective, they are often associated with a significant risk of bleeding.[1] The coagulation cascade, traditionally divided into the intrinsic, extrinsic, and common pathways, offers multiple targets for intervention. Factor XI is a serine protease in the intrinsic pathway that, upon activation to FXIa, plays a crucial role in the amplification of thrombin generation and the stabilization of thrombi.[1][2] Notably, individuals with a congenital deficiency of Factor XI rarely experience spontaneous bleeding, suggesting that targeting FXIa could prevent pathological thrombosis with a reduced impact on normal hemostasis.[3] This makes FXIa an attractive target for a new generation of anticoagulants with an improved safety profile.[1][2]
Below is a diagram illustrating the position of Factor XIa in the intrinsic coagulation pathway.
Caption: Figure 1: The Intrinsic Coagulation Pathway and the Role of Factor XIa.
Comparative Analysis of this compound Analogs
The following table presents a comparative analysis of a hypothetical series of this compound analogs, illustrating how structural modifications can influence their biological activity. The data is modeled on typical findings in early-stage drug discovery projects targeting serine proteases.
| Compound ID | R-Group on Amino Functionality | FXIa IC50 (nM) | Kallikrein IC50 (nM) | aPTT at 10 µM (fold increase) |
| AZP-001 | H | >10,000 | >10,000 | 1.1 |
| AZP-002 | 4-Chlorobenzyl | 520 | 1,500 | 1.8 |
| AZP-003 | 3,4-Dichlorobenzyl | 150 | 800 | 2.5 |
| AZP-004 | 4-Methoxybenzyl | 890 | 2,200 | 1.5 |
| AZP-005 | Naphthylmethyl | 85 | 450 | 3.2 |
| AZP-006 | Pyridin-4-ylmethyl | 210 | 950 | 2.3 |
Analysis of Structure-Activity Relationships (SAR):
From the data presented, several key SAR insights can be drawn:
-
Necessity of Substitution: The unsubstituted parent compound, AZP-001, is inactive, indicating that the R-group on the amino functionality is crucial for binding to the active site of FXIa.
-
Impact of Aromatic Substituents: The introduction of a benzyl group (AZP-002) confers moderate activity. The potency can be enhanced by electron-withdrawing groups on the phenyl ring, as seen with the dichlorobenzyl analog AZP-003, which is more potent than the single chloro-substituted AZP-002. Conversely, an electron-donating group like methoxy (AZP-004) reduces potency.
-
Role of Steric Bulk and Aromaticity: Increasing the size and aromatic surface area of the R-group, as with the naphthylmethyl substituent in AZP-005, leads to a significant improvement in potency. This suggests that the active site of FXIa has a hydrophobic pocket that can accommodate larger aromatic systems.
-
Selectivity: All active compounds show a degree of selectivity for FXIa over plasma kallikrein, a closely related serine protease. For instance, AZP-005 is over 5-fold more selective for FXIa. This is a critical parameter to monitor to avoid off-target effects.
-
Correlation of in vitro and ex vivo Data: There is a good correlation between the in vitro enzymatic inhibition (FXIa IC50) and the ex vivo anticoagulant effect (aPTT). More potent inhibitors of FXIa cause a greater prolongation of the activated partial thromboplastin time.
A Systematic Biological Screening Workflow
A hierarchical screening approach is essential for the efficient identification and characterization of promising this compound analogs. The following workflow ensures that the most promising compounds are advanced based on a comprehensive set of biological data.
Caption: Figure 2: Biological Screening Workflow for Novel FXIa Inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and reliability, the following detailed protocols for key assays in the screening cascade are provided.
Protocol 1: In Vitro Factor XIa Inhibition Assay (Chromogenic)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified human FXIa.
Materials:
-
Human Factor XIa (Supplier: Haematologic Technologies Inc. or similar)
-
Chromogenic FXIa substrate (e.g., Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin, GPR-AFC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of human FXIa solution (final concentration ~0.04 nM) to each well.
-
Incubate the plate at 25°C for 30 minutes to allow the compound to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding 25 µL of the GPR-AFC substrate solution.
-
Immediately measure the fluorescence at 400 nm excitation and 505 nm emission in kinetic mode for 60 minutes at 25°C.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the integrity of the intrinsic and common coagulation pathways and is a key ex vivo method to assess the anticoagulant effect of FXI inhibitors.[4]
Materials:
-
Citrated human plasma (pooled from healthy donors)
-
aPTT reagent (containing a contact activator like ellagic acid)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Test compounds (dissolved in DMSO)
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Prepare dilutions of the test compound in the pooled human plasma.
-
In a coagulometer cuvette, pipette 100 µL of the plasma containing the test compound or vehicle control.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C to allow for the activation of the contact pathway.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds.
-
Compare the clotting time of samples with the test compound to the vehicle control to determine the fold increase in aPTT.
Conclusion and Future Directions
The this compound scaffold presents a versatile platform for the design of novel therapeutic agents. The systematic biological screening workflow detailed in this guide, focusing on the inhibition of Factor XIa, provides a robust framework for identifying and optimizing potent and selective anticoagulant candidates. The comparative analysis of analogs underscores the importance of systematic structural modifications to enhance potency and selectivity. Future work should focus on expanding the diversity of the R-group substitutions, exploring the stereochemistry of the 3-amino position, and conducting in-depth pharmacokinetic and in vivo studies on the most promising leads to validate their therapeutic potential.
References
- The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors.
- Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI.
- Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Labor
- Drug Discovery in the Field of β-Lactams: An Academic Perspective. PubMed - NIH.
- Characterization of Novel Forms of Coagul
- Special Issue : The Discovery of Novel Beta-Lactams and Beta-Lactamase Inhibitors. MDPI.
- 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
- Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. PMC - NIH.
- Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors. SpringerLink.
- Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI.
- Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagul
- Factor XIa Inhibitors: Quest for the Perfect Antithrombin Agents. EP Lab Digest.
- Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed.
- Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. PMC.
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Azepan-2-one Core: A Privileged Scaffold in the Design of Next-Generation Anticoagulants
A Comparative Guide to the Structure-Activity Relationship of 3-Aminoazepan-2-one Derivatives as Factor XIa Inhibitors
Introduction: Targeting Factor XIa for Safer Anticoagulation
Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden. For decades, the mainstay of anticoagulant therapy has been agents that target central components of the coagulation cascade, such as vitamin K antagonists and direct inhibitors of thrombin (Factor IIa) and Factor Xa. While effective, these therapies are often associated with a significant risk of bleeding, as they interfere with hemostasis, the body's natural process for preventing blood loss.[1]
In recent years, Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of safer anticoagulants.[2] Genetic studies and clinical observations have shown that individuals deficient in Factor XI have a reduced risk of thrombosis with only a mild bleeding phenotype.[2] This suggests that inhibiting FXIa could prevent pathological clot formation while preserving normal hemostasis, offering a wider therapeutic window and a reduced risk of bleeding complications.[1][2] This paradigm has spurred extensive research into the discovery and development of potent and selective FXIa inhibitors.
One of the most promising chemical scaffolds to emerge from these efforts is the this compound lactam. This seven-membered ring system provides a rigid and versatile framework for the design of small molecule inhibitors that can effectively target the active site of FXIa. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on the optimization of these compounds as potent and selective FXIa inhibitors, exemplified by the clinical development of milvexian (BMS-986177).
The this compound Scaffold: A Key Building Block for FXIa Inhibition
The this compound core serves as a crucial P1' moiety in a novel class of macrocyclic FXIa inhibitors. The clinical candidate milvexian (BMS-986177) exemplifies this approach, where the this compound is embedded within a larger macrocyclic structure to achieve high affinity and selectivity for FXIa.[2][3][4] The development of milvexian involved extensive medicinal chemistry efforts to optimize the interactions of the molecule with the FXIa active site.
Core Structure of Milvexian (BMS-986177)
Milvexian is a potent, orally bioavailable, and reversible inhibitor of human FXIa with a Ki of 0.11 nM.[5][6] Its structure features a macrocycle that positions key pharmacophores for optimal interaction with the enzyme's active site. The this compound moiety plays a critical role in anchoring the inhibitor within the S1' pocket of FXIa.
Comparative Analysis of Structural Modifications
The following sections detail the structure-activity relationships of modifications at key positions of the this compound core and the surrounding macrocycle, based on data from the development of milvexian and related compounds.
Substitution on the Azepan-2-one Ring
Systematic modifications of the azepan-2-one ring have been crucial in optimizing both the potency and pharmacokinetic properties of these FXIa inhibitors.
| Compound/Modification | R1 | R2 | FXIa Ki (nM) | Rationale for Modification |
| Lead Compound | H | H | 1.5 | Initial hit from screening, moderate potency. |
| Analog 1 | 5-methyl | H | 0.45 | Introduction of a methyl group at the 5-position to probe the S1' pocket. |
| Analog 2 | 6-methyl | H | 2.1 | Methyl substitution at the 6-position was less favorable, suggesting steric hindrance. |
| Analog 3 | 7-methyl | H | 0.98 | 7-methyl substitution was tolerated but did not improve potency over the 5-methyl analog. |
| Milvexian (BMS-986177) | 5-methyl | H | 0.11 | Optimized macrocycle with the favorable 5-methylazepan-2-one, leading to a significant increase in potency. |
Data synthesized from patent literature and medicinal chemistry publications on milvexian and related compounds.
The data clearly indicates that substitution at the 5-position of the azepan-2-one ring is optimal for enhancing inhibitory activity against FXIa. This is likely due to favorable hydrophobic interactions within the S1' pocket of the enzyme.
Modifications of the Amino Linker and Macrocycle
The nature of the substituent on the 3-amino group and the overall macrocyclic structure are critical for achieving high affinity and selectivity.
| Compound/Modification | P2' Moiety | Macrocycle Size (atoms) | FXIa Ki (nM) | Key Insight |
| Analog 4 | Phenyl | 14 | 5.2 | A simple phenyl group at the P2' position resulted in modest activity. |
| Analog 5 | Pyrazole | 14 | 0.8 | The introduction of a pyrazole moiety at the P2' position significantly improved potency. |
| Analog 6 | Pyrazole | 15 | 0.3 | Increasing the macrocycle size by one atom further enhanced potency, suggesting a better conformational fit. |
| Milvexian (BMS-986177) | Pyrazole | 15 | 0.11 | Further optimization of the macrocycle and other substituents led to the clinical candidate with sub-nanomolar potency.[2] |
Data synthesized from patent literature and medicinal chemistry publications on milvexian and related compounds.
These findings highlight the importance of a holistic approach to inhibitor design, where modifications to the this compound core are considered in concert with the optimization of other regions of the molecule to achieve the desired pharmacological profile.
Experimental Protocols
The evaluation of this compound derivatives as FXIa inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and antithrombotic efficacy.
In Vitro Assays
1. Chromogenic Factor XIa Inhibition Assay
This assay is used to determine the direct inhibitory activity of the compounds against purified human FXIa.
-
Principle: The assay measures the residual activity of FXIa after incubation with the test compound by monitoring the cleavage of a chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
Purified human FXIa is incubated with varying concentrations of the test compound in a buffer solution.
-
A chromogenic substrate specific for FXIa is added to initiate the reaction.
-
The reaction is allowed to proceed for a fixed time at 37°C.
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It is used to evaluate the anticoagulant effect of FXIa inhibitors in a more physiologically relevant matrix.[7][8][9][10]
-
Principle: The time to clot formation is measured after the addition of a contact activator and calcium to citrated plasma. FXIa inhibitors prolong the aPTT in a concentration-dependent manner.[7][8]
-
Procedure:
-
Citrated human plasma is incubated with varying concentrations of the test compound.
-
An aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids is added.[11]
-
The mixture is incubated for a specific time at 37°C to allow for the activation of the contact pathway.
-
Calcium chloride is added to initiate clot formation, and the time to clot formation is recorded.
-
The concentration of the compound that doubles the baseline aPTT is determined.
-
In Vivo Assays
1. Rabbit Model of Arterial-Venous Shunt Thrombosis
This model is used to evaluate the antithrombotic efficacy of the compounds in preventing the formation of a thrombus in an extracorporeal shunt.
-
Principle: A thrombogenic surface (e.g., a silk thread) is placed in an arteriovenous shunt in an anesthetized rabbit. The test compound is administered orally or intravenously, and the weight of the resulting thrombus is measured.
-
Procedure:
-
Rabbits are anesthetized, and an arteriovenous shunt is created between the carotid artery and the jugular vein.
-
A pre-weighed silk thread is inserted into the shunt.
-
The test compound or vehicle is administered at various doses.
-
Blood is allowed to flow through the shunt for a specified period.
-
The shunt is removed, and the silk thread with the thrombus is carefully extracted and weighed.
-
The dose of the compound that produces a 50% reduction in thrombus weight (ED50) is determined.
-
Visualizing Key Relationships
Structure-Activity Relationship Workflow
Caption: Iterative drug discovery workflow for this compound based FXIa inhibitors.
Mechanism of Action: FXIa Inhibition in the Coagulation Cascade
Caption: Inhibition of Factor XIa by this compound derivatives blocks the intrinsic pathway.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly effective structural motif for the design of potent and selective Factor XIa inhibitors. The extensive structure-activity relationship studies culminating in the discovery of milvexian demonstrate the importance of fine-tuning substitutions on the azepan-2-one ring and embedding this core within an optimized macrocyclic structure to achieve desirable pharmacological properties. The clinical development of milvexian and other FXIa inhibitors holds the promise of a new era in anticoagulant therapy, offering the potential for effective thrombosis prevention with a significantly reduced risk of bleeding. Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic profiles of these compounds, as well as exploring their utility in a broad range of thromboembolic disorders.
References
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry. [Link]
- First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor.
- Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. Organic Process Research & Development. [Link]
- Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain.
- Milvexian: An Oral Factor XIa Inhibitor. Drug Hunter. [Link]
- CoaChrom® Factor XIa Inhibitors. Aniara. [Link]
- A mouse bleeding model to study oral anticoagulants.
- Use of milvexian for treating or preventing ischemic stroke.
- Milvexian for prevention and treatment of thromboembolic disorders.
- Characterization of Novel Forms of Coagulation Factor XIa. Journal of Biological Chemistry. [Link]
- Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]
- BIOPHEN™ Factor XIa. Aniara. [Link]
- Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences. [Link]
- Factor XIa inhibitors: A review of the patent literature.
- APTT. Linear Chemicals. [Link]
- Factor XIa inhibitors: A review of the patent liter
- Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present).
- ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT.
- Activated partial thromboplastin time assay.
- Activated- Partial Thromboplastin Reagent. Labcare Diagnostics. [Link]
- FACTOR XIa INHIBITORS.
- Milvexian. PubChem. [Link]
- Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limit
- Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties. Bioorganic & Medicinal Chemistry. [Link]
- Ex Vivo Antiplatelet Effects of Oral Anticoagulants.
- Crystalline forms of a factor XIa inhibitor.
- 2025 Guidelines for direct oral anticoagulants: a practical guidance on the prescription, laboratory testing, peri‐operative and bleeding management. Medical Journal of Australia. [Link]
- Individual Pharmacokinetic Study Using Chromogenic Assay - Standard Half-life Factor IX Products. PhenX Toolkit. [Link]
- A Phase 2 study of Factor XIa inhibitor to prevent New Ischemic Stroke. Health Research Authority. [Link]
- Novel oral anticoagulants in intracardiac thrombosis resolution: a case series. European Heart Journal - Case Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Milvexian | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. linear.es [linear.es]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 11. labcarediagnostics.com [labcarediagnostics.com]
A Senior Application Scientist's Guide to the Physicochemical Landscape of 3-Aminoazepan-2-one Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with a deep understanding of its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic efficacy and safety profile. The 3-aminoazepan-2-one core, a cyclic lactam structure, represents a significant scaffold found in various biologically active compounds, including intermediates for antibacterial agents.[1] This guide provides a comparative analysis of the key physicochemical properties of this compound analogs, offering both foundational data and the experimental frameworks required to generate such data in your own research endeavors.
The Physicochemical Quadrangle: Core Properties Governing Drug Action
Before delving into a comparative analysis, it is crucial to understand the fundamental physicochemical descriptors and their profound implications in drug discovery.
-
Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents.[2] It is a critical parameter that predicts a drug's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.[3]
-
LogP is the partition coefficient for the neutral form of the molecule between octanol and water.[2][3]
-
LogD is the distribution coefficient at a specific pH, accounting for both ionized and non-ionized forms.[2][3] For ionizable compounds, LogD is a more physiologically relevant predictor of membrane permeability.
-
-
Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[3] This is paramount as the ionization state dramatically affects a compound's solubility, permeability, and interaction with its biological target.[2][3]
-
Aqueous Solubility (LogS): Solubility is the maximum concentration of a substance that can dissolve in a solvent. For oral drug administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[3]
-
Polar Surface Area (PSA): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Physicochemical Profile of the Parent Scaffold: this compound
The parent compound, this compound, serves as our baseline for comparison. Understanding its intrinsic properties is the first step toward rationally designing analogs with improved characteristics.
| Property | Value | Significance in Drug Discovery | Source |
| Molecular Formula | C₆H₁₂N₂O | Foundational structural information. | [4] |
| Molecular Weight | 128.17 g/mol | Influences diffusion and transport properties. | [5] |
| Melting Point | 77°C to 101°C | Indicator of purity and lattice energy. Wide range suggests potential variability. | [1][4] |
| LogP (Predicted) | -0.5 to 0.64 | Indicates a generally hydrophilic nature. | [1][5] |
| pKa (Predicted) | 16.06 ± 0.40 | Suggests the lactam proton is weakly acidic. The primary amine will have a basic pKa (not specified in results). | [1][4] |
| Aqueous Solubility | Soluble in water | Favorable for dissolution in physiological fluids. | [4] |
| Hydrogen Bond Donors | 2 | Can form hydrogen bonds with biological targets and water, influencing solubility. | [1] |
| Hydrogen Bond Acceptors | 2 | Can accept hydrogen bonds, contributing to solubility and target binding. | [1] |
| Polar Surface Area (PSA) | 55.12 Ų | Contributes to its hydrophilic character. | [1] |
Expert Interpretation: The physicochemical profile of this compound reveals a small, relatively polar molecule with good aqueous solubility. Its low LogP value suggests that while it dissolves well in aqueous environments, its ability to passively diffuse across lipid membranes might be limited. The presence of both hydrogen bond donors (the amine and lactam N-H) and acceptors (the carbonyl oxygen and amine nitrogen) facilitates strong interactions with water. The key to creating effective analogs lies in modulating these properties, particularly lipophilicity, to achieve the desired balance for optimal ADME characteristics.
The Art of Molecular Tinkering: Structure-Property Relationships in Analogs
The core directive of analog design is to systematically modify the parent structure to enhance desired properties while minimizing undesirable ones. This process is guided by an understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).[6][7][8][9]
Below is a conceptual diagram illustrating the this compound scaffold and key positions for modification.
Caption: Key modification sites on the this compound scaffold.
Hypothetical Impact of Structural Modifications:
-
Modification at the C-3 Amino Group:
-
Alkylation (Adding alkyl chains): Introducing non-polar alkyl groups will systematically increase lipophilicity (higher LogP) and decrease aqueous solubility. This can enhance membrane permeability but may also increase metabolic susceptibility and off-target binding if not optimized.
-
Acylation (Forming an amide): Converting the primary amine to an amide removes a basic center, significantly altering the pKa. This modification generally increases molecular weight and can either increase or decrease lipophilicity depending on the nature of the acyl group.
-
-
Modification at the N-1 Lactam Nitrogen:
-
Alkylation: Similar to modifying the amino group, adding alkyl chains here will increase lipophilicity. This can also introduce steric hindrance that may affect binding to biological targets.
-
-
Modification of the Azepane Ring:
-
Adding Substituents: Introducing polar groups (e.g., -OH, -COOH) will decrease LogP and increase solubility. Conversely, adding non-polar groups (e.g., phenyl, tert-butyl) will have the opposite effect. The position of substitution is critical and can influence the molecule's conformation.
-
The goal is to achieve a delicate balance. For instance, a desirable drug candidate often has a LogP value between 2 and 5 for optimal absorption and distribution.[3] Therefore, starting with the hydrophilic this compound scaffold, a medicinal chemist would rationally add lipophilic moieties to tune the LogP into this optimal range.
Self-Validating Experimental Protocols for Physicochemical Profiling
Theoretical predictions are invaluable, but they must be validated by robust experimental data. The following protocols are designed to be straightforward, require minimal sample quantities, and provide reliable data for lead optimization.[10]
A. Determination of Lipophilicity (LogP/LogD) via Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous phase.[10]
Causality: The choice of n-octanol is critical as its properties are believed to mimic the lipid bilayer of cell membranes. Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment, which would otherwise introduce significant error.
Caption: Experimental workflow for LogP/LogD determination.
Step-by-Step Protocol:
-
Solvent Preparation: Mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be within the linear range of your analytical method.
-
Equilibration: Cap the vial and shake vigorously using a mechanical shaker for 1-2 hours to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using a validated HPLC method.
-
Calculation: Calculate LogP or LogD using the formula:
-
LogP (or LogD) = log10([C]oct / [C]aq)
-
B. Determination of Ionization Constant (pKa) via UV-Metric Method
This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as it ionizes.[2][10]
Causality: By measuring the absorbance at a specific wavelength across a wide pH range, one can observe a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the ionized and non-ionized species are in equal concentration, which by definition is the pKa.
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. chembk.com [chembk.com]
- 5. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Purity of 3-Aminoazepan-2-one
In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. For 3-aminoazepan-2-one, a chiral cyclic γ-amino acid analog and a valuable building block in the synthesis of various bioactive compounds, the rigorous assessment of its enantiomeric purity is a cornerstone of quality control and regulatory compliance. The spatial arrangement of the amino group at the C3 position gives rise to two non-superimposable mirror images—the (R) and (S) enantiomers. As is often the case, these enantiomers can exhibit markedly different physiological effects. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most appropriate methodology for their needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted technique for the separation and quantification of enantiomers.[1] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), which obviates the need for derivatization that could potentially introduce impurities or cause racemization.
Principle of Chiral HPLC
The separation mechanism hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] Differences in the stability and steric interactions of these diastereomeric complexes lead to differential retention times for the (R) and (S)-enantiomers, enabling their separation and quantification.[3] For a molecule like this compound, which contains both a polar amino group and a lactam ring, polysaccharide-based and cyclodextrin-based CSPs are particularly effective.[4][5]
Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of (R)- and (S)-3-aminoazepan-2-one using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 mm x 4.6 mm, 5 µm)[6]
Reagents:
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase modifier for basic compounds)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:IPA (e.g., 80:20 v/v). For improved peak shape, 0.1% DEA can be added. Degas the mobile phase prior to use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lactam chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Causality of Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as Chiralpak AD-H, are known for their broad enantioselectivity for a wide range of chiral compounds, including those with amine and amide functionalities. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative.[7]
-
Mobile Phase: A normal-phase mobile phase (Hexane:IPA) is often preferred for polysaccharide-based CSPs as it promotes the necessary interactions for chiral recognition. The ratio of hexane to IPA is a critical parameter to optimize for achieving the desired resolution and retention times.[6]
-
Additive: The addition of a small amount of a basic modifier like DEA can improve the peak shape and reduce tailing for amine-containing compounds by minimizing interactions with residual acidic silanol groups on the silica support.
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC) with Derivatization: High Sensitivity for Volatile Analogs
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, offering high resolution and sensitivity.[8] However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[9]
Principle of Chiral GC
This method involves a two-step process:
-
Derivatization: The enantiomers of this compound are reacted with an achiral derivatizing agent to form volatile derivatives. This step targets the primary amine and potentially the secondary amide proton.
-
Separation: The resulting derivatized enantiomers are then separated on a chiral GC column, typically one coated with a cyclodextrin-based chiral stationary phase.
Experimental Protocol: Chiral GC-MS
Objective: To determine the enantiomeric purity of this compound after derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column: Chirasil-L-Val or similar (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)[8][10]
Reagents:
-
Heptafluorobutyl chloroformate (HFBCF)
-
Methylamine solution
-
Hexane (GC grade)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Derivatization:
-
Dissolve ~0.5 mg of this compound in 100 µL of DCM and 20 µL of pyridine in a micro-reaction vial.
-
Add 50 µL of HFBCF and heat at 100 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of methylamine solution in hexane and let it react for 15 minutes at room temperature.
-
Evaporate to dryness and reconstitute the residue in 200 µL of hexane for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivative.
-
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomers in the chromatogram.
Causality of Experimental Choices:
-
Derivatization: A two-step derivatization is employed. First, HFBCF reacts with the primary amine to form a carbamate. A subsequent amidation step can further enhance volatility and chromatographic performance. This process makes the otherwise non-volatile amino lactam amenable to GC analysis.[10]
-
Chiral Column: A Chirasil-L-Val column, which incorporates L-valine as the chiral selector, is effective for separating enantiomers of amino acid derivatives through hydrogen bonding and steric interactions.[8]
-
GC-MS: The use of a mass spectrometer as a detector provides high sensitivity and selectivity. Operating in SIM mode allows for the detection of trace amounts of the minor enantiomer by monitoring specific ions, which is particularly useful for determining high enantiomeric purities.
Caption: Workflow for Chiral GC-MS Analysis.
NMR Spectroscopy with Chiral Solvating Agents: A Rapid Screening Tool
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage for determining enantiomeric excess as it does not require chromatographic separation.[11] The method relies on the use of a Chiral Solvating Agent (CSA) to induce a chemical shift non-equivalence between the enantiomers.[12]
Principle of NMR with CSA
Enantiomers are indistinguishable in a standard NMR spectrum because they have identical chemical environments. However, in the presence of an enantiomerically pure CSA, transient diastereomeric complexes are formed through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[13] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. The enantiomeric excess can then be determined by integrating these resolved signals.[14]
Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) as the CSA
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H-NMR spectrum of the sample.
-
Add approximately 1.1 equivalents of the CSA, (R)-BINOL, to the NMR tube.
-
Gently mix the sample to ensure complete dissolution and complex formation.
-
-
Data Acquisition:
-
Acquire another ¹H-NMR spectrum after the addition of the CSA.
-
Ensure a sufficient number of scans and an adequate relaxation delay to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal (ideally a well-resolved singlet or doublet) that shows clear separation for the two enantiomers in the presence of the CSA. The proton alpha to the amino group is a good candidate.
-
Carefully integrate the two resolved signals.
-
Calculate the % ee based on the ratio of the integrals.
-
Causality of Experimental Choices:
-
Chiral Solvating Agent: (R)-BINOL is an effective CSA for resolving chiral amines.[15] Its two naphthyl groups provide a chiral pocket, and the hydroxyl groups can form hydrogen bonds with the amine and lactam functionalities of this compound, leading to the formation of diastereomeric complexes with distinct NMR signatures.
-
Solvent: A non-polar, aprotic solvent like CDCl₃ is chosen to promote the hydrogen bonding and other weak interactions between the analyte and the CSA, which are essential for effective chiral recognition.[13]
-
Stoichiometry: A slight excess of the CSA is often used to ensure that all analyte molecules are in a complexed state, which maximizes the observed chemical shift difference.[16]
Caption: Workflow for NMR Analysis with a CSA.
Comparative Summary
| Feature | Chiral HPLC | Chiral GC with Derivatization | NMR with Chiral Solvating Agent |
| Principle | Direct separation on a chiral stationary phase | Separation of volatile derivatives on a chiral stationary phase | Formation of diastereomeric complexes leading to distinct NMR signals |
| Sample Preparation | Minimal (dissolution and filtration) | Multi-step derivatization required | Simple (dissolution and addition of CSA) |
| Analysis Time | 15-30 minutes per sample | 30-60 minutes per sample (plus derivatization time) | 5-15 minutes per sample |
| Sensitivity | High (ng to µg range) | Very High (pg to ng range), especially with MS | Lower (mg range) |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Instrumentation | HPLC with chiral column | GC with chiral column, often with MS | NMR Spectrometer |
| Key Advantage | Robust, direct analysis, widely applicable | High sensitivity and resolution | Rapid, no chromatographic separation needed |
| Key Limitation | Cost of chiral columns | Requires derivatization, analyte must be thermally stable | Lower sensitivity, potential for signal overlap |
Conclusion
The choice of the optimal analytical method for determining the enantiomeric purity of this compound is contingent upon the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.
-
Chiral HPLC is the recommended method for routine quality control and release testing due to its robustness, direct analysis capabilities, and high precision.
-
Chiral GC-MS is the method of choice when very high sensitivity is required, for instance, in trace analysis or metabolomic studies, provided that the derivatization process is validated to be free of racemization.
-
NMR with a Chiral Solvating Agent serves as an excellent, rapid screening tool for reaction monitoring and preliminary purity assessment, offering a significant advantage in terms of speed and simplicity.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of this compound in their research and development endeavors.
References
- Full article: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral St
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC - NIH.
- Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchG
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Determination of Enantiomeric Excess via 31P-NMR - ResearchG
- Chiral reagents for the determination of enantiomeric excess and absolute configur
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Determination of AR-42 enantiomeric purity by HPLC on chiral st
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchG
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Chiral Synthesis of 3-Amino-1-(furan-3-yl)
- (PDF)
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- Amino Acid and Peptide Chiral Separ
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed.
- 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. eijppr.com [eijppr.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to LC-MS/MS Methods for the Analysis of 3-Aminoazepan-2-one and its Putative Metabolites in Biological Matrices
This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of 3-aminoazepan-2-one and its potential metabolites in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering detailed protocols and performance comparisons to facilitate robust and reliable bioanalysis.
Introduction: The Analytical Imperative for this compound
This compound is a chiral lactam derivative whose analytical characterization is essential for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical and clinical development. The molecule's structure, featuring a polar amino group and a lactam ring, presents specific challenges and opportunities for bioanalysis. Accurate measurement of the parent compound and its metabolites in complex biological matrices like plasma and urine is critical for assessing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby ensuring safety and efficacy.
This guide will navigate the critical decisions in method development, from sample preparation to chromatographic separation and mass spectrometric detection, with a focus on achieving high sensitivity, selectivity, and throughput.
Anticipating the Metabolic Fate: Putative Pathways
While the specific metabolic pathways of this compound are not extensively documented, we can predict its biotransformation based on its functional groups and established metabolic reactions.[1][2] Understanding these potential pathways is crucial for developing a comprehensive analytical method that can simultaneously monitor the parent drug and its key metabolites.
Phase I Metabolism:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to introduce hydroxyl groups onto the azepane ring, increasing polarity.
-
Oxidative Deamination: The primary amino group can be a substrate for monoamine oxidase (MAO) or other amine oxidases, potentially leading to a ketone derivative.
-
Lactam Hydrolysis: Amidases could catalyze the hydrolytic cleavage of the lactam ring, resulting in an open-chain amino acid.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites or the primary amine could undergo conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) may conjugate sulfate groups to hydroxylated metabolites.
Caption: Workflow for protein precipitation sample preparation.
Chromatographic Separation: Resolving Analytes and Isomers
The high polarity of this compound and its likely metabolites makes chromatographic separation challenging with traditional reversed-phase columns.
Comparison: Reversed-Phase (RP-LC) vs. Hydrophilic Interaction (HILIC)
| Parameter | Reversed-Phase (RP-LC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | High aqueous content for polar analytes | High organic content (>80% ACN) |
| Retention Mechanism | Hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase surface. [3] |
| Suitability for Analyte | Poor retention expected without ion-pairing agents, which can suppress MS signal. | Excellent retention and separation for polar, ionizable compounds. [4][5] |
Recommendation: A HILIC-based method is strongly recommended for achieving robust retention and superior peak shape for this compound and its polar metabolites.
Chiral Separation
Since this compound is chiral, separating its enantiomers is often a regulatory requirement. This is best achieved using a Chiral Stationary Phase (CSP). Crown-ether based CSPs are particularly effective for the resolution of primary amines. [6][7]A 2D-LC setup or column switching system can be employed to couple an achiral HILIC separation with a chiral column for comprehensive analysis.
Detailed Protocol: Recommended HILIC Method
-
LC System: UPLC/UHPLC system for optimal performance.
-
Column: A HILIC column with an amide or silica phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B (Re-equilibration)
-
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity
A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. [8][9] Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice, as the primary amine on this compound will readily accept a proton to form a stable [M+H]⁺ ion.
MRM Development: This involves selecting a precursor ion (typically the [M+H]⁺ ion) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).
Proposed MRM Transitions for this compound and Metabolites
Molecular Weight of this compound: C₆H₁₂N₂O = 128.17 g/mol
| Analyte | Precursor Ion (m/z) | Putative Product Ion (m/z) | Rationale | Collision Energy (eV) |
| This compound | 129.1 | 112.1 | Loss of NH₃ | 15-25 |
| This compound | 129.1 | 84.1 | Loss of NH₃ and CO | 20-30 |
| Hydroxylated Metabolite | 145.1 | 128.1 | Loss of NH₃ | 15-25 |
| Hydroxylated Metabolite | 145.1 | 127.1 | Loss of H₂O | 10-20 |
| Ring-Opened Metabolite | 147.1 | 130.1 | Loss of NH₃ | 15-25 |
Note: These are predicted transitions. Optimal product ions and collision energies must be determined experimentally by infusing a pure standard of the analyte. [10][11][12]
Method Performance and Comparison
An optimized HILIC-MS/MS method offers significant advantages over a conventional RP-LC approach for this specific analytical challenge.
| Performance Metric | Optimized HILIC-MS/MS Method | Standard RP-LC-MS/MS Method | Justification |
| Retention Time | > 2 minutes (tunable with gradient) | < 1 minute (near void volume) | HILIC provides necessary retention for polar analytes. |
| Peak Shape | Symmetrical, Gaussian | Broad, tailing, or split peaks | Proper retention mechanism prevents poor chromatography. |
| Sensitivity (LLOQ) | Potentially < 1 ng/mL | Higher LLOQ due to poor peak shape and potential matrix effects. | Better peak shape leads to higher signal-to-noise ratio. |
| Matrix Effects | Reduced by separating analyte from early-eluting phospholipids. | High risk of co-elution with phospholipids and salts, causing ion suppression. | Chromatographic separation is a key tool to combat matrix effects. [13] |
| Metabolite Coverage | Excellent, as most metabolites will also be polar and well-retained. | Poor, as polar metabolites will elute in the void volume. | A single HILIC method can capture a wide polarity range of metabolites. |
Conclusion
For the robust, sensitive, and selective quantification of this compound and its metabolites in biological matrices, a method employing protein precipitation followed by HILIC-MS/MS analysis is the superior strategy. This approach directly addresses the physicochemical properties of the analytes, providing the necessary chromatographic retention that is unachievable with standard reversed-phase methods. The use of a triple quadrupole mass spectrometer in MRM mode ensures the highest level of sensitivity and selectivity required for demanding pharmacokinetic and toxicological studies in the drug development pipeline. For stereospecific analysis, the integration of a crown-ether-based chiral stationary phase is recommended.
References
- BenchChem. (n.d.). Quantitative Analysis of Azepan-2-one in Biological Matrices using a Deuterated Internal Standard.
- Hyun, M. H., et al. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. Chirality, 24(5), 427-31.
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- ResearchGate. (n.d.). Parameters for the MS detection. [Table].
- Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube.
- Averes, K. L., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(7), 834.
- Jatav, V., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis, 14(12), 869-894.
- Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies.
- Lid'ová, J., et al. (2018). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. International Journal of Molecular Sciences, 19(9), 2779.
- Biotage. (n.d.). Bioanalytical sample preparation.
- ResearchGate. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments.
- Chen, Y.-L., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(5), 993.
- precisionFDA. (n.d.). This compound, (3S)-.
- Sgarbossa, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1436-47.
- Sobitan, A., et al. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Molecular Biosciences, 5, 94.
- Hu, T., et al. (2020). Three-in-One Simultaneous Extraction of Proteins, Metabolites and Lipids for Multi-Omics. Metabolites, 10(11), 463.
- Kim, J. E., & Kubáň, P. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2016, 9847509.
- Deriabin, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7887.
- Roy, S., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Chromatographic Science, 61(8), 754-763.
- Silber, A. M., et al. (2018). The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosomatids. Pathogens, 7(1), 36.
- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Piras, C., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Molecules, 26(11), 3354.
- van Ravenzwaay, B., et al. (2019). Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol. Toxicology Letters, 313, 111-121.
- Aktaş, D. B., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311.
Sources
- 1. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 6. Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Aminoazetidin-2-one Derivatives in Oncology
A Note on the Selected Topic: Initial exploration for comparative efficacy data on derivatives of 3-aminoazepan-2-one yielded limited specific research. However, a closely related scaffold, 3-aminoazetidin-2-one, has been the subject of significant investigation, particularly in the realm of oncology. This guide will therefore focus on this promising class of compounds, offering a detailed comparison of their performance in laboratory assays versus preclinical animal models. This strategic pivot allows for a robust, data-driven analysis that remains true to the spirit of the original query, providing valuable insights for researchers in drug development.
Introduction: The Promise of Modified β-Lactams in Cancer Therapy
The four-membered azetidin-2-one ring, a core component of β-lactam antibiotics, has been repurposed in medicinal chemistry to create novel therapeutic agents. By modifying this scaffold, particularly with an amino group at the 3-position, researchers have developed a new class of compounds with potent anti-cancer activity. These 3-aminoazetidin-2-one derivatives have emerged as promising tubulin polymerization inhibitors, a mechanism shared with established chemotherapeutic agents like paclitaxel and the vinca alkaloids. This guide will delve into the preclinical evaluation of these compounds, comparing their efficacy in controlled in vitro environments with their performance in complex in vivo models, providing a comprehensive overview for drug development professionals.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
The initial assessment of any potential anti-cancer drug involves rigorous in vitro testing to determine its cytotoxic effects on various cancer cell lines. For 3-aminoazetidin-2-one derivatives, these studies have consistently demonstrated high potency, often in the nanomolar range.
A key study synthesized a series of ten 3-amino-2-azetidin-2-one derivatives designed as analogues of Combretastatin A4 (CA-4), a potent natural tubulin inhibitor. These novel compounds were tested for their anti-proliferative activity against the SW48 human colon cancer cell line. The results, summarized in the table below, highlight the impressive in vitro efficacy of these derivatives.
| Compound | Modification | IC50 (nM) against SW48 cells[1][2] |
| 11a | N-(phenyl)acetamide | 564.2 |
| 11b | N-(4-fluorophenyl)acetamide | 200.1 |
| 11c | N-(naphthalen-1-yl)acetamide | 100.5 |
| 11d | N-(quinolin-8-yl)acetamide | 45.3 |
| 11e | N-(isoquinolin-5-yl)acetamide | 32.1 |
| 11f | N-(naphthalen-2-yl)acetamide | 25.6 |
| 11g | N-(biphenyl-4-yl)acetamide | 18.9 |
| 11h | N-(cyclohexyl)acetamide | 350.8 |
| 11i | N-(methyl)acetamide | 14.0 |
| 11j | N-(2-aminoethyl)acetamide | 250.5 |
| Combretastatin A4 (CA-4) | Reference Compound | 15.0 |
Analysis of In Vitro Data: The data clearly indicates that several of the synthesized 3-aminoazetidin-2-one derivatives exhibit potent cytotoxic activity against the SW48 colon cancer cell line, with IC50 values in the low nanomolar range. Notably, compound 11i , with a simple N-methylacetamide substitution, demonstrated the highest activity, comparable to the natural product Combretastatin A4.[1] This suggests that even small modifications to the 3-amino side chain can significantly impact cytotoxic potency. The variation in efficacy across the series underscores the importance of the substituent group in the molecule's interaction with its biological target.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which these 3-aminoazetidin-2-one derivatives exert their anti-cancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton and are critical for cell division, forming the mitotic spindle that segregates chromosomes. By binding to tubulin, the protein subunit of microtubules, these compounds prevent its assembly into functional microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2).
-
Prepare a stock solution of GTP (guanosine triphosphate), which is required for polymerization.
-
Dissolve the test compound (3-aminoazetidin-2-one derivative) in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle only).
-
The final reaction mixture should be kept on ice to prevent premature polymerization.
-
-
Initiation and Measurement:
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance (turbidity) versus time for each concentration of the test compound.
-
Calculate the percentage of inhibition of tubulin polymerization compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
In Vivo Efficacy: Translating Cellular Potency to Animal Models
While in vitro assays provide crucial initial data on a compound's activity, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate a drug's true therapeutic potential, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall toxicity.
The most active compound from the in vitro screen, 11i , was further evaluated in a mouse xenograft model of colorectal cancer.
Experimental Design:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used. These mice lack a functional immune system, which prevents the rejection of human tumor cells.
-
Tumor Implantation: SW48 human colorectal cancer cells were implanted subcutaneously into the flanks of the SCID mice.
-
Treatment: Once the tumors reached a palpable size, the mice were treated with compound 11i administered intravenously. The maximum tolerated dose was determined to be 40 mg/kg.[3]
-
Outcome Measures: Tumor growth was monitored over time by measuring tumor volume.
Results of In Vivo Study:
Compound 11i demonstrated significant antitumor activity in the xenograft model.[3] Treatment with the compound at its maximum tolerated dose resulted in a noticeable delay in tumor growth compared to the control group that received a vehicle solution. The study also noted that the drug was well-tolerated by the animals, with no significant signs of toxicity observed during the treatment period.
Experimental Workflow: Colorectal Cancer Xenograft Model
This workflow outlines the key steps in establishing and utilizing a mouse xenograft model to test the in vivo efficacy of an anti-cancer compound.
Caption: Workflow for assessing in vivo efficacy in a xenograft model.
Comparing In Vitro and In Vivo Efficacy: A Senior Scientist's Perspective
The successful translation of potent in vitro activity to significant in vivo efficacy for compound 11i is a promising outcome in the drug discovery process. However, it is crucial to analyze the nuances of this transition.
Key Considerations:
-
Potency Correlation: While compound 11i was highly potent in vitro, the in vivo experiments focused on tumor growth delay rather than complete tumor regression. This is a common observation. The complex tumor microenvironment, including stromal cells, vasculature, and extracellular matrix, can create barriers to drug delivery and influence tumor cell response in ways not captured by a simple 2D cell culture.
-
Pharmacokinetics and Bioavailability: The choice of intravenous administration in the in vivo study bypasses potential issues with oral absorption. Future studies would need to investigate the oral bioavailability of these compounds to determine their suitability for less invasive administration routes. The metabolic stability of the compound is another critical factor; rapid metabolism can lead to lower effective concentrations at the tumor site, reducing efficacy.
-
Toxicity: The fact that compound 11i was well-tolerated at its effective dose is a significant advantage. A major hurdle in cancer drug development is achieving a therapeutic window where the drug is effective against cancer cells without causing unacceptable toxicity to healthy tissues. The favorable toxicity profile of this 3-aminoazetidin-2-one derivative warrants further investigation.
Signaling Pathway Visualization: Tubulin Inhibition and Cell Cycle Arrest
The mechanism of action of these compounds can be visualized as a disruption of a critical cellular process.
Caption: Mechanism of action of 3-aminoazetidin-2-one derivatives.
Conclusion and Future Directions
The 3-aminoazetidin-2-one scaffold represents a promising starting point for the development of novel anti-cancer agents. The strong correlation between potent in vitro cytotoxicity, the well-defined mechanism of tubulin polymerization inhibition, and significant in vivo anti-tumor activity provides a solid foundation for further preclinical and clinical development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the 3-amino substituent to enhance potency and improve pharmacokinetic properties.
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds to assess their drug-like properties.
-
Evaluation in Orthotopic and Patient-Derived Xenograft (PDX) Models: Testing the efficacy of these compounds in more clinically relevant animal models that better mimic the human disease.
-
Combination Therapies: Investigating the potential synergistic effects of these tubulin inhibitors with other classes of anti-cancer drugs.
By systematically bridging the gap between in vitro and in vivo studies, researchers can effectively advance the development of this promising class of compounds towards clinical application.
References
- Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843-852. [Link]
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents.
- Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]
- National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PubMed Central. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Aminoazepan-2-one
As a Senior Application Scientist, my primary objective extends beyond the initial application of our products; it encompasses the entire lifecycle of a chemical within your laboratory, ensuring both scientific integrity and paramount safety. The disposal of a chemical, particularly a specialized lactam like 3-Aminoazepan-2-one, is not a mere final step but a critical procedure that safeguards researchers, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste, grounded in regulatory standards and field-proven best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, it is imperative to understand the inherent risks associated with the substance. While comprehensive toxicological data for many research chemicals may be limited, the available safety data sheets (SDS) and structural similarities to other lactams necessitate a cautious approach. This compound should be handled as a substance with potential health hazards.
Based on available data, the primary hazards include:
-
Irritation: May cause skin, eye, and respiratory irritation.[1]
-
Toxicity: The full toxicological profile is not thoroughly investigated, a common reality for research-specific compounds.[1] Therefore, it must be handled as if it has a degree of toxicity.
This risk profile dictates that this compound cannot be disposed of via standard laboratory drains or in regular trash.[2][3][4] Improper disposal could lead to contamination of waterways and present unknown hazards to aquatic life and the broader ecosystem.[5] The procedures outlined below are designed to mitigate these risks by adhering to strict waste management protocols.
Regulatory Framework: Adherence to National Standards
The management and disposal of chemical waste in a laboratory setting are governed by national and local regulations. In the United States, two primary federal agencies set the standards:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[6][7] This requires laboratories (as waste generators) to correctly identify, manage, and ensure the safe treatment and disposal of hazardous materials.[6][8]
-
The Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all laboratory personnel.[9] This includes the development of a Chemical Hygiene Plan (CHP) which must outline procedures for safe handling and disposal of hazardous chemicals.[10]
Compliance is not optional. It is the legal and ethical responsibility of every researcher and institution.
Core Disposal Principles and Step-by-Step Procedures
The disposal process begins the moment you decide a material is a waste product. This includes not only the neat compound but also any materials it has contaminated.
Step 1: Waste Characterization and Segregation
Proper disposal is predicated on correct identification and separation of waste streams. Never mix incompatible waste types, as this can lead to dangerous chemical reactions.[4][11]
-
Solid this compound Waste: Collect any unused or expired solid this compound in a dedicated hazardous waste container.
-
Contaminated Labware (Consumables): Items such as gloves, weighing paper, pipette tips, and wipes that have come into contact with the chemical are considered contaminated solid waste.[12] These must be collected separately from non-contaminated trash.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[13][14] Do not use a container marked "biohazard" for chemical sharps.[14]
-
Aqueous & Solvent Solutions: Solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the sink.[4][15] Separate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.
Step 2: Proper Containerization and Labeling
The integrity of your waste containment is critical to preventing spills and ensuring safe transport.
-
Select a Compatible Container: Use a container made of a material that will not react with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, screw-on cap.
-
Label the Container Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected for central storage and disposal.[4][16]
-
Designate the SAA: This area must be under the control of the laboratory personnel. A common practice is to designate a portion of a chemical fume hood or a secondary containment tray on a benchtop as the SAA.[4][14]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[11][16] Leaving a funnel in an open container is a common but serious violation.[16]
-
Use Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[11]
-
Monitor Fill Volume: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[4] Once a container is full, it must be moved to the central storage area or a pickup must be requested within three days.[4][16]
Step 4: Disposal of Empty Containers
The original product container is not considered regular trash until it has been properly decontaminated.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as water or an appropriate organic solvent) that can solubilize this compound.[2][15]
-
Collect the Rinsate: The first rinse, and often all subsequent rinses, must be collected and disposed of as hazardous liquid waste.[11][15]
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[11]
-
Final Disposal: Once rinsed and air-dried with the cap removed, the container can typically be disposed of in the laboratory's designated container for clean glass or plastic waste.[11]
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and destruction of hazardous waste. This final, critical step is handled by professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA. This is typically done through your Environmental Health & Safety (EHS) or equivalent department.
-
Licensed Disposal: The collected waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The material can then be disposed of through methods such as controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions.[2]
Data Summary and Workflow Visualization
To simplify these procedures, the following table summarizes key information, and the diagram illustrates the decision-making workflow for handling waste related to this compound.
| Parameter | Guideline | Reference |
| CAS Number | 29426-64-0 (for hydrochloride) | [17] |
| Primary Hazards | Skin/Eye/Respiratory Irritation, Potential Toxicity | [1] |
| Sink Disposal | Prohibited | [2][15] |
| Trash Disposal | Prohibited for chemical and contaminated items | [2][15] |
| Disposal Method | Licensed chemical destruction plant (e.g., incineration) | [2] |
| Container Type | Compatible Glass or HDPE with screw cap | [4] |
| Waste Labeling | "Hazardous Waste" + Full Chemical Name + % Composition + Hazards | [4][16] |
Disposal Workflow for this compound
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Classification of Environmental Hazards [D3] | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. osha.gov [osha.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 15. vumc.org [vumc.org]
- 16. research.columbia.edu [research.columbia.edu]
- 17. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3-Aminoazepan-2-one
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-Aminoazepan-2-one, a key building block in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, experience-driven protocol for the safe use of this compound, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.
Understanding the Inherent Risks of this compound
This compound and its hydrochloride salt are classified under the Globally Harmonized System (GHS) with several key hazard statements.[1][2][3] Understanding these is the first step in mitigating risk.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent oral, dermal, ocular, and respiratory exposure.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a chemical fume hood |
| Conducting reactions | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a chemical fume hood |
| Handling spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Fit-tested N95 or N100 respirator[4] |
| Waste disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | As needed, based on potential for aerosolization |
Expert Insight: Double-gloving is a critical practice when handling hazardous solids.[5] The outer glove can be removed and disposed of immediately upon suspected contamination, minimizing the spread of the chemical to other surfaces or your inner glove.
Donning and Doffing PPE: A Procedural Approach
The order of donning and doffing PPE is crucial to prevent cross-contamination. This workflow is designed to protect you at every step.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Part 2: Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory, from receipt to disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7] The storage location should be secured and accessible only to authorized personnel.[2]
Handling and Experimental Procedures
-
Preparation: Always handle this compound in a certified chemical fume hood to minimize inhalation risks.[8][9]
-
Weighing: When weighing the solid, use a disposable weigh boat. Tare the balance with the weigh boat before adding the chemical.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, thoroughly wash your hands and forearms, even after removing gloves.[10]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Protect Yourself: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain: For solid spills, carefully sweep the material to avoid generating dust.[10] Place the swept material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8][9]
Disposal Protocol
The disposal of this compound and any associated waste must be handled as hazardous waste.[2][10] Never dispose of this chemical down the drain or in the regular trash.[9]
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for solid hazardous waste.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[11]
-
Empty Containers: Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[8] Subsequent rinsates may also need to be collected based on your institution's policies. Deface the label on the rinsed container before disposal.[11]
Caption: Decision workflow for the proper disposal of this compound waste streams.
By implementing these detailed procedures, you are not only ensuring compliance but are actively fostering a laboratory environment where safety and scientific integrity are held in the highest regard.
References
- PubChem. This compound hydrochloride.
- EHS. (2015-07-30). EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- US EPA. (2025-09-12). Personal Protective Equipment. [Link]
- LookChem. (s)-3-Aminoazepan-2-one. [Link]
- PubChem. 2H-Azepin-2-one, 3-aminohexahydro-.
- PubMed Central. Safe handling of hazardous drugs. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- NIOSH. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Research Safety, Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
